molecular formula C14H12N4O7 B560874 5-Methyl-2-vinylpyridine CAS No. 107411-10-9

5-Methyl-2-vinylpyridine

Cat. No.: B560874
CAS No.: 107411-10-9
M. Wt: 348.271
InChI Key: GHWHXTATMHQHQD-UHFFFAOYSA-N
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Description

5-Methyl-2-vinylpyridine is a useful research compound. Its molecular formula is C14H12N4O7 and its molecular weight is 348.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFYCLRCIJDYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 5-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 5-Methyl-2-vinylpyridine (5M2VP), a versatile heterocyclic monomer. Intended for researchers, scientists, and professionals in drug development and polymer science, this document synthesizes fundamental chemical principles with practical, field-proven insights. We will delve into the nuanced structural features of 5M2VP, substantiated by a thorough analysis of spectroscopic data, and explore how these characteristics dictate its reactivity and utility in various applications, from advanced polymer synthesis to its potential as a scaffold in medicinal chemistry. All protocols and structural interpretations are presented with the aim of providing a self-validating framework for researchers.

Introduction: The Strategic Importance of this compound

This compound (often referred to as 2-methyl-5-vinylpyridine in chemical literature) is a substituted pyridine derivative that has garnered significant interest due to its unique combination of reactive functional groups.[1] The molecule consists of a pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, substituted with a methyl group at the 5-position and a vinyl group at the 2-position.[2] This specific arrangement of a polymerizable vinyl group and a coordinating/basic pyridine moiety makes 5M2VP a valuable building block in a multitude of chemical syntheses.[3]

The vinyl group serves as a reactive handle for polymerization, readily participating in free-radical, cationic, and anionic mechanisms to form poly(this compound). This polymer, and copolymers incorporating 5M2VP, are utilized in applications ranging from industrial adhesives and coatings to "smart" materials with pH-responsive properties.[3] The nitrogen atom in the pyridine ring, with its lone pair of electrons, imparts basicity to the molecule and allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions.[4] This dual functionality is the cornerstone of its versatility and is of particular interest to drug development professionals who can leverage the pyridine scaffold for designing novel therapeutic agents and drug delivery systems.[5][6]

This guide will systematically deconstruct the molecular architecture of 5M2VP, providing a robust understanding of its structure-property relationships.

Molecular and Spectroscopic Characterization

A thorough understanding of the molecular structure of this compound is paramount to harnessing its full potential. This section details its fundamental properties and provides an in-depth analysis of its spectroscopic signatures.

Chemical Identity and Properties

The fundamental chemical identifiers and properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 2-Ethenyl-5-methylpyridine, 5-Vinyl-2-picoline[1][2]
CAS Number 140-76-1[1]
Molecular Formula C₈H₉N[2][7]
Molecular Weight 119.16 g/mol [2][7]
Appearance Clear to faintly opalescent liquid[1]
Boiling Point 175.5 °C at 760 mmHg[1]
Density 0.954 g/cm³[1]
pKa (conjugate acid) 5.67[1]
Molecular Structure Diagram

The structural formula of this compound is depicted below. The diagram illustrates the relative positions of the methyl and vinyl substituents on the pyridine ring, which is crucial for understanding its steric and electronic properties.

Figure 1: Molecular Structure of this compound.
Spectroscopic Analysis

Spectroscopic techniques provide invaluable insights into the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the pyridine ring, the vinyl group protons, and the methyl group protons.[8] The vinyl group typically displays a complex splitting pattern due to geminal, cis, and trans couplings between the three protons. The aromatic protons also show characteristic splitting patterns based on their positions on the substituted pyridine ring.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. One can expect to see distinct signals for the two vinyl carbons, the methyl carbon, and the five carbons of the pyridine ring. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[9] The IR spectrum of this compound is characterized by several key absorption bands.[1][9]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference(s)
~3080C-H stretchVinyl (=C-H)[10][11]
~2950C-H stretchMethyl (-CH₃)[10][11]
~1640C=C stretchVinyl[10]
~1590, 1560, 1480C=C and C=N stretchPyridine ring[1]
~990, 910C-H bend (out-of-plane)Vinyl[10]

The presence of C-H stretching vibrations above 3000 cm⁻¹ is a clear indication of the vinyl group's sp² hybridized carbons.[11] The strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic pyridine ring.[1]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (119).[1] Common fragmentation patterns involve the loss of a methyl radical (M-15) or a hydrogen cyanide molecule (M-27) from the pyridine ring.[12][13][14] The fragmentation of the vinyl group can also contribute to the observed spectrum.[12][13][14]

Chemical Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is dominated by the interplay of its two primary functional groups: the vinyl group and the pyridine ring.

The Vinyl Group: Gateway to Polymerization

The vinyl group is an electron-rich double bond that readily undergoes addition reactions, most notably polymerization. This makes this compound an excellent monomer for the synthesis of a wide range of polymers.

  • Polymerization Mechanisms: this compound can be polymerized via free-radical, anionic, and cationic mechanisms. The choice of polymerization technique allows for control over the polymer's molecular weight, architecture, and properties.[15]

  • Stereoselective Polymerization: The stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) can be influenced by the polymerization conditions and the use of specific catalysts.[16] This is a critical consideration for applications where polymer morphology is important.

  • Copolymerization: this compound can be copolymerized with other monomers, such as styrene and butadiene, to create materials with tailored properties, including enhanced adhesion and thermal stability.[3]

polymerization_workflow Monomer This compound Polymerization Polymerization (Free-radical, Anionic, etc.) Monomer->Polymerization Initiator Initiator (e.g., AIBN, n-BuLi) Initiator->Polymerization Polymer Poly(this compound) Polymerization->Polymer Applications Applications: - Adhesives - Coatings - Smart Materials - Drug Delivery Polymer->Applications

Figure 2: Polymerization workflow of this compound.
The Pyridine Ring: A Hub of Coordination and Basicity

The pyridine ring, with its nitrogen atom, imparts a distinct set of chemical properties to the molecule.

  • Basicity: The lone pair of electrons on the nitrogen atom makes the pyridine ring basic, with a pKa of 5.67 for its conjugate acid.[1] It readily reacts with acids to form pyridinium salts.[4]

  • Coordination Chemistry: The nitrogen lone pair also allows this compound to act as a ligand, coordinating with a wide variety of metal ions to form stable complexes.[4][17] This property is exploited in catalysis and the development of functional materials.

  • Electrophilic Aromatic Substitution: While the pyridine ring is an electron-deficient aromatic system and thus less reactive towards electrophilic substitution than benzene, it can undergo such reactions under more forcing conditions.

Synthesis of this compound: A Practical Protocol

Several synthetic routes to this compound have been developed, with one of the most common industrial methods being the dehydrogenation of 5-ethyl-2-methylpyridine.[18] Another versatile laboratory-scale synthesis involves the condensation of 2,5-lutidine (2,5-dimethylpyridine) with formaldehyde, followed by dehydration.[19][20]

Experimental Protocol: Synthesis from 2,5-Lutidine and Formaldehyde

This protocol is a representative example of the synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals.

Materials:

  • 2,5-Lutidine

  • Formaldehyde (37% aqueous solution)

  • High-pressure reactor

  • Sodium hydroxide solution (50% and 95%)

  • Washing kettle

  • Distillation apparatus

  • Gas chromatography (GC) instrument for purity analysis

Procedure:

  • Reaction Setup: In a high-pressure reactor, combine 2,5-lutidine and 37% aqueous formaldehyde in a weight ratio of approximately 1:0.03.[19]

  • Reaction: Stir the mixture and heat to a temperature range of 90-160 °C under a pressure of approximately 0.5 MPa.[19] The reaction will yield 2-(2-hydroxyethyl)-5-methylpyridine.

  • Dehydration: Slowly add the resulting 2-(2-hydroxyethyl)-5-methylpyridine solution to a dehydration kettle containing a 50% sodium hydroxide solution. This will facilitate the dehydration of the alcohol to the vinyl group, yielding crude this compound.[19]

  • Purification:

    • Transfer the crude product to a washing kettle.

    • Wash the crude product with a 95% sodium hydroxide solution to remove impurities.[19]

    • Separate the organic layer and perform fractional distillation under reduced pressure to obtain pure this compound.

  • Analysis: Confirm the purity of the final product using gas chromatography. A purity of >98.5% is typically achievable with this method.[19]

Self-Validation: The success of the synthesis can be validated at each step. The formation of the intermediate alcohol and the final vinylpyridine can be monitored by thin-layer chromatography (TLC) or GC-MS. The purity of the final product should be confirmed by GC and its identity verified by NMR and IR spectroscopy, comparing the obtained spectra with the reference data provided in this guide.

Applications in Drug Development and Beyond

The unique molecular structure of this compound and its corresponding polymer opens up a range of possibilities in the pharmaceutical and materials science sectors.

Poly(vinylpyridine)s in Drug Delivery

Polymers derived from vinylpyridines are being extensively investigated as "smart" drug delivery systems.[5][6] The pyridine moieties can be protonated at lower pH, leading to a change in the polymer's solubility and conformation. This pH-responsiveness can be exploited for the targeted release of drugs in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes.[5][6][21] For example, block copolymers of poly(ethylene oxide) and poly(2-vinylpyridine) have been used to form micelles for the encapsulation and controlled release of anticancer drugs like 5-fluorouracil and curcumin.[5][6][21]

The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[22] The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound can serve as a versatile starting material for the synthesis of more complex pyridine-containing molecules with potential therapeutic activity.[22]

Conclusion

The molecular structure of this compound, characterized by the strategic placement of a reactive vinyl group and a functional pyridine ring, is the foundation of its broad utility in both fundamental and applied sciences. A thorough understanding of its spectroscopic signatures, reactivity, and synthetic pathways, as detailed in this guide, empowers researchers to effectively utilize this versatile molecule in the development of advanced materials and novel therapeutic agents. The principles and protocols outlined herein provide a solid, self-validating framework for the confident application of this compound in the laboratory and beyond.

References

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  • Iurciuc-Tincu, C.-E., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Polymers, 12(7), 1450. [Link]

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Sources

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-Methyl-5-vinylpyridine

2-Methyl-5-vinylpyridine (MVP) is a pivotal monomer and chemical intermediate, the unique reactivity of which has established its indispensability across a spectrum of industrial applications.[1] Its molecular architecture, featuring a pyridine ring substituted with a methyl and a vinyl group, confers a versatile chemical personality. The vinyl moiety serves as a reactive site for polymerization, making MVP a valuable comonomer in the production of specialty polymers and resins.[1] These polymers find use in tire cord adhesives, ion-exchange resins, and as dye acceptors in textiles.[2][3] The pyridine nitrogen imparts basicity and the ability to coordinate with metals, rendering it a useful ligand in catalysis and a precursor for various fine chemicals and pharmaceuticals.[4] This guide provides an in-depth exploration of the primary synthetic routes to this commercially significant molecule, with a focus on the underlying chemical principles and practical considerations for its production.

I. The Industrial Cornerstone: Dehydrogenation of 2-Methyl-5-ethylpyridine

The dominant industrial-scale synthesis of 2-methyl-5-vinylpyridine is achieved through the vapor-phase catalytic dehydrogenation of its precursor, 2-methyl-5-ethylpyridine (MEP).[3] This process is favored for its efficiency and amenability to continuous operation.

A. Reaction Mechanism and Thermodynamics

The core transformation involves the removal of a molecule of hydrogen from the ethyl group of MEP, forming a vinyl group. This is an endothermic and reversible reaction, governed by chemical equilibrium. The reaction is typically carried out at elevated temperatures to favor the formation of the products.

Reaction:

CH₃C₅H₃N-CH₂CH₃ ⇌ CH₃C₅H₃N-CH=CH₂ + H₂

The mechanism on a solid catalyst surface generally involves the following steps:

  • Adsorption: MEP adsorbs onto the active sites of the catalyst.

  • Activation: The C-H bonds of the ethyl group are weakened.

  • Dehydrogenation: Hydrogen atoms are sequentially removed, and a double bond is formed.

  • Desorption: MVP and hydrogen desorb from the catalyst surface.

B. Catalytic Systems: The Heart of the Process

The choice of catalyst is critical to the success of the dehydrogenation, influencing conversion, selectivity, and the overall economics of the process. A range of metal oxide catalysts have been developed and are employed industrially.

Catalyst SystemSupportOperating Temperature (°C)Key Characteristics
Iron Oxide based-550 - 650High activity, promoted with other oxides (e.g., Cr₂O₃, K₂O) to enhance stability and selectivity.
Tungstic OxideSilica~700Effective for continuous vapor-phase dehydrogenation.[3]
Ceric Oxide-~700An alternative catalyst for the dehydrogenation process.[3]
Mixed Metal OxidesVarious500 - 800Often proprietary formulations, designed for high selectivity and long operational life.[5]
C. Process Parameters and Optimization

To maximize the yield of MVP and minimize side reactions, several process parameters must be carefully controlled:

  • Temperature: As an endothermic reaction, higher temperatures favor the forward reaction. However, excessively high temperatures can lead to thermal cracking and the formation of undesirable byproducts. A typical operating range is 500-800°C.[5]

  • Pressure: The reaction is typically carried out at or near atmospheric pressure. The use of a vacuum can shift the equilibrium towards the products but adds to the complexity and cost of the process.

  • Steam Dilution: The feed is often mixed with superheated steam before entering the reactor. Steam serves multiple purposes: it reduces the partial pressure of the reactants and products, shifting the equilibrium to favor MVP formation; it supplies heat for the endothermic reaction; and it helps to remove coke deposits from the catalyst surface, thereby extending its life.

  • Space Velocity: The rate at which the reactant feed passes over the catalyst (space velocity) is a critical parameter. A lower space velocity increases the contact time, leading to higher conversion, but may also promote side reactions. An optimal space velocity is chosen to balance conversion and selectivity.

D. Experimental Protocol: Vapor-Phase Dehydrogenation of MEP

The following is a generalized protocol for the continuous vapor-phase dehydrogenation of MEP:

  • Catalyst Loading: The reactor, typically a fixed-bed reactor, is loaded with the chosen dehydrogenation catalyst.

  • Pre-treatment: The catalyst is pre-treated in a stream of inert gas (e.g., nitrogen) at an elevated temperature to remove any adsorbed moisture and impurities.

  • Reaction Initiation: A pre-heated feed of MEP and steam is introduced into the reactor. The temperature of the reactor is maintained within the optimal range for the specific catalyst being used.

  • Product Condensation: The gaseous effluent from the reactor, containing MVP, unreacted MEP, hydrogen, steam, and byproducts, is passed through a series of condensers to liquefy the organic components and water.

  • Separation: The condensed liquid separates into an aqueous phase and an organic phase. The organic phase, a mixture of MVP and MEP, is separated for purification. The non-condensable gases, primarily hydrogen, are vented or used as a fuel source.

  • Purification: The MVP is separated from the unreacted MEP by fractional distillation under reduced pressure.[3] Due to the close boiling points of MVP and MEP, a highly efficient distillation column is required.

II. Synthesis of the Precursor: 2-Methyl-5-ethylpyridine (MEP)

The industrial viability of the dehydrogenation route is intrinsically linked to the efficient synthesis of the MEP precursor. The most common method for MEP production is the Chichibabin pyridine synthesis, a condensation reaction between acetaldehyde and ammonia.[6]

A. The Chichibabin Pyridine Synthesis: Mechanism and Intricacies

The Chichibabin synthesis is a complex, multi-step reaction that involves aldol-type condensations, imine formation, and cyclization.[6][7] While the precise mechanism can vary with reaction conditions, a plausible pathway is as follows:

  • Aldol Condensation: Acetaldehyde undergoes self-condensation to form crotonaldehyde.

  • Michael Addition: Ammonia adds to crotonaldehyde in a Michael-type addition.

  • Imination and Cyclization: The resulting amino-aldehyde reacts with another molecule of acetaldehyde to form an imine, which then undergoes intramolecular cyclization.

  • Dehydration and Aromatization: The cyclized intermediate undergoes dehydration and subsequent oxidation (aromatization) to yield 2-methyl-5-ethylpyridine.

Chichibabin_Synthesis acetaldehyde Acetaldehyde crotonaldehyde Crotonaldehyde acetaldehyde->crotonaldehyde Aldol Condensation ammonia Ammonia michael_adduct Michael Adduct ammonia->michael_adduct crotonaldehyde->michael_adduct Michael Addition cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Imination & Cyclization (+ Acetaldehyde) mep 2-Methyl-5-ethylpyridine cyclized_intermediate->mep Dehydration & Aromatization

Caption: Simplified reaction pathway for the Chichibabin synthesis of MEP.

B. Catalysts and Reaction Conditions

The Chichibabin synthesis of MEP is typically carried out in the liquid phase at high temperatures (200-300°C) and pressures (up to 13 MPa) in the presence of a catalyst.[8]

  • Catalysts: Ammonium acetate is a commonly used homogeneous catalyst.[9] Heterogeneous catalysts, such as zeolites and alumina, are also employed in gas-phase variations of this synthesis to improve selectivity and facilitate catalyst separation.[6]

  • Reactant Stoichiometry: The molar ratio of acetaldehyde to ammonia is a critical parameter that influences the product distribution.

  • Solvent: The reaction can be carried out in the presence of a solvent, such as water or an alcohol.

C. Experimental Protocol: Liquid-Phase Synthesis of MEP

The following protocol outlines the liquid-phase synthesis of MEP from paraldehyde (a trimer of acetaldehyde) and ammonia:

  • Reactant Charging: A high-pressure autoclave is charged with paraldehyde, aqueous ammonia, and a catalytic amount of ammonium acetate.

  • Reaction: The autoclave is sealed and heated to the desired reaction temperature (e.g., 230°C) with constant agitation. The reaction is typically held at this temperature for a specified period (e.g., 1-2 hours).

  • Cooling and Depressurization: The reactor is cooled to room temperature, and the pressure is carefully released.

  • Phase Separation: The reaction mixture typically forms two liquid phases: an organic layer containing MEP and an aqueous layer.

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., chloroform) to recover any dissolved product. The combined organic layers are then subjected to fractional distillation to isolate the pure MEP.

III. Laboratory-Scale Synthesis: The Wittig Reaction

For laboratory-scale synthesis, where the high temperatures and pressures of the industrial processes may be impractical, the Wittig reaction offers a viable alternative for the preparation of MVP. This method involves the reaction of an appropriate aldehyde with a phosphorus ylide.

A. Reaction Scheme

The Wittig reaction for the synthesis of MVP starts from 6-methylnicotinaldehyde (2-methyl-5-formylpyridine). This aldehyde is reacted with a methylidenephosphorane, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Reaction:

(C₆H₅)₃P=CH₂ + CH₃C₅H₃N-CHO → CH₃C₅H₃N-CH=CH₂ + (C₆H₅)₃P=O

B. Experimental Protocol: Wittig Synthesis of MVP

The following is a representative laboratory protocol for the Wittig synthesis of MVP:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent (e.g., diethyl ether or THF). The suspension is cooled in an ice bath, and a strong base (e.g., potassium tert-butoxide or n-butyllithium) is added portion-wise. The mixture is stirred until the characteristic orange color of the ylide appears.

  • Aldehyde Addition: A solution of 6-methylnicotinaldehyde in the same dry solvent is added dropwise to the ylide solution at low temperature.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-methyl-5-vinylpyridine. This method has been reported to produce MVP with high purity (>99%) and in good yield (around 75%).[10]

Wittig_Synthesis phosphonium_salt Methyltriphenylphosphonium Bromide ylide Phosphorus Ylide phosphonium_salt->ylide base Strong Base (e.g., KOtBu) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde 6-Methylnicotinaldehyde aldehyde->oxaphosphetane mvp 2-Methyl-5-vinylpyridine oxaphosphetane->mvp phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Sources

5-Methyl-2-vinylpyridine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethenyl-5-methylpyridine

Abstract

This technical guide provides a comprehensive overview of 2-ethenyl-5-methylpyridine, a substituted pyridine derivative of significant interest in polymer science, materials chemistry, and advanced pharmaceutical research. We will delve into its precise nomenclature, physicochemical properties, synthesis methodologies with mechanistic insights, and key applications, particularly focusing on its role as a versatile monomer. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound, moving beyond surface-level data to explore the causality behind its chemical behavior and utility.

Nomenclature and Structural Elucidation

A common point of confusion arises from the similar nomenclature of pyridine isomers. It is critical to distinguish the subject of this guide, 5-Methyl-2-vinylpyridine , from its well-known isomer, 2-Methyl-5-vinylpyridine.

  • Correct IUPAC Name: 2-ethenyl-5-methylpyridine [1]

  • Common Name: this compound

  • CAS Number: 3883-39-4[2]

  • Molecular Formula: C₈H₉N[1]

  • Synonyms: 2-vinyl-5-methylpyridine, 5-methyl-2-vinyl-pyridine[1]

The numbering of the pyridine ring begins at the nitrogen atom (position 1). Therefore, in this molecule, the vinyl (ethenyl) group is located at position 2, and the methyl group is at position 5. Its isomer, 2-methyl-5-vinylpyridine (IUPAC: 5-ethenyl-2-methylpyridine; CAS: 140-76-1), has these substituents reversed[3][4]. All data and protocols in this guide refer specifically to 2-ethenyl-5-methylpyridine (CAS 3883-39-4) .

Physicochemical Properties

The physical and chemical properties of 2-ethenyl-5-methylpyridine dictate its handling, reactivity, and application scope. The presence of a basic pyridine ring and a reactive vinyl group defines its dual chemical nature.

PropertyValueSource(s)
Molecular Weight 119.16 g/mol [1][2]
Boiling Point 100-102.5 °C (at 46 Torr)[2]
Density (Predicted) 0.954 ± 0.06 g/cm³[2]
pKa (Predicted) 5.09 ± 0.10[2]
InChI Key LCFYCLRCIJDYQD-UHFFFAOYSA-N[1]
Appearance Liquid[5]

Synthesis and Mechanistic Considerations

The industrial synthesis of vinylpyridines often involves the catalytic dehydrogenation of their corresponding ethylpyridine precursors. This method is favored for its efficiency and scalability.

Representative Synthesis: Catalytic Dehydrogenation of 2-ethyl-5-methylpyridine

The primary route to produce 2-ethenyl-5-methylpyridine involves the high-temperature, vapor-phase dehydrogenation of 2-ethyl-5-methylpyridine. This process is an elimination reaction where a molecule of hydrogen is removed to create a double bond.

Mechanism Insight: The reaction is typically performed over a metal oxide catalyst (e.g., iron oxide-based) at elevated temperatures (e.g., 500-700 °C). The catalyst provides an active surface that facilitates the cleavage of two C-H bonds, leading to the formation of H₂ gas and the desired vinyl group. The process is endothermic, requiring significant energy input. The use of steam or an inert gas like nitrogen as a carrier helps to reduce the partial pressure of the reactants, shifting the equilibrium towards the products and minimizing side reactions like polymerization or decomposition[6].

Synthesis_Pathway cluster_conditions Reaction Conditions Reactant 2-Ethyl-5-methylpyridine Product 2-Ethenyl-5-methylpyridine (this compound) Reactant->Product  Δ, Catalyst (e.g., Fe₂O₃/Cr₂O₃)  Vapor Phase Dehydrogenation   Byproduct H₂ (gas) Temperature: 500-700 °C Temperature: 500-700 °C Atmosphere: Steam / N₂ Carrier Gas Atmosphere: Steam / N₂ Carrier Gas

Caption: Synthesis of 2-ethenyl-5-methylpyridine via dehydrogenation.

Laboratory Scale Protocol: Wittig Reaction

For laboratory-scale synthesis, the Wittig reaction provides a reliable, albeit more complex, route starting from the corresponding aldehyde, 5-methyl-2-pyridinecarboxaldehyde.

Protocol: Synthesis via Wittig Reaction

  • Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF). A strong base, such as potassium tert-butoxide or n-butyllithium, is added at low temperature (0 °C to -78 °C) under an inert atmosphere (N₂ or Ar) to deprotonate the phosphonium salt, forming the phosphorus ylide.

    • Causality: Anhydrous conditions are critical as the ylide is highly reactive towards water. The low temperature controls the exothermic deprotonation and maintains the stability of the ylide.

  • Aldehyde Addition: A solution of 5-methyl-2-pyridinecarboxaldehyde in the same anhydrous solvent is added dropwise to the ylide solution, maintaining the low temperature. The reaction is then allowed to warm to room temperature and stirred for several hours.

    • Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This forms a betaine intermediate, which subsequently collapses to form a stable triphenylphosphine oxide and the desired alkene (the vinyl group).

  • Workup and Purification: The reaction is quenched with water or a saturated NH₄Cl solution. The product is extracted into an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Final Purification: The crude product is purified by fractional distillation under vacuum. A polymerization inhibitor (e.g., hydroquinone) is added to the distillation flask to prevent polymerization at elevated temperatures[7].

    • Trustworthiness: This protocol is self-validating. The formation of the triphenylphosphine oxide byproduct, a white solid that often precipitates, is a strong indicator of a successful Wittig reaction. The final product's purity can be confirmed via GC-MS and ¹H NMR spectroscopy.

Reactivity and Polymerization

The chemistry of 2-ethenyl-5-methylpyridine is dominated by the interplay between its two functional components: the vinyl group and the pyridine ring.

  • Vinyl Group: This site is highly susceptible to addition reactions and is the key to its role as a monomer. It readily undergoes free-radical, cationic, and anionic polymerization[8]. This reactivity allows for the creation of homopolymers or its incorporation as a co-monomer to tailor the properties of other polymers like styrene or butadiene[5].

  • Pyridine Ring: The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and capable of acting as a ligand to coordinate with metal ions[8]. This property is exploited in catalysis and the creation of functional materials. The ring itself is electron-deficient and can undergo nucleophilic substitution, though this is less common than reactions at the vinyl group.

Experimental Protocol: Free-Radical Solution Polymerization

This protocol outlines a standard procedure for synthesizing poly(2-ethenyl-5-methylpyridine).

Materials:

  • 2-Ethenyl-5-methylpyridine (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene or THF

  • Methanol

Procedure:

  • Inhibitor Removal: The commercial monomer is typically stabilized with an inhibitor (e.g., tert-butylcatechol). To remove it, pass the monomer through a short column of activated basic alumina.

    • Expertise: Failure to remove the inhibitor will quench the radical reaction, preventing polymerization. This is a common point of failure in polymer synthesis.

  • Reaction Setup: In a Schlenk flask, dissolve the purified monomer (e.g., 5 g) and AIBN (e.g., 0.05 g, 1 wt%) in anhydrous toluene (e.g., 20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Causality: Oxygen is a radical scavenger and will terminate the polymerization chain reaction, resulting in low molecular weight polymers or complete inhibition of the reaction.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 60-70 °C and stir for 12-24 hours. The solution will become noticeably more viscous as the polymer forms.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous solution dropwise into a large excess of a non-solvent, such as cold methanol or hexane, while stirring vigorously. The polymer will precipitate as a solid.

  • Isolation: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50 °C to a constant weight.

Polymerization_Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_purification Product Isolation A Start: 2-Ethenyl-5-methylpyridine (with inhibitor) B Pass through Alumina Column A->B C Purified Monomer B->C D Dissolve Monomer & AIBN in Anhydrous Solvent C->D E Freeze-Pump-Thaw Cycles (Remove O₂) D->E F Heat under N₂ (60-70 °C, 12-24h) E->F G Precipitate in Non-Solvent (Methanol) F->G H Filter and Wash G->H I Dry under Vacuum H->I J Final Product: Poly(2-ethenyl-5-methylpyridine) I->J

Caption: Workflow for free-radical polymerization of 2-ethenyl-5-methylpyridine.

Applications in Research and Drug Development

The unique properties of 2-ethenyl-5-methylpyridine and its corresponding polymer make it a valuable building block in several advanced applications.

  • "Smart" pH-Responsive Materials: The basicity of the pyridine nitrogen allows polymers containing this monomer to exhibit pH-responsive behavior. In acidic environments, the nitrogen is protonated, leading to electrostatic repulsion and polymer chain swelling. This property is harnessed to create "smart" hydrogels and membranes whose permeability can be controlled by pH, which is valuable for separation technologies and controlled release systems[5].

  • Adhesion Promoters: Copolymers of vinylpyridine, styrene, and butadiene are used to create latexes that serve as powerful tire-cord binders. The polar pyridine units provide exceptional adhesion between the synthetic rubber and the reinforcing fabric cords (e.g., polyester, nylon), which is critical for the structural integrity and durability of high-performance tires[5][9].

  • Drug Delivery Systems: The amphiphilic block copolymers derived from vinylpyridines are of significant interest in drug development. For instance, biocompatible block copolymers like poly(2-vinyl pyridine)-b-poly(ethylene oxide) can self-assemble in aqueous solutions to form nanomicelles. These micelles have a hydrophobic core (the poly-vinylpyridine block) and a hydrophilic shell (the PEO block). This structure is ideal for encapsulating hydrophobic drugs, such as curcumin or 5-Fluorouracil, improving their solubility, stability, and circulation time in the body[10]. The pH-sensitivity of the P2VP core can be further exploited for targeted drug release in the acidic microenvironments of tumors or specific cellular compartments[10].

Handling, Storage, and Safety

As a reactive monomer, 2-ethenyl-5-methylpyridine requires careful handling and storage to ensure stability and safety.

  • Storage: The compound is sensitive to light and heat, which can initiate spontaneous polymerization[9]. It should be stored in a cool, dark place, typically under refrigeration. Commercial products are supplied with a polymerization inhibitor, and the material should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.

  • Safety: 2-Ethenyl-5-methylpyridine is considered hazardous. It can be toxic if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

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  • MDPI (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers. Retrieved from [Link].

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An In-depth Technical Guide to the Physical Properties of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key physical properties of 2-Methyl-5-vinylpyridine (MVP), a versatile heterocyclic compound with significant applications in the polymer and chemical industries. Intended for researchers, scientists, and drug development professionals, this document delves into the experimental determination of these properties, offering not just procedural steps but also the underlying scientific principles and practical insights that ensure data integrity and reproducibility.

Introduction to 2-Methyl-5-vinylpyridine

2-Methyl-5-vinylpyridine (IUPAC name: 5-ethenyl-2-methylpyridine) is a clear to faintly opalescent liquid.[1][2] It serves as a critical monomer in the synthesis of various resins and polymers, an additive in oils, an ore flotation agent, and a dye acceptor.[1][2] A thorough understanding of its physical properties is paramount for its safe handling, effective application, and the development of novel materials.

Molecular Structure:

Caption: Molecular structure of 2-Methyl-5-vinylpyridine.

Core Physical Properties

A summary of the fundamental physical properties of 2-Methyl-5-vinylpyridine is presented in the table below. These values are critical for a wide range of applications, from reaction engineering to product formulation.

PropertyValueSource(s)
Molecular Formula C₈H₉N[1][3][4][5][6][7][8]
Molecular Weight 119.16 g/mol [1][3][4][5][6][7][8][9]
Appearance Clear to faintly opalescent liquid[1][5][10]
Density 0.978 - 0.982 g/cm³ at 20 °C[1][5]
Boiling Point 181 °C[2][5]
Melting/Freezing Point -12.0 °C to -14.3 °C[1][3][5]
Refractive Index 1.5400 - 1.5454 at 20 °C[1]
Vapor Pressure 1.18 mmHg at 25 °C[1][5]
Flash Point 73.9 °C (Open cup)[1][2][5]
pKa (conjugate acid) 5.67[1][5]
Solubility Soluble in water. Very soluble in alcohol, ether, and acetone.[11][12]

Experimental Determination of Physical Properties

The accurate determination of physical properties is the bedrock of chemical characterization. This section provides detailed, step-by-step methodologies for key experiments, grounded in established principles.

Determination of Boiling Point

The boiling point is a fundamental property that informs purification strategies (distillation) and reaction temperature control.

Workflow for Boiling Point Determination (Thiele Tube Method):

G cluster_prep Sample Preparation cluster_assembly Apparatus Assembly cluster_measurement Measurement prep1 Fill a small test tube with ~0.5 mL of 2-Methyl-5-vinylpyridine. prep2 Seal one end of a capillary tube. prep1->prep2 prep3 Place the capillary tube (open end down) into the test tube. prep2->prep3 assembly1 Attach the test tube to a thermometer using a rubber band. prep3->assembly1 assembly2 Position the assembly in a Thiele tube containing heat-transfer oil. assembly1->assembly2 measurement1 Gently heat the side arm of the Thiele tube. assembly2->measurement1 measurement2 Observe for a continuous stream of bubbles from the capillary tube. measurement1->measurement2 measurement3 Remove heat and record the temperature when the liquid enters the capillary tube. measurement2->measurement3

Caption: Workflow for boiling point determination using the Thiele tube method.

Experimental Protocol:

  • Sample Preparation: Fill a small test tube (e.g., a fusion tube) with approximately 0.5 mL of 2-Methyl-5-vinylpyridine. Seal one end of a capillary tube using a flame and place it, open end down, into the test tube.[13][14][15]

  • Apparatus Assembly: Securely attach the test tube to a thermometer with a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube. Clamp the assembly in a Thiele tube filled with a suitable heat-transfer fluid (e.g., mineral oil) so that the heat-transfer fluid level is above the sample.[13][15]

  • Heating and Observation: Gently heat the side arm of the Thiele tube with a microburner. Convection currents will ensure uniform heating of the oil bath.[13] As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Boiling Point Determination: Continue gentle heating until a continuous and rapid stream of bubbles is observed. Remove the heat source. The bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[13][15] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Causality Behind Experimental Choices:

  • Thiele Tube: The unique shape of the Thiele tube is designed to facilitate the circulation of the heating oil via convection, ensuring a uniform temperature distribution around the sample and thermometer. This minimizes temperature gradients that could lead to inaccurate readings.

  • Inverted Capillary Tube: The inverted capillary tube traps a small amount of air. As the liquid is heated, the vapor pressure of the liquid and the pressure of the trapped air increase, forcing bubbles out. When the external atmospheric pressure equals the vapor pressure of the liquid, boiling occurs. Upon cooling, the vapor inside the capillary condenses, and the higher atmospheric pressure forces the liquid into the capillary. This provides a sharp and reproducible endpoint for the boiling point determination.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a highly characteristic property that is sensitive to temperature and the wavelength of light used.

Workflow for Refractive Index Measurement (Abbe Refractometer):

G start Start step1 Calibrate the Abbe refractometer with a standard (e.g., distilled water). start->step1 step2 Place a few drops of 2-Methyl-5-vinylpyridine on the prism surface. step1->step2 step3 Close the prisms and adjust the light source. step2->step3 step4 Rotate the adjustment knob to bring the borderline between the light and dark fields into the crosshairs. step3->step4 step5 Use the dispersion correction knob to eliminate any color fringes. step4->step5 step6 Read the refractive index from the scale. step5->step6 end End step6->end

Caption: Workflow for measuring refractive index using an Abbe refractometer.

Experimental Protocol:

  • Calibration: Ensure the Abbe refractometer is properly calibrated using a standard of known refractive index, such as distilled water. The prisms should be clean and dry.

  • Sample Application: Place a few drops of 2-Methyl-5-vinylpyridine onto the surface of the measuring prism.

  • Measurement: Close the prisms and allow a moment for temperature equilibration. Look through the eyepiece and adjust the light source for optimal illumination.

  • Reading: Rotate the coarse and fine adjustment knobs until the boundary between the light and dark fields is sharp and centered in the crosshairs. If there is a colored fringe, adjust the dispersion correction knob to eliminate it. Read the refractive index value from the instrument's scale.[16]

Causality Behind Experimental Choices:

  • Abbe Refractometer: This instrument is widely used due to its simplicity, accuracy, and the small sample volume required.[16] It operates on the principle of total internal reflection.[16]

  • Monochromatic Light Source: While some modern refractometers have internal light sources, traditionally a sodium lamp is used to provide monochromatic light (589 nm). The refractive index is wavelength-dependent, so using a single wavelength ensures consistent and comparable results.

  • Temperature Control: The refractive index is temperature-dependent. Therefore, it is crucial to record the temperature at which the measurement is taken. Many Abbe refractometers are equipped with a water jacket to maintain a constant temperature.

Spectroscopic Properties

Spectroscopic analysis provides a "fingerprint" of a molecule, offering invaluable information about its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, integration, and splitting patterns in the ¹H NMR spectrum of 2-Methyl-5-vinylpyridine are characteristic of its structure.[17][18][19]

  • Infrared (IR) Spectroscopy: The IR spectrum of 2-Methyl-5-vinylpyridine will show characteristic absorption bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring, the C-H stretching and bending vibrations of the methyl and vinyl groups, and the C=C stretching of the vinyl group.[1][18]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.[1][18]

  • UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The conjugated system of the pyridine ring and the vinyl group will result in characteristic absorption maxima.[19]

Safety and Handling

2-Methyl-5-vinylpyridine is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[1][20] It is also a combustible liquid.[11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[11] Work in a well-ventilated fume hood to avoid inhalation of vapors.[11]

  • Storage: Store in a cool, well-ventilated area away from sources of ignition.[11] It may be stabilized with an inhibitor to prevent polymerization.[21]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical attention immediately.[1][11]

Conclusion

The physical properties of 2-Methyl-5-vinylpyridine are well-defined and can be accurately determined using standard laboratory techniques. A thorough understanding of these properties is essential for its safe and effective use in research and industrial applications. This guide has provided not only the key physical data but also the experimental context and rationale necessary for a comprehensive understanding of this important chemical compound.

References

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 5-Methyl-2-vinylpyridine

Introduction: The Pivotal Role of Solubility for a Versatile Monomer

This compound (MVP), also known by its CAS Number 140-76-1, is a heterocyclic aromatic compound of significant interest in polymer science and materials research.[1] Its structure, featuring a pyridine ring substituted with a methyl group and a polymerizable vinyl group, makes it a valuable monomer and co-monomer.[1] MVP is instrumental in synthesizing functional polymers with applications ranging from "smart" materials with pH-responsive properties to specialty adhesives and coatings.[2][3]

The successful application of MVP in these domains is fundamentally governed by its solubility characteristics. Whether for optimizing polymerization reaction conditions, developing purification protocols, or formulating end-products, a thorough understanding of MVP's solubility in various media is not merely academic—it is a prerequisite for innovation and process control. This guide provides a comprehensive overview of the solubility profile of this compound, grounded in its physicochemical properties and established analytical methodologies. We will explore its behavior in both aqueous and organic systems, detail robust protocols for its quantitative assessment, and explain the causal chemical principles that dictate its solubility.

Physicochemical Properties Governing Solubility

To understand the solubility of this compound, we must first examine its molecular structure and inherent chemical properties. The molecule's behavior in a solvent is a direct consequence of these foundational characteristics.

The structure combines a moderately polar pyridine ring with a nonpolar vinyl group. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it a weak base capable of forming hydrogen bonds with protic solvents.[1] This basicity is quantified by its pKa value.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for SolubilitySource
Molecular Formula C₈H₉NProvides the elemental composition.[4][5][6]
Molecular Weight 119.16 g/mol Influences dissolution kinetics and colligative properties.[4][5][6]
Density ~0.954 g/cm³Important for solvent layering and phase separation calculations.[7][8]
pKa (Conjugate Acid) 5.09 - 5.67Critically determines the extent of ionization and thus the aqueous solubility as a function of pH.[5][7]
Appearance Clear liquidIndicates it is a liquid at standard conditions, making miscibility a key consideration.[5][8]

The pKa value is particularly crucial. It indicates that this compound will exist predominantly in its protonated, cationic form in aqueous solutions with a pH below ~5.1.[5][7] This transition from a neutral molecule to a charged ion dramatically enhances its interaction with polar solvents like water, a phenomenon we will explore in the next section.

Aqueous Solubility: A pH-Dependent Profile

The solubility of this compound in water is not a fixed value but rather a dynamic property heavily influenced by pH. While broadly described as "soluble" in water, this statement requires careful qualification.[9]

The Causality of pH-Dependence

The underlying principle is a simple acid-base equilibrium. In neutral or alkaline conditions (pH > 6), MVP exists primarily as a neutral molecule. Its solubility in water is limited, driven by the hydrogen bonding capacity of the pyridine nitrogen.

However, in acidic conditions (pH < 5), the pyridine nitrogen is protonated, forming the 5-methyl-2-vinylpyridinium cation. This charged species is significantly more polar than its neutral counterpart, leading to much stronger ion-dipole interactions with water molecules and, consequently, a substantial increase in aqueous solubility. This behavior is mirrored in its polymer, poly(2-vinylpyridine), which is largely insoluble at neutral or high pH but becomes water-soluble at a pH below approximately 5.[10]

This pH-responsive behavior is the foundation for creating "smart" materials. For instance, polymers incorporating MVP can be designed to dissolve or swell in response to specific pH triggers, a property valuable in drug delivery systems and advanced separation membranes.[2][11]

Solubility in Organic Solvents

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in public literature. However, based on its chemical structure and data from the closely related 2-vinylpyridine, a reliable qualitative and predictive assessment can be made.[3]

MVP's amphiphilic character—possessing both a polar pyridine head and a nonpolar vinyl tail—suggests good compatibility with a range of organic solvents.

Table 2: Qualitative Solubility Profile of Vinylpyridines in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected Solubility of MVPRationale & Supporting Evidence
Polar Protic Methanol, EthanolSoluble / MiscibleThe ability to act as hydrogen bond acceptors allows for strong interactions. The homopolymer of 2-vinylpyridine is soluble in methanol.[3]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Chloroform (CHCl₃)Soluble / MiscibleDipole-dipole interactions are favorable. Poly(2-vinylpyridine) is soluble in THF and CHCl₃.[10][12]
Nonpolar Aromatic Benzene, TolueneSoluble / MisciblePi-pi stacking interactions between the pyridine ring and the aromatic solvent are likely. The related 4-vinylpyridine is soluble in benzene.[13]
Nonpolar Aliphatic Hexanes, CyclohexaneLimited Solubility / ImmiscibleThe significant difference in polarity makes favorable interactions unlikely. This is a common characteristic for pyridine derivatives.

This profile indicates that MVP is a versatile monomer for polymerizations conducted in a variety of common organic solvents, offering flexibility in process design.

Experimental Determination of Solubility: A Self-Validating Protocol

For researchers requiring precise, quantitative solubility data for their specific application (e.g., in a novel solvent blend or at a non-standard temperature), direct experimental measurement is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.

Protocol 1: Isothermal Shake-Flask Solubility Determination

This protocol is designed to be a self-validating system, ensuring that equilibrium is truly reached and that the measurement is accurate.

Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a specified temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of sealed vials containing the solvent of interest. The presence of undissolved MVP as a separate phase is crucial to ensure saturation.

  • Equilibration: Place the vials in a calibrated isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.

    • Expert Insight: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.

  • Phase Separation: Cease agitation and allow the vials to rest in the isothermal bath for at least 2 hours to permit the undissolved MVP to settle.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. It is critical to avoid disturbing the undissolved layer.

  • Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic, undissolved droplets.

  • Quantification: Dilute the filtered sample with a suitable solvent and determine the concentration of MVP using a validated analytical method, such as HPLC-UV or GC-FID, as detailed in Protocol 2.

G cluster_prep Preparation & Equilibration cluster_sample Sampling prep 1. Add excess MVP to solvent in vials equil 2. Agitate at constant temperature (24-72h) prep->equil validate Take samples at 24h, 48h, 72h to confirm equilibrium equil->validate settle 3. Cease agitation, allow phases to separate validate->settle sample 4. Withdraw clear supernatant settle->sample filtrate 5. Filter with 0.22µm syringe filter sample->filtrate quant 6. Quantify MVP concentration via HPLC or GC filtrate->quant

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of this compound in the saturated solvent samples.

Methodology:

  • Standard Preparation: Prepare a stock solution of MVP in the mobile phase. From this stock, create a series of calibration standards by serial dilution to cover the expected concentration range.

  • Sample Preparation: Accurately dilute the filtered supernatant from Protocol 1 with the mobile phase to a concentration that falls within the established calibration range.

  • Instrumentation & Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and a pH-buffered aqueous solution (e.g., 20 mM phosphate buffer at pH 3.0). The exact ratio should be optimized to achieve good peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength corresponding to an absorbance maximum for MVP (e.g., ~269 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations. The curve must have a correlation coefficient (R²) of ≥ 0.999.

    • Use the equation of the linear regression from the calibration curve to calculate the concentration of MVP in the diluted samples.

    • Apply the dilution factor to determine the original concentration in the saturated supernatant, which represents the solubility.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing standards 1. Prepare calibration standards inject 3. Inject standards and samples standards->inject samples 2. Dilute saturated samples samples->inject separate 4. Separate on C18 column inject->separate detect 5. Detect by UV at ~269 nm separate->detect calibrate 6. Generate calibration curve (R² ≥ 0.999) detect->calibrate calculate 7. Calculate sample concentration calibrate->calculate result 8. Apply dilution factor to find solubility calculate->result

Caption: Logical Workflow for HPLC-based Quantification of MVP.

Conclusion

This compound presents a nuanced solubility profile that is critical to its application as a versatile monomer. Its aqueous solubility is fundamentally dictated by pH, a direct result of the basicity of its pyridine nitrogen. In organic media, it demonstrates broad solubility in polar and aromatic solvents, consistent with its amphiphilic structure. For drug development professionals and materials scientists, this pH-responsive behavior offers a powerful tool for designing advanced functional polymers. Where precise quantitative data is required, the detailed experimental workflows provided in this guide offer a robust and self-validating framework for determining solubility, ensuring that process development and research are built on a foundation of scientific integrity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). PYRIDINE, 2-METHYL-5-VINYL HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • Cheméo. (n.d.). Pyridine, 5-ethenyl-2-methyl-. Retrieved from [Link]

  • Request PDF. (n.d.). Influence of various factors on the solubility of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers in water. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-vinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

  • Hubei Enxing Biotechnology Co., Ltd. (n.d.). Product Catalog. LookChem. Retrieved from [Link]

  • ACS Publications. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. Retrieved from [Link]

  • Polymer Source. (n.d.). Poly(2-Vinyl Pyridine). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 5-ethyl-2-methyl-. NIST WebBook. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ProQuest. (2023). Isobaric Vapor–Liquid Equilibrium for Binary System of 2-Methylpyridine + 2-Vinylpyridine at (1.9, 4.0 and 5.3) kPa. Retrieved from [Link]

  • MDPI. (n.d.). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Retrieved from [Link]

  • LookChem. (n.d.). 2-METHYL-5-VINYLPYRIDINE CAS 140-76-1. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from [Link]

  • Jordi Labs. (n.d.). Polymer Solubility Index. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-methyl-5-vinylpyridine (CAS No. 140-76-1), a pivotal monomer in the synthesis of polymers and a versatile intermediate in the development of specialized chemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecular structure and characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the unambiguous identification and quality assessment of 2-methyl-5-vinylpyridine.

Molecular Structure and Spectroscopic Overview

2-Methyl-5-vinylpyridine is a pyridine derivative featuring a methyl group at the 2-position and a vinyl group at the 5-position.[1][2] This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which can be meticulously analyzed to confirm its identity and purity. The pyridine ring, an electron-deficient aromatic system, along with the polymerizable vinyl group, are the primary determinants of its chemical reactivity and, consequently, its spectral characteristics.[1][2]

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in the 2-methyl-5-vinylpyridine molecule are numbered as follows:

Figure 1: Molecular structure of 2-methyl-5-vinylpyridine with atom numbering for spectroscopic assignments.

The following sections will provide a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectral Data

While a publicly available, fully assigned experimental ¹H NMR spectrum for 2-methyl-5-vinylpyridine is not readily found in the literature, a predicted spectrum can be generated based on established substituent effects on the pyridine ring and vinyl groups. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for 2-Methyl-5-vinylpyridine (in CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H68.3 - 8.5d~2.0
H47.4 - 7.6dd~8.0, 2.0
H37.0 - 7.2d~8.0
H86.6 - 6.8dd~17.5, 10.8
H9b (trans)5.7 - 5.9d~17.5
H9a (cis)5.3 - 5.5d~10.8
H7 (CH₃)2.5 - 2.7s-

Note: These are predicted values and may differ slightly from experimental results.

Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (7.0 - 8.5 ppm): The three protons on the pyridine ring are expected to appear in this region.

    • H6: This proton, being ortho to the nitrogen atom, is the most deshielded and should appear as a doublet at the lowest field, coupled to H4.

    • H4: This proton is expected to be a doublet of doublets, showing coupling to both H3 and H6.

    • H3: This proton, adjacent to the methyl-substituted carbon, should appear as a doublet, coupled to H4.

  • Vinylic Region (5.3 - 6.8 ppm): The three protons of the vinyl group will exhibit a characteristic AMX spin system.

    • H8: This proton, attached to the carbon bonded to the pyridine ring, will be a doublet of doublets due to coupling with the two geminal protons (H9a and H9b).

    • H9b (trans): The proton trans to the pyridine ring will appear as a doublet with a large coupling constant, characteristic of trans-vinylic coupling.

    • H9a (cis): The proton cis to the pyridine ring will be a doublet with a smaller coupling constant, typical for cis-vinylic coupling.

  • Aliphatic Region (2.5 - 2.7 ppm): The three protons of the methyl group (H7) are chemically equivalent and will appear as a sharp singlet in the upfield region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data

Similar to the ¹H NMR data, a predicted ¹³C NMR spectrum is presented in Table 2, based on known chemical shifts of substituted pyridines and vinyl compounds.

Table 2: Predicted ¹³C NMR Data for 2-Methyl-5-vinylpyridine (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2157 - 159
C6148 - 150
C4135 - 137
C8133 - 135
C5130 - 132
C3120 - 122
C9115 - 117
C723 - 25

Note: These are predicted values and may differ slightly from experimental results.

Interpretation of the ¹³C NMR Spectrum
  • Aromatic and Vinylic Carbons (115 - 160 ppm):

    • C2 and C6: The carbons directly attached to the nitrogen atom are the most deshielded and will appear at the lowest field.

    • C4, C5, and C8: These carbons of the pyridine ring and the vinylic CH will have intermediate chemical shifts in the aromatic region.

    • C3 and C9: The remaining pyridine carbon and the vinylic CH₂ carbon are expected to be the most shielded of this group.

  • Aliphatic Carbon (23 - 25 ppm):

    • C7: The methyl carbon will appear as a sharp signal at a high field, characteristic of an sp³ hybridized carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental IR Spectral Data

The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for 2-methyl-5-vinylpyridine.[3] The key absorption bands and their assignments are summarized in Table 3.

Table 3: Key IR Absorption Bands for 2-Methyl-5-vinylpyridine

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (vinyl & aromatic)
~2970MediumC-H stretch (methyl)
~1640MediumC=C stretch (vinyl)
~1595, 1560, 1480StrongC=C and C=N ring stretching (pyridine)
~1440MediumC-H bend (methyl)
~990, 910Strong=C-H bend (out-of-plane, vinyl)
~830StrongC-H bend (out-of-plane, aromatic)
Interpretation of the IR Spectrum
  • C-H Stretching Vibrations: The bands above 3000 cm⁻¹ are characteristic of C-H stretches from the sp² hybridized carbons of the aromatic ring and the vinyl group. The band just below 3000 cm⁻¹ is due to the C-H stretch of the sp³ hybridized methyl group.

  • C=C and C=N Stretching Vibrations: The strong absorptions in the 1480-1600 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring. The band around 1640 cm⁻¹ is indicative of the C=C stretching of the vinyl group.

  • Bending Vibrations: The strong bands in the fingerprint region, particularly around 990 cm⁻¹ and 910 cm⁻¹, are due to the out-of-plane bending vibrations of the vinyl C-H bonds, which are highly characteristic of a terminal alkene. The band around 830 cm⁻¹ is typical for out-of-plane C-H bending of the substituted pyridine ring.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and IR spectra of 2-methyl-5-vinylpyridine.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-methyl-5-vinylpyridine into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale to the solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small drop of neat 2-methyl-5-vinylpyridine liquid directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Workflow and Data Analysis

The overall process for the spectroscopic characterization of 2-methyl-5-vinylpyridine can be visualized as follows:

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_report Final Report prep High-Purity Sample nmr_acq NMR Spectrometer (¹H & ¹³C) prep->nmr_acq ir_acq FTIR Spectrometer (ATR) prep->ir_acq nmr_proc Fourier Transform Phasing Calibration nmr_acq->nmr_proc ir_proc Background Subtraction Peak Picking ir_acq->ir_proc nmr_interp Chemical Shift Analysis Coupling Constant Analysis Structural Assignment nmr_proc->nmr_interp ir_interp Functional Group ID Vibrational Mode Analysis ir_proc->ir_interp report Comprehensive Spectroscopic Characterization Report nmr_interp->report ir_interp->report

Sources

An In-depth Technical Guide to the Catalytic Dehydrogenation of 2-Methyl-5-ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Industrial Significance of 2-Methyl-5-vinylpyridine

2-Methyl-5-vinylpyridine (MVP) is a vital chemical intermediate, primarily valued for its vinyl group and pyridine ring structure. This unique combination makes it a critical monomer in the synthesis of specialty polymers and resins.[1][2] These polymers find applications as tire-cord binders, dye acceptors, oil additives, and flocculating agents.[1] The principal and most established industrial route to MVP is the vapor-phase catalytic dehydrogenation of its precursor, 2-methyl-5-ethylpyridine (MEP).[3] This guide provides a comprehensive technical overview of this crucial transformation, grounded in established chemical principles and process methodologies, for professionals in chemical research and drug development.

Reaction Fundamentals: Thermodynamics and Mechanism

The conversion of MEP to MVP is an endothermic, equilibrium-limited reaction. The process involves the removal of a molecule of hydrogen from the ethyl group of the MEP molecule.

Chemical Reaction: C₈H₁₁N (2-Methyl-5-ethylpyridine) ⇌ C₈H₉N (2-Methyl-5-vinylpyridine) + H₂

From a thermodynamic standpoint, Le Chatelier's principle dictates the optimal reaction conditions. High temperatures are necessary to shift the equilibrium towards the products. Furthermore, reducing the partial pressure of the reactants, typically by introducing an inert diluent gas, also favors the forward reaction.[3]

The reaction proceeds via a catalytic mechanism in the vapor phase. The MEP vapor passes over a heated catalyst bed where the C-H bonds in the ethyl group are activated, facilitating the elimination of hydrogen and the formation of a vinyl double bond. The choice of catalyst is paramount as it governs the reaction's efficiency, selectivity, and the temperature required for optimal conversion.

ReactionPathway MEP 2-Methyl-5-ethylpyridine (C₈H₁₁N) MVP 2-Methyl-5-vinylpyridine (C₈H₉N) MEP->MVP Dehydrogenation (+ Catalyst, ΔT) H2 Hydrogen (H₂) MVP->H2

Caption: The catalytic dehydrogenation pathway from MEP to MVP.

Catalytic Systems: The Core of the Transformation

The efficacy of MEP dehydrogenation hinges on the catalytic system employed. The ideal catalyst must exhibit high activity at the lowest possible temperature, superior selectivity towards MVP to minimize byproduct formation, and long-term stability under demanding process conditions.

Primary Catalyst Classes

Historically, a range of materials have been investigated for the vapor-phase dehydrogenation of alkylpyridines.[3]

  • Metal Oxides: Oxides of various metals have proven effective. Early patents describe the use of ceric oxide and tungstic oxide as suitable catalysts for this process.[3] These materials provide the necessary active sites for the dehydrogenation to occur at elevated temperatures.

  • Non-Catalytic and Inert Surfaces: Interestingly, the reaction can proceed even without a traditional catalyst, albeit under more extreme conditions. Processes have been described using inert materials like silica brick or even an empty stainless-steel tube at temperatures around 700°C.[3] This suggests a significant thermal component to the dehydrogenation, though catalytic pathways offer improved efficiency and selectivity.

Causality in Catalyst Selection

The choice of catalyst is a balance between activity and the mitigation of side reactions. While highly active catalysts might allow for lower reaction temperatures, they can also promote undesirable pathways such as cracking or dealkylation, leading to the formation of byproducts like 2-picoline, 4-picoline, and various other pyridine compounds.[4] The catalyst's surface acidity and pore structure are critical parameters that influence selectivity. A well-designed catalyst maximizes the rate of hydrogen abstraction from the ethyl group while suppressing bond cleavage elsewhere in the molecule.

Process Parameters and Optimization

Achieving high yields of MVP requires careful control over several key process parameters. The interplay between these variables determines the conversion of MEP, selectivity towards MVP, and the overall economic viability of the process.

ParameterTypical RangeRationale and Impact on Process
Temperature 600°C - 800°CAs an endothermic reaction, higher temperatures increase the reaction rate and equilibrium conversion. However, excessively high temperatures (>800°C) can promote thermal cracking and other side reactions, reducing selectivity and leading to faster catalyst deactivation through coking.[3]
Diluent Gas Inert Gas (N₂, CO₂)The addition of an inert gas like nitrogen or carbon dioxide reduces the partial pressure of MEP, which shifts the reaction equilibrium to favor the formation of MVP and hydrogen.[3] The diluent also serves as a heat carrier, helping to maintain a uniform temperature profile within the reactor.
Space Velocity 100 - 200 h⁻¹Space velocity, the volume of gas passing over the catalyst per hour, is inversely related to residence time. Lower space velocities (longer residence times) generally lead to higher conversion but may decrease selectivity if side reactions become significant. Higher velocities can improve selectivity but may result in incomplete conversion.[3]
Pressure AtmosphericThe reaction is typically conducted at or near atmospheric pressure. Since the reaction produces an increase in the number of moles of gas, operating under a vacuum would further favor product formation, but this is often not economically justified.

Experimental Protocol: Vapor-Phase Dehydrogenation in a Fixed-Bed Reactor

The following protocol outlines a generalized, self-validating procedure for the laboratory-scale synthesis of MVP from MEP.

Apparatus Setup

A typical setup consists of a feed delivery system (syringe pump), a vaporizer, a preheater, a fixed-bed tubular reactor housed in a furnace, a condenser, and a product collection vessel.

Step-by-Step Methodology
  • Catalyst Loading: The tubular reactor is packed with a known volume of the chosen catalyst (e.g., ceric oxide). The catalyst bed is typically supported by quartz wool plugs.

  • System Purge: The system is purged with an inert gas (e.g., nitrogen) to remove any residual air and moisture.

  • Reactor Heating: The furnace is heated to the target reaction temperature (e.g., 700°C), while maintaining a slow flow of inert gas.

  • Feed Introduction: A liquid feed of 2-methyl-5-ethylpyridine is introduced via a syringe pump into the vaporizer. The resulting MEP vapor is mixed with the inert diluent gas.

  • Reaction: The hot gaseous mixture is passed through the preheater to ensure it reaches the reaction temperature before entering the catalyst bed. Dehydrogenation occurs as the gas mixture flows through the reactor.[3]

  • Product Condensation: The effluent gas stream from the reactor, containing MVP, unreacted MEP, hydrogen, and the inert gas, is passed through a condenser (e.g., a cold-water condenser). The condensable liquids (MVP and MEP) are collected in a chilled receiving flask.

  • Analysis: The collected liquid condensate is analyzed to determine its composition. Gas Chromatography (GC) is the standard method for quantifying the amounts of MVP and unreacted MEP, allowing for the calculation of conversion and selectivity. The condensate typically contains 25% to 40% MVP.[3]

ExperimentalWorkflow cluster_feed Feed Preparation cluster_reaction Reaction Zone cluster_separation Product Recovery cluster_analysis Analysis & Purification MEP_Feed MEP Liquid Feed (Syringe Pump) Vaporizer Vaporizer & Mixer MEP_Feed->Vaporizer Inert_Gas Inert Gas (N₂ or CO₂) Inert_Gas->Vaporizer Preheater Preheater Vaporizer->Preheater Reactor Fixed-Bed Reactor (Catalyst, ~700°C) Preheater->Reactor Condenser Condenser Reactor->Condenser Collection Product Condensate (MVP + Unreacted MEP) Condenser->Collection GC_Analysis GC Analysis (Conversion, Selectivity) Collection->GC_Analysis Distillation Fractional Distillation (Purification) Collection->Distillation Final_Product Purified MVP Distillation->Final_Product

Caption: Workflow for the catalytic dehydrogenation of MEP.

Product Purification and Handling

The crude product from the reactor is a mixture of MVP and unreacted MEP.[3]

  • Fractional Distillation: Due to the difference in their boiling points (MEP: ~177°C, MVP: ~183°C), fractional distillation is the standard method for separating MVP from the unreacted starting material.[3] The recovered MEP can be recycled back into the feed stream to improve overall process yield.

  • Polymerization Inhibition: Like other vinyl monomers, MVP is susceptible to polymerization, especially at the elevated temperatures required for distillation.[5] It is crucial to add a polymerization inhibitor, such as 4-tert-butylcatechol, to the crude product before distillation and for storage of the purified MVP.[5]

Conclusion

The catalytic dehydrogenation of 2-methyl-5-ethylpyridine is a well-established and industrially significant process. Success in this field requires a deep understanding of the interplay between reaction thermodynamics, catalyst science, and process engineering. By carefully selecting catalytic systems and optimizing parameters such as temperature and space velocity, researchers and chemical professionals can efficiently produce high-purity 2-methyl-5-vinylpyridine, a key building block for a wide array of advanced materials.

References

  • Cislak, F. E. (1955). Process of making 2-methyl-5-vinyl pyridine. U.S. Patent No. 2,716,119. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-vinylpyridine. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (2024). The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. Retrieved from [Link]

  • Moioli, E., et al. (2021). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

  • Mahan, J. E., Turk, S. D., & Schnitzer, A. M. (1957). By-Products from the Manufacture of 2-Methyl-5-ethylpyridine and 2-Methyl-5-vinylpyridine.
  • DOKUMEN.PUB. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Retrieved from [Link]

  • Yugay, O., et al. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. [Link]

  • ACS Publications. (1957). By-products from the Manufacture of 2-Methyl-5-ethylpyridine and 2-Methyl-5-vinylpyridine. Journal of Chemical & Engineering Data. [Link]

  • RSC Publishing. (2021). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethyl-2-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 5-ethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Eurasian Chemico-Technological Journal. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from [Link]

  • FAU CRIS. (2021). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. Retrieved from [Link]

  • Singleton, A. H. (1974). Process for the production of 2-methyl-5-ethyl pyridine. U.S. Patent No. 3,846,435. Washington, DC: U.S.

Sources

Commercial sources of 5-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing of 5-Methyl-2-vinylpyridine for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5M2VP) is a functional monomer of increasing interest in the development of advanced polymers and materials for specialized applications, including drug delivery and catalysis. However, its procurement is often complicated by confusion with its more common isomer, 2-Methyl-5-vinylpyridine. This guide provides a comprehensive overview of the commercial landscape for 5M2VP, offering technical insights into supplier evaluation, quality control, and safe handling. It is designed to equip researchers and drug development professionals with the necessary knowledge to confidently source high-quality 5M2VP for their specific research and development needs.

Introduction: The Critical Distinction in Vinylpyridine Isomers

Vinylpyridines are a class of heterocyclic monomers that possess both a polymerizable vinyl group and a functional pyridine ring. This unique bifunctionality allows for the creation of "smart" polymers with properties like pH-responsiveness and metal-coordinating capabilities.[1]

A frequent and critical point of confusion in sourcing these reagents lies in the structural isomerism between This compound (5M2VP) and the more commercially prevalent 2-Methyl-5-vinylpyridine (2M5VP) . While both share the same molecular formula (C₈H₉N) and weight (119.16 g/mol ), the positions of the methyl and vinyl substituents are reversed.[2][3] This structural difference can significantly influence steric hindrance, reactivity, and the resulting polymer architecture. Therefore, verifying the correct isomer via its Chemical Abstracts Service (CAS) number is the first and most crucial step in the procurement process.

  • This compound (Target Compound): CAS 3883-39-4 or 107411-10-9[3][4][5]

  • 2-Methyl-5-vinylpyridine (Common Isomer): CAS 140-76-1[6][7][8]

This guide will focus exclusively on the commercial sources and technical considerations for the less common but valuable isomer, This compound .

G cluster_0 Isomer Comparison node_5M2VP This compound (CAS: 3883-39-4) node_2M5VP 2-Methyl-5-vinylpyridine (CAS: 140-76-1) caption1 Fig 1. Structural difference between the two isomers.

Caption: A diagram highlighting the structural differences between the two isomers.

Part 1: Commercial Landscape and Supplier Evaluation

The commercial availability of this compound is significantly more limited than its 2-methyl-5-vinyl isomer, positioning it as a specialty or research chemical. Procurement typically involves suppliers that focus on rare and innovative chemical building blocks.

Identified Commercial Suppliers

Based on chemical database searches, the following suppliers offer this compound for research purposes. It is imperative to confirm the CAS number on the product page and Certificate of Analysis before purchase.

SupplierCAS NumberPurity SpecificationTypical Pack SizesNotes
Santa Cruz Biotechnology 107411-10-9Not specified; refer to lot-specific CoA.[4]InquirePrimarily for proteomics and research use.[4]
BenchChem 3883-39-4≥97.00%[5]InquireMarketed as a high-purity research chemical.[5]
PubChem Listed Vendors MultipleVariesVariesPubChem lists several potential suppliers; each must be vetted individually.[3]
Supplier Selection Workflow

A systematic approach is crucial to ensure the sourced material meets stringent research requirements. Simple price comparison is insufficient; a thorough evaluation of technical documentation and supplier reliability is paramount.

G start Define Research Needs (Purity, Quantity, Timeline) identify Identify Potential Suppliers (Databases, Literature) start->identify request_docs Request Technical Documents (CoA, SDS) identify->request_docs review_coa Review Certificate of Analysis (CoA) - Identity Confirmation (NMR, MS) - Purity Assay (GC, HPLC) - Inhibitor Info request_docs->review_coa Critical Step review_sds Review Safety Data Sheet (SDS) - Handling Protocols - Storage Conditions request_docs->review_sds assess_supplier Assess Supplier Reliability - Lead Times - Technical Support review_coa->assess_supplier review_sds->assess_supplier decision Make Procurement Decision assess_supplier->decision end Receive & Verify Material decision->end Place Order

Caption: A workflow for the systematic selection of a 5M2VP supplier.

Part 2: Technical Specifications and Quality Assurance

For drug development and advanced materials science, the purity and consistency of a monomer are non-negotiable. Undocumented impurities can lead to failed syntheses, unpredictable material properties, and non-reproducible results.

Plausible Synthesis Route and Potential Impurities

While proprietary, a likely industrial synthesis of 5M2VP involves the dehydrogenation of 5-methyl-2-ethylpyridine, which itself is derived from 2,5-lutidine.[9] Understanding this pathway allows researchers to anticipate potential process-related impurities.

G start Starting Material 2,5-Lutidine intermediate Intermediate 5-Methyl-2-ethylpyridine start:f1->intermediate:f1 Ethylation product Final Product This compound intermediate:f1->product:f1 Dehydrogenation impurity1 Unreacted 2,5-Lutidine product->impurity1 Potential Impurity impurity2 Unreacted Intermediate product->impurity2 Potential Impurity impurity3 Oligomers/Polymers product->impurity3 Potential Impurity

Caption: A plausible synthesis pathway for 5M2VP and associated impurities.

A Certificate of Analysis (CoA) should be scrutinized for:

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, or Mass Spectrometry.

  • Purity: Typically determined by Gas Chromatography (GC) or HPLC, with a purity of ≥97% being common for research grades.[5]

  • Inhibitor: The type and concentration of the polymerization inhibitor (e.g., 4-tert-butylcatechol, TBC) should be stated.

Experimental Protocol: Purity Verification by Gas Chromatography (GC)

This protocol provides a general method to verify the purity of a received 5M2VP sample.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable.

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min. Hold at 280°C for 5 minutes.

    • Detector (FID): Set to 300°C.

    • Carrier Gas: Helium or Hydrogen.

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks. The retention time should be compared against a known standard if available. Impurities like the starting material (2,5-lutidine) or the ethyl intermediate would appear as separate, distinct peaks.

Part 3: Applications in Research & Drug Development

5M2VP is a valuable monomer for creating functional polymers with applications in life sciences.[5]

  • "Smart" Materials: Its primary research application is in the creation of polymers with pH-responsive properties. The pyridine nitrogen can be protonated in acidic environments, causing the polymer to swell or dissolve. This is highly valuable for developing materials for targeted drug delivery or pH-gated separation membranes.[1][5]

  • Catalysis and Coordination Chemistry: The basic pyridine nitrogen serves as a ligand for complexing with metal ions, enabling the use of poly(this compound) as a recoverable support for catalysts.[5]

  • Specialty Polymers: Copolymerization with monomers like styrene and butadiene can produce polymers with enhanced adhesive properties.[5]

Part 4: Safe Handling, Storage, and Use

Vinylpyridines are hazardous chemicals that require strict safety protocols.[2]

Hazards Summary:

  • Flammability: Flammable liquid and vapor.[10]

  • Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[10]

  • Corrosivity: Causes severe skin burns and eye damage.[11]

  • Sensitization: May cause an allergic skin reaction.[10][11]

Storage and Handling:

  • Storage: Store under refrigeration (2-8°C) in a tightly sealed container away from light and sources of ignition.[7][10]

  • Inhibition: The product is supplied with a polymerization inhibitor. Uninhibited monomer can polymerize spontaneously and violently, especially when heated.

  • Handling: All manipulations should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][12]

Experimental Protocol: Removal of Polymerization Inhibitor

For many polymerization reactions, particularly controlled radical polymerizations (e.g., ATRP, RAFT), the presence of an inhibitor can prevent or retard the reaction. It must be removed immediately before use.

  • Prepare a Basic Alumina Column: Pack a small glass chromatography column with activated basic alumina. The amount should be approximately 10-20 times the mass of the vinylpyridine to be purified.

  • Elution: Add the required amount of this compound directly to the top of the column.

  • Collection: Elute the monomer from the column using a suitable, dry, oxygen-free solvent (e.g., dichloromethane or toluene) or by applying gentle pressure with an inert gas (e.g., nitrogen or argon). Collect the purified, inhibitor-free monomer in a flask.

  • Immediate Use: The purified monomer is now highly susceptible to polymerization and should be used immediately. Do not store it.

Conclusion

Sourcing this compound for high-stakes research and drug development requires a diligent and technically informed approach. The principal challenges are its limited commercial availability and the potential for confusion with its more common isomer, 2-Methyl-5-vinylpyridine. By rigorously verifying the CAS number, demanding comprehensive technical documentation from suppliers, and adhering to strict quality control and safety protocols, researchers can confidently procure and utilize this versatile monomer to advance their work in functional polymers and innovative therapeutics.

References

  • 2-Methyl-5-vinylpyridine. SIELC Technologies. [Link]

  • 2-Methyl-5-vinylpyridine | C8H9N | CID 8817. PubChem, National Center for Biotechnology Information. [Link]

  • China Low Price 2-Methyl-5-Vinylpyridine Manufacturers, Suppliers. GlobalChemMall. [Link]

  • This compound | C8H9N | CID 12503355. PubChem, National Center for Biotechnology Information. [Link]

  • US2716119A - Process of making 2-methyl-5-vinyl pyridine.
  • 2-Vinylpyridine. Wikipedia. [Link]

  • Top 2-Methyl-5-Vinylpyridine: Suppliers, Manufacturers & Producers in 2025. CheMondis. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • 2-Vinylpyridine | 100-69-6. BuyersGuideChem. [Link]

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. [Link]

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

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An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 5-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-2-vinylpyridine is a heterocyclic aromatic compound of significant interest in polymer chemistry, materials science, and drug development.[1][2] Its structure, featuring a pyridine ring substituted with a methyl group at the 5-position and a reactive vinyl group at the 2-position, provides a unique combination of electronic and steric properties that govern its chemical behavior. The vinyl group, in particular, is a versatile functional handle that participates in a wide array of chemical transformations, most notably polymerization and addition reactions. This guide provides a comprehensive exploration of the reactivity of the vinyl group in this compound, offering mechanistic insights, detailed experimental protocols, and quantitative data to support researchers in harnessing the full potential of this valuable monomer.

The pyridine ring, being an electron-deficient aromatic system, exerts a significant electronic influence on the vinyl group, activating it towards certain types of reactions.[2] The nitrogen atom's lone pair of electrons also allows for coordination with metal centers, which can be exploited in catalysis and the synthesis of functional materials.[2] The methyl group at the 5-position, while seemingly a minor modification, can subtly influence the monomer's reactivity and the properties of the resulting polymers through steric and electronic effects.

This guide is structured to provide a deep dive into the core aspects of this compound's vinyl group reactivity, with a focus on providing practical, field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Electronic and Steric Effects on Vinyl Group Reactivity

The reactivity of the vinyl group in this compound is intricately linked to the electronic properties of the pyridine ring and the steric hindrance imparted by the substituents.

Electronic Effects: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an overall electron-withdrawing effect on the ring system.[2] This effect is transmitted to the vinyl group at the 2-position, making the β-carbon of the vinyl group more electrophilic and thus more susceptible to nucleophilic attack. This enhanced electrophilicity is a key factor in its propensity to undergo Michael addition reactions and certain types of polymerization.[1]

Steric Effects: The methyl group at the 5-position can introduce steric hindrance that may influence the approach of reactants to the vinyl group and the stereochemistry of the resulting polymers. In polymerization, for instance, the steric bulk of the methyl group can affect the tacticity of the polymer chain.[3]

Electronic_Effects Monomer This compound Pyridine_Ring Pyridine Ring (Electron-Withdrawing) Monomer->Pyridine_Ring contains Vinyl_Group Vinyl Group (Activated) Monomer->Vinyl_Group contains Methyl_Group Methyl Group (Steric & Electronic Influence) Monomer->Methyl_Group contains Pyridine_Ring->Vinyl_Group activates Reactivity Enhanced Reactivity Vinyl_Group->Reactivity leads to Methyl_Group->Vinyl_Group influences Radical_Polymerization Initiator Radical Initiator (e.g., AIBN) Primary_Radical Primary Radical Initiator->Primary_Radical Decomposition Monomer_Radical Monomer Radical Primary_Radical->Monomer_Radical Addition to Monomer Monomer This compound Growing_Chain Propagating Chain Monomer_Radical->Growing_Chain Addition of Monomer Growing_Chain->Growing_Chain Propagation Polymer Poly(this compound) Growing_Chain->Polymer Termination

Caption: Workflow for radical polymerization.

Experimental Protocol: Conventional Free-Radical Polymerization

This protocol is a general procedure for the free-radical polymerization of vinylpyridines.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous solvent (e.g., toluene, THF, or isopropanol) [4]* Non-solvent for precipitation (e.g., hexane, petroleum ether)

  • Nitrogen or Argon gas

Procedure:

  • Monomer Purification: Remove the polymerization inhibitor from this compound by passing it through a column of basic alumina.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer and the radical initiator (e.g., 1-2 mol% relative to the monomer) in the anhydrous solvent.

  • Degassing: Deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas for 20-30 minutes.

  • Polymerization: Place the sealed flask in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate polymerization. [4]5. Monitoring and Termination: Monitor the reaction progress by techniques such as gravimetry or spectroscopy. After the desired time or conversion, terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Isolation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent. Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum at an elevated temperature.

Quantitative Data: Radical Polymerization of Vinylpyridines

InitiatorSolventTemperature (°C)Time (h)Monomer Conversion (%)Reference
BPOIPA65662 (for 2-VP)[4]
BPOIPA752~80 (for 2-VP)[4]
Anionic Polymerization

Anionic polymerization, particularly living anionic polymerization, offers excellent control over polymer molecular weight and architecture, leading to polymers with narrow molecular weight distributions. [5] Mechanism: Anionic polymerization is initiated by a strong nucleophile, such as an organolithium compound, which adds to the vinyl group to form a carbanionic propagating species. The absence of termination and chain transfer reactions under high purity conditions leads to "living" polymer chains.

Experimental Protocol: Living Anionic Polymerization

This protocol requires stringent high-vacuum techniques to ensure the absence of impurities that can terminate the living anions. [6] Materials:

  • This compound (rigorously purified)

  • Anhydrous tetrahydrofuran (THF) (freshly distilled from a drying agent like sodium/benzophenone)

  • Initiator solution (e.g., sec-butyllithium in hexane)

  • Degassed methanol for termination

Procedure:

  • Purification: Rigorously purify the monomer and solvent under high vacuum to remove all traces of water, oxygen, and other electrophilic impurities. [6]2. Reaction Setup: Assemble the reaction apparatus (e.g., a glass reactor with break-seals) under high vacuum.

  • Initiation: Transfer the purified THF to the reactor via vacuum distillation. Cool the reactor to a low temperature (e.g., -78 °C) and add the initiator solution via a break-seal or syringe.

  • Polymerization: Slowly distill the purified monomer into the stirred initiator solution. The polymerization is typically very rapid.

  • Termination: After the desired polymerization time, terminate the living polymer chains by adding a small amount of degassed methanol.

  • Isolation: Precipitate the polymer in a non-solvent (e.g., petroleum ether), filter, and dry under vacuum. [7] Quantitative Data: Anionic Polymerization of 2-Vinylpyridine Derivatives

InitiatorSolventTemperature (°C)Polymer Mn ( g/mol )PDI (Mw/Mn)Reference
sec-BuLiTHF/BenzeneRoom Temp.5,000 - 50,000< 1.1[7]
Na-naphthaleneTHF-7810,000 - 100,000< 1.1[8]
Cationic Polymerization

While less common for vinylpyridines due to the basicity of the nitrogen atom which can interfere with the cationic initiator, cationic polymerization can be achieved under specific conditions, often using strong Lewis or Brønsted acids as initiators. [9][10] Mechanism: The polymerization is initiated by the addition of a cation to the vinyl group, generating a carbocationic propagating species.

Section 3: Addition Reactions of the Vinyl Group

The electron-deficient nature of the vinyl group in this compound makes it a good substrate for various addition reactions.

Michael Addition

This compound can act as a Michael acceptor, undergoing conjugate addition with a variety of nucleophiles. [11]This reaction is a powerful tool for C-C and C-heteroatom bond formation.

Mechanism: A nucleophile adds to the β-carbon of the vinyl group, and the resulting enolate is protonated to give the final product.

Michael_Addition Monomer This compound (Michael Acceptor) Intermediate Enolate Intermediate Monomer->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R₂CuLi, RNH₂, RS⁻) Nucleophile->Intermediate Product Adduct Intermediate->Product Protonation

Caption: General scheme for a Michael addition reaction.

Experimental Protocol: Aza-Michael Addition of an Amine

This is a general procedure for the addition of an amine to a vinylpyridine. [12] Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine)

  • Solvent (e.g., Hexafluoroisopropanol - HFIP)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine in the solvent.

  • Addition: Add this compound to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.

Diels-Alder Reaction

The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexene rings fused to the pyridine moiety. [13][14] Mechanism: This is a concerted pericyclic reaction where the diene and dienophile react in a single step to form the six-membered ring. [14] Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

Materials:

  • This compound

  • Conjugated diene (e.g., cyclopentadiene, isoprene)

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the diene and this compound in the anhydrous solvent.

  • Catalyst Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and slowly add the Lewis acid catalyst.

  • Reaction: Stir the reaction mixture at the specified temperature for the required time, monitoring its progress by TLC or GC-MS.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography on silica gel.

Section 4: Synthesis of this compound

A common method for the synthesis of 2-methyl-5-vinylpyridine is the dehydrogenation of 2-methyl-5-ethylpyridine. [15] Experimental Protocol: Dehydrogenation of 2-Methyl-5-ethylpyridine

This is a general industrial process and requires specialized equipment for high-temperature vapor-phase reactions.

Materials:

  • 2-Methyl-5-ethylpyridine

  • Dehydrogenation catalyst (e.g., iron oxide-based)

  • Inert gas (e.g., steam, nitrogen)

Procedure:

  • Vaporization: Vaporize the 2-methyl-5-ethylpyridine, often in the presence of an inert gas like steam.

  • Dehydrogenation: Pass the vapor over a heated bed of the dehydrogenation catalyst at high temperatures (e.g., 500-700 °C).

  • Condensation and Separation: Condense the product stream and separate the organic layer from the aqueous layer (if steam is used).

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure in the presence of a polymerization inhibitor.

Conclusion

The vinyl group in this compound is a highly reactive and versatile functional group, making this monomer a valuable building block in polymer and synthetic chemistry. Its reactivity is governed by a delicate interplay of electronic and steric factors originating from the pyridine ring and the methyl substituent. A thorough understanding of these influences allows for the precise control of its polymerization to create well-defined polymers and for its strategic use in addition reactions to synthesize complex functionalized molecules. The protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this compound in their respective fields, from developing novel drug delivery systems to designing advanced materials with tailored properties.

References

  • Tore, P. Anionic Polymerization of 2-Vinylpyridines: Studies of Intermediate Carbanions and their Role in the Stereochemistry of Polymeri. University of Florida. [Link]

  • Diels-Alder Reaction. [Link]

  • Cui, J., et al. Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes. Dalton Transactions. [Link]

  • Reactivity of alkyl and vinyl pyridines. Química Organica.org. [Link]

  • Doering, W. E., & Weil, R. A. N. Electrophilic Reactions of 2- and 4-Vinylpyridines. Journal of the American Chemical Society. [Link]

  • Santillan, R., et al. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. National Institutes of Health. [Link]

  • Zhou, G., et al. Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. Dalton Transactions. [Link]

  • Poly(vinylpyridine). ResearchGate. [Link]

  • Procedures for homogeneous anionic polymerization. [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Link]

  • Natta, G., & Longi, P. Vinylpyridine polymers having a sterically regular structure and process for obtaining same.
  • Kourkouli, S. N., et al. (PDF) Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. ResearchGate. [Link]

  • Wang, H., et al. Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygenative couplings. RSC Publishing. [Link]

  • Bapat, A. P., et al. Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry. [Link]

  • Polymer Reference Materials-Poly(2-Vinyl Pyridine). [Link]

  • Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses. [Link]

  • Diels-Alder Reaction Lab: Procedure & Analysis. Studylib. [Link]

  • The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. [Link]

  • Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Uhrig, D., & Mays, J. Experimental techniques in high-vacuum anionic polymerization. [Link]

  • ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE. National Academic Digital Library of Ethiopia. [Link]

  • Thirupathi, P., et al. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]

  • Letters Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. AIP Publishing. [Link]

  • Recent Advances in Base-assisted Michael Addition Reactions. Bentham Science. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Eisen, T., et al. Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High Molecular Weight Poly(2-vinyl pyridine) and Polystyrene. [Link]

  • Aza-Michael-type addition of amines to 2-vinylpyridine and... ResearchGate. [Link]

  • 5-ethyl-2-methylpyridine. Organic Syntheses Procedure. [Link]

  • Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. ResearchGate. [Link]

  • Reitmeier, R. E. Process of making 2-methyl-5-vinyl pyridine.
  • Full article: Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Taylor & Francis Online. [Link]

  • 2-Methyl-5-vinylpyridine. PubChem. [Link]

  • Kourkouli, S. N., et al. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI. [Link]

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  • Synthesis and molecular-weight characteristics of n-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers. ResearchGate. [Link]

  • Properties Assessment by Quantum Mechanical Calculations for Azulenes Substituted with Thiophen– or Furan–Vinyl–Pyridine. MDPI. [Link]

  • Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. National Institutes of Health. [Link]

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An In-Depth Technical Guide to the Thermal Stability of 2-Methyl-5-vinylpyridine (MVP)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Duality of Reactivity and Risk

2-Methyl-5-vinylpyridine (MVP) is a heterocyclic aromatic compound of significant industrial value. Its structure, featuring a pyridine ring substituted with a methyl group and a highly reactive vinyl group, makes it a critical monomer and building block in polymer science and fine chemical synthesis.[1] The vinyl group is the cornerstone of its utility, readily participating in free-radical, cationic, and anionic polymerization to create tailored polymers. However, this same reactivity is the source of its primary hazard: thermal instability. Uncontrolled, the exothermic polymerization of MVP can initiate a hazardous, self-accelerating reaction. This guide provides researchers, process chemists, and safety professionals with a comprehensive framework for understanding, quantifying, and managing the thermal stability of MVP, ensuring both innovative application and operational safety.

The Chemistry of Thermal Instability: The Vinyl Group's Role

The thermal instability of 2-Methyl-5-vinylpyridine is intrinsically linked to the chemistry of its vinyl substituent. This carbon-carbon double bond is susceptible to spontaneous, thermally initiated polymerization. As the temperature of the monomer increases, the rate of this exothermic polymerization reaction accelerates. In a contained system, the heat generated by the reaction further increases the temperature of the material, which in turn accelerates the reaction rate even more. This positive feedback loop can lead to a "runaway reaction," characterized by a rapid, uncontrolled increase in temperature and pressure that can result in container failure or explosion.[2][3] This phenomenon is particularly dangerous during distillation or processing at elevated temperatures.[4]

Caption: Chemical structure of 2-Methyl-5-vinylpyridine highlighting the reactive vinyl group.

A Methodical Approach to Thermal Hazard Assessment

A robust evaluation of MVP's thermal stability requires a multi-technique approach. No single method provides a complete picture; instead, we synthesize data from several key analyses to build a comprehensive safety profile. The goal is to determine critical process safety parameters: the onset temperature of exothermic activity, the rate of heat and pressure generation, and the decomposition behavior.

Thermal_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_eval Phase 3: Data Synthesis & Evaluation Sample Obtain MVP Sample (with/without inhibitor) TGA Thermogravimetric Analysis (TGA) - Assess volatility & decomposition Sample->TGA DSC Differential Scanning Calorimetry (DSC) - Screen for exotherms - Determine onset temperature Sample->DSC Data Synthesize Data: - T_onset, ΔH, dT/dt, dP/dt TGA->Data ARC Accelerating Rate Calorimetry (ARC) - 'Worst-case' simulation - Measure adiabatic T & P rise DSC->ARC Informed by DSC results DSC->Data ARC->Data Risk Risk Assessment: - Define Safe Operating Limits - Develop Emergency Procedures Data->Risk

Caption: Workflow for the comprehensive thermal stability assessment of MVP.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature.[5] For MVP, its primary utility is to distinguish between simple volatilization and thermal decomposition. A mass loss step at lower temperatures corresponds to boiling, while a sharp mass loss at higher temperatures indicates the breakdown of the molecular structure into volatile fragments. It is crucial to understand that TGA is often insensitive to polymerization, as this process does not typically involve a change in mass. Therefore, TGA should never be used as the sole method for assessing MVP's thermal stability but is an essential first step to understand its high-temperature decomposition behavior.

Experimental Protocol: TGA of 2-Methyl-5-vinylpyridine

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of the MVP sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Purge the TGA furnace with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature. Also, record the first derivative of the mass loss curve (DTG), which shows the rate of mass loss.

  • Analysis: Identify the onset temperature of decomposition from the TGA curve and the peak temperature of maximum mass loss rate from the DTG curve.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is a cornerstone technique for screening reactive chemicals. It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6] For MVP, DSC directly detects the heat released during exothermic polymerization. The resulting data provides the onset temperature (T_onset) at which this self-heating begins, a critical parameter for defining safe upper-temperature limits for storage and handling. The integrated area of the exothermic peak provides the total energy released (enthalpy, ΔH), indicating the potential severity of a thermal event.

Experimental Protocol: DSC of 2-Methyl-5-vinylpyridine

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.[7]

  • Sample Preparation: Accurately weigh 2-5 mg of MVP into a high-pressure DSC pan (e.g., gold-plated stainless steel). Hermetically seal the pan to contain any pressure generated during the experiment.

  • Atmosphere: Maintain a static or slow-purge inert nitrogen atmosphere in the DSC cell.

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 5-10 °C/min.

  • Data Acquisition: Record the heat flow (in W/g) as a function of temperature.

  • Analysis:

    • Identify any exothermic events (peaks pointing down or up, depending on instrument convention).

    • Determine the extrapolated onset temperature of the first major exotherm. This is the T_onset.

    • Integrate the peak area to calculate the enthalpy of the reaction (ΔH in J/g).

Accelerating Rate Calorimetry (ARC)

Expertise & Causality: ARC is the definitive tool for simulating a worst-case thermal runaway scenario.[8][9] The instrument operates under near-adiabatic conditions, meaning that once the sample begins to self-heat, the instrument's heaters match the sample temperature, preventing heat loss to the surroundings. This mimics the conditions in a large, poorly-cooled reactor.[8][9] ARC provides quantitative data on the rates of temperature and pressure rise as a function of temperature, which is essential for engineering design, vent sizing, and emergency relief planning.

Experimental Protocol: ARC of 2-Methyl-5-vinylpyridine

  • Instrument Calibration: Ensure the calorimeter is properly calibrated for temperature and pressure.

  • Sample Preparation: Load a precisely known quantity (e.g., 5-10 g) of MVP into a suitable, robust sample bomb (e.g., titanium or Hastelloy C).

  • System Setup: Place the bomb in the calorimeter, attach the thermocouple and pressure transducer, and ensure the system is sealed.

  • Heating Program (Heat-Wait-Search Mode): [10]

    • Heat: The system heats the sample by a small increment (e.g., 5 °C).

    • Wait: The system holds the temperature for a stabilization period (e.g., 15 minutes).

    • Search: The system monitors the sample temperature for any self-heating. If the rate of temperature rise exceeds a set threshold (e.g., 0.02 °C/min), the instrument declares the onset of an exotherm.

    • If no exotherm is detected, the cycle repeats.

  • Adiabatic Tracking: Once an exotherm is detected, the instrument switches to adiabatic mode. The surrounding heaters track the sample's temperature, and the system records temperature and pressure as a function of time until the reaction is complete.

  • Analysis: Generate plots of Temperature vs. Time, Pressure vs. Time, and, crucially, Self-Heat Rate (dT/dt) vs. Temperature and Pressure Rise Rate (dP/dt) vs. Temperature. From these, determine the onset temperature, the time to maximum rate (TMR), and the final temperature and pressure.

Interpreting the Data: A Synthesis

The data from these analyses are compiled to create a comprehensive thermal hazard profile.

Table 1: Illustrative Thermal Stability Data for 2-Methyl-5-vinylpyridine

ParameterTechniqueTypical ValueSignificance
Onset of Decomposition (T_d) TGA> 300 °CTemperature at which the molecule itself begins to break down.
Onset of Polymerization (T_onset) DSC/ARC120 - 150 °CCritical Safety Limit. The temperature at which self-heating begins.
Enthalpy of Polymerization (ΔH) DSC150 - 250 J/gThe total energy released; indicates the potential severity of the event.
Max Self-Heat Rate (dT/dt)_max ARC> 100 °C/minThe maximum rate of temperature increase during a runaway; used for hazard modeling.
Max Pressure Rise Rate (dP/dt)_max ARC> 50 psi/minThe maximum rate of pressure generation; critical for vent sizing.

Note: These values are illustrative and can vary based on purity, presence of inhibitors, and experimental conditions.

Runaway_Reaction Temp Temperature Increase Rate Polymerization Rate Increases Temp->Rate Activates Heat More Heat Generated (Exothermic) Rate->Heat Leads to Heat->Temp Causes Further Feedback Positive Feedback Loop (Runaway Condition)

Sources

Early research on 5-Methyl-2-vinylpyridine applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Foundational Research and Applications of 5-Methyl-2-vinylpyridine

Introduction: Unveiling a Versatile Monomer

This compound (MVP) is a heterocyclic aromatic compound distinguished by a pyridine ring substituted with a methyl group at the 2-position and a reactive vinyl group at the 5-position.[1] This unique molecular architecture, featuring both a polymerizable vinyl group and a basic pyridine nitrogen, has established MVP as a critical monomer and versatile building block in the synthesis of advanced polymers and functional materials.[1][2] Its early development was driven by the need for materials with enhanced properties, particularly in the rubber and textile industries. This guide provides a technical overview of the seminal research that defined the synthesis, stabilization, and core applications of MVP, offering insights for today's researchers and drug development professionals.

The core reactivity of MVP stems from two primary sites within its structure: the vinyl group is a prime site for addition reactions and polymerization, while the lone pair of electrons on the pyridine ring's nitrogen atom imparts basicity and the ability to coordinate with metal ions.[1]

Figure 1: Chemical structure and key reactive sites of this compound.

Part 1: Foundational Synthesis and Stabilization

The commercial viability of MVP hinged on overcoming two significant early challenges: its efficient synthesis and its stabilization against premature polymerization, especially during purification.

The Dehydrogenation Breakthrough

Early production of MVP was established through the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine (MEP). This process, detailed in foundational patents, represented a critical step in making the monomer readily available for industrial use.[3] The causality behind this experimental choice lies in the relative availability of MEP as a starting material and the thermodynamic feasibility of removing hydrogen to form a vinyl group at high temperatures.

A self-validating system for this synthesis requires precise control over temperature, pressure, and catalyst activity to maximize yield and minimize side reactions.

Experimental Protocol: Vapor-Phase Dehydrogenation of 2-Methyl-5-ethylpyridine [3]

  • Catalyst Preparation: A suitable dehydrogenation catalyst, such as ceric oxide or tungstic oxide, is prepared and packed into a reaction vessel, often a stainless steel tube.[3] The choice of a metal oxide catalyst is crucial for facilitating the hydrogen removal without degrading the pyridine ring.

  • Vaporization: The liquid 2-methyl-5-ethylpyridine feedstock is vaporized. It is often mixed with an inert gas like nitrogen or carbon dioxide.[3] This dilution helps to control the partial pressure of the reactant and improve heat distribution, preventing localized overheating and unwanted side reactions.

  • Dehydrogenation Reaction: The vapor mixture is passed through the heated reaction tube containing the catalyst. The reaction is maintained at a high temperature, typically around 700°C.[3]

  • Condensation & Separation: The gaseous mixture exiting the reactor, containing MVP, unreacted MEP, and hydrogen gas, is cooled to condense the organic components.

  • Purification: The resulting liquid mixture is separated, typically by fractional distillation, to isolate the pure this compound.[3] The unreacted MEP can be recycled back into the feedstock, improving the process's overall efficiency.

Dehydrogenation_Workflow cluster_inputs Inputs cluster_process Process cluster_outputs Outputs MEP 2-Methyl-5-ethylpyridine (Vapor) Reactor Heated Reaction Tube (approx. 700°C) with Catalyst MEP->Reactor InertGas Inert Gas (N2, CO2) InertGas->Reactor Condenser Condensation Reactor->Condenser Product Mixture Byproducts Hydrogen Gas Reactor->Byproducts Gaseous Byproduct Distillation Fractional Distillation Condenser->Distillation MVP_Product Pure this compound Distillation->MVP_Product Recycled_MEP Unreacted MEP (Recycled) Distillation->Recycled_MEP Recycled_MEP->MEP Recycle Loop

Figure 2: Workflow for the synthesis of MVP via vapor-phase dehydrogenation.

The Challenge of Proliferous Polymerization

A major hurdle in the early manufacturing of MVP was its tendency to undergo "proliferous" or "popcorn" polymerization, especially at the elevated temperatures required for distillation.[4][5] This spontaneous, insoluble polymer formation could rapidly foul equipment, making purification nearly impossible.[5] Early research therefore focused intensely on finding effective inhibitors.

This work established a critical protocol standard: MVP must be stabilized during and after purification. The trustworthiness of any MVP production process depends on a robust stabilization strategy. Various organo-hydronitrogen compounds and, later, combinations of organic polysulfides and catechol were patented as effective inhibitors.[4][5] These inhibitors function by quenching the free radicals that initiate the unwanted polymerization chain reaction.

Stabilization Method Inhibitor Class Mechanism of Action Reference
Storage & TransportOrgano-hydronitrogen compoundsInterrupts free-radical chain reactions at ambient or elevated temperatures.US2860140A[4]
High-Temp DistillationOrganic Polysulfides + CatecholSynergistic inhibition of insoluble polymer formation in distillation columns.US2861997A[5]

Part 2: Core Application - A Cornerstone of Polymer Science

The primary driver for MVP research was its utility as a monomer. Its ability to copolymerize with commodity monomers like styrene and butadiene allowed for the creation of terpolymers with significantly enhanced properties.

Application in Tire Cord Adhesion

One of the most significant early applications of MVP was in the production of synthetic latex adhesives for bonding rubber to textile cords (e.g., rayon, nylon) in tires.[2] The challenge was to create a strong, durable bond between the dissimilar materials. Incorporating a small amount of MVP into a styrene-butadiene latex (SBR) was the solution.

The causality is clear:

  • The styrene-butadiene backbone provides the rubbery, elastomeric properties compatible with the bulk tire rubber.

  • The This compound units provide polarity and reactivity. The basic pyridine nitrogen forms strong adhesive bonds with the textile fibers, likely through hydrogen bonding and other polar interactions, while the polymer backbone integrates seamlessly with the rubber matrix during vulcanization.

This created a self-validating system where the inclusion of MVP demonstrably improved tire cord adhesion, leading to safer and more durable tires.

Copolymerization cluster_application Application in Tire Cord Adhesive Styrene Styrene Polymerization Emulsion Polymerization Styrene->Polymerization Butadiene Butadiene Butadiene->Polymerization MVP This compound MVP->Polymerization Terpolymer Styrene-Butadiene-MVP Terpolymer Latex Polymerization->Terpolymer Interface Rubber-Textile Interface Terpolymer->Interface Forms adhesive layer Rubber Bulk Tire Rubber Rubber->Interface Textile Textile Cord (Nylon, Rayon) Textile->Interface

Sources

An In-Depth Technical Guide to 2-Methyl-5-vinylpyridine: From Discovery to Industrial Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-vinylpyridine (2-M5-VP), a pivotal specialty monomer. We will explore its historical discovery, delve into the evolution of its synthesis, and detail its chemical and physical properties. The guide will extensively cover its primary application in vinyl pyridine (VP) latex for tire cord adhesion, including the chemistry of Resorcinol-Formaldehyde-Latex (RFL) dips. Furthermore, we will examine its roles in other industrial sectors, such as in oil additives and ore flotation. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and in-depth technical insights.

Introduction: The Significance of a Specialty Monomer

2-Methyl-5-vinylpyridine (IUPAC name: 5-ethenyl-2-methylpyridine) is a heterocyclic aromatic compound that has carved a unique and critical niche in the chemical industry.[1][2] Its molecular structure, featuring a pyridine ring substituted with a methyl group and a polymerizable vinyl group, bestows upon it a versatile reactivity profile.[3] This dual functionality allows it to act as a building block for a wide array of polymers with tailored properties, most notably enhancing adhesion in rubber-based composites.[4] This guide will systematically unpack the science and technology of 2-M5-VP, from its inception to its modern-day applications.

Historical Perspective and Discovery

The development of vinylpyridines is rooted in the broader exploration of pyridine chemistry. While the first synthesis of the parent compound, 2-vinylpyridine, dates back to 1887, the specific synthesis of 2-Methyl-5-vinylpyridine emerged later.[5] Patent literature from the mid-20th century indicates a burgeoning interest in vinylpyridines for synthetic rubber applications. A key patent application filed on December 20, 1943, broadly described the production of vinylpyridines through the vapor-phase dehydrogenation of their corresponding ethylpyridines.[6] This was followed by a more specific application on March 1, 1945, detailing the production of 2-Methyl-5-vinylpyridine from 2-methyl-5-ethylpyridine, marking a significant milestone in the compound's history.[6] These developments were driven by the need to improve the performance of synthetic materials, particularly in the tire industry during the World War II era.

Synthesis and Industrial Production

The industrial production of 2-M5-VP has evolved to optimize yield, purity, and cost-effectiveness. The primary synthetic routes are centered around the modification of pyridine precursors.[3]

Dehydrogenation of 2-Methyl-5-ethylpyridine

The most prevalent industrial method for synthesizing 2-M5-VP is the catalytic vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine.[6] This process involves passing the vapor of 2-methyl-5-ethylpyridine, often mixed with an inert gas like steam or nitrogen, over a heated catalyst bed.[6]

Reaction Scheme:

MEP 2-Methyl-5-ethylpyridine MVP 2-Methyl-5-vinylpyridine MEP->MVP Catalyst, Heat H2 + H₂ MVP->H2

Caption: Dehydrogenation of 2-methyl-5-ethylpyridine to 2-methyl-5-vinylpyridine.

Key Process Parameters:

  • Catalysts: A variety of dehydrogenation catalysts are effective, including oxides of metals from Groups IV, V, and VI of the periodic table, such as tungstic oxide and vanadium pentoxide. These can be supported on materials like silica.[6]

  • Temperature: The reaction is typically carried out at elevated temperatures, generally in the range of 500°C to 800°C.[6]

  • Pressure: The reaction is often conducted at reduced pressure to favor the dehydrogenation equilibrium.

  • Purification: The product mixture, containing unreacted 2-methyl-5-ethylpyridine and byproducts, is separated by fractional distillation.[6] Due to the high boiling points and tendency of 2-M5-VP to polymerize at elevated temperatures, distillation is performed under vacuum.[7] Inhibitors are often added to prevent premature polymerization during purification.[7]

Condensation Reactions

An alternative synthetic route involves the condensation of 2-methylpyridine (α-picoline) with formaldehyde.[2][8] This reaction proceeds through a 2-(2-pyridyl)ethanol intermediate, which is subsequently dehydrated to yield the vinylpyridine.[5]

Experimental Protocol: Laboratory-Scale Wittig Synthesis of 2-Vinylpyridine (Illustrative)

While not the primary industrial route for 2-M5-VP, the Wittig reaction provides a versatile laboratory method for the synthesis of vinylpyridines. The following is an illustrative protocol for the synthesis of 2-vinylpyridine, which can be adapted for other isomers.[9]

  • Ylide Preparation: A solution of a suitable phosphonium ylide is prepared, for example, from methyltriphenylphosphonium bromide and a strong base like sodium methoxide in an appropriate solvent (e.g., 2-MeTHF).

  • Reaction with Aldehyde: The corresponding pyridine-2-carboxaldehyde is added to the ylide solution at a controlled temperature (e.g., 0°C).

  • Reaction and Quenching: The reaction mixture is stirred for several hours to allow for the formation of the vinyl group. The reaction is then quenched, typically with chilled water.

  • Extraction and Purification: The product is extracted into an organic solvent, washed, dried, and purified, often by distillation under reduced pressure in the presence of a polymerization inhibitor.

Chemical and Physical Properties

2-M5-VP is a clear to faintly opalescent liquid with a characteristic aromatic odor.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₉N[2]
Molecular Weight 119.16 g/mol [2]
Appearance Clear to faintly opalescent liquid[2]
Boiling Point 181 °C[10]
Melting Point -12.0 °C[10]
Density 0.978-0.982 g/cm³ at 20 °C[10]
Flash Point 73.9 °C (Open cup)[10]
Vapor Pressure 1.18 mmHg at 25 °C[10]
Refractive Index 1.5330 (estimate)[10]
CAS Number 140-76-1[1][2]

Reactivity and Polymerization

The reactivity of 2-M5-VP is dominated by its two key functional groups: the vinyl group and the pyridine ring.[3]

  • Vinyl Group: The electron-rich double bond of the vinyl group is susceptible to addition reactions and is the primary site for polymerization. 2-M5-VP readily undergoes free-radical, cationic, and anionic polymerization to form poly(2-methyl-5-vinylpyridine).[3] It is also widely used as a comonomer with other monomers like styrene and butadiene to produce copolymers with specific properties.[11]

  • Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering the molecule basic and capable of acting as a ligand to coordinate with metal ions.[3] The ring itself can undergo electrophilic aromatic substitution, although it is less reactive than benzene due to the electron-withdrawing effect of the nitrogen atom.[3]

Core Application: Tire Cord Adhesion

The most significant industrial application of 2-M5-VP is in the production of vinyl pyridine (VP) latex, a critical component of adhesives for bonding textile reinforcement cords to rubber in tires and other mechanical rubber goods.[4][12]

The RFL Dipping System

Tire cords, typically made from polyester, nylon, or rayon, require an adhesive treatment to ensure a strong and durable bond with the surrounding rubber matrix.[13] The industry standard for this is the Resorcinol-Formaldehyde-Latex (RFL) dipping system.[13] VP latex is a key ingredient in modern RFL formulations.[4]

RFL Dip Composition:

  • Resorcinol-Formaldehyde (RF) Resin: A pre-condensed resin formed by the reaction of resorcinol and formaldehyde in an aqueous solution, often catalyzed by a base like sodium hydroxide.[13]

  • Latex: A terpolymer latex of styrene, butadiene, and a vinyl pyridine, typically 2-M5-VP or 2-vinylpyridine.[14] A common composition is a ratio of 15:75:10 for styrene, butadiene, and 2-vinylpyridine, respectively.[14]

Workflow for RFL Dipping:

cluster_prep RFL Dip Preparation cluster_process Tire Cord Treatment Resorcinol Resorcinol + Water RF_Resin RF Resin Solution (Aging) Resorcinol->RF_Resin Formaldehyde Formaldehyde + NaOH Formaldehyde->RF_Resin Final_Dip Final RFL Dip RF_Resin->Final_Dip Mix VP_Latex VP Latex VP_Latex->Final_Dip Mix Dipping Dipping Final_Dip->Dipping Drying Drying Dipping->Drying Curing Curing Drying->Curing

Caption: A simplified workflow for the preparation and application of an RFL dip.

Mechanism of Adhesion

The effectiveness of the RFL dip lies in its ability to form strong chemical bonds at both the cord-adhesive and adhesive-rubber interfaces.

  • Cord-Adhesive Interface: The RF resin component is crucial for bonding to the textile cord. The polar hydroxyl groups of the resorcinol component form hydrogen bonds with the functional groups on the surface of fibers like nylon and rayon.[15] For less reactive fibers like polyester, a pre-treatment with an epoxy or isocyanate primer is often used to enhance adhesion with the RF resin.[15][16]

  • Adhesive-Rubber Interface: The latex component, containing 2-M5-VP, is responsible for bonding to the rubber matrix.[17] The unsaturated butadiene units in the latex copolymer can co-vulcanize with the rubber during the tire curing process, forming strong covalent crosslinks.[13] The pyridine groups from the 2-M5-VP are thought to enhance the adhesion through several mechanisms, including promoting the migration of curatives to the interface and potentially forming complexes with the vulcanization accelerators.[17]

Other Industrial Applications

While tire cord adhesion is its primary market, 2-M5-VP and its polymers find utility in several other industrial domains.

Oil Additives

Copolymers containing 2-M5-VP have been developed as oil-resistant elastomers.[18] Butadiene-2-M5-VP copolymers and butadiene-acrylonitrile-2-M5-VP terpolymers can be rendered oil-resistant by reacting them with organic halogen compounds during vulcanization.[18] These specialized rubbers exhibit excellent performance after immersion in various solvents and lubricants, making them suitable for applications such as gaskets and seals in demanding environments.[18]

Ore Flotation

In the mining industry, froth flotation is a critical process for separating valuable minerals from gangue.[19] This process relies on the selective hydrophobization of mineral surfaces by chemical reagents. Pyridine-containing compounds can act as flotation collectors or depressants.[20][21][22] As a collector, the pyridine nitrogen can chelate with metal ions on the mineral surface, while the organic backbone provides hydrophobicity, allowing the mineral to attach to air bubbles and float.[20] Conversely, as a depressant, it can render a mineral surface hydrophilic, preventing it from floating.[22] The specific role of 2-M5-VP depends on the mineral system and other process conditions.

Analytical and Characterization Techniques

A variety of analytical techniques are employed to characterize 2-M5-VP and its polymers.

  • Chromatography: Gas chromatography (GC) is used to determine the purity of 2-M5-VP and to analyze the composition of reaction mixtures during its synthesis.[1] High-performance liquid chromatography (HPLC) is also a valuable tool for its analysis.[23]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of 2-M5-VP and to analyze the microstructure of its polymers.[24][25]

    • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups in 2-M5-VP, such as the C=C stretching of the vinyl group and the vibrations of the pyridine ring.[2]

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and degradation profile of poly(2-M5-VP).[26]

    • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and other thermal transitions of polymers containing 2-M5-VP.[26]

Safety and Handling

2-Methyl-5-vinylpyridine is a hazardous substance and must be handled with appropriate safety precautions. It is toxic by ingestion, inhalation, and skin absorption.[2] It is also a combustible liquid.[2] Due to its propensity to polymerize, often exothermically, it is typically stored under refrigeration and in the presence of a polymerization inhibitor.[10]

Conclusion

2-Methyl-5-vinylpyridine stands as a testament to the power of specialty monomers in advancing materials science. From its origins in the mid-20th century to its indispensable role in modern tire technology, 2-M5-VP's unique chemical structure has enabled the creation of robust and durable composite materials. Its continued, albeit smaller-scale, use in other sectors such as oil additives and mining highlights its versatility. A thorough understanding of its synthesis, reactivity, and application chemistry, as detailed in this guide, is essential for scientists and engineers working to innovate in these and related fields.

References

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  • TECHNOLOGIES FOR POLYMERIC CORD / RUBBER ADHESION IN TIRE APPLICATIONS. (n.d.). CORE. Retrieved January 10, 2026, from [Link]

  • 2-Methyl-5-vinylpyridine | C8H9N | CID 8817. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

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  • Built In Stabilized Vinyl Pyridine Latex, Process For Preparing The. (n.d.). Quick Company. Retrieved January 10, 2026, from [Link]

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  • The copolymerization of 2‐methyl‐5‐vinylpyridine1. (2025, August 5). ResearchGate. Retrieved January 10, 2026, from [Link]

  • By-products from the Manufacture of 2-Methyl-5-ethylpyridine and 2-Methyl-5-vinylpyridine. (n.d.). Retrieved January 10, 2026, from [Link]

  • CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine. (n.d.). Google Patents.
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  • Vinyl Pyridine Latex For Tyre Cord. (n.d.). Reliable Corporation. Retrieved January 10, 2026, from [Link]

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  • Role of Collectors and Depressants in Mineral Flotation: A Theoretical Analysis Based on Extended DLVO Theory. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Tyre cord - Vinyl Pyridine VP Latex. (n.d.). Apcotex. Retrieved January 10, 2026, from [Link]

  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (n.d.). NIH. Retrieved January 10, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 10, 2026, from [Link]

  • 2-Methyl-5-vinylpyridine. (2018, February 16). SIELC Technologies. Retrieved January 10, 2026, from [Link]

  • Advances in Reagent Technologies for Improved Separations in Sulfide Mineral Systems. (n.d.). The Southern African Institute of Mining and Metallurgy. Retrieved January 10, 2026, from [Link]

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Toxicological data for 5-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile of 5-Methyl-2-vinylpyridine

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 140-76-1), also known as 2-methyl-5-vinylpyridine or MVP, is a reactive pyridine derivative with significant industrial applications, primarily as a monomer in the synthesis of polymers and resins.[1][2] Its use in manufacturing necessitates a thorough understanding of its toxicological profile to ensure occupational safety and guide risk assessment. This technical guide provides a comprehensive review of the available toxicological data for this compound and its close structural analogs. The document covers physicochemical properties, toxicokinetics, acute and chronic toxicity, local effects, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Significant data gaps in the toxicological database for this compound are identified, particularly concerning metabolism, genotoxicity, and long-term systemic effects. Where direct data is unavailable, information from structural analogs such as 2-vinylpyridine is used to provide a conservative assessment of potential hazards, with the justification for such read-across analysis clearly stated.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical properties of a substance is fundamental to toxicology, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME), as well as its potential routes of environmental and occupational exposure.

  • Chemical Name: this compound[1]

  • Synonyms: 2-Methyl-5-vinylpyridine, 5-Ethenyl-2-methylpyridine, MVP[1][3]

  • CAS Number: 140-76-1[1]

  • Molecular Formula: C₈H₉N[4]

  • Molecular Weight: 119.16 g/mol [4]

The key physicochemical data for this compound are summarized in the table below. Its status as a combustible liquid with a notable vapor pressure indicates a potential for inhalation exposure, especially at elevated temperatures.[3] Its ability to be absorbed through the skin is a critical consideration for handling and personal protective equipment (PPE) selection.[1]

PropertyValueSource
Physical State Clear to faintly opalescent liquid[3]
Boiling Point 181 °C[5]
Melting Point -12.0 °C[5]
Flash Point 73.9 °C (Open cup)[5]
Vapor Pressure 1.18 mmHg @ 25 °C[3]
pKa (conjugate acid) 5.67[5]
Water Solubility Soluble[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance by multiple regulatory bodies. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a summary of its primary hazards.

  • GHS Pictograms: Flame, Skull and Crossbones, Corrosion[5][7]

  • Signal Word: Danger[5][7]

Table of GHS Hazard Statements:

Hazard CodeHazard StatementSource
H226 Flammable liquid and vapour[7]
H302 Harmful if swallowed[5][7]
H311 Toxic in contact with skin[7]
H330 Fatal if inhaled[5]
H314 Causes severe skin burns and eye damage[8]
H317 May cause an allergic skin reaction[9]
H335 May cause respiratory irritation[8]

The primary routes of occupational exposure are inhalation of vapors and direct contact with the skin and eyes.[1] Acute exposure can lead to symptoms including headache, dizziness, nausea, and irritation of the respiratory tract.[1] Due to its corrosive nature, direct contact can cause severe chemical burns to the skin and eyes.[8]

Toxicokinetics: A Proposed Metabolic Pathway

As of this review, no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammals have been published. The OECD SIDS report for the close analog 2-vinylpyridine confirms this data gap.[8] However, based on the chemical structure—containing a pyridine ring and a vinyl group—a plausible metabolic pathway can be proposed.

The vinyl group is a known substrate for cytochrome P450 (CYP) enzymes, which can catalyze its oxidation to a reactive epoxide intermediate (e.g., 5-methyl-2-(oxiran-2-yl)pyridine). This epoxide is an electrophilic species that can covalently bind to nucleophilic macromolecules like DNA and proteins, which is a common mechanism for genotoxicity and carcinogenicity.[10] This reactive intermediate can be detoxified by epoxide hydrolase to form a dihydrodiol or conjugated with glutathione (GSH) via glutathione S-transferase (GST). The pyridine ring itself can undergo N-oxidation or hydroxylation at various positions, followed by phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.

Proposed Metabolic Pathway of this compound MVP This compound Epoxide Reactive Epoxide Intermediate (5-methyl-2-(oxiran-2-yl)pyridine) MVP->Epoxide Phase I: CYP450 Oxidation N_Oxide Pyridine N-Oxide MVP->N_Oxide Phase I: CYP450 N-Oxidation Hydroxylated Hydroxylated Pyridine MVP->Hydroxylated Phase I: CYP450 Hydroxylation Diol Diol Metabolite Epoxide->Diol Epoxide Hydrolase GSH_Adduct Glutathione Conjugate Epoxide->GSH_Adduct GST Excretion Excretion (Urine) Epoxide->Excretion Diol->Excretion GSH_Adduct->Excretion N_Oxide->Excretion Hydroxylated->Excretion Standard Genotoxicity Testing Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Follow-up (if Tier 1 is positive) Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Detects gene mutations Micronucleus In Vitro Micronucleus Test (OECD 487) Detects chromosomal damage Comet In Vivo Comet Assay (OECD 489) Detects DNA strand breaks in target organs Ames->Comet Positive Result Micronucleus->Comet Positive Result Result Weight of Evidence Genotoxicity Assessment Comet->Result Micronucleus_invivo In Vivo Erythrocyte Micronucleus Test (OECD 474) Detects chromosomal damage in bone marrow Micronucleus_invivo->Result

Caption: Standard workflow for assessing the genotoxicity of a chemical.

Carcinogenicity

There are no long-term carcinogenicity bioassays available for this compound. The same study that found vinylpyridines to be non-genotoxic also evaluated their tumorigenic potential in a short-term assay using A/J mice, which are susceptible to lung adenomas. [7]In this study, intraperitoneal injection of 2-, 3-, and 4-vinylpyridine did not result in a significant increase in tumors. [7] The parent compound, pyridine, has undergone more extensive testing. In a 2-year NTP bioassay, pyridine in drinking water was associated with increased incidences of hepatocellular carcinomas in mice and renal tubule adenomas in male rats. [6][11]However, the International Agency for Research on Cancer (IARC) concluded that there is "inadequate evidence in humans" and "limited evidence in experimental animals" for its carcinogenicity, leading to a Group 3 classification ("not classifiable as to its carcinogenicity to humans"). [6] Due to the lack of long-term data for this compound and the mixed results for its parent compound, its carcinogenic potential cannot be determined.

Reproductive and Developmental Toxicity

Direct testing of this compound for reproductive or developmental toxicity has not been reported. [6][9]However, data from the close analog 2-vinylpyridine raises significant concerns.

In a prenatal developmental toxicity study in rats (consistent with OECD Guideline 414), pregnant females were administered 2-vinylpyridine via oral gavage. The study identified a Lowest-Observed-Adverse-Effect Level (LOAEL) for developmental toxicity of 20 mg/kg bw/day , which was the lowest dose tested. [8]This effect was based on a statistically significant decrease in the body weights of the pups. [8]This finding indicates that the substance can interfere with normal fetal development at doses that may not cause overt toxicity in the maternal animal. This is a critical finding for risk assessment, as it points to the developing fetus as a sensitive target.

Conclusion and Data Gaps

This compound is a flammable, corrosive, and acutely toxic chemical that poses significant hazards through inhalation, dermal contact, and ingestion. It is a severe skin and eye irritant and a likely skin sensitizer. The primary target organs for repeated exposure appear to be the liver and nervous system.

While this guide synthesizes the available information, it also highlights critical data gaps that preclude a complete toxicological assessment:

  • Toxicokinetics: There is no experimental data on the metabolism of this compound. Studies are needed to confirm whether the proposed metabolic activation to a reactive epoxide occurs in vivo.

  • Genotoxicity: The genotoxicity profile is uncertain. Conflicting in vitro results for the close analog 2-vinylpyridine necessitate direct testing of this compound in a standard battery of assays (e.g., Ames test, in vitro micronucleus) to resolve this ambiguity.

  • Carcinogenicity: No long-term carcinogenicity bioassay has been conducted.

  • Reproductive and Developmental Toxicity: While data on 2-vinylpyridine indicates a clear potential for developmental toxicity, specific studies on this compound are required to confirm this effect and establish a clear dose-response relationship.

Professionals working with this compound should adhere to stringent safety protocols, including the use of engineering controls and appropriate personal protective equipment, to minimize exposure until these data gaps are filled.

References

  • LaVoie, E. J., Reinhardt, J., Shigematsu, A., Rivenson, A., & Hoffmann, D. (1992). A study of tobacco carcinogenesis. XLVII. Bioassays of vinylpyridines for genotoxicity and for tumorigenicity in A/J mice. Cancer letters, 65(2), 107–113. [Link]

  • OECD SIDS. (2009). SIDS INITIAL ASSESSMENT PROFILE for 2-Vinylpyridine. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Oesch, F., & Landsiedel, R. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. Archives of toxicology, 95(8), 2533–2553. [Link]

  • FDA. (2019). Reproductive and Developmental Toxicities — Integrating Study Results to Assess Concerns. [Link]

  • Haz-Map. (n.d.). Pyridine, 2-methyl-5-vinyl. [Link]

  • IARC. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. [Link]

  • Korovkina, E. P., & Mikhaĭlov, P. P. (2000). Radioprotective activity and toxicity of copolymer 2-methyl-5-vinyl pyridine with 2-methyl-5-vinylpyridinium-n-oxide. Radiatsionnaia biologiia, radioecologiia, 40(1), 54–57. [Link]

  • Nelson Labs. (n.d.). Bacterial Reverse Mutation Assay (Ames Test) GLP Report. [Link]

  • ECHA. (n.d.). 2-vinylpyridine - Registration Dossier. [Link]

  • GESTIS Substance Database. (n.d.). 2-Vinylpyridine. [Link]

  • National Toxicology Program. (2000). NTP TR-470: Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). [Link]

  • Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • ECHA. (n.d.). 2-methylpyridine - Registration Dossier. [Link]

  • RIVM. (2022). Pyridine: an overview of available data on mutagenicity and carcinogenicity. [Link]

  • OECD SIDS. (2012). SIDS INITIAL ASSESSMENT PROFILE for Tertiary Amines Category. [Link]

  • Haz-Map. (n.d.). Pyridine, 2-methyl-5-vinyl. [Link]

  • PubChem. (n.d.). 2-Methyl-5-vinylpyridine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Korovkina, E. P., & Mikhaĭlov, P. P. (2000). [Radioprotective activity and toxicity of copolymer 2-methyl-5-vinyl pyridine with 2-methyl-5-vinylpyridinium-n-oxide]. Radiatsionnaia biologiia, radioecologiia, 40(1), 54–57. [Link]

  • Belov, A. A., et al. (2022). Genotoxic Effect of Dicyclopropanated 5-Vinyl-2-Norbornene. International Journal of Molecular Sciences, 23(23), 15278. [Link]

  • ECHA. (n.d.). 2-methylpyridine - Registration Dossier. [Link]

  • Akhmedov, A. I., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian ChemTech Journal, 6(2), 127-131. [Link]

  • Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial agents and chemotherapy, 52(2), 458–464. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Methyl-5-vinylpyridine as a Monomeric Building Block for Advanced Resins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide serves as a technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and application of resins derived from 2-Methyl-5-vinylpyridine (MVP). MVP is a versatile functional monomer, and this document provides an in-depth exploration of its polymerization characteristics, offering detailed protocols for various polymerization techniques. The content is structured to elucidate the causal relationships behind experimental choices, ensuring the reproducibility and validation of the described methods. This guide is grounded in authoritative scientific literature to support mechanistic claims and procedural standards, with a focus on practical application and innovation.

Introduction: The Strategic Advantage of 2-Methyl-5-vinylpyridine in Resin Synthesis

2-Methyl-5-vinylpyridine (MVP) is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a vinyl group at the 5-position. This unique molecular architecture provides a powerful platform for the design of functional polymers and resins with tailored properties. The vinyl group serves as a reactive site for polymerization, readily participating in free radical, cationic, and anionic mechanisms. The pyridine ring, with its basic nitrogen atom, introduces a range of functionalities, including:

  • pH-Responsiveness: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing the resulting polymer to be protonated in acidic conditions.[1] This characteristic is crucial for applications such as smart drug delivery systems and sensors.

  • Metal Coordination: The pyridine nitrogen acts as a ligand, enabling the chelation of metal ions. This property is leveraged in the development of catalysts, sorbents for heavy metal removal, and specialized coatings.

  • Quaternization: The nitrogen atom can be alkylated to form quaternary pyridinium salts, transforming the polymer into a strong polyelectrolyte.[2] This is fundamental for the creation of ion-exchange resins and antimicrobial surfaces.

The methyl group at the 2-position can influence the polymer's stereochemistry and solubility. The strategic incorporation of MVP into polymer chains can significantly enhance thermal stability and modify the glass transition temperature of the final resin.

Polymerization Methodologies: A Practical Guide

The selection of an appropriate polymerization technique is paramount to achieving the desired resin characteristics. This section provides detailed protocols for the most common and effective methods for MVP polymerization.

Free Radical Polymerization: The Workhorse Method

Free radical polymerization is a robust and widely used technique for producing poly(2-Methyl-5-vinylpyridine) (PMVP).[1] It involves three key steps: initiation, propagation, and termination.[1]

Experimental Protocol: Bulk Free Radical Polymerization of MVP

  • Monomer Purification: Purify 2-Methyl-5-vinylpyridine by passing it through a column of basic alumina to remove inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified MVP monomer.

  • Initiator Addition: Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiator concentration will influence the molecular weight of the resulting polymer.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Termination and Purification: After the desired reaction time, cool the flask to room temperature. The viscous polymer can be dissolved in a suitable solvent (e.g., methanol) and precipitated in a non-solvent (e.g., cold diethyl ether).[3]

  • Drying: Dry the precipitated polymer under vacuum to a constant weight.

ParameterRecommended RangeEffect on Polymer
Initiator (AIBN) Concentration 0.1 - 1.0 mol% (relative to monomer)Higher concentration leads to lower molecular weight.
Temperature 60 - 80 °CHigher temperature increases the rate of polymerization.
Reaction Time 4 - 24 hoursLonger time generally leads to higher conversion.

Workflow for Free Radical Polymerization of MVP

G cluster_prep Preparation cluster_poly Polymerization cluster_purification Purification & Analysis Monomer_Purification Monomer Purification (Alumina Column) Reaction_Setup Reaction Setup (Schlenk Flask) Monomer_Purification->Reaction_Setup Initiator_Addition Initiator Addition (AIBN/BPO) Reaction_Setup->Initiator_Addition Degassing Degassing (Freeze-Pump-Thaw) Initiator_Addition->Degassing Polymerization Polymerization (Heating) Degassing->Polymerization Termination Termination (Cooling) Polymerization->Termination Dissolution Dissolution (Methanol) Termination->Dissolution Precipitation Precipitation (Diethyl Ether) Dissolution->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Characterization Characterization (NMR, FT-IR, GPC) Drying->Characterization

Caption: General workflow for the free radical polymerization of MVP.

Controlled Radical Polymerization: Precision in Polymer Architecture

For applications demanding well-defined polymer architectures, such as block copolymers and star polymers, controlled radical polymerization (CRP) techniques are indispensable. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer excellent control over molecular weight and polydispersity.[4][5]

Experimental Protocol: ATRP of MVP

  • Reagent Preparation: Prepare a stock solution of the ligand (e.g., tris(2-dimethylaminoethyl)amine, Me6TREN) in a suitable solvent (e.g., anisole).

  • Reaction Setup: In a Schlenk flask, add the copper(I) halide catalyst (e.g., CuCl) and the initiator (e.g., an alkyl halide).

  • Monomer and Ligand Addition: Add the purified MVP monomer and the ligand solution to the flask.

  • Degassing: Degas the mixture by several freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a thermostated oil bath to initiate the polymerization.

  • Termination and Purification: Terminate the reaction by exposing the mixture to air. Dilute with a suitable solvent and pass through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent.

  • Drying: Dry the purified polymer under vacuum.

ParameterExample SystemPurpose
Initiator Ethyl 2-bromoisobutyrateProvides a starting point for polymer chain growth.
Catalyst CuClActivates the initiator and dormant polymer chains.
Ligand Me6TRENSolubilizes the copper catalyst and tunes its reactivity.[6]
Solvent AnisoleProvides a suitable reaction medium.

Logical Flow for Selecting a Polymerization Technique

G Start Desired Resin Application High_Control High Control over Architecture Needed? Start->High_Control Simple_Synthesis Simple Synthesis Sufficient? High_Control->Simple_Synthesis No ATRP_RAFT ATRP / RAFT High_Control->ATRP_RAFT Yes Free_Radical Free Radical Polymerization Simple_Synthesis->Free_Radical Yes Block_Copolymers Block Copolymers, Star Polymers ATRP_RAFT->Block_Copolymers Homopolymers Homopolymers, Statistical Copolymers Free_Radical->Homopolymers cluster_circulation Systemic Circulation (pH 7.4) cluster_target Target Site (Acidic pH) NP_Stable Stable Nanoparticle (Hydrophobic PMVP Core) NP_Unstable Protonation of PMVP Core Swelling NP_Stable->NP_Unstable Internalization/ Lower pH Drug_Release Drug Release NP_Unstable->Drug_Release

Caption: Mechanism of pH-triggered drug release from PMVP-based nanoparticles.

Characterization of MVP-Based Resins

Thorough characterization is essential to ensure that the synthesized resins possess the desired properties for their intended application.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the degree of quaternization. [2]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic vibrational bands of the pyridine ring and other functional groups within the polymer. [7]* Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index (PDI) of the synthesized polymers. [3]* Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and glass transition temperature of the resins.

Conclusion

2-Methyl-5-vinylpyridine is a monomer of significant potential, offering a versatile platform for the creation of advanced resins with a wide array of functionalities. By carefully selecting the polymerization methodology and reaction conditions, researchers can precisely tailor the properties of the resulting materials to meet the demands of various applications, from industrial-scale ion exchange to cutting-edge biomedical technologies. The protocols and insights provided in this guide are intended to empower scientists and engineers to harness the full potential of this remarkable building block.

References

  • LookChem. (2026, January 6). The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. Retrieved from [Link]

  • Wiley Online Library. (2025, August 6). Controlled free‐radical polymerization of 2‐vinylpyridine in the presence of nitroxides. Retrieved from [Link]

  • Google Patents. (n.d.). US3293195A - Ion exchange resins prepared from a mixed resin of vinyl pyridine copolymers and epihalohydrins-polyalkylene polyamines and methods of making and using same.
  • Polymer Source. (n.d.). Poly(2-Vinyl Pyridine). Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation and Fractionation of Poly-4-vinylpyridine. Industrial & Engineering Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-vinylpyridine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from [Link]

  • MDPI. (2020, November 10). b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP. Retrieved from [Link]

  • Google Patents. (n.d.). US2828270A - Ion exchange resins derived from vinyl pyridine, polyvinyl benzene and styrene compounds.
  • Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 180 g of 2-methyl-5-vinylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US2716119A - Process of making 2-methyl-5-vinyl pyridine.
  • PubMed Central. (n.d.). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from [Link]

  • SciSpace. (n.d.). Preparation and characterization of poly(2-vinylpyridine)s with narrow molecular weight distributions. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Evaluation of a New, Macroporous Polyvinylpyridine Resin for Processing Plutonium Using Nitrate Anion Exchange. Retrieved from [Link]

  • RSC Publishing. (n.d.). Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes. Dalton Transactions. Retrieved from [Link]

  • University of Florida. (n.d.). ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES: STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERI. UFDC Image Array 2. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). ATRP of Additional Monomers. Matyjaszewski Polymer Group. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules. Retrieved from [Link]

  • ResearchGate. (2025, December 9). Synthesis and characterization of poly(vinyl chloride-graft-2-vinylpyridine) graft copolymers using a novel macroinitiator by reversible addition-fragmentation chain transfer polymerization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Radical copolymerization of 2-vinyl pyridine with functional methacrylates: Monomer reactivity ratios and thermal properties. Retrieved from [Link]

  • PubMed. (n.d.). Biomedical polymers: synthesis, properties, and applications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ATRP of 2-Vinylpyridine and tert-Butyl Acrylate Mixtures Giving Precursors of Polyampholytes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization†. Retrieved from [Link]

  • University of Science and Technology of China. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of Poly(methyl methacrylate) in a Pyridine Solution by Atom Transfer Radical Polymerization. Retrieved from [Link]

  • ACS Publications. (n.d.). Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. Macromolecules. Retrieved from [Link]

  • ACS Publications. (2021, September 8). Polymers for Biomedical Applications: The Importance of Hydrophobicity in Directing Biological Interactions and Application Efficacy. Biomacromolecules. Retrieved from [Link]

  • MDPI. (2024, January 15). Polymeric Nanoparticles for Biomedical Applications. Retrieved from [Link]

Sources

Application Notes and Protocols: The Role of 5-Methyl-2-vinylpyridine Latex in High-Performance Tire Cord Binders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Interface in Tire Technology

The modern pneumatic tire is a complex composite, engineered to deliver safety, durability, and performance under extreme conditions. Its structural integrity relies on the seamless transfer of stress between the flexible rubber matrix and high-strength reinforcing textile cords, typically made of nylon, polyester, or rayon. However, the inherent chemical incompatibility between the polar surface of these textiles and the non-polar, sulfur-vulcanizable rubber compounds presents a significant adhesion challenge.[1] Insufficient adhesion can lead to ply separation and catastrophic tire failure.

For over half a century, the industry has relied upon the Resorcinol-Formaldehyde-Latex (RFL) dipping system to create a powerful, durable adhesive bond at this critical interface.[2][3] This guide provides an in-depth examination of the RFL system, focusing specifically on the pivotal role of vinylpyridine (VP) latex, a terpolymer incorporating monomers such as 5-Methyl-2-vinylpyridine, in achieving superior adhesion. We will explore the underlying chemical mechanisms and provide detailed protocols for the preparation, application, and evaluation of these essential binders.

Section 1: The Molecular Architecture of Adhesion

The efficacy of the RFL system stems from its ability to function as a chemical bridge, with each component tailored to bond to a specific substrate. The system comprises two primary functional parts: a Resorcinol-Formaldehyde (RF) resin and a rubber latex.

  • The RF Resin-Cord Interface: The RF resin is a thermosetting polymer formed by the reaction of resorcinol and formaldehyde.[2] This water-soluble resin, when applied to the textile cord and cured, forms a hard, glassy layer. Its abundant hydroxyl (-OH) groups form strong hydrogen bonds with the polar functional groups (e.g., amide groups in nylon) present on the surface of the reinforcing fibers.

  • The Latex-Rubber Interface: The latex component of the dip is designed to be miscible with the bulk rubber compound of the tire. During the vulcanization process, the polymer chains within the latex, which contain unsaturated double bonds, co-cure with the rubber matrix, forming a robust, cross-linked network through covalent sulfur bridges.[4]

The Unique Role of this compound (5M2VP) Latex

Standard styrene-butadiene (SB) latex can provide adequate bonding, but the inclusion of a vinylpyridine monomer, such as this compound or its isomer 2-vinylpyridine, into the latex polymer backbone dramatically enhances adhesion.[5][6] This specialty terpolymer, often a mix of styrene, butadiene, and vinylpyridine, is the key to linking the RF resin and rubber phases.

The mechanism is driven by the pyridine ring of the vinylpyridine monomer. The nitrogen atom in the pyridine ring is highly electronegative and possesses a lone pair of electrons, enabling it to act as a powerful hydrogen bond acceptor. This facilitates a strong acid-base interaction with the numerous hydroxyl groups of the RF resin layer. This creates a distinct, highly-interlinked intermediate zone that is covalently bonded to the rubber matrix and strongly adhered to the RF resin, which in turn is anchored to the cord fiber. The vinylpyridine content is a critical parameter, with an optimal concentration typically between 10-15% required to maximize performance without compromising flexibility.[4]

cluster_0 Adhesion Mechanism cord Textile Cord (e.g., Nylon, Polyester) rf_resin Resorcinol-Formaldehyde (RF) Resin Layer cord->rf_resin Hydrogen Bonding (Resin -OH to Cord Amide/Ester) vp_latex Vinylpyridine Latex Interface (Styrene-Butadiene-5M2VP) rf_resin->vp_latex Acid-Base Interaction / H-Bonding (Resin -OH to Pyridine Nitrogen) rubber Rubber Matrix (NR, SBR, BR) vp_latex->rubber Co-Vulcanization (Sulfur Cross-linking)

Caption: Multi-layer adhesion mechanism in RFL systems.

Section 2: Application Protocol for RFL Dip Preparation

This protocol outlines the laboratory-scale preparation of a two-part RFL dip. The process involves the initial preparation of a resorcinol-formaldehyde pre-condensate, followed by its combination with the latex blend. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Rationale for a Two-Step Process: The RF resin is prepared first to allow for a controlled pre-condensation reaction. This step, often referred to as "aging," builds the optimal molecular weight of the resin for effective film formation and adhesion to the cord.[7][8] The reaction is catalyzed by an alkali like sodium hydroxide (NaOH), and the pH is critical for controlling the condensation rate.[4] The latex is added in a second step to prevent premature destabilization of the emulsion.

Typical RFL Dip Formulation

ComponentParts by Dry WeightTypical % SolidsPurpose
Part A: RF Pre-condensate
Resorcinol11.0100%Resin former
Formaldehyde Solution16.2 (6.0 dry)37%Resin former / Cross-linker
Sodium Hydroxide (10% soln.)0.310%Condensation Catalyst
Deionized Water225.0N/ASolvent
Part B: Latex
5M2VP Latex244.0 (100.0 dry)41%Adhesion to RF resin & rubber
Deionized WaterAs neededN/AAdjust final solids content

Step-by-Step Methodology:

  • Part A - RF Pre-condensate Preparation:

    • To a stirred beaker, add 225.0 parts of deionized water.

    • While stirring, slowly dissolve 11.0 parts of resorcinol until the solution is clear.

    • Carefully add 0.3 parts of a 10% sodium hydroxide solution.

    • Slowly add 16.2 parts of 37% formaldehyde solution to the beaker. The formaldehyde-to-resorcinol molar ratio is critical and should be optimized, but a ratio of approximately 2:1 is a common starting point.[8]

    • Cover the beaker and allow the solution to age at room temperature (20-25°C) for 2 to 6 hours with gentle stirring. This aging period is crucial for the resin condensation.[7]

  • Part B - Final Dip Combination:

    • In a separate, larger vessel, add 244.0 parts of the 5M2VP latex (assuming 41% solids content).

    • Under slow, gentle agitation, slowly pour the aged RF pre-condensate (Part A) into the latex (Part B). Rapid addition can shock the system and cause the latex to coagulate.

    • Add additional deionized water as required to adjust the final dip to the target total solids content (typically 15-25%).

    • Allow the final RFL dip solution to mature for an additional 12-24 hours at room temperature before use. This allows for stabilization and optimal interaction between the resin and latex particles.

cluster_prep RFL Dip Preparation Workflow start Start prep_rf Prepare RF Solution: 1. Dissolve Resorcinol in Water 2. Add NaOH Catalyst 3. Add Formaldehyde start->prep_rf age_rf Age RF Pre-condensate (2-6 hours @ RT) prep_rf->age_rf Pre-condensation mix_rfl Combine with VP Latex: Slowly add aged RF solution to gently stirred VP Latex age_rf->mix_rfl adjust_solids Adjust Total Solids (Add Deionized Water) mix_rfl->adjust_solids mature_rfl Mature Final RFL Dip (12-24 hours @ RT) adjust_solids->mature_rfl Stabilization end Ready for Use mature_rfl->end

Caption: Workflow for RFL dip preparation.

Section 3: Protocol for Tire Cord Treatment

The application of the RFL dip is a continuous process where the cord is passed through a dip tank and a series of ovens under controlled tension.

  • Dipping: The textile cord is fed through the RFL dip solution. The amount of dip picked up by the cord is a critical parameter, typically controlled by nip rollers or an air knife, and is usually in the range of 3-6% dry weight on fiber.

  • Drying: The wet cord is immediately passed through a drying oven, typically at 120-150°C for 30-60 seconds. The primary purpose is to remove water.

  • Curing: The dried cord then enters a curing oven at a higher temperature, generally between 220-250°C for 30-90 seconds. This step provides the thermal energy required to drive the final cross-linking reactions between the RF resin and the cord, as well as initiating reactions within the RFL film itself, preparing it for vulcanization.

Section 4: Protocol for Adhesion Performance Evaluation (H-Test)

The H-Test is a standardized method (ASTM D4776) to measure the static adhesion of a single cord to a rubber compound.[9][10][11] It provides a reliable, quantitative measure of the effectiveness of the RFL treatment.

Methodology:

  • Sample Preparation:

    • A single, RFL-treated cord is placed in a specialized mold.

    • Unvulcanized rubber compound is placed on both sides of the cord.

    • The mold is closed and placed in a heated press to vulcanize the rubber (e.g., 160-180°C for 15-30 minutes, depending on the rubber compound's cure characteristics). This process embeds the cord between two blocks of cured rubber.

    • The resulting sample is shaped like an "H," with the cord forming the crossbar.[11]

  • Testing:

    • The two rubber tabs (the vertical bars of the "H") are clamped into the grips of a tensile testing machine.

    • The grips are pulled apart at a constant rate (e.g., 125 mm/min).[11]

    • The force required to pull the cord out of one of the rubber blocks is recorded. This peak force is the H-Test adhesion value, typically reported in Newtons (N) or pounds-force (lbf).

  • Analysis of Failure Mode:

    • After the pull-out test, it is crucial to visually inspect the sample. The location of the failure provides mechanistic insight.

    • R1 (Cord-RFL Interface): Failure between the cord and the adhesive layer. Indicates poor RF resin chemistry or application.

    • R2 (Within RFL Layer): Cohesive failure within the adhesive.

    • R3 (RFL-Rubber Interface): Failure between the adhesive and the rubber. Suggests an issue with the latex or co-vulcanization.

    • R4 (Within Rubber): Cohesive failure of the rubber itself. This is the ideal result, indicating the adhesive bond is stronger than the rubber.

Caption: H-Test adhesion evaluation workflow.

Section 5: Data Interpretation and Optimization

Systematic evaluation is key to optimizing an RFL formulation. By varying one component at a time (e.g., F/R ratio, resin/latex ratio, 5M2VP content) and measuring the resulting H-Test adhesion, a formulation can be fine-tuned for a specific cord and rubber system.

Sample Adhesion Data (Illustrative)

Formulation IDVariableH-Test Adhesion (N)Failure Mode
CTRL-01Standard RFL220R4 (90%)
EXP-015% VP Content in Latex185R3 (60%)
EXP-0210% VP Content in Latex225R4 (95%)
EXP-0315% VP Content in Latex230R4 (98%)
EXP-0420% VP Content in Latex210R2 (40%)

This illustrative data shows an optimal range for vinylpyridine content, aligning with published findings.[1][4] Too little VP (EXP-01) results in poor adhesion to the rubber, while too much (EXP-04) can lead to a brittle adhesive layer that fails cohesively. The goal is to maximize the pull-out force while achieving a failure mode dominated by rubber cohesion (R4).

Conclusion

The incorporation of this compound into the latex component of an RFL dip is a cornerstone of modern tire manufacturing. This specialty monomer creates a robust and reliable chemical bridge that firmly anchors textile reinforcement cords to the rubber matrix. By understanding the underlying molecular mechanisms and adhering to precise, well-controlled protocols for dip preparation, application, and evaluation, researchers and engineers can ensure the development of safe, durable, and high-performance tires. The systematic optimization of the RFL formulation, guided by quantitative adhesion testing, remains a critical activity for advancing tire technology.

References

  • TestResources. (n.d.). ASTM D2229 Adhesion Between Steel Tire Cords and Rubber Test Equipment. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D4776/D4776M-18 - Standard Test Method for Adhesion of Tire Cords and Other Reinforcing Cords to Rubber Compounds by H-Test Procedure. Retrieved from [Link]

  • ASTM International. (n.d.). D4776/D4776M Standard Test Method for Adhesion of Tire Cords and Other Reinforcing Cords to Rubber Compounds by H-Test Procedure. Retrieved from [Link]

  • ASTM International. (2002). D 4776 – 02 - Standard Test Method for Adhesion of Tire Cords and Other Reinforcing Cords to Rubber Compounds by H-Test Procedure. Retrieved from [Link]

  • Louis, A., Noordermeer, J. W. M., Dierkes, W. K., & Blume, A. (n.d.). TECHNOLOGIES FOR POLYMERIC CORD / RUBBER ADHESION IN TIRE APPLICATIONS. CORE. Retrieved from [Link]

  • Google Patents. (n.d.). CN103033469B - Method for testing dynamic adhesion property of vulcanized rubber/steel wire cord.
  • Reliable Corporation. (n.d.). Vinyl Pyridine Latex For Tyre Cord. Retrieved from [Link]

  • Quick Company. (n.d.). Built In Stabilized Vinyl Pyridine Latex, Process For Preparing The Same And Use Thereof. Retrieved from [Link]

  • Wennekes, W. B., et al. (2007). Mechanistic Investigations into the Adhesion between RFL-Treated Cords and Rubber. Part II: The Influence of the Vinyl-Pyridine Content of the RFL-Latex. ResearchGate. Retrieved from [Link]

  • Louis, A., Noordermeer, J.W.M., Dierkes, W.K., & Blume, A. (n.d.). Technologies for Polymeric Cord / Rubber Adhesion in Tire Applications. University of Twente. Retrieved from [Link]

  • Google Patents. (n.d.). US3242118A - Resorcinol-aldehyde resin and tire cord adhesive made therefrom.
  • Google Patents. (n.d.). EP2989243A2 - A rfl-free dipping composition providing high performance for cord fabrics.
  • Wennekes, W. B., et al. (2007). Mechanistic investigations into the adhesion between RFL-treated cords and rubber: Part II: the influence of the vinyl-pyridine content of the RFL-latex. Rubber Chemistry and Technology, 80(4), 565-579. Retrieved from [Link]

  • Apcotex. (n.d.). Tyre cord - Vinyl Pyridine VP Latex. Retrieved from [Link]

  • Google Patents. (n.d.). A RFL-FREE DIPPING COMPOSITION PROVIDING HIGH PERFORMANCE FOR CORD FABRICS. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of an adhesive from resorcinol-formaldehyde resin. Retrieved from [Link]

  • Google Patents. (n.d.). US4472463A - Two-step process for dipping textile cord or fabric and resorcinol/formaldehyde-free composition used therein.
  • Synthomer. (n.d.). Tyre cord. Retrieved from [Link]

  • Lord Corporation. (n.d.). Impact of Antiozonants on Rubber-to-Metal Adhesion. Retrieved from [Link]

  • DITF. (2022). Replacement of Toxic Chemicals in the Manufacture of Tires and Conveyor Belts. Retrieved from [Link]

  • Leather and Footwear Journal. (n.d.). STUDY OF ADHESION-COHESION INTERACTIONS BETWEEN POLYMERS IN ADHESIVE COMPOSITIONS. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of Adhesion in Textile Cord–Rubber Composites: An Experimental and Predictive Modeling Approach. Retrieved from [Link]

  • ResearchGate. (1992). (PDF) RFL dip technology. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Adhesion of polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Composition of the epoxy predip and the RFL-dip. Retrieved from [Link]

  • AZoM. (2003). Adhesion Between Polymers and Other Substances - A Review of Bonding Mechanisms, Systems and Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Polymer Adhesion. Retrieved from [Link]

  • National Institutes of Health. (2022). Promoters for Improved Adhesion Strength between Addition-Cured Liquid Silicone Rubber and Low-Melting-Point Thermoplastic Polyurethanes. Retrieved from [Link]

Sources

Synthesis of poly(5-Methyl-2-vinylpyridine)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Poly(5-Methyl-2-vinylpyridine)

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for the synthesis of poly(this compound) (P5M2VP). It is designed for researchers, scientists, and professionals in drug development and materials science who require a functional understanding of the polymerization of this versatile monomer. The protocols herein are grounded in established chemical principles and provide a robust framework for achieving polymers with desired characteristics.

Introduction: The Scientific Merit of Poly(this compound)

This compound is a heterocyclic monomer whose structure offers a unique combination of properties. The vinyl group is highly susceptible to addition reactions, making it an excellent candidate for polymerization through various mechanisms, including free radical, anionic, and controlled radical pathways[1]. The resulting polymer, P5M2VP, features a pyridine ring in each repeating unit. The nitrogen atom's lone pair of electrons imparts basicity and the ability to coordinate with metal ions, making the polymer pH-responsive and suitable for applications in catalysis, smart materials, and as a ligand in organometallic chemistry[1][2].

The methyl group at the 5-position subtly modulates the electronic properties and steric environment of the pyridine ring compared to its un-substituted counterpart, poly(2-vinylpyridine), offering opportunities to fine-tune the polymer's pKa, solubility, and thermal characteristics. This guide details four primary methods for its synthesis, ranging from traditional free-radical polymerization to advanced controlled/"living" techniques that offer precision over molecular architecture.

Monomer Preparation: A Critical Prerequisite

Commercial this compound is typically supplied with inhibitors (such as tert-butylcatechol) to prevent spontaneous polymerization during storage[2]. The removal of these inhibitors is a critical first step for achieving controlled and reproducible polymerization.

Protocol: Inhibitor Removal

  • Prepare a column of basic alumina.

  • Add the this compound monomer directly to the top of the column.

  • Elute the monomer using a suitable non-polar solvent like hexane or by passing it through the column neat.

  • Collect the purified, inhibitor-free monomer.

  • Crucially , the purified monomer should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) to prevent premature polymerization[2].

Synthesis Methodologies: A Comparative Overview

The choice of polymerization technique is dictated by the desired polymer characteristics, such as molecular weight, polydispersity (molecular weight distribution), and architecture (e.g., block copolymers).

Free Radical Polymerization (FRP)

This is the most straightforward method for producing high molecular weight P5M2VP. It proceeds via a chain reaction involving initiation, propagation, and termination steps[3]. While synthetically simple, FRP offers limited control over the polymer's molecular weight and results in a broad molecular weight distribution (polydispersity index, PDI > 1.5).

Mechanism Rationale: The process is initiated by the thermal decomposition of an initiator molecule (e.g., AIBN or BPO) to generate free radicals. These radicals attack the vinyl group of the monomer, initiating a propagating polymer chain. The reaction terminates when two growing chains combine or disproportionate[3].

Experimental Protocol: Solution Polymerization of 5M2VP Disclaimer: This protocol is adapted from a procedure for 2-vinylpyridine and may require optimization.[4]

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve purified this compound (e.g., 15 g) in a suitable solvent such as isopropyl alcohol (IPA) or toluene (e.g., 35 g).

  • Add a free-radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobis(isobutyronitrile) (AIBN). The initiator-to-monomer ratio will influence the final molecular weight (a typical starting point is 1-2 wt% relative to the monomer)[4].

  • De-gas the solution by bubbling with an inert gas (N₂ or Ar) for 30-60 minutes to remove oxygen, which can inhibit radical polymerization.

  • Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 70-80 °C for AIBN) and stir for a predetermined time (e.g., 6-24 hours)[4].

  • Monitor the reaction progress by taking aliquots and analyzing the monomer conversion via ¹H NMR spectroscopy.

  • To terminate the reaction, cool the flask to room temperature and expose it to air.

  • Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold hexane or diethyl ether).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

ParameterTypical ValuePurpose
Monomer/Solvent Ratio30:70 (w/w)Controls viscosity and reaction kinetics.
Initiator Concentration1-2 wt% vs. MonomerAffects molecular weight and polymerization rate.
Temperature70-80 °C (for AIBN)Ensures efficient thermal decomposition of the initiator.
Expected PDI>1.5Characteristic of conventional free radical polymerization.
Anionic Polymerization

Anionic polymerization is a "living" polymerization technique that can produce polymers with very low PDI (typically < 1.1) and precisely controlled molecular weights[5]. The mechanism involves initiation by a strong nucleophile (e.g., an organolithium compound) and propagation via a stable carbanionic chain end.

Causality Behind Experimental Choices: This method is extremely sensitive to impurities. Protic substances like water or alcohols will instantly terminate the propagating carbanion. Therefore, all reagents and glassware must be rigorously dried, and the entire procedure must be conducted under a high-purity inert atmosphere (e.g., using Schlenk line techniques)[5]. The pyridine nitrogen can potentially interfere with the initiator, but polymerization of vinylpyridines is well-established[6][7].

Experimental Protocol: Anionic Synthesis of P5M2VP Disclaimer: This protocol is based on general principles of anionic polymerization of vinyl monomers and requires stringent anhydrous and anaerobic conditions.[5][8]

  • Assemble a Schlenk flask, thoroughly flame-dried under vacuum and backfilled with high-purity argon.

  • Cannulate anhydrous tetrahydrofuran (THF), freshly distilled from a sodium/benzophenone ketyl, into the reaction flask.

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Add the initiator, such as sec-butyllithium (s-BuLi), dropwise via syringe. The molar ratio of monomer to initiator will determine the target degree of polymerization.

  • Slowly cannulate the purified, anhydrous this compound into the stirred initiator solution. A color change is typically observed, indicating the formation of the living poly(5-methyl-2-vinylpyridyl) carbanion.

  • Allow the polymerization to proceed for several hours at -78 °C.

  • Terminate the reaction by adding a small amount of degassed methanol. The color of the solution should dissipate.

  • Warm the solution to room temperature and precipitate the polymer in a non-solvent like hexane or water.

  • Filter the polymer, wash it thoroughly, and dry it under vacuum.

ParameterTypical ValuePurpose
SolventAnhydrous THFStabilizes the carbanionic chain end.
Initiators-BuLi, n-BuLiProvides rapid and quantitative initiation.
Temperature-78 °CMinimizes side reactions and termination.
Expected PDI< 1.1Characteristic of a well-controlled living polymerization.
Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predictable molecular weights, low PDI, and complex architectures[9]. It relies on a reversible equilibrium between active (radical) and dormant (alkyl halide) polymer chains, mediated by a transition metal catalyst (typically copper-based).

Mechanism Rationale: A copper(I) complex (e.g., CuBr/PMDETA) reversibly abstracts a halogen atom from an alkyl halide initiator, generating a radical that initiates polymerization. The concurrently formed copper(II) complex can deactivate the propagating radical, reforming the dormant species. This dynamic equilibrium keeps the concentration of active radicals low, minimizing irreversible termination reactions[9][10].

g cluster_workflow ATRP Experimental Workflow node_setup 1. Setup - Add CuBr to Schlenk flask. - Add solvent (e.g., anisole). node_ligand 2. Ligand Addition - Add PMDETA ligand. - Stir to form catalyst complex. node_setup->node_ligand node_reagents 3. Reagent Addition - Add monomer (5M2VP). - Add initiator (e.g., EBiB). node_ligand->node_reagents node_degas 4. Degassing - Perform freeze-pump-thaw cycles (x3). node_reagents->node_degas node_polymerize 5. Polymerization - Place flask in heated oil bath. - Stir for specified time. node_degas->node_polymerize node_quench 6. Quenching & Purification - Expose to air to quench. - Precipitate in non-solvent. node_polymerize->node_quench g cluster_workflow RAFT Polymerization Mechanism cluster_re node_init Initiation Initiator -> 2R• R• + M -> P• node_add Reversible Addition P• + RAFT Agent -> Intermediate Radical node_init->node_add node_frag Fragmentation Intermediate Radical -> P-RAFT + R• node_add->node_frag node_frag->reinit_and_equil node_reinit Reinitiation R• + M -> P'• node_equil Main Equilibrium P'• + P-RAFT <=> Intermediate Radical reinit_and_equil->node_reinit reinit_and_equil->node_equil

Key steps in the RAFT polymerization mechanism.

Experimental Protocol: RAFT Synthesis of P5M2VP Disclaimer: This protocol is adapted from procedures for 2- and 4-vinylpyridine and may require optimization. [11][12][13]

  • In a Schlenk flask, dissolve the purified this compound monomer (e.g., 5.0 g, 42 mmol), a suitable RAFT agent such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or cumyl dithiobenzoate (CDB) (e.g., 0.117 g, 0.42 mmol), and a radical initiator like AIBN (e.g., 0.017 g, 0.105 mmol) in a solvent like 1,4-dioxane or toluene (e.g., 10 mL). The molar ratio of [Monomer]:[RAFT]:[AIBN] is critical for control; a starting point could be 100:1:0.25.[11]

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.[14]

  • Place the sealed flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-70 °C for AIBN).[12]

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction can be monitored by taking samples for NMR and GPC analysis.

  • Quench the polymerization by cooling the reaction to room temperature and exposing it to air.

  • Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., cold hexane or diethyl ether).

  • Collect the polymer by filtration and dry under vacuum. The characteristic color of the RAFT agent (often pink or yellow) should be present in the final polymer, indicating the retention of the thiocarbonylthio end group.

ParameterTypical Molar RatioPurpose
[Monomer]:[RAFT Agent]50:1 to 1000:1Controls the target molecular weight.
[RAFT Agent]:[Initiator]2:1 to 10:1Ensures most chains are initiated by the RAFT process.
Temperature60-80 °CControls initiator decomposition and reaction rate.
Expected PDI1.1 - 1.3Indicates a well-controlled polymerization.

Polymer Characterization

Post-synthesis, it is essential to characterize the polymer to confirm its structure, determine its molecular weight, and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the polymerization of the vinyl group and to determine monomer conversion. The disappearance of the characteristic vinyl proton signals (typically between 5.0-7.0 ppm) and the appearance of broad signals corresponding to the polymer backbone protons (typically 1.0-3.0 ppm) are indicative of successful polymerization.[15]

Sample Preparation Protocol:

  • Dissolve a small amount of the dried polymer (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum. The aromatic protons on the pyridine ring and the methyl group protons will remain, while the vinylic protons will be absent.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the standard technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[16][17]

Analytical Protocol: Disclaimer: This is a general procedure; specific column sets and eluents may need to be optimized. [18][19]

  • Prepare a mobile phase suitable for poly(vinylpyridines). A common eluent is N,N-dimethylformamide (DMF) containing a salt like LiBr (e.g., 0.01 M) to suppress interactions between the polymer and the column packing material.[18] For aqueous GPC, an acidic buffer can be used to protonate the pyridine nitrogen.[16][19]

  • Dissolve the polymer sample in the mobile phase at a low concentration (e.g., 1-2 mg/mL).

  • Filter the sample solution through a 0.22 or 0.45 µm filter to remove any particulate matter.

  • Inject the sample into the GPC/SEC system.

  • Calibrate the system using narrow standards (e.g., polystyrene or poly(2-vinylpyridine) standards) to obtain the molecular weight distribution.[19]

Concluding Remarks

The synthesis of poly(this compound) is achievable through a variety of polymerization techniques. Conventional free radical polymerization offers a simple route to high molecular weight polymer, while anionic, ATRP, and RAFT polymerizations provide superior control over molecular weight and distribution, enabling the creation of well-defined materials. The success of any of these methods hinges on careful purification of the monomer and, for controlled techniques, the rigorous exclusion of air and moisture. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and characterize P5M2VP for their specific applications.

References

  • The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. (2026). Vertex AI Search.
  • This compound|High-Purity Research Chemical. Benchchem.
  • Additional Monomers. Matyjaszewski Polymer Group - Carnegie Mellon University.
  • GPC/SEC Analysis of Poly(2-vinylpyridine)s. LabRulez LCMS.
  • Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry (RSC Publishing).
  • High Performance GPC Analysis for Reliable Polymer Characteriz
  • Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Indian Journal of Chemistry.
  • RAFT Polymeriz
  • Gel permeation chromatographic analysis of poly-(2-vinylpyridine) samples.
  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2021). MDPI.
  • Application Notes and Protocols for the Synthesis of Copolymers Using 6-Methyl-2-vinylpyridine. Benchchem.
  • Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes.
  • GPC/SEC Analysis of Poly(2-vinylpyridine)s. (2023). Agilent.
  • Controlled Radical Polymeriz
  • Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. (2003).
  • ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES: STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERI. University of Florida Digital Collections.
  • Anionic Polymerization: Principles and Practice. National Academic Digital Library of Ethiopia.
  • IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA.
  • Atom Transfer Radical Polymerization of 4-Vinylpyridine. (1999).
  • Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization†. (2003).
  • Free Radical Vinyl Polymeriz

Sources

Application Notes and Protocols for the Copolymerization of 2-Methyl-5-vinylpyridine with Styrene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of Pyridine-Containing Copolymers

The copolymerization of 2-methyl-5-vinylpyridine (MVP) and styrene yields a versatile class of random copolymers with a unique combination of properties derived from their constituent monomers. The hydrophobic and rigid nature of the polystyrene segments is complemented by the hydrophilic and pH-responsive characteristics of the poly(2-methyl-5-vinylpyridine) units. The pyridine moiety, with its basic nitrogen atom, imparts a pH-sensitive solubility to the copolymer, making it a prime candidate for a variety of applications, particularly in the realm of drug delivery and smart materials.[1][2][3]

In acidic environments, the pyridine nitrogen becomes protonated, leading to increased hydrophilicity and solubility in aqueous media. This pH-triggered transition from a hydrophobic to a hydrophilic state is the cornerstone of its utility in creating "smart" drug delivery systems. These systems can be engineered to release their therapeutic payload in the acidic microenvironments of tumors or within specific cellular compartments like endosomes and lysosomes.[1][4] The ability to form micelles and nanoparticles with a hydrophobic core and a hydrophilic, pH-responsive corona further enhances their potential as advanced drug carriers.[5][6][7][8]

This comprehensive guide provides detailed protocols for the synthesis of poly(styrene-co-2-methyl-5-vinylpyridine) via free-radical polymerization, its purification, and thorough characterization using a suite of analytical techniques. The causality behind experimental choices is elucidated to empower researchers to not only replicate but also adapt these methods for their specific needs.

Chemical Principles and Reaction Mechanism

The copolymerization of styrene (M₁) and 2-methyl-5-vinylpyridine (M₂) via free-radical polymerization is a chain reaction process involving initiation, propagation, and termination steps.[9] The final copolymer's microstructure—whether it is random, alternating, or blocky—is dictated by the monomer reactivity ratios, r₁ and r₂. These ratios are the rate constants for a growing polymer chain ending in a given monomer adding to the same monomer versus the other monomer.

For the styrene and 2-methyl-5-vinylpyridine system, the reactivity ratios have been reported to be r₁ (styrene) = 0.812 ± 0.005 and r₂ (MVP) = 0.91 ± 0.02 for bulk polymerization at 60°C.[10] Since both r₁ and r₂ are close to 1, the monomers have similar reactivities towards both propagating radicals, which results in the formation of a random copolymer. The product of the reactivity ratios (r₁r₂ ≈ 0.74) being less than one indicates a slight tendency towards alternation.

The reaction is typically initiated by the thermal decomposition of an initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), to generate free radicals. These radicals then attack the vinyl group of the monomers, initiating the polymer chain growth.

Free_Radical_Copolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN) Radicals 2R• Initiator->Radicals Heat (Δ) Radical_Monomer RM• Radicals->Radical_Monomer R• + M Monomer Monomer (M) Growing_Chain1 ~M₁• Growing_Chain1->Growing_Chain1 Growing_Chain2 ~M₂• Growing_Chain1->Growing_Chain2 k₁₂ Monomer1 M₁ (Styrene) Growing_Chain2->Growing_Chain1 k₂₁ Growing_Chain2->Growing_Chain2 Monomer2 M₂ (MVP) Growing_Chains ~M• + ~M'• Dead_Polymer Dead Polymer Growing_Chains->Dead_Polymer Combination or Disproportionation Experimental_Workflow Start Start Monomer_Prep Prepare Monomer and Initiator Solution Start->Monomer_Prep Degassing Degas via Freeze-Pump-Thaw Cycles Monomer_Prep->Degassing Polymerization Polymerize at 70°C for 24h Degassing->Polymerization Termination Terminate Reaction (Cooling & Air Exposure) Polymerization->Termination Precipitation Precipitate Copolymer in Non-Solvent Termination->Precipitation Washing Wash Precipitate Precipitation->Washing Drying Dry Under Vacuum Washing->Drying Characterization Characterize Final Product Drying->Characterization End End Characterization->End

Caption: Experimental workflow for copolymer synthesis.

Characterization of the Copolymer

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the incorporation of both monomers into the polymer chain and for determining the copolymer composition.

  • ¹H NMR: The spectrum will show broad peaks characteristic of the polymer backbone. The aromatic protons of the styrene and MVP units will appear in the region of 6.5-8.5 ppm. The aliphatic protons of the polymer backbone and the methyl group of MVP will be observed at higher fields (1.0-2.5 ppm). [11]* ¹³C NMR: The spectrum will show signals for the quaternary carbons of the aromatic rings, which are sensitive to the monomer sequence, as well as signals for the backbone and methyl carbons. [12] Calculating Copolymer Composition from ¹H NMR:

The molar fraction of each monomer in the copolymer can be calculated by comparing the integrated areas of characteristic proton signals. A reliable method is to compare the integration of the aromatic protons of the styrene unit with those of the pyridine ring in the MVP unit. Let FStyrene and FMVP be the mole fractions of styrene and MVP in the copolymer, respectively.

  • Integrate the aromatic proton signals of the styrene unit (typically 5 protons between ~6.5-7.5 ppm). Let this be IStyrene.

  • Integrate a unique aromatic proton signal of the MVP unit (e.g., the proton at the 6-position of the pyridine ring, which is typically downfield). Let this be IMVP.

  • The ratio of the mole fractions can be determined by the following equation, accounting for the number of protons each integral represents:

    (FStyrene / FMVP) = (IStyrene / 5) / (IMVP / 1)

  • Since FStyrene + FMVP = 1, the individual mole fractions can be calculated.

Technique Expected Observations
¹H NMR (in CDCl₃ or DMSO-d₆)Broad signals in the aromatic region (6.5-8.5 ppm) and aliphatic region (1.0-2.5 ppm). The presence of signals unique to both styrene and MVP confirms copolymerization. [11]
¹³C NMR (in CDCl₃ or DMSO-d₆)Signals corresponding to the carbons of the styrene phenyl ring (~125-145 ppm), the pyridine ring of MVP (~120-150 ppm), and the aliphatic backbone (~35-45 ppm). [12][13]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymer. A low PDI (typically < 2 for free-radical polymerization) indicates a relatively narrow distribution of polymer chain lengths.

Parameter Typical Conditions
Mobile Phase Tetrahydrofuran (THF) or Dimethylformamide (DMF) with a salt like LiBr (e.g., 0.05 M) to suppress interactions between the polymer and the column packing material.
Columns A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes.
Calibration Polystyrene standards are commonly used for calibration. [14]
Detector Refractive Index (RI) detector.
Thermal Analysis (DSC and TGA)
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the copolymer. For a random copolymer, a single T₉ is expected, with a value intermediate to that of the respective homopolymers (polystyrene T₉ ≈ 100°C, poly(2-methyl-5-vinylpyridine) has a similar T₉). The exact T₉ will depend on the copolymer composition. [14]* Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the copolymer by measuring its weight loss as a function of temperature. This helps to determine the decomposition temperature.

Technique Expected Observations
DSC A single glass transition temperature (T₉) between 100-110°C, depending on the copolymer composition.
TGA Onset of decomposition typically above 300°C in an inert atmosphere (e.g., nitrogen).

Applications in Drug Development

The unique pH-responsive nature of poly(styrene-co-2-methyl-5-vinylpyridine) makes it an attractive material for various drug delivery applications.

  • pH-Sensitive Micelles for Controlled Release: The amphiphilic nature of these copolymers allows them to self-assemble into core-shell micelles in aqueous solutions. The hydrophobic polystyrene segments form the core, which can encapsulate poorly water-soluble drugs, while the MVP segments form the hydrophilic corona. In acidic environments (e.g., tumor microenvironments or endosomes), the protonation of the pyridine rings in the corona can lead to micelle destabilization and triggered release of the encapsulated drug. [1][2][4][8]

  • Coatings for Enteric Drug Delivery: Copolymers of vinylpyridine and styrene can be used as enteric coatings for oral dosage forms. [15]The coating remains intact in the neutral pH of the small intestine but dissolves in the acidic environment of the stomach, or can be designed to dissolve at the slightly acidic pH of the colon, allowing for targeted drug release.

  • Gene Delivery: The cationic nature of the protonated pyridine groups can facilitate the complexation with negatively charged genetic material like DNA and siRNA, suggesting potential applications in non-viral gene delivery vectors.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no polymerization - Oxygen inhibition.- Impure monomers (inhibitor not removed).- Inactive initiator.- Ensure thorough degassing of the reaction mixture.- Purify monomers before use.- Use freshly recrystallized initiator.
Broad PDI in GPC - High monomer conversion.- Chain transfer reactions.- Keep monomer conversion below 20-30% for more controlled polymerization.- Adjust reaction temperature or initiator concentration.
Difficulty in precipitating the polymer - Inappropriate non-solvent.- Polymer concentration is too low.- Use a non-solvent in which the polymer is completely insoluble (e.g., n-hexane, diethyl ether).- Concentrate the polymer solution before precipitation.
Inconsistent NMR results - Residual monomer or solvent.- Poor signal-to-noise ratio.- Ensure the polymer is thoroughly purified and dried.- Increase the number of scans during NMR acquisition.

References

  • Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. (2021). MDPI. Retrieved from [Link]

  • pH-Responsive Poly(ethylene glycol)-b-poly(2-vinylpyridine) Micelles for the Triggered Release of Therapeutics. (2023). PMC - NIH. Retrieved from [Link]

  • Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. (2021). ResearchGate. Retrieved from [Link]

  • pH-responsive Drug Delivery Systems. (n.d.). Books.
  • Micelles of poly(styrene-b-2-vinylpyridine-b-ethylene oxide) with blended polystyrene core and their application to the synthesis of hollow silica nanospheres. (2011). PubMed. Retrieved from [Link]

  • Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. (2001). Indian Journal of Chemistry.
  • Solution Behavior of Poly(styrene)-block-poly(2-vinylpyridine) Micelles Containing Gold Nanoparticles. (2001). ACS Publications. Retrieved from [Link]

  • Micellar structures of poly(styrene-b-4-vinylpyridine)s in THF/toluene mixtures and their functionalization with gold. (2008). PubMed. Retrieved from [Link]

  • From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. (2023). MDPI. Retrieved from [Link]

  • Polystyrene/Poly(2-vinylpyridine) Heteroarm Star Copolymer Micelles in Aqueous Media and Onion Type Micelles Stabilized by Diblock Copolymers. (2002). ResearchGate. Retrieved from [Link]

  • Method for purifying high molecular weight vinylpyridine/styrene polymers from solution. (1992). Google Patents.
  • Controlled free‐radical polymerization of 2‐vinylpyridine in the presence of nitroxides. (2001). Wiley Online Library.
  • Thermosensitive And PH-Responsive Polymers For Smart Drug Delivery Systems. (2025). JoPC. Retrieved from [Link]

  • b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their self-assembly behaviors. (2020). MDPI. Retrieved from [Link]

  • Morphology and rheology of composites of poly(styrene-co-2-vinyl pyridine) copolymers and phosphotungstic acid. (2022). Frontiers. Retrieved from [Link]

  • 1 H-NMR spectra of (a) PS, (b) PS-b-P4VP and (c) P4VP homo and block copolymer in DMSO-d 6. (2005). ResearchGate. Retrieved from [Link]

  • Synthesis and molecular-weight characteristics of n-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers. (2004). ResearchGate. Retrieved from [Link]

  • The copolymerization of 2‐methyl‐5‐vinylpyridine1. (1956). Wiley Online Library.
  • Polymers for Drug Delivery Systems. (2006). PMC. Retrieved from [Link]

  • The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. (2026). BOC Sciences.
  • Polymers in Controlled Drug Delivery. (1998). Medical Device and Diagnostic Industry.
  • Two-dimensional NMR studies of acrylate copolymers. (2002). Pure and Applied Chemistry.
  • 1H-NMR spectra (a) and 13C-NMR spectra (b) of the synthesized polymers 1#, 2#, 3#, and 4. (2021). ResearchGate. Retrieved from [Link]

  • FREE RADICAL POLYMERIZATION. (n.d.). University of Science and Technology of China.
  • Poly(2-vinylpyridine-co-styrene). (n.d.). Scientific Polymer. Retrieved from [Link]

  • Synthesis and molecular-weight characteristics of n-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers. (2004). Semantic Scholar. Retrieved from [Link]

  • The Kinetics of the Polymerization of 2-Vinyl Pyridine. (1965). RSC Publishing.
  • Solution and precipitation based radical polymerization of renewable vinyl lactones in renewable solvents. (2022). RSC Advances. Retrieved from [Link]

  • Study the NMR spectrum of styrene (C8H8) (Figure 42). 1H-NMR (300 MHz). (2021). Transtutors.
  • Synthesis and Characterization of Polystyrene-b-Poly(4-vinyl pyridine) Block Copolymers by Atom Transfer Radical Polymerization. (2005). ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of 5-Methyl-2-vinylpyridine in the Synthesis of High-Performance Ion-Exchange Resins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Polystyrene Resins

For decades, the workhorse of the ion-exchange resin industry has been the sulfonated or aminated styrene-divinylbenzene (PS-DVB) copolymer. While effective, these materials exhibit inherent limitations in aggressive chemical environments and are susceptible to degradation from ionizing radiation. The search for more robust alternatives has led researchers to focus on vinylpyridine-based polymers.

This guide details the synthesis and application of ion-exchange resins derived from 5-methyl-2-vinylpyridine (5M2VP). The inclusion of the pyridine ring in the polymer backbone imparts significantly greater chemical and radiolytic stability compared to conventional polystyrene resins.[1] The nitrogen atom within the pyridine ring serves as a versatile functional site, readily convertible to a quaternary ammonium group to create a strong base anion exchanger. These resins are particularly valuable in specialized applications such as nuclear material processing, hydrometallurgy, and catalysis, where chemical robustness is paramount.[1][2]

This document provides a comprehensive overview of the synthesis, from initial copolymerization to final functionalization, along with detailed protocols for characterization and quality control.

Part 1: Synthesis of the Cross-linked Poly(this compound) Backbone

The foundation of the ion-exchange resin is a robust, insoluble, and porous polymer matrix. This is achieved through the suspension copolymerization of this compound with a cross-linking agent, most commonly divinylbenzene (DVB).

Causality of Component Selection:

  • Monomer (this compound): The primary building block. The vinyl group enables polymerization, while the pyridine nitrogen provides the site for subsequent functionalization.

  • Cross-linking Agent (Divinylbenzene - DVB): DVB possesses two vinyl groups, allowing it to form chemical bridges between growing polymer chains.[3] This cross-linking is crucial for creating a three-dimensional, insoluble network; without it, linear, soluble polymer chains would form. The percentage of DVB directly controls the resin's porosity, mechanical strength, and swelling characteristics.[3][4]

  • Initiator (AIBN or Benzoyl Peroxide): A free-radical initiator is required to start the polymerization process.[5][6] These molecules decompose upon heating to generate free radicals, which attack the vinyl groups of the monomers, initiating chain growth.

  • Suspending Medium & Stabilizer (Water & Polyvinyl Alcohol): Suspension polymerization is preferred for producing spherical resin beads of a controlled size.[5][7] The monomer/cross-linker/initiator oil phase is dispersed as fine droplets in an immiscible aqueous phase. A stabilizer like polyvinyl alcohol is used to prevent these droplets from coalescing during polymerization.

Table 1: Reagents for Suspension Copolymerization
ComponentIUPAC NameRoleTypical Molar/Weight Ratio
This compound5-ethenyl-2-methylpyridineMonomer70-90 mol%
Divinylbenzene (DVB)1,4-diethenylbenzeneCross-linking Agent10-30 mol% (relative to total monomers)
Azobisisobutyronitrile (AIBN)2,2'-Azobis(2-methylpropionitrile)Radical Initiator0.1-2% by weight (based on total monomer weight)[5]
Polyvinyl Alcohol (PVA)Ethenol, homopolymerSuspending Agent0.5-2% w/v in aqueous phase
WaterWaterDispersion MediumForms the continuous phase
Experimental Protocol 1: Suspension Copolymerization
  • Prepare the Aqueous Phase: In a 1 L reaction kettle equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 10 g of polyvinyl alcohol in 500 mL of deionized water. Heat gently to ensure complete dissolution, then cool to room temperature.

  • Prepare the Organic Phase: In a separate beaker, mix 100 g of this compound, 25 g of divinylbenzene (assuming ~80% purity), and 1.0 g of AIBN. Stir until the AIBN is completely dissolved.

  • Initiate Suspension: Begin stirring the aqueous phase at a moderate, consistent speed (e.g., 300 RPM) to create a vortex. Slowly pour the organic phase into the reaction kettle. The oil phase will disperse into fine droplets.

  • Polymerization Reaction: Heat the reaction mixture to 65-70°C while maintaining constant stirring.[5] This temperature is optimal for the thermal decomposition of AIBN. Maintain this temperature for 6-8 hours. Polymerization will be evident as the oily droplets solidify into hard, spherical beads.

  • Curing: Increase the temperature to 80-90°C and hold for an additional 2 hours to ensure maximum conversion of any remaining monomers.

  • Isolation and Purification: Allow the mixture to cool to room temperature. Filter the polymer beads using a Buchner funnel. Wash the beads extensively with hot water to remove the suspending agent, followed by methanol to remove any unreacted monomers or low molecular weight oligomers.

  • Drying: Dry the purified beads in a vacuum oven at 60°C until a constant weight is achieved. The product is a cross-linked poly(this compound) resin in the form of spherical beads.

Visualization: Suspension Polymerization Workflow

G cluster_prep Phase Preparation aq_phase Aqueous Phase (Water + PVA) reactor Reaction Kettle (Stirring) aq_phase->reactor org_phase Organic Phase (5M2VP + DVB + AIBN) org_phase->reactor Disperse heating Heat to 65-70°C (6-8 hours) reactor->heating Initiate Polymerization curing Cure at 90°C (2 hours) heating->curing filtration Filtration & Washing (Water, Methanol) curing->filtration drying Vacuum Drying (60°C) filtration->drying final_product Cross-linked Resin Beads drying->final_product

Caption: Workflow for suspension polymerization of 5M2VP.

Part 2: Functionalization via Quaternization for Anion Exchange

The synthesized polymer backbone is weakly basic. To transform it into a strong base anion-exchange resin, the tertiary nitrogen atom of the pyridine ring must be converted into a permanently charged quaternary ammonium cation. This is achieved through an N-alkylation reaction, commonly known as quaternization.[8]

The Chemistry of Quaternization:

This reaction is a classic SN2 nucleophilic substitution. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., the methyl group in methyl iodide). The halide ion becomes the mobile counter-ion in the resulting ion-exchange resin. The choice of alkylating agent can influence the resin's properties.[6][9] While methyl groups are common, longer alkyl chains can be used to modify the resin's hydrophobicity.

Table 2: Reagents for Quaternization
ComponentExample(s)RoleKey Considerations
Poly(5M2VP) ResinProduct from Protocol 1SubstrateMust be thoroughly dried before use.
Alkylating AgentMethyl Iodide, Dimethyl Sulfate, Ethyl BromideElectrophileMethyl iodide is highly reactive.[6] Use in molar excess to drive the reaction.
SolventEthanol, Methanol, Dimethylformamide (DMF)Reaction MediumMust swell the resin beads to allow reagent access to internal pyridine sites.
Experimental Protocol 2: N-Methylation of Poly(5M2VP) Resin
  • Resin Swelling: Place 50 g of the dry, cross-linked poly(5M2VP) beads into a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer and reflux condenser. Add 200 mL of absolute ethanol and stir for 1 hour to allow the beads to swell completely.

  • Reagent Addition: While stirring, add a molar excess of the alkylating agent. For example, add 75 g of methyl iodide. A molar concentration equal to or greater than the molar concentration of the vinyl pyridine in the resin is preferable.[6]

  • Reaction: Gently heat the mixture to reflux (for ethanol, ~78°C) and maintain this temperature with continuous stirring for 24-48 hours. The duration depends on the desired degree of quaternization. For many applications, quantitative quaternization is not necessary, and conversions of 60-80% are sufficient.[1][10]

  • Isolation: Cool the reaction mixture to room temperature. Filter the quaternized resin beads and wash them thoroughly with ethanol to remove any unreacted methyl iodide and solvent.

  • Conditioning: To convert the resin to a usable form (e.g., chloride form), wash the beads with a 1 M NaCl solution, followed by extensive rinsing with deionized water until the washings are neutral and free of chloride ions (tested with AgNO3).

  • Drying: Dry the final resin beads in a vacuum oven at 50°C.

Visualization: Quaternization Reaction Mechanism

Caption: Quaternization of the pyridine nitrogen by methyl iodide.

Part 3: Characterization and Quality Control

Successful synthesis must be verified through rigorous characterization. The most critical parameter for an ion-exchange resin is its ion-exchange capacity (IEC), which quantifies its ability to capture ions.

Key Characterization Techniques:
  • FTIR Spectroscopy: Confirms the quaternization reaction. A new C-N stretching vibration peak will appear (typically around 1170 cm⁻¹), and changes will be observed in the aromatic C=N stretching region of the pyridine ring.[9]

  • Elemental Analysis: By measuring the percentage of nitrogen and the counter-ion (e.g., iodine or bromine) in the dry resin, the degree of quaternization can be accurately calculated.[10]

  • Ion-Exchange Capacity (IEC): This is a direct measure of the functional performance of the resin. It is typically determined by titration and expressed in milliequivalents per gram of dry resin (meq/g).

Experimental Protocol 3: Determination of Total Ion-Exchange Capacity
  • Resin Preparation: Accurately weigh approximately 1.0 g of the dry, quaternized resin (in the chloride form) into a glass chromatography column.

  • Conversion to Hydroxide Form: Pass 200 mL of 1 M NaOH solution slowly through the resin bed. This displaces all the chloride counter-ions and replaces them with hydroxide ions.

  • Rinsing: Wash the resin bed with deionized water until the effluent is neutral (test with pH paper). This removes all excess NaOH. Collect all washings.

  • Elution: Pass 200 mL of 1 M NaCl solution through the resin bed. This displaces all the hydroxide ions from the resin and replaces them with chloride ions. Collect the entire eluate in a conical flask.

  • Titration: Titrate the collected eluate (containing the displaced OH⁻ ions) with a standardized 0.1 M HCl solution using phenolphthalein or a pH meter to determine the endpoint.

  • Calculation: The IEC is calculated using the following formula:

    IEC (meq/g) = (Volume of HCl (L) × Molarity of HCl (mol/L)) / (Dry weight of resin (g)) × 1000

Table 3: Typical Properties of 5M2VP-Based Anion Exchange Resin
ParameterTypical Value RangeSignificance
Physical Form Spherical BeadsEnsures good packing and flow dynamics in columns.
Particle Size 0.5 - 1.0 mmAffects kinetics and pressure drop.[11]
Ion-Exchange Capacity 2.5 - 4.5 meq/gDefines the resin's operational capacity.
Moisture Content 40 - 60%Indicates the degree of hydration and porosity.
Maximum Temp. >100 °CHigher thermal stability than polystyrene resins.

Conclusion

Ion-exchange resins synthesized from this compound offer a robust and high-performance alternative to traditional materials. Their enhanced chemical, thermal, and radiolytic stability makes them suitable for demanding applications where longevity and reliability are critical. The synthesis, while requiring careful control over polymerization and functionalization conditions, follows established chemical principles, allowing for the reproducible production of high-capacity anion exchangers. The protocols and principles outlined in this guide provide researchers and drug development professionals with a foundational understanding for synthesizing and characterizing these advanced materials.

References

  • Source: Google Patents (US3293195A)
  • Source: Google Patents (US2828270A)
  • Title: Evaluation of a New, Macroporous Polyvinylpyridine Resin for Processing Plutonium Using Nitrate Anion Exchange Source: OSTI.GOV URL: [Link]

  • Title: 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 Source: PubChem URL: [Link]

  • Title: A Novel Synthesis of Highly Efficient Antimicrobial Quaternary Ammonium Pyridine Resin and Its Application in Drinking Water Treatment Source: National Institutes of Health (PMC) URL: [Link]

  • Source: Google Patents (US5604264A)
  • Title: Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties Source: PubMed Central (PMC) URL: [Link]

  • Source: Google Patents (US5670550A)
  • Source: Google Patents (US4500652A)
  • Title: Ion Exchange Resins Source: University of York, Department of Chemistry URL: [Link]

Sources

Application Note & Protocol: A Guide to the Catalytic Dehydrogenation of 2-Methyl-5-Ethylpyridine for 2-Methyl-5-Vinylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and chemical development professionals on the experimental setup for the vapor-phase catalytic dehydrogenation of 2-methyl-5-ethylpyridine (MEP) to produce 2-methyl-5-vinylpyridine (MVP). MVP is a valuable monomer and chemical intermediate used in the synthesis of specialty polymers, ion-exchange resins, and coatings.[1][2] The primary industrial route for its synthesis is the dehydrogenation of MEP.[1] This guide details the underlying principles, the design of a laboratory-scale fixed-bed reactor system, catalyst selection, a step-by-step experimental protocol, and methods for product analysis and troubleshooting.

Introduction and Reaction Principle

The conversion of MEP to MVP is a reversible, endothermic reaction, necessitating high temperatures to favor product formation. The reaction is represented by the following equilibrium:

C₈H₁₁N (2-Methyl-5-ethylpyridine) ⇌ C₈H₉N (2-Methyl-5-vinylpyridine) + H₂

To drive this equilibrium towards the product (MVP), the reaction is typically conducted at elevated temperatures (500-800 °C) in the vapor phase over a solid catalyst.[3] A critical component of this process is the use of an inert diluent, such as superheated steam or nitrogen gas.[1][3][4]

The Role of the Diluent (Steam/Inert Gas):

  • Thermodynamic Advantage: The diluent reduces the partial pressure of the reactants and products, which, according to Le Chatelier's principle, shifts the reaction equilibrium to the right, favoring the formation of MVP and hydrogen.[5]

  • Heat Transfer: As an efficient heat carrier, the diluent helps maintain a uniform temperature profile across the catalyst bed, which is crucial for controlling this highly endothermic reaction.[4][6]

  • Catalyst Stability: Steam, in particular, helps to mitigate the deactivation of the catalyst by inhibiting the formation of coke (carbonaceous deposits) on the catalyst surface.[4][6][7]

Experimental Apparatus: The Fixed-Bed Reactor System

A continuous-flow, fixed-bed reactor is the standard apparatus for this vapor-phase reaction.[6][8] The catalyst is packed within a tubular reactor and remains stationary ("fixed") as the gaseous reactants pass through it.[9] The overall system consists of four main sections: Feed Delivery, Vaporization & Preheating, Reaction, and Product Condensation & Collection.

System Components:
  • Feed Delivery System:

    • A precision syringe pump or mass flow controller to deliver liquid MEP.

    • A second pump or controller for deionized water (to generate steam) or a mass flow controller for an inert gas (e.g., N₂, CO₂).[3]

  • Vaporizer and Preheating Zone:

    • A heated stainless steel tube or chamber, often packed with an inert material like quartz chips, to ensure complete vaporization of the liquid feeds.

    • This zone heats the MEP and steam/inert gas mixture to the target reaction temperature before it contacts the catalyst.[4]

  • Fixed-Bed Reactor:

    • A stainless steel or quartz tube (e.g., 25-50 cm length, 1-2 cm inner diameter) housed within a programmable, high-temperature tube furnace.[3]

    • The catalyst is packed in the center of the tube, secured by plugs of quartz wool at both ends.

    • A thermocouple is positioned in close proximity to the catalyst bed to ensure accurate temperature monitoring and control.

  • Product Collection System:

    • The hot effluent gas from the reactor is passed through a series of condensers.

    • A primary condenser cooled with chilled water, followed by one or two cold traps immersed in a dry ice/acetone bath (-78 °C), ensures efficient collection of the liquid product (MVP, unreacted MEP, and water) and prevents product loss.

    • A polymerization inhibitor should be placed in the collection flasks to stabilize the reactive MVP product.[6][10]

Workflow Visualization

Dehydrogenation_Workflow cluster_feed 1. Feed Delivery cluster_preheat 2. Vaporization & Preheating cluster_reaction 3. Reaction cluster_collection 4. Product Collection cluster_vent 5. Gas Handling MEP MEP Feed (Syringe Pump) Vaporizer Vaporizer & Mixer (Heated Zone) MEP->Vaporizer Diluent Diluent Feed (H₂O Pump or Gas MFC) Diluent->Vaporizer Reactor Fixed-Bed Reactor (Tube Furnace @ 500-700°C) Vaporizer->Reactor Hot Gas Feed Condenser Condenser (Chilled Water) Reactor->Condenser Reactor Effluent ColdTrap Cold Trap (Dry Ice/Acetone) Condenser->ColdTrap Product Liquid Product + Inhibitor ColdTrap->Product Vent Non-Condensable Gas (H₂, N₂) to Vent/GC ColdTrap->Vent

Caption: Experimental workflow for MEP dehydrogenation.

Catalyst Selection and Preparation

The choice of catalyst is paramount for achieving high conversion and selectivity. Catalysts for this process are typically metal oxides, which can be used singly or as mixtures.[3] Iron(III) oxide promoted with potassium oxide is a common catalyst for analogous dehydrogenation reactions like ethylbenzene to styrene.[6] Additionally, oxides of metals from Groups IV, V, and VI of the periodic system are effective.[3]

Example Protocol: Tungstic Oxide Catalyst Preparation

A patent describes an effective tungstic oxide catalyst prepared as follows[3]:

  • Dissolve 30 grams of 85% tungstic acid (H₂WO₄) in 250 cc of hot 6% aqueous ammonium hydroxide.

  • Spray this hot solution onto 250 cc of granular support material (e.g., Al₂O₃, SiC, or silica brick) of a suitable mesh size (e.g., 8-10 mesh).

  • Dry the coated granules thoroughly.

  • Calcine the dried granules by heating them to a high temperature (e.g., 500-600 °C) in air for several hours. This process decomposes the ammonium tungstate to tungstic oxide (WO₃) on the support surface.

Catalyst Activation: Before the reaction, the catalyst often requires an activation step. This typically involves heating the catalyst bed to the reaction temperature in a stream of inert gas or steam to remove any adsorbed moisture and volatile impurities.[6]

Detailed Step-by-Step Experimental Protocol

4.1. Catalyst Loading and System Assembly

  • Measure the required mass of the catalyst and place it in the center of the reactor tube.

  • Secure the catalyst bed with plugs of quartz wool on both sides to prevent it from moving.

  • Assemble the full reactor system as shown in the workflow diagram, ensuring all connections are gas-tight.

  • Place a small amount of a polymerization inhibitor (e.g., 100 ppm of Butylated hydroxytoluene - BHT) in the product collection flasks.

4.2. System Purge and Leak Check

  • Flow an inert gas (Nitrogen or Argon) through the entire system at a rate of 50-100 mL/min for at least 30 minutes to purge any residual air.

  • Perform a leak check by pressurizing the system and monitoring for any pressure drop.

4.3. Catalyst Activation and Reaction Start-up

  • While maintaining the inert gas flow, begin heating the tube furnace to the target reaction temperature (e.g., 600 °C).

  • Once the temperature is stable, switch the gas flow from the inert gas to the diluent (steam or inert gas) at the desired flow rate. If using steam, start the water pump to feed the vaporizer.

  • Begin the flow of liquid MEP using the syringe pump at a predetermined rate. The flow rate is chosen to achieve a specific Liquid Hourly Space Velocity (LHSV), a key parameter defined as: LHSV (h⁻¹) = Volume of liquid feed per hour / Volume of catalyst bed

  • Allow the system to run for 30-60 minutes to reach a steady state before collecting product samples for analysis.

4.4. Product Collection and Shutdown

  • Collect the condensed liquid in the cold traps. The product will be a two-phase mixture if water is used as the diluent.

  • To shut down, first stop the MEP feed pump.

  • Continue the diluent flow for at least 30 minutes while the furnace cools down to below 200 °C. This prevents coke formation on the catalyst during cooling.

  • Once cool, switch off the diluent flow and purge the system with an inert gas.

  • Collect the liquid product from the traps. If an aqueous phase is present, separate it using a separatory funnel. Dry the organic phase over an anhydrous salt (e.g., MgSO₄) before analysis.

Product Analysis and Characterization

Accurate analysis of the product mixture is essential to determine the reaction's performance, specifically the MEP conversion and MVP selectivity.

Analytical TechniquePurpose
Gas Chromatography (GC) The primary method for quantifying the components of the liquid product (MVP, unreacted MEP, and any byproducts). A Flame Ionization Detector (FID) is typically used.[6]
GC-Mass Spectrometry (GC-MS) Used to identify the chemical structures of the products and any unknown impurities or byproducts formed during the reaction.[6]
¹H and ¹³C NMR Spectroscopy Confirms the molecular structure of the purified 2-methyl-5-vinylpyridine product, verifying the presence of the vinyl group and the substitution pattern on the pyridine ring.[6]
FTIR Spectroscopy Provides confirmation of the conversion by showing the appearance of characteristic peaks for the vinyl C=C bond and C-H stretches.[6]

Troubleshooting and Process Optimization

IssuePossible Cause(s)Recommended Solution(s)
Low MEP Conversion 1. Reaction temperature is too low. 2. Catalyst has deactivated due to coking. 3. Space velocity (LHSV) is too high.1. Incrementally increase the furnace temperature (e.g., in 25 °C steps). 2. Regenerate the catalyst by passing a steam/air mixture over the bed at high temperature to burn off carbon deposits.[4][6] 3. Decrease the MEP feed flow rate to increase the residence time over the catalyst.
Low MVP Selectivity 1. Reaction temperature is too high, causing thermal cracking and side reactions. 2. Inappropriate catalyst composition.1. Lower the reaction temperature. High temperatures can lead to the formation of byproducts like benzene or toluene.[6] 2. Adjust the catalyst formulation, for example, by changing the promoter concentration.
Polymerization in Reactor or Condenser 1. MVP is prone to polymerization at high temperatures. 2. Hot spots in the reactor or insufficient cooling of the effluent.1. A small amount of a polymerization inhibitor can sometimes be introduced with the feed stream. 2. Ensure rapid and efficient cooling of the product stream immediately after it exits the reactor.[6]
Rapid Catalyst Deactivation 1. Insufficient steam-to-hydrocarbon ratio. 2. Impurities in the MEP feed.1. Increase the steam/MEP ratio. 2. Ensure the MEP feed is of high purity; distill if necessary.

Summary of Typical Operating Parameters

The following table summarizes typical operating conditions derived from the literature for pyridine derivative dehydrogenation.

ParameterTypical RangeRationale
Reaction Temperature 500 - 800 °CBalances the endothermic nature of the reaction (favoring high temp) with the risk of thermal cracking and catalyst deactivation (favoring lower temp).[3]
Pressure AtmosphericLower pressures favor dehydrogenation; operating at atmospheric pressure is convenient and effective, especially with a diluent.
Catalyst Metal Oxides (e.g., Fe₂O₃, WO₃, Cr₂O₃) on a support (Al₂O₃, SiO₂)Provides active sites for the C-H bond cleavage required for dehydrogenation.[3]
Diluent Steam or Inert Gas (N₂, CO₂)Shifts equilibrium, aids in heat transfer, and minimizes coking.[3][4]
Diluent/MEP Molar Ratio 5:1 to 20:1A higher ratio enhances the thermodynamic driving force and catalyst stability but increases energy costs for vaporization.
LHSV 0.5 - 2.0 h⁻¹Controls the residence time of the reactants on the catalyst, impacting conversion.

References

  • Google Patents. US2716119A - Process of making 2-methyl-5-vinyl pyridine.
  • Ghani, R., Habibi, A., & Yazdanbakhsh, A. (2022). Modeling and optimization of a fixed bed catalytic reactor for the cyclohexane dehydrogenation process. Journal of Modeling in Engineering, 20(69), 167-172. Available at: [Link]

  • Semantic Scholar. Design and fabrication of a multi-tubular fixed bed reactor for acetone production as a pilot plant model for chemical engineering training in developing nations. Available at: [Link]

  • Elnashaie, S. S. E. H., Abdalla, B. K., & Hughes, R. (1993). Simulation of the industrial fixed bed catalytic reactor for the dehydrogenation of ethylbenzene to styrene: heterogeneous dusty gas model. Industrial & Engineering Chemistry Research, 32(11), 2537-2541. Available at: [Link]

  • MDPI. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Available at: [Link]

  • Wiley Online Library. Fixed-Bed Reactors. Available at: [Link]

  • Royal Society of Chemistry. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Publications. Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics. Available at: [Link]

  • ResearchGate. Plausible elementary reaction sequence for catalytic pyridine... | Download Scientific Diagram. Available at: [Link]

  • National Institutes of Health. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Available at: [Link]

  • Google Patents. US2861997A - Stabilization of methyl, vinyl pyridine.
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of Poly(5-Methyl-2-vinylpyridine)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for Precise P5M2VP Characterization

Poly(5-Methyl-2-vinylpyridine) (P5M2VP) is a functional polymer gaining significant attention for its unique pH-responsive properties and its potential in advanced applications, including drug delivery systems, smart coatings, and as a ligand in catalysis. The pyridine ring, with its basic nitrogen atom and the added methyl group, imparts specific solubility, thermal, and binding characteristics. The performance of P5M2VP in these sophisticated applications is directly dictated by its fundamental physicochemical properties: molecular weight, structural integrity, and thermal stability.

Molecular Weight and Distribution Analysis by GPC/SEC

Principle of the Technique: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for determining the molecular weight characteristics of polymers.[2][3] The method separates polymer chains based on their size in solution, or more accurately, their hydrodynamic volume. Larger molecules navigate through the porous column packing material more quickly and elute first, while smaller molecules explore more of the pore volume and elute later.[2][4] This separation allows for the determination of key parameters:

  • Number-Average Molecular Weight (M_n): The total weight of all polymer chains in a sample, divided by the total number of chains.

  • Weight-Average Molecular Weight (M_w): An average that accounts for the contribution of larger chains. M_w is always greater than or equal to M_n.[5]

  • Polydispersity Index (PDI): The ratio of M_w/M_n, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse sample where all chains are of the same length.[5]

Expert Insights: The Critical Role of the Mobile Phase The basicity of the pyridine moiety in P5M2VP presents a significant analytical challenge. Standard GPC/SEC columns, often based on polystyrene-divinylbenzene, can exhibit strong, unwanted interactions with the amine groups, leading to peak tailing, delayed elution, and inaccurate molecular weight determination.

To overcome this, the analytical strategy must suppress these interactions. This is achieved by using an acidic aqueous mobile phase. The acid protonates the pyridine nitrogen, transforming the polymer into a water-soluble cationic polyelectrolyte.[6] This protonation shields the basic site, preventing adsorption onto the column stationary phase and ensuring a true size-based separation.[6][7] The addition of salt (e.g., NaCl) to the mobile phase is also crucial to screen electrostatic interactions and prevent polyelectrolyte effects that can distort the polymer coil size.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC/SEC System cluster_data Data Analysis P5M2VP P5M2VP Polymer Dissolve Dissolve & Homogenize P5M2VP->Dissolve Solvent Mobile Phase (e.g., H₂O + Acid + Salt) Solvent->Dissolve Filter Filter (0.2 µm) Dissolve->Filter Injector Autosampler Injection Filter->Injector Column GPC/SEC Column (e.g., Agilent NOVEMA Max) Injector->Column Elution Detector Detectors (RI, UV, LS) Column->Detector Separation by Size Chromatogram Elution Profile (Signal vs. Time) Detector->Chromatogram MWD Molecular Weight Distribution (Mn, Mw, PDI) Chromatogram->MWD Calibration Calibration Curve (log MW vs. Time) Calibration->MWD

Fig. 1: GPC/SEC workflow for P5M2VP analysis.
Protocol: GPC/SEC Analysis of P5M2VP
  • Mobile Phase Preparation:

    • Prepare an aqueous solution of 0.1 M Sodium Chloride (NaCl) and 0.3 vol% Formic Acid.

    • Filter the mobile phase through a 0.22 µm membrane filter and degas thoroughly.

  • Sample Preparation:

    • Accurately weigh ~2 mg of the P5M2VP sample.

    • Dissolve the sample in 1.0 mL of the mobile phase to create a concentration of ~2 mg/mL. For samples with expected molecular weights > 1,000,000 Da, a lower concentration (e.g., 0.5-1.0 mg/mL) is recommended.[6]

    • Ensure the polymer is fully dissolved by gentle agitation. This may take several hours.

    • Filter the final solution through a 0.2 µm syringe filter (e.g., PTFE) into an autosampler vial to remove any particulate matter.[3]

  • Instrumentation and Conditions:

    • System: An Agilent 1260 Infinity II LC System or equivalent.

    • Columns: Agilent NOVEMA Max ultrahigh MW combination (1x guard column, 3x analytical columns) is recommended due to its suitability for cationic polymers.[6][7]

    • Flow Rate: 0.5 - 1.0 mL/min (isocratic).[6][7]

    • Injection Volume: 20 - 100 µL.[6]

    • Column Temperature: 23 - 30 °C.

    • Detectors: A combination of a Refractive Index (RI) detector and a UV-Vis detector (set to 254 or 260 nm for the pyridine ring) is standard. A Multi-Angle Light Scattering (MALLS) detector can be added for absolute molecular weight determination without column calibration.[3]

  • Calibration:

    • Prepare a series of solutions of narrow PDI poly(2-vinylpyridine) standards with known molecular weights.

    • Inject each standard and record its peak retention time.

    • Construct a calibration curve by plotting the logarithm of the peak molecular weight (log M_p) against the retention time.

  • Data Analysis:

    • Inject the prepared P5M2VP sample.

    • Using the GPC software (e.g., Agilent WinGPC), integrate the chromatogram and calculate M_n, M_w, and PDI relative to the poly(2-vinylpyridine) calibration curve.[7]

ParameterRecommended Value/SettingRationale
Mobile Phase 0.1 M NaCl + 0.3% Formic Acid in H₂OProtonates pyridine to prevent column adsorption.[6]
Column Set Agilent NOVEMA Max or equivalentSpecifically designed for cationic polymers in aqueous eluents.[6][7]
Calibration Poly(2-vinylpyridine) standardsStructurally similar to P5M2VP, providing more accurate relative MW values.
Detectors RI and UV (254 nm)RI provides universal concentration detection; UV is specific to the pyridine ring.

Structural and Compositional Analysis

A correct molecular weight is meaningless if the polymer structure is incorrect. Spectroscopic techniques are essential to confirm the chemical identity and purity of P5M2VP.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Technique: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of polymers.[1] By placing a sample in a strong magnetic field and probing it with radio waves, NMR can identify the chemical environment of specific nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR).[8] For P5M2VP, NMR confirms the presence of the this compound monomer unit and can provide information on the stereoregularity (tacticity) of the polymer chain.

Expert Insights: Solvent Choice and Spectral Interpretation The choice of deuterated solvent is critical for sample solubility and to avoid interfering signals.[9] Chloroform-d (CDCl₃) is often a good starting point for neutral P5M2VP. For more polar samples or quaternized derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O) may be necessary.[10][11]

In the ¹H NMR spectrum, the aromatic protons on the pyridine ring will appear far downfield (typically >7.0 ppm), while the aliphatic backbone protons will be upfield (<3.0 ppm). The methyl group protons will give a distinct singlet around 2.3 ppm. The relative integration of these signals provides a quantitative check of the structure.

NMR_FTIR_Logic cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy P5M2VP_Structure P5M2VP Structure (Monomer Unit) H1_NMR ¹H NMR (Proton Environments) P5M2VP_Structure->H1_NMR Identifies - Aromatic H - Backbone H - Methyl H C13_NMR ¹³C NMR (Carbon Skeleton) P5M2VP_Structure->C13_NMR Identifies - Pyridine C - Backbone C - Methyl C FTIR_Spec FTIR Spectrum (Vibrational Modes) P5M2VP_Structure->FTIR_Spec Identifies - C=N, C=C stretches - C-H stretches - Ring vibrations

Fig. 2: Relationship between P5M2VP structure and spectroscopic output.
Protocol: ¹H NMR Analysis of P5M2VP
  • Sample Preparation:

    • Dissolve 10-15 mg of the P5M2VP sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[12]

    • Ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any dust or particulates.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis is required.

  • Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Acquire the ¹H NMR spectrum at room temperature.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-64 scans for a good signal-to-noise ratio.

  • Data Interpretation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual solvent peak.

    • Assign the peaks based on their chemical shift, multiplicity, and integration values.

ProtonsExpected Chemical Shift (ppm, in CDCl₃)Multiplicity
H-6 (Pyridine ring)~8.2 - 8.4Singlet / Broad s
H-3, H-4 (Pyridine ring)~6.8 - 7.5Multiplets
-CH- (Backbone)~1.8 - 2.2Broad Multiplet
-CH₂- (Backbone)~1.3 - 1.8Broad Multiplet
-CH₃ (Methyl group)~2.2 - 2.4Singlet
B. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of the Technique: FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer.[13] When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). The resulting spectrum is a unique "fingerprint" of the material.[13][14]

Expert Insights: Sample Preparation and Key Bands For polymers, Attenuated Total Reflectance (ATR)-FTIR is often the most convenient method, as it requires minimal sample preparation. A small amount of the solid polymer is simply pressed against an ATR crystal (e.g., diamond or germanium). Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., KBr). For P5M2VP, the key is to look for the characteristic vibrations of the substituted pyridine ring, which are distinct from common polymer backbones like polyethylene or polystyrene.

Protocol: ATR-FTIR Analysis of P5M2VP
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

    • Place a small amount of the dry P5M2VP powder or film onto the crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectrometer: A standard benchtop FTIR spectrometer with an ATR accessory.

    • Collect the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands and compare them to known spectra for verification.

Wavenumber (cm⁻¹)Assignment
3050 - 3000Aromatic C-H Stretch (Pyridine Ring)
2950 - 2850Aliphatic C-H Stretch (Backbone & Methyl)[15][16]
~1590, ~1570C=N and C=C Ring Stretching (Pyridine Ring)[15][16]
~1470, ~1435CH₂ Bending / Ring Deformation[15][16]
~790Out-of-plane C-H Bending (Pyridine Ring)[16]

Thermal Properties Analysis

Understanding a polymer's response to heat is critical for determining its processing conditions and operational limits.[17] Thermal analysis techniques like DSC and TGA provide this crucial information.[18][19]

Principle of the Techniques:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and an inert reference as a function of temperature.[20][21] It is used to detect thermal transitions where the heat capacity changes, most notably the glass transition temperature (T_g) - the point at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[20]

  • Thermogravimetric Analysis (TGA): Measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[19][21] TGA is used to determine the thermal stability of a polymer and its decomposition temperature (T_d).

Expert Insights: Interpreting Thermal Data for P5M2VP The T_g of P5M2VP will be influenced by its molecular weight and tacticity. A higher T_g indicates a more rigid material at room temperature. The decomposition temperature, T_d, determined by TGA, sets the upper limit for processing (e.g., via extrusion or molding) before the polymer begins to degrade chemically. The position of the methyl group on the pyridine ring can influence thermal stability through steric and electronic effects when compared to its isomers.[22]

Thermal_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis P5M2VP P5M2VP Polymer Sample DSC_Prep Weigh 5-10 mg in Al pan P5M2VP->DSC_Prep TGA_Prep Weigh 5-10 mg in TGA pan P5M2VP->TGA_Prep DSC_Run Heat-Cool-Heat Cycle (e.g., 10 °C/min) DSC_Prep->DSC_Run DSC_Data Heat Flow vs. Temp Curve DSC_Run->DSC_Data Tg Determine T_g (Midpoint of transition) DSC_Data->Tg TGA_Run Heat at 10 °C/min in N₂ Atmosphere TGA_Prep->TGA_Run TGA_Data Mass % vs. Temp Curve TGA_Run->TGA_Data Td Determine T_d (Onset of mass loss) TGA_Data->Td

Fig. 3: Workflow for DSC and TGA analysis of P5M2VP.
Protocol: DSC for Glass Transition Temperature (T_g)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry P5M2VP sample into a standard aluminum DSC pan.[22]

    • Hermetically seal or crimp the pan. Prepare an empty, sealed pan to serve as the reference.

  • Instrumentation and Conditions:

    • System: A calibrated DSC instrument (e.g., TA Instruments Q2000).

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Thermal Program: a. First Heating: Heat from room temperature to ~150 °C at 10 °C/min to erase the polymer's prior thermal history. b. Cooling: Cool the sample to 0 °C at 10 °C/min. c. Second Heating: Heat from 0 °C to 180 °C at 10 °C/min.[22]

  • Data Analysis:

    • Analyze the heat flow curve from the second heating scan .

    • The T_g is determined as the midpoint of the step-like transition in the heat flow curve.

Protocol: TGA for Thermal Decomposition (T_d)
  • Sample Preparation:

    • Weigh 5-10 mg of the dry P5M2VP sample into a ceramic or platinum TGA pan.

  • Instrumentation and Conditions:

    • System: A calibrated TGA instrument (e.g., TA Instruments Q500).

    • Purge Gas: Nitrogen at a flow rate of 50-100 mL/min to prevent thermo-oxidative degradation.

    • Heating Program: Heat the sample from room temperature to 600 °C at a rate of 10 °C/min.[20]

  • Data Analysis:

    • Plot the sample weight percentage as a function of temperature.

    • Determine the onset decomposition temperature (T_d) as the temperature at which significant mass loss begins (e.g., 5% mass loss) or by using the onset point calculation function in the analysis software.

ParameterExpected ResultSignificance
Glass Transition (T_g) ~110 - 130 °CDefines the transition from a hard/glassy to a soft/rubbery state.
Decomposition (T_d) > 350 °C (in N₂)Indicates the upper temperature limit for processing and long-term use.

Integrated Characterization Workflow

No single technique can provide a complete picture of a polymer. A comprehensive understanding of P5M2VP is only achieved by integrating the results from molecular weight, spectroscopic, and thermal analyses. The following workflow illustrates how these techniques are synergistically applied for a full characterization.

Full_Workflow cluster_primary Primary Characterization cluster_secondary Performance Characterization Start Synthesized or Received P5M2VP Spectroscopy Spectroscopy (NMR & FTIR) Start->Spectroscopy Is it the right molecule? GPC GPC/SEC Start->GPC What is the size & distribution? Thermal Thermal Analysis (DSC & TGA) Spectroscopy->Thermal Confirm Purity GPC->Thermal Correlate MW with Properties Final Fully Characterized P5M2VP (Structure, MW, PDI, T_g, T_d) Thermal->Final

Fig. 4: Integrated workflow for the complete characterization of P5M2VP.

This systematic approach ensures that any P5M2VP sample is validated for its chemical identity (NMR, FTIR), its molecular weight and distribution (GPC/SEC), and its key physical properties (DSC, TGA). This comprehensive dataset is crucial for ensuring reproducibility in research and for predicting the material's performance in its final application.

References

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  • ResearchGate. (n.d.). 1 H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O. Retrieved from [Link]

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Application Notes and Protocols: 5-Methyl-2-vinylpyridine as a Versatile Dye Acceptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Dye Acceptors and the Unique Position of 5-Methyl-2-vinylpyridine

In the realm of materials science, the precise and stable anchoring of dye molecules to a substrate is paramount for a multitude of applications, ranging from advanced textiles to renewable energy. Dye acceptors, molecules or functional groups capable of forming stable bonds with dyes, are the linchpin in achieving desired coloration, functionality, and performance. This compound (5M2VP) emerges as a particularly versatile and effective monomer for the creation of polymeric dye acceptors. Its unique molecular architecture, featuring a vinyl group for polymerization and a pyridine ring with a strategically placed methyl group, offers a powerful combination of properties that can be tailored for specific applications.

The pyridine ring, with its basic nitrogen atom, provides a site for strong interactions with a wide range of dye molecules, particularly those with acidic functional groups.[1][2][3] Furthermore, the vinyl group allows for the straightforward synthesis of homopolymers or its incorporation into copolymers, enabling the creation of materials with controlled dye-binding capacities and other desired physical properties.[4] This application note will provide a comprehensive overview of the use of this compound as a dye acceptor, detailing the underlying mechanisms, key applications, and providing detailed protocols for its implementation in research and development settings.

Mechanism of Dye Acceptance: A Tale of Molecular Interactions

The efficacy of poly(this compound) as a dye acceptor is rooted in the fundamental principles of acid-base chemistry and intermolecular forces. The nitrogen atom in the pyridine ring of the polymer possesses a lone pair of electrons, rendering it a Lewis base. This allows for several modes of interaction with dye molecules:

  • Ionic Interactions: For anionic dyes, which often possess sulfonate (-SO₃⁻) or carboxylate (-COO⁻) groups, the pyridine nitrogen can be protonated under acidic to neutral conditions, forming a pyridinium cation. This positively charged site then forms a strong electrostatic bond with the anionic dye molecule.

  • Hydrogen Bonding: The pyridine nitrogen can also act as a hydrogen bond acceptor, forming hydrogen bonds with dye molecules that contain hydrogen bond donor groups, such as hydroxyl (-OH) or amine (-NH₂) groups.

  • Coordinate Bonding: In specific applications like dye-sensitized solar cells (DSSCs), the pyridine ring can act as a ligand, forming a coordinate bond with Lewis acid sites on metal oxide surfaces, such as the titanium atoms in TiO₂.[2][5][6] This provides a robust anchoring point for the dye, facilitating efficient electron injection from the excited dye into the semiconductor's conduction band.

The presence of the methyl group at the 5-position of the pyridine ring can also influence the basicity of the nitrogen atom and the steric accessibility of the binding site, allowing for fine-tuning of the dye-acceptor interaction.

Caption: Mechanisms of dye interaction with poly(this compound).

Applications of this compound as a Dye Acceptor

The versatile nature of poly(this compound) lends itself to a variety of applications where controlled dye uptake and retention are crucial.

Enhanced Dyeability of Textiles

Conventional dyeing of certain textiles, particularly synthetic fibers like polyester and natural fibers like cotton under certain conditions, can be challenging, often requiring harsh chemicals and leading to significant wastewater contamination.[7][8][9] Modifying the fiber surface with a dye-receptive polymer like poly(this compound) can dramatically improve dye uptake and fastness.[4][10]

Advantages:

  • Increased Dye Affinity: The pyridine groups introduced onto the fiber surface act as binding sites for a wider range of dyes, including reactive and acid dyes that may have poor affinity for the unmodified fiber.[11]

  • Improved Color Fastness: The strong interactions between the dye and the polymer lead to better wash and light fastness.

  • Milder Dyeing Conditions: Enhanced dye uptake can potentially allow for dyeing under less harsh conditions (e.g., lower temperatures, less salt), reducing the environmental impact.[10]

Fiber TypeDye ClassImprovement with Poly(5M2VP) Treatment
CottonReactive DyesIncreased dye fixation and color yield[10]
PolyesterDisperse DyesEnhanced dye uptake and levelness
WoolAcid DyesImproved dye exhaustion and wet fastness

Table 1: Potential improvements in textile dyeing with poly(this compound) treatment.

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (typically TiO₂) is responsible for light harvesting. The efficiency of a DSSC is critically dependent on the anchoring of the dye to the semiconductor surface. While carboxylic acid groups are traditional anchoring groups, pyridine-based linkers have shown significant promise.[1][2][3][5][6] Incorporating a this compound moiety into a dye's structure or using a polymer of 5M2VP as a surface modifier can:

  • Provide Strong Anchoring: The pyridine nitrogen can form a coordinate bond with the Lewis acidic Ti(IV) centers on the TiO₂ surface, leading to robust dye attachment.[2]

  • Facilitate Electron Injection: The electronic coupling between the dye and the semiconductor, mediated by the pyridine anchor, can promote efficient injection of photoexcited electrons from the dye into the TiO₂ conduction band.[2]

  • Reduce Dye Aggregation: A polymeric layer can help in creating a more ordered and less aggregated dye monolayer, which is beneficial for performance.

ParameterEffect of Pyridine-Based Anchor
Short-Circuit Current (Jsc)Can be enhanced due to improved electron injection[2]
Open-Circuit Voltage (Voc)May be influenced by changes in the semiconductor's surface potential
Power Conversion Efficiency (η)Overall efficiency can be improved with optimized dye design and anchoring[3]

Table 2: Potential effects of pyridine-based anchors on DSSC performance.

Experimental Protocols

The following protocols provide a starting point for researchers. Optimization of parameters such as monomer concentration, reaction time, and temperature may be necessary for specific substrates and applications.

Protocol 1: Surface Modification of Cotton Fabric with Poly(this compound) for Enhanced Dyeability

This protocol describes the grafting of this compound onto cotton fabric using a chemical initiator to improve its affinity for anionic dyes.

Materials:

  • Scoured and bleached cotton fabric

  • This compound (5M2VP), inhibitor removed

  • Potassium persulfate (K₂S₂O₈)

  • Deionized water

  • Ethanol

  • Nitrogen gas

  • Reactive dye (e.g., Remazol Brilliant Blue R)

  • Sodium chloride (NaCl)

  • Sodium carbonate (Na₂CO₃)

  • Standard laboratory glassware and equipment

  • Shaking water bath

Procedure:

  • Fabric Preparation: Cut the cotton fabric into desired dimensions (e.g., 5 cm x 5 cm). Wash the fabric with a non-ionic detergent and rinse thoroughly with deionized water. Dry the fabric in an oven at 60°C to a constant weight.

  • Grafting Solution Preparation: In a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, prepare an aqueous solution of 5M2VP. For a 5% (w/v) solution, dissolve 5 g of 5M2VP in 100 mL of deionized water. Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Initiator Addition: Weigh the desired amount of potassium persulfate initiator (e.g., 1% based on the weight of the monomer). Dissolve the initiator in a small amount of deionized water and add it to the grafting solution.

  • Grafting Reaction: Immerse the pre-weighed dry cotton fabric into the grafting solution. Ensure the fabric is fully submerged. Heat the reaction mixture to 70°C in a shaking water bath under a nitrogen atmosphere. Continue the reaction for 3 hours.

  • Washing and Drying: After the reaction, remove the fabric and wash it thoroughly with hot deionized water to remove any homopolymer and unreacted monomer. Then, wash with ethanol and finally with cold deionized water. Dry the grafted fabric in an oven at 60°C to a constant weight.

  • Dyeing: Prepare a dye bath containing the reactive dye (e.g., 2% on weight of fabric), NaCl (e.g., 60 g/L), and Na₂CO₃ (e.g., 20 g/L). Immerse the grafted and an ungrafted control fabric in the dye bath. Raise the temperature to 60°C and maintain for 1 hour.

  • Post-Dyeing Treatment: After dyeing, rinse the fabrics with cold water, then soap at the boil with a non-ionic detergent for 15 minutes to remove unfixed dye. Rinse thoroughly and air dry.

  • Analysis: Evaluate the color strength (K/S values) of the dyed fabrics using a spectrophotometer. Assess the wash fastness according to standard methods (e.g., ISO 105-C06).

Caption: General workflow for textile surface modification and dyeing.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell (DSSC) with a Pyridine-Anchored Dye

This protocol outlines the basic steps for fabricating a DSSC using a dye that incorporates a pyridine moiety for anchoring to the TiO₂ photoanode.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Dye with a pyridine anchoring group (e.g., a custom-synthesized dye containing a 5M2VP-derived unit)

  • Solvent for dye solution (e.g., acetonitrile/tert-butanol mixture)

  • Platinum-coated counter electrode

  • Iodide/triiodide-based electrolyte

  • Surlyn or other thermoplastic sealant

  • Doctor blade or screen printer

  • Furnace

  • Solar simulator

  • Potentiostat/Galvanostat

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Deposit a thin layer of TiO₂ paste onto the conductive side of the FTO glass using a doctor blade or screen printing technique.[12][13][14]

    • Dry the TiO₂ film at 125°C for 5 minutes.

    • Sinter the TiO₂ film in a furnace by gradually heating to 450-500°C and maintaining that temperature for 30 minutes to ensure good particle necking and removal of organic binders.[14]

    • Allow the photoanode to cool to room temperature.

  • Dye Sensitization:

    • Prepare a dilute solution of the pyridine-anchored dye (e.g., 0.3-0.5 mM) in a suitable solvent mixture.

    • Immerse the cooled TiO₂ photoanode in the dye solution for a sufficient time (typically 12-24 hours) at room temperature in a dark, sealed container to allow for the formation of a dye monolayer.[14]

    • After sensitization, remove the photoanode and rinse with the same solvent to remove any non-adsorbed dye molecules.

  • DSSC Assembly:

    • Place a thin frame of Surlyn sealant around the TiO₂ film on the photoanode.

    • Place the platinum-coated counter electrode on top of the sealant, with the conductive side facing the TiO₂ film.

    • Heat the assembly on a hot plate at around 100-120°C while applying gentle pressure to seal the cell.

    • Introduce the iodide/triiodide electrolyte into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling or capillary action.[15]

    • Seal the filling hole with a small piece of Surlyn and a coverslip.

  • Characterization:

    • Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²) to determine the short-circuit current (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).[12][15]

Conclusion and Future Outlook

This compound offers a robust and adaptable platform for the development of advanced materials requiring precise dye integration. The ability to form strong and stable interactions with a variety of dye molecules makes its polymer, poly(this compound), an excellent candidate for enhancing the dyeability of textiles and for the fabrication of efficient dye-sensitized solar cells. The protocols provided herein serve as a foundation for further exploration and optimization in these and other potential applications. Future research may focus on the synthesis of novel copolymers incorporating 5M2VP to achieve multifunctional materials with tailored optical, electronic, and mechanical properties, further expanding the utility of this versatile dye acceptor.

References

  • Cui, J., Lu, J., Xu, X., Cao, K., et al. (2014). Organic Sensitizers with Pyridine Ring Anchoring Group for p-Type Dye-Sensitized Solar Cells. The Journal of Physical Chemistry C, 118(30), 16433-16441.
  • Ooyama, Y., et al. (2011). Dye-Sensitized Solar Cells Based On Donor-Acceptor π-Conjugated Fluorescent Dyes with a Pyridine Ring as an Electron-Withdrawing-Injecting Anchoring Group. Chemistry - An Asian Journal, 6(12), 3143-3153.
  • ResearchGate. (n.d.). Organic Sensitizers with Pyridine Ring Anchoring Group for p-Type Dye-Sensitized Solar Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridyl anchor-assisted photoresponsiveness of 4-(4-diethylaminophenylazo)pyridine on TiO2 surface. Retrieved from [Link]

  • She, C., et al. (2014). Anchoring Groups for Dye-sensitized Solar Cells. Chemical Reviews, 114(18), 8640-8693.
  • University of California, Berkeley. (n.d.). Fabrication procedure of dye-sensitized solar cells. Retrieved from [Link]

  • Pandeya, D. R., et al. (2023). A Grafting Procedure for Gossypium hirsutum Based on In Vitro Grown Seedlings. Cotton Gen, 4(1), 1-10.
  • UC Santa Barbara. (2014, February 12). Fabrication of a Dye-Sensitized Solar Cell [Video]. YouTube. [Link]

  • Hossain, M. A., et al. (2022). Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. Results in Optics, 7, 100222.
  • Clement, H. N., Gupta, S., & Tsoken, G. (2024). Fabrication and Comparison Performance of Dye-Sensitized Solar Cells Based on Single and Cocktail Natural Dyes.
  • ResearchGate. (n.d.). Surface and Bulk Modification of Synthetic Textiles to Improve Dyeability. Retrieved from [Link]

  • Shahidi, S., Wiener, J., & Ghoranneviss, M. (2013). Surface Modification Methods for Improving the Dyeability of Textile Fabrics. IntechOpen.
  • ResearchGate. (n.d.). Surface Modification Methods for Improving the Dyeability of Textile Fabrics. Retrieved from [Link]

  • Hebeish, A., et al. (1978). Graft copolymerization of vinyl monomers onto pure cotton cellulose using Mn3+ ions as initiator. Journal of Applied Polymer Science, 22(10), 2845-2855.
  • ResearchGate. (n.d.). Graft polymerization of vinyl monomers onto cotton fibres pretreated with amines. Retrieved from [Link]

  • California State University, Northridge. (n.d.). Lesson Plan: Making a Dye-‐Sensitized TiO2 Solar Cell. Retrieved from [Link]

  • Moutzouri, A., et al. (2021). Spectroscopic Study of the Interaction of Reactive Dyes with Polymeric Cationic Modifiers of Cotton Fabrics. Polymers, 13(21), 3737.
  • Arslan, M., & Günay, K. (2017). Synthesis and Use of PET Fibers Grafted with 4-Vinyl Pyridine and 2-Methylpropenoic Acid for Removal of Rhodamine B and Methylene Blue from Aqueous Solutions.
  • ResearchGate. (n.d.). Interaction between poly(4-vinylpyridine-graft-bromodecane) and textile blue basic dye by spectrophotometric study. Retrieved from [Link]

  • Camargo, I. F., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666.
  • ResearchGate. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from [Link]

  • Shimanovich, U., et al. (2023). Improvement of Textile Materials Processing Techniques by Applying Aqueous Dispersions of Polymers.
  • El-Sayed, A. M., et al. (2023). Enhancement of the Functional Performance of Cotton and Polyester Fabrics upon Treatment with Polymeric Materials Having Different Functional Groups in the Presence of Different Metal Nanoparticles. Polymers, 15(14), 3027.
  • Sönmez, H., & Sari, B. (2000). Grafting onto cotton fiber with acrylamidomethylated β-cyclodextrin and its application. Journal of Applied Polymer Science, 78(11), 1986-1991.
  • Sadasivuni, K. K., et al. (2017). Synthesis, characterization and investigation of methyl orange dye removal from aqueous solutions using waterborne poly vinyl py. RSC Advances, 7(32), 19765-19774.
  • PubMed. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from [Link]

  • Giamberini, M., et al. (2023). Enhancing Cotton Fabrics Through Grafting of Glycine-Based Polyamidoamine. Polymers, 15(12), 2746.
  • ResearchGate. (n.d.). Synthesis of Multiblock Copolymers of Poly(2-vinylpyridine) and Polyoxyethylene and their Application as Compatibilizers for Epichlorohydrin Rubber/Poly(Vinyl Chloride) Blends. Retrieved from [Link]

  • Wang, Y., et al. (2003). Synthesis of multiblock copolymers of poly(2-vinylpyridine) and polyoxyethylene. Journal of Applied Polymer Science, 88(7), 1632-1636.
  • ResearchGate. (n.d.). Effect of chemical modification with 4-vinylpyridine on dyeing of cotton fabric with reactive dyestuff. Retrieved from [Link]

  • Yusoff, M. S. M., & Aziz, F. (2017). Polyethylenimine Modified Sugarcane Bagasse Adsorbent for Methyl Orange Dye Removal. Chemical Engineering Transactions, 56, 1753-1758.
  • Vasiljević, J., et al. (2023). Formation of pH-Responsive Cotton by the Adsorption of Methyl Orange Dye. Gels, 9(4), 312.

Sources

2-Methyl-5-vinylpyridine as an ore flotation agent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Methyl-5-vinylpyridine (2M5VP) as a Novel Ore Flotation Agent

Authored by: Gemini, Senior Application Scientist

Abstract

Froth flotation is a critical physicochemical process for the beneficiation of low-grade ores, relying on the selective hydrophobization of valuable minerals. The development of novel, selective, and efficient flotation reagents is paramount for enhancing mineral recovery and addressing the challenges posed by increasingly complex ore bodies. This document provides a comprehensive technical guide on the application of 2-Methyl-5-vinylpyridine (2M5VP), a heterocyclic organic compound, as a promising flotation agent. We will explore its fundamental physicochemical properties, propose a mechanism of action grounded in coordination chemistry, and provide a detailed, adaptable protocol for its evaluation in a laboratory setting. This guide is intended for researchers and mineral processing scientists investigating next-generation flotation reagents.

Introduction to 2-Methyl-5-vinylpyridine in Mineral Flotation

The separation of valuable minerals from gangue is achieved by manipulating the surface properties of the minerals within a slurry.[1][2] Flotation reagents, such as collectors, frothers, and modifiers, are central to this process.[2][3][4] Collectors are surfactants that selectively adsorb onto the surface of the target mineral, imparting hydrophobicity and enabling the mineral to attach to air bubbles and be recovered in the froth.

While traditional collectors like xanthates and dithiophosphates are widely used for sulfide ore flotation, there is a continuous search for new reagents with higher selectivity, especially for complex polymetallic ores where the separation of minerals like chalcopyrite (copper) from pyrite (iron) or sphalerite (zinc) from galena (lead) is challenging.[5][6][7][8]

2-Methyl-5-vinylpyridine (CAS 140-76-1), hereafter referred to as 2M5VP, is a pyridine derivative that has been identified as an ore flotation agent.[9][10] Its unique molecular structure, featuring a nitrogen-containing aromatic ring and a reactive vinyl group, suggests its potential as a highly selective chelating collector for various metal sulfide ores. The lone pair of electrons on the nitrogen atom in the pyridine ring allows for strong coordination with metal ions present on the mineral surface, a key interaction for selective adsorption.

This guide will provide the foundational knowledge and experimental framework necessary to investigate the efficacy of 2M5VP as a flotation collector.

Physicochemical Properties of 2-Methyl-5-vinylpyridine

A thorough understanding of a reagent's chemical and physical properties is essential for its effective application in a complex system like a flotation pulp. The properties of 2M5VP are summarized below.

PropertyValueSource
Molecular Formula C₈H₉N[9][11]
Molecular Weight 119.16 g/mol [9][11]
Appearance Clear to faintly opalescent liquid[9]
Density ~0.954 - 1.000 g/cm³[10][12]
Boiling Point 175.5 °C at 760 mmHg[12]
Melting Point -12.0 °C to -14.3 °C[9][10]
Flash Point 56.6 °C[12]
pKa (conjugate acid) 5.58 - 5.67[9][11]
Synonyms 5-Ethenyl-2-methylpyridine, 5-Vinyl-2-picoline[9]

The pKa value is particularly important, as it indicates that 2M5VP will exist in its protonated (pyridinium ion) form in acidic conditions (pH < 5.6) and as a neutral molecule in neutral to alkaline conditions. This pH-dependent speciation will significantly influence its interaction with mineral surfaces.

Proposed Mechanism of Action as a Selective Collector

The efficacy of a collector hinges on its ability to selectively adsorb to the target mineral surface over gangue minerals. The chemical structure of 2M5VP provides a strong basis for its function as a chelating collector for metal sulfide ores (e.g., CuFeS₂, PbS, ZnS).

The proposed mechanism involves the coordination of the nitrogen atom in the pyridine ring with metal cations (e.g., Cu²⁺, Pb²⁺, Zn²⁺) on the mineral lattice. This interaction is a form of chemisorption, where a coordinate bond is formed between the nitrogen's lone pair of electrons and vacant orbitals of the surface metal ion. This adsorption orients the hydrophobic pyridine ring and vinyl group towards the aqueous phase, effectively converting the hydrophilic mineral surface to a hydrophobic one.

This mechanism is analogous to the action of other nitrogen-based collectors and is distinct from the thiol-based collectors which interact with mineral surfaces via the sulfur atom. The selectivity of 2M5VP would therefore depend on the relative affinity of its nitrogen atom for different metal ions on the surfaces of various minerals present in the ore. For instance, it may exhibit a stronger affinity for copper sites on chalcopyrite than for iron sites on pyrite, enabling selective flotation.

Caption: Proposed mechanism of 2M5VP acting as a chelating collector.

Application Protocol: Evaluating 2M5VP in Laboratory Flotation

The following is a generalized, self-validating protocol for assessing the performance of 2M5VP as a collector for a representative sulfide ore, such as a copper or lead-zinc ore. This framework is designed for optimization and comparative analysis.

Materials and Equipment
  • Ore Sample: A representative sample of the desired ore (e.g., copper ore rich in chalcopyrite).

  • Flotation Reagents:

    • Collector: 2-Methyl-5-vinylpyridine (2M5VP), analytical grade.

    • Comparative Collector: Standard collector for the ore type (e.g., Potassium Amyl Xanthate - PAX).

    • Frother: Methyl Isobutyl Carbinol (MIBC) or a polyglycol-based frother.

    • pH Modifiers: Lime (Ca(OH)₂), Sodium Carbonate (Na₂CO₃), or Sulfuric Acid (H₂SO₄) for pH adjustment.

  • Equipment:

    • Laboratory pulverizer/rod mill for ore grinding.

    • Sieve set for particle size analysis.

    • Laboratory flotation cell (e.g., Denver D-12 model) with variable agitation and aeration control.

    • pH meter.

    • Drying oven.

    • Analytical balance.

    • Assaying equipment (e.g., Atomic Absorption Spectroscopy - AAS or Inductively Coupled Plasma - ICP) for metal analysis.

Experimental Workflow

Caption: Step-by-step workflow for laboratory flotation testing.

Detailed Step-by-Step Methodology

Part A: Ore and Reagent Preparation

  • Grinding: Grind a representative ore sample to a target particle size distribution (e.g., 80% passing 75 µm). The optimal size depends on the mineral liberation characteristics of the ore.

  • Collector Stock Solution: Prepare a 1% (w/v) stock solution of 2M5VP in a suitable solvent (e.g., ethanol or slightly acidified water to aid dissolution) for accurate dosing. Prepare a fresh solution of the comparative collector (e.g., PAX) in water.

  • Frother Solution: Prepare a 0.5% (w/v) solution of MIBC in water.

Part B: Flotation Test Procedure

  • Slurry Preparation: Add a specific mass of ground ore (e.g., 1 kg) and tap water to the flotation cell to achieve a target pulp density (e.g., 30-35% solids).

  • Conditioning:

    • Start the impeller at a set speed (e.g., 1200 rpm).

    • Measure the natural pH of the slurry.

    • Add the pH modifier in increments to reach the target pH for the test. Allow the slurry to condition for 3-5 minutes.

    • Add the desired dosage of the 2M5VP collector solution. Condition the pulp for 5-10 minutes to allow for collector adsorption.

    • Add the frother solution and condition for an additional 1-2 minutes.

  • Flotation:

    • Open the air inlet valve to a fixed flow rate.

    • Collect the froth (concentrate) by scraping the cell lip at regular intervals (e.g., every 15 seconds) for a predetermined flotation time (e.g., 10 minutes).

    • Collect the remaining slurry as the tailings.

  • Sample Processing:

    • Filter, dry, and weigh the collected concentrate and tailings.

    • Prepare representative samples of the concentrate, tailings, and the original feed ore for chemical assay.

Self-Validating Experimental Design: Parametric Study

To determine the optimal conditions for 2M5VP and validate its performance, a parametric study is essential. This involves systematically varying one parameter at a time while keeping others constant.

  • Control Tests:

    • Baseline: A test with no collector to determine the degree of natural floatability.

    • Standard: A test using a standard collector (e.g., PAX) at its known optimal conditions to provide a performance benchmark.

  • Variables for Optimization:

    • pH: Test a range of pH values (e.g., 6.0, 7.0, 8.0, 9.0, 10.0, 11.0), as pH affects both the mineral surface charge and the collector's chemical form.

    • 2M5VP Dosage: Evaluate a range of collector concentrations (e.g., 10, 25, 50, 100, 150 g/tonne of ore) to find the dosage that maximizes recovery without sacrificing selectivity.

    • Frother Dosage: While keeping the collector constant, optimize the frother dosage for stable yet selective froth characteristics.

Data Interpretation and Performance Evaluation

The success of the flotation process is measured by two key metrics: Grade and Recovery .

  • Grade (%): The concentration of the valuable metal in the final concentrate.

  • Recovery (%): The percentage of the valuable metal from the original feed that is recovered into the concentrate.

These are calculated using the assay results and the mass of the products. The goal is to maximize recovery while achieving a concentrate grade that meets smelter requirements.

Sample Data Table for a Parametric pH Study:

Test IDpHCollector Dosage (g/t)Concentrate Mass (g)Cu Grade in Conc. (%)Cu Recovery (%)
CTRL-18.5None25.13.58.8
PAX-110.550 (PAX)88.424.891.5
2M5VP-1 7.05075.320.178.9
2M5VP-2 8.05082.123.589.2
2M5VP-3 9.05085.626.1 93.4
2M5VP-4 10.05091.225.292.1
2M5VP-5 11.050105.721.390.5

In this hypothetical example, 2M5VP shows optimal performance at pH 9.0, achieving both higher grade and recovery compared to the standard collector, PAX.

Safety and Handling

2-Methyl-5-vinylpyridine is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, toxic in contact with skin, causes skin irritation, and may cause an allergic skin reaction.[9][10] It is also a flammable liquid.[9]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from ignition sources, under an inert atmosphere.[11]

Conclusion and Future Research

2-Methyl-5-vinylpyridine presents a compelling profile as a potential selective collector for sulfide ore flotation. Its nitrogen-containing heterocyclic structure allows for strong, selective chelation with metal ions on mineral surfaces. The provided experimental framework offers a robust starting point for researchers to systematically evaluate and optimize its performance for specific ore types.

Future research should focus on:

  • Selectivity Studies: Conducting flotation tests on complex polymetallic ores to determine its selectivity against different sulfide minerals (e.g., chalcopyrite vs. pyrite, galena vs. sphalerite).

  • Adsorption Mechanism: Utilizing surface-sensitive analytical techniques (e.g., XPS, FTIR) and quantum chemical calculations to confirm the proposed coordination mechanism on mineral surfaces.[3]

  • Combined Reagent Schemes: Investigating synergistic effects when 2M5VP is used in combination with other collectors or modifying agents.

  • Polymeric Derivatives: Exploring the use of the vinyl group to synthesize polymeric flotation agents with tailored properties based on the 2M5VP monomer.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8817, 2-Methyl-5-vinylpyridine. Retrieved from [Link].

  • LookChem (2026). The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. Retrieved from [Link].

  • Google Patents (1955). US2716119A - Process of making 2-methyl-5-vinyl pyridine.
  • Wikipedia. 2-Vinylpyridine. Retrieved from [Link].

  • SpringerLink (2024). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Retrieved from [Link].

  • ChemBK. 2-methyl-5-vinylpyridine. Retrieved from [Link].

  • ResearchGate (2013). (PDF) Improved selectivity of sulfide ore flotation. Retrieved from [Link].

  • MDPI (2023). Research Progress of Application and Interaction Mechanism of Polymers in Mineral Flotation: A Review. Retrieved from [Link].

  • MDPI (2024). Flotation of Copper Sulfide Ore Using Ultra-Low Dosage of Combined Collectors. Retrieved from [Link].

  • MDPI (2024). Surface Chemistry and Flotation of Gold-Bearing Pyrite. Retrieved from [Link].

  • Florrea Flotation Reagents. Copper Collectors at low pH range. Retrieved from [Link].

  • The Southern African Institute of Mining and Metallurgy (2020). New Flotation Reagents for Copper–Molybdenum Ore. Retrieved from [Link].

  • MDPI (2022). Application of Quantum Chemistry in the Study of Flotation Reagents. Retrieved from [Link].

  • Fote Machinery (2023). The Complete Collection of Copper Beneficiation Reagents. Retrieved from [Link].

  • Agency for Toxic Substances and Disease Registry (ATSDR). POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Pyridine. Retrieved from [Link].

  • CORE. Flotation of Sulphide Ores - HZL Experience. Retrieved from [Link].

  • Xinhai Mining (2023). What Are Copper Flotation Reagents?. Retrieved from [Link].

  • ResearchGate. Effects of sorption on the biodegradation of 2‐methylpyridine in aqueous suspensions of reference clay minerals. Retrieved from [Link].

  • Xinhai Mining (2024). Lead Zinc Sulfide Ore Flotation Reagents. Retrieved from [Link].

  • ResearchGate (2024). (PDF) Flotation of Copper Sulfide Ore Using Ultra-Low Dosage of Combined Collectors. Retrieved from [Link].

  • Chemical Synthesis. 140-76-1. Retrieved from [Link].

  • National Institutes of Health (NIH) (2024). Experimental and Mechanistic Study on Flotation Separation of Chalcopyrite and Molybdenite Using the Novel Depressant 2-Mercapto-6-Methylpyrimidin-4-ol. Retrieved from [Link].

  • ResearchGate (2024). Experimental and Mechanistic Study on Flotation Separation of Chalcopyrite and Molybdenite Using the Novel Depressant 2-Mercapto-6-Methylpyrimidin-4-ol. Retrieved from [Link].

  • ResearchGate. Interaction of flotation reagents with mineral surface. Retrieved from [Link].

  • Danafloat. Lead-Zinc ores. Retrieved from [Link].

  • MDPI. Surface Chemistry and Reagents in Flotation. Retrieved from [Link].

  • Elsevier. Handbook of Flotation Reagents: Chemistry, Theory and Practice. Retrieved from [Link].

  • Chemical Engineering Transactions (2023). Selective Flotation of Zinc and Lead from Sphalerite and Galena – Exploring Ecologically Sustainable and Economical Reagents. Retrieved from [Link].

  • Xinhai Mining (2023). Ore Flotation Process and Reagents. Retrieved from [Link].

  • MDPI (2019). The Flotation Process Can Go Green. Retrieved from [Link].

  • National Institutes of Health (NIH). Role of Mineral Surfaces in Prebiotic Chemical Evolution. In Silico Quantum Mechanical Studies. Retrieved from [Link].

  • MDPI (2023). Sources, Performance and Mechanisms of Metal Ions in the Flotation Process of Copper, Lead, and Zinc Ores: A Review. Retrieved from [Link].

  • ResearchGate (2022). The interaction of flotation reagents with metal ions in mineral surfaces: A perspective from coordination chemistry. Retrieved from [Link].

  • Atlantis Press (2014). Current Situation on Flotation of Cu-Pb-Zn Sulfide Ore. Retrieved from [Link].

Sources

Step-by-step synthesis of 2-Methyl-5-vinylpyridine from 2-methyl-5-ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-5-vinylpyridine (MVP) from 2-methyl-5-ethylpyridine (MEP). MVP is a valuable monomer and chemical intermediate used extensively in the production of specialty polymers, resins, oil additives, and dye acceptors.[1][2] The primary industrial method for this conversion is the vapor-phase catalytic dehydrogenation of MEP.[3] This guide details the underlying chemical principles, a step-by-step laboratory-scale protocol, critical safety considerations, and methods for product purification. The content is designed for researchers, chemists, and process development professionals seeking a practical and scientifically grounded approach to this synthesis.

Introduction and Scientific Principles

The conversion of 2-methyl-5-ethylpyridine (MEP) to 2-Methyl-5-vinylpyridine (MVP) is a classic example of a dehydrogenation reaction. The process involves the selective removal of two hydrogen atoms from the ethyl side-chain of the MEP molecule, creating a vinyl group. This transformation is typically achieved at high temperatures in the vapor phase over a solid catalyst.

Reaction Mechanism:

The core of the synthesis is an endothermic catalytic reaction where the ethyl group is converted into a vinyl group, releasing hydrogen gas as a byproduct.

(C₂H₅)(CH₃)C₅H₃N → (CH₂=CH)(CH₃)C₅H₃N + H₂

This process is facilitated by passing MEP vapor, often diluted with an inert gas such as nitrogen or carbon dioxide, through a heated reactor tube containing a catalyst.[3] The inert gas helps to control the partial pressure of the reactant and minimize side reactions. The reaction is typically conducted at temperatures ranging from 500°C to 700°C.[3] While various catalysts, including metal oxides like ceric oxide or tungstic oxide, can be effective, materials with high surface area like silica granules can also facilitate the reaction at elevated temperatures.[3]

The primary challenge in this synthesis is to achieve high conversion of MEP while maintaining high selectivity for MVP, avoiding unwanted side reactions such as cracking, which can break the side chains to produce smaller pyridine derivatives.[4]

Visualized Reaction Pathway and Workflow

To clarify the chemical transformation and the experimental process, the following diagrams are provided.

Reaction_Pathway cluster_products Products MEP 2-Methyl-5-ethylpyridine MVP 2-Methyl-5-vinylpyridine MEP->MVP Catalytic Dehydrogenation (500-700°C) H2 Hydrogen (H₂)

Caption: Chemical transformation of MEP to MVP.

Experimental_Workflow A 1. Vaporization MEP vaporized and mixed with inert gas (N₂) B 2. Catalytic Reaction Vapor stream passed through heated reactor tube A->B Controlled Flow C 3. Condensation Product stream cooled to collect liquid condensate B->C Gaseous Mixture D 4. Purification Fractional distillation under reduced pressure C->D Crude Product E Final Product Pure 2-Methyl-5-vinylpyridine D->E Purified MVP

Caption: High-level experimental workflow for MVP synthesis.

Detailed Experimental Protocol

This protocol describes a laboratory-scale continuous flow setup for the synthesis of MVP.

Materials and Equipment
Reagents & Chemicals Equipment
2-Methyl-5-ethylpyridine (MEP), >95% purityHigh-temperature tube furnace (capable of >700°C)
Nitrogen (N₂) or Carbon Dioxide (CO₂), high purityQuartz or Stainless Steel reactor tube
Silica granules (catalyst/packing material)Syringe pump for liquid feed
4-tert-Butylcatechol (polymerization inhibitor)Vaporizer unit (heated chamber or tube)
Sodium Hydroxide (for washing)Mass flow controller for inert gas
Anhydrous Magnesium Sulfate (for drying)Condenser (e.g., Graham or Liebig) with chiller
Round-bottom flasks for collection
Fractional distillation apparatus (Vigreux column, vacuum adapter)
Vacuum pump and pressure gauge
Heating mantles and temperature controllers
System Setup
  • Reactor Preparation: Pack the central portion of the reactor tube with silica granules. Use quartz wool plugs to secure the packing in place.

  • Furnace Installation: Place the packed reactor tube into the tube furnace, ensuring the catalyst bed is in the center of the heated zone.

  • Inlet Connections: Connect the inert gas line via a mass flow controller to the inlet of the vaporizer. The outlet of the vaporizer should connect to the inlet of the reactor tube. Use a syringe pump to feed liquid MEP into the heated vaporizer.

  • Outlet Connections: Connect the outlet of the reactor tube to a condenser. The condenser outlet should lead to a chilled collection flask. Ensure all connections are secure and gas-tight.

Reaction Procedure
  • System Purge: Start a flow of nitrogen gas (e.g., 50-100 mL/min) through the entire system for at least 30 minutes to remove any oxygen.

  • Heating: Heat the tube furnace to the target reaction temperature (e.g., 650-700°C).[3] Simultaneously, heat the vaporizer to a temperature that ensures complete vaporization of MEP without decomposition (e.g., 200-250°C).

  • Reactant Feed: Once temperatures are stable, begin feeding liquid MEP into the vaporizer using the syringe pump at a controlled rate. A typical laboratory space velocity would be around 100-200 h⁻¹.[3]

  • Reaction and Collection: The vaporized MEP, carried by the nitrogen stream, passes through the hot reactor tube where dehydrogenation occurs.[3] The resulting mixture of MVP, unreacted MEP, hydrogen, and nitrogen exits the reactor and passes through the condenser.

  • Condensation: Circulate a coolant (e.g., at 0-5°C) through the condenser to liquefy the organic components. Collect the crude liquid product in the chilled collection flask. The non-condensable hydrogen and nitrogen gases should be safely vented to a fume hood.

  • Shutdown: After the desired amount of MEP has been processed, stop the MEP feed. Continue the nitrogen flow while the furnace cools down to prevent catalyst oxidation and purge any remaining vapors.

Product Isolation and Purification

The collected condensate will contain MVP, unreacted MEP, and minor by-products.[3]

  • Inhibitor Addition: Immediately add a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol, to the crude product to prevent spontaneous polymerization of the MVP.[5]

  • Washing (Optional): The crude product can be washed with a dilute sodium hydroxide solution to remove any acidic impurities, followed by washing with water and drying over anhydrous magnesium sulfate.

  • Fractional Distillation: Purify the product by fractional distillation under reduced pressure.[3] This is the most critical step for separating MVP from the starting material due to their close boiling points at atmospheric pressure.

    • Assemble the fractional distillation apparatus.

    • Apply vacuum and carefully heat the distillation flask.

    • Collect fractions. The unreacted MEP will typically distill first, followed by the MVP product.

    • Monitor the distillation via temperature and refractive index of the collected fractions.

Data Summary

Table 1: Key Reaction Parameters
ParameterValue / RangeRationale / Notes
Reactant 2-Methyl-5-ethylpyridineStarting material for dehydrogenation.
Catalyst Silica granulesProvides a high surface area for the reaction at high temperatures.[3]
Reaction Temp. 650 - 700 °CProvides sufficient energy for the endothermic dehydrogenation.[3]
Inert Gas Nitrogen (N₂)Controls reactant partial pressure and maintains an inert atmosphere.[3]
Space Velocity 100 - 200 h⁻¹Affects residence time and conversion rate.[3]
Expected Conversion 25 - 40% per passHigher conversion can lead to more side products. Unreacted MEP is recycled.[3]
Table 2: Physical Properties of Key Compounds
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
2-Methyl-5-ethylpyridine (MEP)121.181780.921[6]
2-Methyl-5-vinylpyridine (MVP)119.16~184 (decomposes)~0.98

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory for this synthesis due to the hazardous nature of the chemicals and the high-temperature process.

  • General Precautions: All operations must be conducted within a certified chemical fume hood.[7] The experimental setup should be assembled behind a blast shield. An emergency plan for spills, fires, and exposures must be in place.

  • Chemical Hazards:

    • 2-Methyl-5-ethylpyridine (MEP): Corrosive and toxic. Causes severe skin and eye damage.[7] Harmful if swallowed or inhaled.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]

    • 2-Methyl-5-vinylpyridine (MVP): Toxic by ingestion, inhalation, and skin contact.[1][8] It is a skin and respiratory irritant. MVP is prone to hazardous polymerization; it must be stored in a cool, dark place with an inhibitor and away from ignition sources.[5][8]

  • Process Hazards:

    • High Temperatures: The tube furnace operates at temperatures that can cause severe burns. Ensure proper insulation and keep flammable materials away.

    • Flammability: Both MEP and MVP are flammable liquids. The synthesis generates flammable hydrogen gas. The entire apparatus must be free of leaks, and the system must be purged with an inert gas to prevent the formation of explosive mixtures with air.[9] Keep ignition sources away from the setup and vent.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and large amounts of water for at least 15 minutes.[7][8]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Inhalation: Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[9]

References

  • State of New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine, 2-Methyl-5-Vinyl. Retrieved from NJ.gov. [Link]

  • The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. (2026, January 6).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8817, 2-Methyl-5-vinylpyridine. Retrieved from PubChem. [Link]

  • Cislak, F. E. (1955). U.S. Patent No. 2,716,119A.
  • Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from Wikipedia. [Link]

  • Mahan, J. E., et al. (1957). By-products from the Manufacture of 2-Methyl-5-ethylpyridine and 2-Methyl-5-vinylpyridine.
  • Phillips Petroleum Co. (n.d.). By-Products - 5-ethylpyridine and 2-Methyl-5-vinyl pyridine.
  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. (n.d.). RSC Publishing.
  • Process for the production of 2-methyl-5-ethyl pyridine. (n.d.).
  • 5-ethyl-2-methylpyridine. (n.d.). Organic Syntheses Procedure.
  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. (2017, August 1).
  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from Wikipedia. [Link]

  • Method for preparing 2-vinylpyridine. (n.d.).

Sources

Application Notes and Protocols for the Laboratory-Scale Polymerization of 5-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-2-vinylpyridine is a functional monomer that is gaining significant interest in materials science and drug delivery applications. Its structure, featuring a vinyl group for polymerization and a pyridine ring with a methyl substituent, imparts unique properties to the resulting polymers. The pyridine moiety offers pH-responsiveness, the ability to form metal complexes, and potential for quaternization, making poly(this compound) a versatile platform for advanced materials.[1][2] The methyl group at the 5-position can influence the monomer's reactivity and the polymer's properties, such as its glass transition temperature and solubility, compared to its unsubstituted counterpart, 2-vinylpyridine.[3]

This document provides detailed application notes and protocols for the laboratory-scale polymerization of this compound via various methods, including free-radical, anionic, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These protocols are intended for researchers, scientists, and professionals in drug development who are looking to synthesize well-defined polymers for their specific applications.

Safety Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all other chemicals used. While a specific SDS for this compound may not be readily available, the safety precautions for the closely related and more widely used 2-vinylpyridine should be strictly followed.[4][5][6]

General Hazards of Vinylpyridines:

  • Flammability: Vinylpyridines are flammable liquids and vapors. Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Toxicity: They are harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[4][6]

  • Corrosivity: Vinylpyridines can cause severe skin burns and eye damage.[4][6]

  • Sensitization: May cause an allergic skin reaction.[4][6]

  • Spontaneous Polymerization: Vinylpyridines can polymerize spontaneously, especially when exposed to heat, light, or in the absence of an inhibitor.[7] Store refrigerated and inhibited.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

  • All manipulations should be performed in a well-ventilated chemical fume hood.

Handling and Storage:

  • Store this compound in a cool, dark, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

  • The monomer is typically supplied with an inhibitor (e.g., tert-butylcatechol) to prevent spontaneous polymerization.[7] This inhibitor must be removed before use.

Monomer Purification

Prior to polymerization, it is essential to remove the inhibitor from the this compound monomer. A common method is to pass the monomer through a column of basic alumina.

Protocol for Inhibitor Removal:

  • Prepare a short column packed with activated basic alumina.

  • Add the this compound monomer to the top of the column.

  • Elute the monomer using gravity or gentle pressure.

  • Collect the purified, inhibitor-free monomer.

  • Use the purified monomer immediately, as it is now susceptible to spontaneous polymerization.

Polymerization Methods

This section details four common methods for the polymerization of this compound. The choice of method will depend on the desired polymer characteristics, such as molecular weight, polydispersity, and architecture.

Free-Radical Polymerization

Free-radical polymerization is a robust and straightforward method for synthesizing high molecular weight polymers. However, it offers limited control over the polymer's molecular weight and dispersity.[8][9][10]

Mechanism Overview: The process involves three main steps: initiation, propagation, and termination. An initiator generates free radicals, which then react with the monomer to initiate a growing polymer chain. The chain propagates by the sequential addition of monomer units until it is terminated by recombination or disproportionation.[9][10]

Experimental Protocol:

Reagent Amount Molar Ratio
This compound5.0 g (41.9 mmol)200
AIBN (Azobisisobutyronitrile)34.4 mg (0.21 mmol)1
Anhydrous Toluene10 mL-

Procedure:

  • In a Schlenk flask, dissolve the purified this compound and AIBN in anhydrous toluene.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 12 hours).

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold hexane or diethyl ether).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50 °C to a constant weight.

Anionic Polymerization

Anionic polymerization is a "living" polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled architectures.[11] However, it requires stringent reaction conditions, including high-purity reagents and an inert atmosphere.[12][13]

Mechanism Overview: Anionic polymerization is initiated by a nucleophilic attack on the vinyl group of the monomer. The propagation proceeds via a carbanionic active center, and in the absence of impurities, there is no inherent termination step.[14]

Experimental Protocol:

Reagent Amount Molar Ratio
This compound2.0 g (16.8 mmol)50
sec-Butyllithium (1.4 M in cyclohexane)0.24 mL (0.336 mmol)1
Anhydrous THF20 mL-

Procedure:

  • All glassware must be rigorously dried in an oven and cooled under a stream of inert gas.

  • Add anhydrous THF to a Schlenk flask and cool to -78 °C in a dry ice/acetone bath.

  • Add the initiator, sec-butyllithium, to the cold THF.

  • Slowly add the purified this compound to the initiator solution via a syringe. A color change should be observed, indicating the formation of the living polymer chains.

  • Allow the reaction to proceed at -78 °C for the desired time (e.g., 2 hours).

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Allow the solution to warm to room temperature.

  • Precipitate the polymer in a suitable non-solvent (e.g., cold hexane).

  • Collect the polymer by filtration and dry under vacuum.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization method that provides excellent control over molecular weight and dispersity, and allows for the synthesis of complex architectures like block copolymers.[15][16]

Mechanism Overview: ATRP is based on a reversible redox process catalyzed by a transition metal complex (typically copper-based), which establishes a dynamic equilibrium between active propagating radicals and dormant species.[17]

Experimental Protocol:

Reagent Amount Molar Ratio
This compound3.0 g (25.2 mmol)100
Ethyl α-bromoisobutyrate (EBiB)37.0 µL (0.252 mmol)1
Copper(I) Bromide (CuBr)36.1 mg (0.252 mmol)1
PMDETA52.6 µL (0.252 mmol)1
Anisole (solvent)3 mL-

Procedure:

  • To a Schlenk flask, add CuBr and a magnetic stir bar.

  • Seal the flask, and alternate between vacuum and inert gas backfill three times.

  • Add the purified this compound, EBiB, PMDETA, and anisole to the flask via degassed syringes.

  • Subject the solution to three freeze-pump-thaw cycles.

  • Place the flask in a thermostated oil bath at 60 °C and stir.

  • Monitor the polymerization by taking samples periodically to determine monomer conversion (by ¹H NMR or GC).

  • Once the desired conversion is reached, quench the reaction by cooling and exposing the mixture to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., cold hexane).

  • Collect the polymer by filtration and dry under vacuum.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled/"living" radical polymerization technique that is compatible with a wide range of monomers.[3][18]

Mechanism Overview: RAFT polymerization employs a chain transfer agent (the RAFT agent) to mediate the polymerization via a reversible addition-fragmentation mechanism, allowing for the synthesis of polymers with low polydispersity.

Experimental Protocol:

Reagent Amount Molar Ratio
This compound4.0 g (33.6 mmol)100
CPAD (2-Cyano-2-propyl dodecyl trithiocarbonate)115.8 mg (0.336 mmol)1
AIBN13.8 mg (0.084 mmol)0.25
1,4-Dioxane (solvent)8 mL-

Procedure:

  • In a Schlenk flask, dissolve the purified this compound, CPAD, and AIBN in 1,4-dioxane.

  • Perform three freeze-pump-thaw cycles to deoxygenate the solution.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 8 hours).

  • Stop the polymerization by rapid cooling in an ice bath and exposure to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a stirred non-solvent (e.g., cold hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Visualizing Polymerization Workflows

free_radical_polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer_Purification Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Monomer, Initiator, Solvent) Monomer_Purification->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Heating Heating (e.g., 70°C) Initiation & Propagation Degassing->Heating Quenching Quenching (Cooling & Air Exposure) Heating->Quenching Precipitation Precipitation (in Non-solvent) Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Final Polymer

Caption: General workflow for free-radical polymerization.

controlled_radical_polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Monomer, Initiator, Catalyst/RAFT Agent, Solvent) Monomer_Purification->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Heating Controlled Heating Degassing->Heating Quenching Quenching Heating->Quenching Catalyst_Removal Catalyst Removal (for ATRP) Quenching->Catalyst_Removal Precipitation Precipitation Catalyst_Removal->Precipitation Drying Drying Precipitation->Drying Well_Defined_Polymer Well_Defined_Polymer Drying->Well_Defined_Polymer Well-Defined Polymer

Caption: General workflow for controlled radical polymerizations (ATRP/RAFT).

Characterization of Poly(this compound)

After synthesis and purification, the polymer should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and, in some cases, to determine the monomer conversion. The aliphatic protons of the polymer backbone typically appear as broad signals between 1.5-2.5 ppm, while the aromatic protons of the pyridine ring are found in the 6.5-8.5 ppm region.[19]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[20]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the polymer. The C=N stretching vibration of the pyridine ring is typically observed around 1590 cm⁻¹.[21]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer, which is an important thermal property.

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition profile of the polymer.[19]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the laboratory-scale synthesis of poly(this compound) using various polymerization techniques. The choice of method will be dictated by the specific requirements of the final application. For applications requiring well-defined polymers with specific molecular weights and low dispersity, controlled radical polymerization techniques such as ATRP and RAFT are recommended. For applications where high molecular weight is the primary concern and precise control is not essential, free-radical polymerization offers a simpler alternative. Anionic polymerization, while providing excellent control, demands the most stringent experimental conditions. Proper characterization of the resulting polymer is crucial to ensure that the desired material properties have been achieved.

References

Sources

Application Note & Protocols: Functionalization of Polymers with 2-Methyl-5-vinylpyridine (M5VP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis and functionalization of polymers derived from 2-methyl-5-vinylpyridine (M5VP). The unique molecular structure of M5VP, featuring a polymerizable vinyl group and a functional pyridine ring, makes its corresponding polymer, poly(2-methyl-5-vinylpyridine) (PM5VP), a highly versatile platform for creating advanced functional materials.[1][2] This document details controlled polymerization techniques, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, for the precise synthesis of PM5VP. Furthermore, it outlines key post-polymerization modification strategies, with a focus on quaternization to impart polycationic properties. The protocols are designed for researchers, scientists, and drug development professionals, offering both procedural steps and the scientific rationale behind them to ensure robust and reproducible outcomes. Applications in pH-responsive systems and antimicrobial materials are also discussed.

Introduction: The Strategic Value of 2-Methyl-5-vinylpyridine

2-Methyl-5-vinylpyridine (M5VP) is a heterocyclic monomer of significant interest in polymer science. Its structure consists of a pyridine ring substituted with a methyl group at the 2-position and a vinyl group at the 5-position.[1] This specific arrangement offers two primary sites for chemical manipulation:

  • The Vinyl Group: This site is amenable to various polymerization methods, including free radical, anionic, and controlled/living radical polymerization (CRP), allowing for the creation of polymers with tailored molecular weights and architectures.[1]

  • The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity and allows the pyridine ring to act as a nucleophile or a ligand.[1] This enables a wide range of post-polymerization modifications, such as quaternization and metal coordination, to precisely tune the polymer's final properties.[1][3]

The resulting polymer, PM5VP, is a "smart" or "stimuli-responsive" material, primarily due to the pH-dependent protonation of the pyridine nitrogen.[3] This property is crucial for applications such as drug delivery, where a change in pH can trigger the release of a therapeutic payload.[4] Furthermore, modification of the pyridine ring, particularly through quaternization, transforms the polymer into a potent polycationic material with significant antimicrobial activity.[5][6]

This document provides validated protocols for synthesizing well-defined PM5VP and subsequently modifying it to unlock these advanced functionalities.

Part 1: Synthesis of Well-Defined Poly(2-methyl-5-vinylpyridine)

The synthesis of polymers with predictable molecular weights and low dispersity (Đ or PDI) is critical for high-performance applications. Controlled radical polymerization (CRP) techniques like ATRP and RAFT are ideal for this purpose.[7]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust CRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate polymer chains.[8] This dynamic equilibrium between active (radical) and dormant (halide-capped) species allows for uniform chain growth. The pyridine functionality of M5VP can interact with the copper catalyst, making the choice of ligand essential for maintaining control.[9]

This protocol targets a PM5VP with a degree of polymerization (DP) of 100.

Materials:

  • 2-Methyl-5-vinylpyridine (M5VP, ≥97%, inhibitor removed)

  • Copper(I) bromide (CuBr, 99.99%)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, 99%)

  • Ethyl α-bromoisobutyrate (EBiB, 98%)

  • Anhydrous Anisole (99.7%)

  • Methanol

  • Basic alumina

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and line

Procedure:

  • Monomer Purification: Pass M5VP through a short column of basic alumina to remove the inhibitor. Store the purified monomer under inert gas and refrigerate if not used immediately.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum.

  • Deoxygenation: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can terminate the radical polymerization.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous anisole (10 mL) and deoxygenated PMDETA (21 µL, 0.1 mmol) via syringe. Stir the mixture until a homogeneous green solution forms, indicating the formation of the Cu(I)/ligand complex.

  • Add the purified M5VP (1.19 g, 10 mmol) to the flask via syringe.

  • Initiation: To start the polymerization, inject the initiator, EBiB (14.7 µL, 0.1 mmol), into the reaction mixture.

  • Polymerization: Immerse the Schlenk flask in a preheated oil bath at 70 °C. Allow the reaction to proceed with vigorous stirring. Monitor the reaction progress by taking timed samples via a degassed syringe for conversion analysis (¹H NMR) and molecular weight analysis (GPC/SEC).

  • Termination: After the desired time (e.g., 6 hours) or monomer conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air. The green solution will turn blue upon oxidation of the copper catalyst.

  • Purification: Dilute the reaction mixture with a small amount of THF and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the purified polymer by adding the solution dropwise into a large volume of cold non-solvent (e.g., petroleum ether).

  • Drying: Collect the precipitated polymer by filtration or decantation and dry it under vacuum at 40 °C to a constant weight.

ParameterValueRationale
[M5VP]₀:[EBiB]₀:[CuBr]₀:[PMDETA]₀ 100:1:1:1Molar ratio determines the target molecular weight.
Solvent AnisoleA polar aprotic solvent suitable for ATRP.
Temperature 70 °CProvides a suitable rate of polymerization while maintaining control.
Target DP 100Mn,th ≈ DP × MWMonomer + MWInitiator ≈ 12.1 kDa
Expected Đ (PDI) < 1.3Indicative of a well-controlled polymerization.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique known for its compatibility with a wide range of monomers.[7] It employs a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization.[10]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Purify M5VP (remove inhibitor) B Prepare stock solution: M5VP, AIBN, RAFT Agent in solvent (e.g., Dioxane) A->B C Transfer solution to Schlenk tube B->C D Deoxygenate via Freeze-Pump-Thaw Cycles (x3) C->D E Immerse in preheated oil bath (e.g., 60-70 °C) D->E F Monitor conversion (NMR, GPC) E->F G Terminate reaction (cool & expose to air) F->G H Precipitate polymer in non-solvent (e.g., petroleum ether) G->H I Isolate & Dry under vacuum H->I

Caption: General workflow for RAFT polymerization of M5VP.

This protocol targets a PM5VP with a DP of 100.

Materials:

  • 2-Methyl-5-vinylpyridine (M5VP, inhibitor removed)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT Agent)

  • Azobisisobutyronitrile (AIBN, recrystallized)

  • Anhydrous 1,4-Dioxane

  • Petroleum ether

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: Ensure M5VP is purified as described in Protocol 1. AIBN should be recrystallized from methanol to remove any impurities.

  • Reaction Mixture: In a Schlenk tube containing a magnetic stir bar, add M5VP (1.19 g, 10 mmol), CPADB (27.9 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to dissolve the components. The [Monomer]:[CTA]:[Initiator] ratio of 100:1:0.2 is a common starting point.

  • Deoxygenation: Securely seal the tube and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the tube with inert gas and place it in a preheated oil bath at 70 °C.

  • Monitoring & Termination: Allow the polymerization to proceed for the desired time (e.g., 8-12 hours). The reaction can be stopped by rapidly cooling the tube in an ice bath and exposing the contents to air.

  • Purification and Drying: Precipitate the polymer by adding the reaction solution dropwise into cold petroleum ether. Collect the polymer by filtration and dry under vacuum to a constant weight. The pink/red color of the RAFT agent should be visible in the final polymer, indicating the presence of the thiocarbonylthio end-group.

Part 2: Post-Polymerization Functionalization of PM5VP

The true versatility of PM5VP lies in the reactivity of its pendant pyridine rings. A straightforward and impactful modification is quaternization, which converts the neutral, weakly basic polymer into a strong, positively charged polyelectrolyte.[11]

Quaternization of PM5VP for Antimicrobial Applications

Quaternization involves the alkylation of the pyridine nitrogen atom, resulting in a permanently cationic pyridinium salt.[6] This positive charge is crucial for antimicrobial activity, as it facilitates electrostatic interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell death.[12] The choice of alkylating agent (e.g., alkyl halide) allows for tuning the hydrophobicity of the final polymer, which can significantly impact its biological activity.[5][13]

G A Dissolve PM5VP in suitable solvent (e.g., DMF, Methanol) B Add Alkylating Agent (e.g., 1-Bromohexane) in molar excess A->B C Heat reaction mixture (e.g., 60-80 °C) under N₂ atmosphere B->C D Monitor reaction (¹H NMR) C->D E Purify by dialysis or precipitation D->E F Isolate by lyophilization or vacuum drying E->F

Caption: Post-polymerization quaternization of PM5VP.

This protocol describes the N-alkylation of PM5VP to produce a polycationic, antimicrobial polymer.

Materials:

  • Poly(2-methyl-5-vinylpyridine) (PM5VP, from Part 1)

  • 1-Bromohexane (98%)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolution: Dissolve PM5VP (e.g., 1.0 g, 8.4 mmol of repeat units) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a condenser and magnetic stir bar.

  • Addition of Alkylating Agent: Add a molar excess of the alkylating agent, 1-bromohexane (e.g., 2.1 mL, 15 mmol, ~1.8 equivalents per pyridine unit), to the solution. A molar excess helps drive the reaction towards a high degree of quaternization.[11]

  • Reaction: Place the flask under an inert atmosphere (N₂) and heat the mixture in an oil bath at 80 °C for 24-48 hours.

  • Monitoring: The degree of quaternization can be monitored by ¹H NMR spectroscopy. New signals corresponding to the protons on the alkyl chain and a downfield shift of the aromatic pyridine protons will appear upon successful reaction.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the quaternized polymer by slowly adding the DMF solution to a large volume of diethyl ether.

    • Redissolve the crude polymer in a minimal amount of methanol or water.

    • Transfer the solution to a dialysis tube and dialyze against deionized water for 48 hours (with frequent water changes) to remove unreacted bromohexane and DMF.

  • Isolation: Freeze the purified aqueous solution and lyophilize (freeze-dry) to obtain the final quaternized polymer as a fluffy, often hygroscopic, solid.

Characterization:

  • ¹H NMR: Confirm the structure and calculate the degree of quaternization by comparing the integration of signals from the polymer backbone/methyl group to the new signals from the hexyl chain protons.

  • FTIR: Look for the appearance of new C-N stretching vibrations associated with the pyridinium salt.

  • Zeta Potential: Measure the surface charge of the polymer in solution; a high positive value (e.g., > +20 mV) confirms the polycationic nature.[12]

References

  • Benchchem. (n.d.). 2-Methyl-5-vinylpyrimidine.
  • The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. (2026, January 6). Dac Pharmatech.
  • Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry (RSC Publishing).
  • RAFT Polymerization Procedures. Sigma-Aldrich.
  • Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 2,5-Divinylpyridine. Benchchem.
  • Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. Semantic Scholar.
  • Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High Molecular Weight Poly(2-vinyl pyridine) and Polystyrene. datapdf.com.
  • Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine. ResearchGate.
  • Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. MDPI.
  • Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. ACS Publications.
  • Typical Procedures for Polymerizing via RAFT. Sigma-Aldrich.
  • A Novel Synthesis of Highly Efficient Antimicrobial Quaternary Ammonium Pyridine Resin and Its Application in Drinking Water Treatment. PMC - NIH.
  • RAFT General Procedures. Boron Molecular.
  • Quaternized Poly(4-vinylpyridine-co-N-2-hydroxypropylmethacrylamide) and antibacterial peptide linear conjugates: Synthesis, characterization, and bioactivity. ResearchGate.
  • Polymerizing via ATRP. Sigma-Aldrich.
  • Living Anionic Polymerization. Chemistry LibreTexts.
  • 5-Methyl-2-vinylpyridine. Benchchem.
  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. PubMed Central.
  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI.
  • Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. ACS Publications.
  • How to Conduct an ATRP. Carnegie Mellon University.
  • pH-Responsive Poly(ethylene glycol)-b-poly(2-vinylpyridine) Micelles for the Triggered Release of Therapeutics. PMC - NIH.
  • Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. MDPI.
  • History of Post-polymerization Modification. Wiley-VCH.
  • Poly(vinylpyridine): Structure, Properties, Synthesis, and Application. Routledge.
  • RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI.
  • Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. ResearchGate.
  • Atom transfer radical polymerization. Research Collection.
  • Synthesis and characterization of poly (2-vinylpyridine)-b-poly (methyl methacrylate). Polymer Bulletin.
  • 2-Methyl-5-vinylpyridine. PubChem.
  • Synthesis of basic molecular brushes: ATRP of 4-vinylpyridine in organic media. ResearchGate.

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Application Notes and Protocols for the Preparation of Specialty Polymers from 5-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5-Methyl Group in Poly(vinylpyridine)s

Poly(vinylpyridine)s (PVPs) represent a versatile class of polymers, distinguished by the pendant pyridine ring that imparts unique functionalities such as pH-responsiveness, metal chelation, and the ability to form block copolymers with distinct self-assembly behaviors.[1][2] Within this family, 5-Methyl-2-vinylpyridine (5M2VP) emerges as a monomer of significant interest for the synthesis of specialty polymers. The introduction of a methyl group at the 5-position of the pyridine ring, while seemingly a minor structural modification, offers a strategic lever to fine-tune the electronic and steric properties of the resulting polymer, poly(this compound) (P5M2VP).[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5M2VP in the preparation of advanced polymeric materials. We will delve into detailed protocols for controlled radical polymerization techniques, namely Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), as well as living anionic polymerization. The causality behind experimental choices will be elucidated, empowering the researcher to not only follow the protocols but also to adapt and innovate.

Unique Properties Conferred by the 5-Methyl Group

The methyl group in the 5-position of the pyridine ring is an electron-donating group. This subtle electronic perturbation, along with the added steric bulk, can influence the polymer's properties in several ways:

  • Basicity and pH-Responsiveness: The electron-donating nature of the methyl group is expected to slightly increase the basicity of the pyridine nitrogen. This can shift the pKa of the polymer, altering the pH range over which it exhibits a soluble-to-insoluble transition. This tunability is critical for applications in drug delivery systems, where sharp pH-dependent disassembly of polymer micelles is desired for targeted release.[4][5]

  • Metal Coordination: The pyridine nitrogen acts as a ligand for a wide array of metal ions. The altered electron density on the nitrogen in P5M2VP can affect the stability and catalytic activity of its metal complexes, opening avenues for the development of novel catalysts and functional materials.[1][3]

  • Solubility and Thermal Properties: The introduction of the methyl group can impact the polymer's solubility in various solvents and influence its glass transition temperature (Tg), which is a crucial parameter for material processing and application.[3]

Controlled Polymerization of this compound: Protocols and Mechanistic Insights

The synthesis of well-defined P5M2VP with controlled molecular weight and narrow molecular weight distribution (low dispersity, Đ) is paramount for its application in high-performance materials. Controlled polymerization techniques are therefore the methods of choice.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile and robust method for synthesizing a wide range of polymers with complex architectures.[6] It relies on the use of a chain transfer agent (CTA) to mediate the polymerization, affording excellent control over the process.

Causality Behind Experimental Choices:

  • RAFT Agent Selection: The choice of the RAFT agent is critical for successful polymerization. For vinylpyridines, dithiobenzoates and trithiocarbonates are commonly employed. The Z-group of the RAFT agent (Z-C(=S)S-R) influences the stability of the intermediate radical and the rate of fragmentation.

  • Initiator Concentration: The initiator concentration determines the overall rate of polymerization and the number of polymer chains. A low initiator-to-CTA ratio is typically used to ensure that most chains are initiated by the fragmentation of the RAFT agent, leading to good control.

  • Solvent and Temperature: The choice of solvent and temperature can affect the kinetics of the polymerization and the solubility of the resulting polymer. Aprotic solvents like 1,4-dioxane or toluene are often used for vinylpyridine polymerizations.

RAFT_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis & Purification Monomer_Purification Monomer Purification (5M2VP) Reagent_Setup Reagent Setup (Solvent, RAFT Agent, Initiator) Monomer_Purification->Reagent_Setup Degassing Degassing (Freeze-Pump-Thaw) Reagent_Setup->Degassing Polymerization Polymerization (Heating) Degassing->Polymerization Quenching Quenching (Cooling & Exposure to Air) Polymerization->Quenching Purification Purification (Precipitation) Quenching->Purification Characterization Characterization (GPC, NMR) Purification->Characterization

Caption: General workflow for RAFT polymerization of 5M2VP.

This protocol is adapted from established procedures for 2-vinylpyridine and should be optimized for 5M2VP.[7]

Materials:

  • This compound (5M2VP), inhibitor removed by passing through a column of basic alumina.

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) as RAFT agent.

  • Azobisisobutyronitrile (AIBN) as initiator, recrystallized from methanol.

  • 1,4-Dioxane, anhydrous.

  • Hexane, cold.

Procedure:

  • In a Schlenk flask, dissolve 5M2VP (e.g., 5.0 g, 42.0 mmol), CPAD (e.g., 0.144 g, 0.42 mmol), and AIBN (e.g., 0.017 g, 0.105 mmol) in 1,4-dioxane (10 mL). The molar ratio of [5M2VP]:[CPAD]:[AIBN] should be approximately 100:1:0.25.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 8-16 hours).

  • Monitor the reaction by taking aliquots at different time points for conversion analysis by ¹H NMR and molecular weight analysis by Gel Permeation Chromatography (GPC).

  • After reaching the desired conversion, quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.[7]

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold hexane.

  • Filter the precipitate and dry under vacuum to a constant weight.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate propagating polymer chains.[8][9]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of the copper halide and ligand is crucial. For vinylpyridines, which can coordinate with the copper catalyst, a stronger binding ligand is often necessary to prevent catalyst deactivation. N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is a common choice. The use of a chlorine-based system (CuCl) may be advantageous over a bromine-based system (CuBr) to suppress side reactions with the pyridine nitrogen.[10]

  • Initiator: A suitable alkyl halide initiator, such as ethyl α-bromoisobutyrate (EBiB), is used to initiate the polymerization.

  • Temperature: The polymerization temperature affects the equilibrium between the active and dormant species and thus the polymerization rate and control.

ATRP_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis & Purification Monomer_Purification Monomer & Comonomer Purification Reaction_Setup Reaction Setup (Solvent, Degassing) Monomer_Purification->Reaction_Setup Polymerization Polymerization (Heating) Reaction_Setup->Polymerization Catalyst_Prep Catalyst & Ligand Preparation Catalyst_Prep->Reaction_Setup Quenching Quenching (Cooling & Exposure to Air) Polymerization->Quenching Catalyst_Removal Catalyst Removal (Alumina Column) Quenching->Catalyst_Removal Purification Purification (Precipitation) Catalyst_Removal->Purification Characterization Characterization (GPC, NMR) Purification->Characterization

Caption: General workflow for ATRP of 5M2VP-based copolymers.

This protocol details the synthesis of a PS macroinitiator followed by its use in the polymerization of 5M2VP, adapted from procedures for 2-vinylpyridine.[7]

Materials:

  • Styrene (S), inhibitor removed.

  • This compound (5M2VP), inhibitor removed.

  • Ethyl α-bromoisobutyrate (EBiB) as initiator.

  • Copper(I) bromide (CuBr), purified.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand.

  • Anisole, anhydrous.

  • Methanol.

  • Neutral alumina.

Part 1: Synthesis of PS Macroinitiator

  • In a Schlenk flask, add CuBr (e.g., 0.072 g, 0.5 mmol) and anisole (10 mL).

  • Add styrene (e.g., 10.4 g, 100 mmol) and EBiB (e.g., 0.195 g, 1.0 mmol).

  • Add PMDETA (e.g., 0.087 g, 0.5 mmol) to the mixture.

  • Subject the solution to three freeze-pump-thaw cycles.[11]

  • Place the flask in an oil bath preheated to 110 °C and stir.

  • After the desired conversion (e.g., ~50%), quench the reaction by cooling and exposing to air.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the PS macroinitiator in a large excess of cold methanol, filter, and dry under vacuum.

Part 2: Synthesis of PS-b-P5M2VP

  • In a Schlenk flask, add CuBr (e.g., 0.036 g, 0.25 mmol) and the PS macroinitiator (e.g., 5.0 g).

  • Add 5M2VP (e.g., 5.95 g, 50 mmol) and anisole (10 mL).

  • Add PMDETA (e.g., 0.043 g, 0.25 mmol).

  • Perform three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 90 °C and stir.

  • Monitor the polymerization and quench as described above.

  • Purify the block copolymer by passing through a neutral alumina column and precipitating in cold hexane.

Living Anionic Polymerization

Living anionic polymerization offers unparalleled control over polymer architecture, yielding polymers with very narrow molecular weight distributions.[12][13] However, it requires stringent purification of all reagents and an inert atmosphere.

Causality Behind Experimental Choices:

  • Initiator: Organolithium initiators, such as sec-butyllithium, are commonly used. The stoichiometry of the initiator to monomer determines the molecular weight of the polymer.

  • Solvent: Polar aprotic solvents like tetrahydrofuran (THF) are typically used to solvate the growing anionic chain ends.

  • Temperature: Low temperatures (e.g., -78 °C) are crucial to minimize side reactions, such as nucleophilic attack on the pyridine ring.[2]

This protocol is based on established methods for vinylpyridines and requires rigorous anhydrous and anaerobic conditions.[14]

Materials:

  • This compound (5M2VP), rigorously purified and distilled from calcium hydride.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • sec-Butyllithium (s-BuLi) in cyclohexane, titrated.

  • Methanol, degassed.

Procedure:

  • Assemble a glass reactor under high vacuum and flame-dry all glassware.

  • Distill THF into the reactor.

  • Add the calculated amount of s-BuLi initiator via syringe.

  • Cool the reactor to -78 °C (dry ice/acetone bath).

  • Slowly distill the purified 5M2VP monomer into the stirred initiator solution. A color change should be observed, indicating the formation of the living anionic species.

  • Allow the polymerization to proceed for a designated time (e.g., 1 hour).

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Precipitate the polymer in a large excess of a non-solvent such as hexane, filter, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical reactivity ratios for the free-radical copolymerization of 2-methyl-5-vinylpyridine (MVP) with various comonomers at 60 °C.[15] Reactivity ratios (r1, r2) are crucial for predicting copolymer composition.[16]

Comonomer (M1)MVP (M2)r1r2r1*r2Copolymer Type
Styrene (St)MVP0.812 ± 0.0050.91 ± 0.02~0.74Random
Methyl Methacrylate (MMA)MVP0.46 ± 0.020.61 ± 0.08~0.28Tendency to alternate
Methyl Acrylate (MA)MVP0.172 ± 0.0070.88 ± 0.10~0.15Tendency to alternate
Acrylonitrile (AN)MVP0.116 ± 0.0030.27 ± 0.04~0.03Strong tendency to alternate

Applications in Specialty Polymers

The unique properties of P5M2VP make it a valuable component in a range of specialty polymer applications.

"Smart" pH-Responsive Materials

The pH-responsive nature of P5M2VP is central to its use in "smart" materials. Block copolymers containing P5M2VP can self-assemble into micelles in aqueous solution at neutral or basic pH. Upon a decrease in pH, the pyridine moieties become protonated, leading to the disassembly of the micelles and the release of any encapsulated cargo. This behavior is highly desirable for targeted drug delivery to acidic tumor microenvironments or within the endosomes of cells.[3][5] The slightly altered pKa of P5M2VP compared to P2VP allows for fine-tuning of this release profile.

Micelle_Disassembly Neutral/Basic pH Neutral/Basic pH Hydrophobic P5M2VP Block Hydrophobic P5M2VP Block Neutral/Basic pH->Hydrophobic P5M2VP Block Self-Assembled Micelle\n(Core-Shell Structure) Self-Assembled Micelle (Core-Shell Structure) Hydrophobic P5M2VP Block->Self-Assembled Micelle\n(Core-Shell Structure) Drug Encapsulation Drug Encapsulation Self-Assembled Micelle\n(Core-Shell Structure)->Drug Encapsulation Acidic pH Acidic pH Protonation of Pyridine Nitrogen Protonation of Pyridine Nitrogen Acidic pH->Protonation of Pyridine Nitrogen Hydrophilic P5M2VP Block Hydrophilic P5M2VP Block Protonation of Pyridine Nitrogen->Hydrophilic P5M2VP Block Micelle Disassembly Micelle Disassembly Hydrophilic P5M2VP Block->Micelle Disassembly Drug Release Drug Release Micelle Disassembly->Drug Release

Caption: pH-triggered disassembly of P5M2VP-containing micelles for drug release.

Catalysis and Metal Chelation

The pyridine units in P5M2VP can coordinate with transition metals to form polymer-supported catalysts.[3] These materials combine the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The electronic properties of the metal center can be tuned by the polymer backbone, potentially leading to enhanced catalytic performance in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.[15] Additionally, the metal-chelating properties of P5M2VP can be exploited for applications in environmental remediation, such as the removal of heavy metal ions from water.[1]

Smart Coatings and Membranes

Polymers containing vinylpyridine units are being explored for the development of smart coatings and membranes.[3] For instance, surfaces coated with P5M2VP-containing polymers can exhibit switchable wettability in response to changes in pH or temperature. This property is of interest for applications such as self-cleaning surfaces, anti-fouling coatings, and controlled-permeability membranes.[3]

Conclusion

This compound is a valuable monomer for the synthesis of specialty polymers with tunable properties. The presence of the 5-methyl group provides a handle to modulate the basicity, metal-coordinating ability, and solution behavior of the resulting polymers. By employing controlled polymerization techniques such as RAFT, ATRP, and living anionic polymerization, researchers can synthesize well-defined P5M2VP-based materials for a variety of advanced applications, from targeted drug delivery to catalysis and smart coatings. The protocols and insights provided in this application note serve as a foundation for the exploration and exploitation of this versatile monomer in the development of next-generation polymeric materials.

References

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  • Bokias, G., Staikos, G., & Iliopoulos, I. (2013). Radical copolymerization of 2-vinyl pyridine with functional methacrylates: Monomer reactivity ratios and thermal properties. Macromolecular Symposia, 325-326(1), 12-20.
  • Pitsikalis, M., Pispas, S., & Hadjichristidis, N. (2013). Radical copolymerization of 2-vinyl pyridine and oligo(ethylene glycol) methyl ether methacrylates: Monomer reactivity ratios and thermal properties. Polymer, 54(17), 4469-4476.
  • Drockenmuller, J., & Rempp, P. (2004). Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. Macromolecules, 37(14), 5163-5170.
  • IUPAC. (n.d.). Reversible-addition-fragmentation chain-transfer polymerization. IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

  • Polymer Science & Engineering Department, University of Massachusetts Amherst. (n.d.). Reactivity ratios and copolymer composition. Retrieved from [Link]

  • Lal, J., & McGrath, J. E. (2007). Synthesis and characterization of poly (2-vinylpyridine)-b-poly (methyl methacrylate). Journal of Polymer Science Part A-1: Polymer Chemistry, 5(7), 1777-1791.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410.
  • Morton, M., & Fetters, L. J. (1975). Homogeneous anionic polymerization of unsaturated monomers. Rubber Chemistry and Technology, 48(3), 359-409.
  • Matyjaszewski Polymer Group. (2022, November 7). Atom Transfer Radical Polymerization (ATRP) - Reaction Setup [Video]. YouTube. [Link]

  • Hsieh, H. L., & Quirk, R. P. (1996).
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  • Hirao, A., Hayashi, M., & Nakahama, S. (1996). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules, 29(9), 3353-3358.
  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Synthesis of Poly(methyl methacrylate) in a Pyridine Solution by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 39(20), 3443-3450.
  • Cheng, C. H., et al. (2020). b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their self-assembly behaviors. Polymers, 12(11), 2693.
  • Quirk, R. P., & Kim, J. (1991). Synthesis and Characterization of Narrow Molecular Weight Distribution AB and ABA Poly(vinylpyridine)−Poly(dimethylsiloxane) Block Copolymers via Anionic Polymerization. Macromolecules, 24(17), 4515-4522.
  • Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009).
  • Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization. Chemical reviews, 101(9), 2921-2990.
  • Gnanou, Y., & Taton, D. (2008).
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  • Bumbu, G. G., et al. (2016). Temperature-responsive properties of poly(4-vinylpyridine) coatings: influence of temperature on the wettability, morphology, and protein adsorption. RSC advances, 6(91), 87469-87477.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living radical polymerization by the RAFT process—a second update. Australian Journal of Chemistry, 65(8), 985-1076.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2009). Living radical polymerization by the RAFT process—a first update. Australian journal of chemistry, 62(11), 1402-1472.
  • Lim, H. N., et al. (2017). Comparative study of poly(4-vinylpyridine) and polylactic acid-block-poly(2-vinylpyridine) nanocomposites on structural, morphological and electrochemical properties. Sains Malaysiana, 46(7), 1135-1142.
  • Pispas, S. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1851-1873.
  • Jumadilov, T. K., et al. (2014). Features of Polymethacrylic Acid and Poly-2-Methyl-5-Vinylpyridine Hydrogels Remote Interaction in an Aqueous Medium. Journal of Chemistry and Chemical Engineering, 8(3), 251.
  • Sharma, S., et al. (2019). The selectivity of poly(2-vinylpyridine-block-methyl methacrylate) copolymer films: an AFM study. RSC advances, 9(30), 17351-17363.
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  • Theato, P. (2008). Temperature and pH dual-responsive poly(vinyl lactam) copolymers functionalized with amine side groups via RAFT polymerization. Polymer Chemistry, 1(8), 1259-1267.
  • Al-Jibori, S. A., et al. (2020). Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. Molecules, 25(11), 2655.
  • Santillán-Reyes, R., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666.
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  • Slinker, J. D., et al. (2003). Morphology-dependent Photophysical Properties of Poly-4-vinylpyridine Polymers Containing –Re(CO)3Cl. Inorganic chemistry, 42(14), 4323-4328.
  • Santillán-Reyes, R., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666.
  • Iurciuc-Tincu, C. E., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Polymers, 12(6), 1450.

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Troubleshooting & Optimization

Technical Support Center: Stabilization of 2-Methyl-5-vinylpyridine (MVP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 2-Methyl-5-vinylpyridine (MVP). This resource is designed to provide expert insights and practical solutions for the effective stabilization and handling of this highly reactive monomer. Uncontrolled polymerization can compromise experimental integrity, lead to material loss, and pose significant safety risks. This guide offers troubleshooting protocols and answers to frequently asked questions to ensure the stability and purity of your MVP.

Frequently Asked Questions (FAQs)

Q1: Why is an inhibitor necessary for storing 2-Methyl-5-vinylpyridine (MVP)?

A1: 2-Methyl-5-vinylpyridine possesses a reactive vinyl group attached to a pyridine ring, making it highly susceptible to spontaneous free-radical polymerization.[1] This process can be initiated by exposure to heat, light, or atmospheric oxygen.[2] Polymerization is an exothermic reaction that can become a runaway process, leading to a rapid increase in viscosity, solidification of the monomer, and potentially hazardous pressure buildup in a sealed container.[3][4] Inhibitors are added to scavenge the free radicals that initiate polymerization, thereby ensuring the monomer's stability during transport and storage.[2][5]

Q2: What are the most common inhibitors used for MVP stabilization?

A2: The most frequently used inhibitors for vinylpyridines, including MVP, are phenolic compounds. The two most common are:

  • 4-tert-Butylcatechol (TBC): Widely used for MVP and other reactive monomers like styrene and butadiene.[2][5] It is a highly effective free-radical scavenger.[5]

  • Monomethyl Ether of Hydroquinone (MEHQ or 4-Methoxyphenol): Another effective polymerization inhibitor for a range of vinyl monomers, including acrylates and styrenes, by neutralizing free radicals.[6][7][8]

Q3: How do inhibitors like TBC and MEHQ work?

A3: These inhibitors function as free-radical scavengers, but their mechanism is dependent on the presence of dissolved oxygen.[3][5] When a monomer is exposed to an initiator (like heat or light), it can form a monomer radical. This radical reacts rapidly with dissolved oxygen to form a peroxide radical (M-OO•). The inhibitor (InH), such as TBC or MEHQ, then donates a hydrogen atom to this peroxide radical.[7] This reaction terminates the kinetic chain of polymerization by forming a stable, non-reactive inhibitor radical (In•) and a hydroperoxide.[3][7] The inhibitor radical is too stable to initiate further polymerization.

Q4: What is the optimal concentration of an inhibitor?

A4: The required concentration varies depending on the specific inhibitor, the monomer, and the anticipated storage conditions (duration, temperature, light exposure). For TBC in similar monomers like styrene, a concentration of 10-15 mg/L (ppm) is often recommended.[3][5] For MEHQ, typical concentrations can range from tens to hundreds of ppm.[9] It is crucial to consult the manufacturer's Certificate of Analysis (CoA) for the specific concentration in your batch of MVP. Over-inhibiting can make subsequent intended polymerization difficult, while under-inhibiting risks premature polymerization.[5]

Q5: How can I tell if my MVP has started to polymerize?

A5: The initial signs of polymerization can be subtle. Key indicators include:

  • Increased Viscosity: The liquid will become noticeably thicker than a fresh sample.[4]

  • Color Change: The monomer may change from a colorless or pale yellow liquid to a brownish tint.[4]

  • Precipitate Formation: The appearance of solid particles or a general cloudiness in the solution.[4] If you observe any of these changes, the monomer's purity is compromised, and it may be unsuitable for your experiment.

Q6: Do I need to remove the inhibitor before my reaction?

A6: Yes, in most cases, the inhibitor must be removed before initiating a controlled polymerization.[2] The inhibitor's function is to prevent polymerization, so its presence will interfere with, or entirely block, your intended reaction. However, one advantage of MEHQ is that in some copolymerization systems, it may not need to be removed.[10]

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter during the handling and use of inhibited 2-Methyl-5-vinylpyridine.

Issue 1: Monomer appears viscous, discolored, or contains solid precipitates.
  • Root Cause Analysis: This is a clear indication that premature polymerization has occurred. This is typically caused by depletion of the inhibitor, often accelerated by improper storage conditions such as exposure to elevated temperatures, direct sunlight, or atmospheric oxygen over a prolonged period.

  • Immediate Action:

    • Safety First: Handle the material in a well-ventilated fume hood.[11] MVP is toxic and can be absorbed through the skin.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[11][12]

    • Verification: Perform a qualitative check for polymer presence as described in the protocol below.

  • Solution: If significant polymerization has occurred, the monomer is likely unsuitable for most applications requiring high purity. It is strongly recommended to dispose of the material according to your institution's hazardous waste guidelines and procure a fresh batch.

  • Preventative Measures:

    • Storage: Always store MVP in a cool, dark place, typically refrigerated (2-8°C is often recommended).[14][15]

    • Inert Atmosphere: Store the container tightly sealed, and for long-term storage, consider blanketing the headspace with an inert gas like nitrogen or argon to minimize oxygen exposure.[14]

Issue 2: My polymerization reaction fails to initiate or proceeds very slowly.
  • Root Cause Analysis: The most probable cause is the presence of the inhibitor in your reaction mixture. Even at ppm levels, inhibitors are highly effective at scavenging the radicals needed to start the polymerization process.

  • Troubleshooting Steps:

    • Confirm Inhibitor Removal: Did you perform an inhibitor removal step? If so, review your procedure for completeness.

    • Assess Removal Efficiency: The efficiency of the removal technique can vary. A standard aqueous base wash might not be sufficient if not performed thoroughly.

  • Solution: You must remove the inhibitor from the MVP monomer prior to use. See the detailed protocol below for a standard and effective removal method.

  • Expert Insight: It's a common oversight to assume that adding a large excess of initiator can overcome the inhibitor. While this can sometimes work, it's poor practice. It can lead to uncontrolled reaction kinetics, affect the polymer's molecular weight distribution, and is not a reproducible method.[16]

Issue 3: Inconsistent results between different batches of MVP.
  • Root Cause Analysis: Batch-to-batch variability can often be traced back to differences in inhibitor concentration or the age and storage history of the monomer. An older bottle, even if unopened, may have a partially depleted inhibitor level compared to a fresh one.

  • Troubleshooting Steps:

    • Check the CoA: Always compare the Certificate of Analysis for each batch, paying close attention to the specified inhibitor and its concentration.

    • Standardize Procedures: Ensure that your inhibitor removal and monomer purification procedures are identical for each experiment.

  • Solution: If you suspect inhibitor depletion in an older batch, you can perform a qualitative or quantitative analysis to check the inhibitor level. A simple colorimetric test is available for TBC.

  • Best Practice: For critical experiments, it is advisable to use a new bottle of monomer or to purify and re-stabilize a larger batch of monomer to be used across a series of experiments, ensuring a consistent starting material.

Visualization of MVP Polymerization and Inhibition

The following diagram illustrates the mechanism of free-radical polymerization and how a phenolic inhibitor like TBC or MEHQ intervenes to stabilize the monomer.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Uninhibited) cluster_inhibition 3. Inhibition Pathway I Initiator (Heat, Light) R Monomer Radical (M•) I->R Generates M MVP Monomer M->R Forms R2 Monomer Radical (M•) P Growing Polymer Chain (M-M-M•) R2->P Attacks M2 MVP Monomer M2->P Adds to Stable Stable Products (M-OOH + In•) R3 Monomer Radical (M•) ROO Peroxide Radical (M-OO•) R3->ROO Reacts with O2 Dissolved O₂ O2->ROO ROO->Stable Terminates Chain InH Inhibitor (InH) (e.g., TBC, MEHQ) InH->Stable

Caption: Free-radical polymerization and inhibition mechanism.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues encountered with MVP stabilization.

G start Start: Experiencing Issue with MVP q1 Observe Monomer: Viscous, Discolored, or Precipitate? start->q1 a1_yes Polymerization has occurred. Dispose of material safely. Review storage protocols. q1->a1_yes Yes q2 Reaction Fails to Initiate or is Sluggish? q1->q2 No end Problem Resolved a1_yes->end a2_yes Inhibitor is likely present. Perform inhibitor removal step. (See Protocol 2) q2->a2_yes Yes q3 Inconsistent Results Between Batches? q2->q3 No a2_yes->end a3_yes Check CoA for each batch. Standardize monomer prep. Consider quantitative inhibitor test. q3->a3_yes Yes q3->end No a3_yes->end

Sources

Technical Support Center: Purification of Crude 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methyl-5-vinylpyridine (MVP). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the handling and purification of this highly reactive monomer. The guidance herein is grounded in established chemical principles to ensure procedural safety, efficacy, and high-purity outcomes.

Part 1: Troubleshooting Guide

This section is designed to address specific problems that may arise during the purification of crude MVP. The format follows a logical progression from problem identification to cause analysis and validated solutions.

Q1: My crude MVP is dark yellow or brown and appears viscous. What is the cause, and can it still be purified?

A1: Immediate Cause: The dark coloration and increased viscosity are hallmark indicators of polymerization.[1] 2-Methyl-5-vinylpyridine is highly susceptible to free-radical polymerization, a process accelerated by heat, light, oxygen, and acidic contaminants.[2][3] The vinyl group is the reactive site for this undesirable reaction.

Root Cause Analysis & Solution Workflow:

  • Inhibition Failure: Crude MVP from synthesis may contain insufficient polymerization inhibitors or may have been stored improperly, leading to premature polymerization.

  • Can it be salvaged? Yes, if the polymerization is not extensive. The goal is to separate the monomer from the soluble and insoluble polymer fractions.

  • Recommended Action:

    • Step 1: Re-inhibition. Before heating, immediately add a polymerization inhibitor. A common and effective choice is 4-tert-butylcatechol (TBC) or hydroquinone at a concentration of 200-1000 ppm.[4] This will quench further radical formation.

    • Step 2: Filtration (if necessary). If solid polymer particles are visible, filter the crude material through a plug of glass wool or a coarse sintered glass funnel. This prevents clogging in the distillation apparatus.

    • Step 3: Proceed with Purification. The stabilized, filtered crude can now be subjected to purification, typically fractional vacuum distillation. Be aware that the yield of monomer will be reduced due to the loss from polymerization.

Q2: During vacuum distillation, the pressure in my system is unstable, and the boiling point is fluctuating. What's going wrong?

A2: Immediate Cause: Unstable pressure and fluctuating boiling points are typically due to either leaks in the vacuum apparatus or vigorous bumping/outgassing of the distillation mixture.

Root Cause Analysis & Solution Workflow:

  • System Leaks: Even minor leaks in ground glass joints, tubing, or seals will prevent the system from maintaining a stable, low pressure. This causes the boiling point to rise and fall as the pressure changes.

    • Solution: Before heating, perform a leak test. Evacuate the assembled, dry apparatus and close it off from the vacuum pump. A well-sealed system should show minimal pressure rise over several minutes. If a leak is present, carefully re-grease all joints with a suitable vacuum grease and ensure all connections are tight.

  • Bumping/Outgassing: Dissolved gases in the crude MVP or the sudden, explosive boiling of the liquid (bumping) can cause pressure surges.

    • Solution:

      • Use a Stir Bar or Boiling Chips: A magnetic stir bar provides a surface for smooth boiling. Ebullators or fresh boiling chips are also effective but may be less reliable under high vacuum.

      • Degassing: Before ramping up the heat, allow the stirred crude to remain under full vacuum at a low temperature for 15-30 minutes to remove dissolved volatile impurities and gases.

      • Gradual Heating: Apply heat slowly and evenly using an oil bath and a magnetic stirrer/hotplate to avoid localized superheating.

Q3: My final distilled MVP product turned yellow within a few hours/days, even when stored in the cold. Why is this happening and how can I prevent it?

A3: Immediate Cause: The yellowing of purified MVP is again due to polymerization and/or oxidation.[1] Standard distillation separates the monomer from non-volatile inhibitors present in the crude starting material. The resulting pure MVP is highly reactive and unstable.

Root Cause Analysis & Solution:

  • Lack of Post-Purification Stabilizer: Pure, uninhibited MVP will readily polymerize, even at refrigerated temperatures.[5]

    • Solution: Immediately after distillation, the purified MVP must be stabilized. Add a suitable inhibitor, such as 4-tert-butylcatechol (TBC), at a concentration of 100-500 ppm for storage.[4][6]

  • Exposure to Air (Oxygen): Oxygen can initiate polymerization.

    • Solution: Handle and store the purified, stabilized MVP under an inert atmosphere (e.g., nitrogen or argon).[5] Use amber glass bottles to protect from light, which can also initiate polymerization. Store in a refrigerator or freezer (2-8°C) to slow down any potential degradation pathways.[5][6]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties, handling, and analysis of 2-Methyl-5-vinylpyridine.

Q4: What are the most common impurities in crude 2-Methyl-5-vinylpyridine?

A4: The impurity profile of crude MVP depends on its synthetic route. A prevalent industrial method is the dehydrogenation of 2-methyl-5-ethylpyridine (MEP).[1][7] Common impurities include:

  • Unreacted Starting Material: 2-methyl-5-ethylpyridine (MEP).

  • Isomers: Other pyridine derivatives formed during synthesis.

  • Polymers: Oligomers and polymers of MVP.[1]

  • Byproducts: Other compounds resulting from side reactions during synthesis.[8]

The most effective method for removing these impurities is fractional vacuum distillation, which separates compounds based on their different boiling points.[7]

Q5: Why is vacuum distillation necessary? Can I distill MVP at atmospheric pressure?

A5: Distilling 2-Methyl-5-vinylpyridine at atmospheric pressure is strongly discouraged .

  • Causality: The boiling point of MVP at atmospheric pressure is approximately 181°C.[2] At this high temperature, the rate of thermal polymerization is extremely rapid.[1] Attempting to distill MVP at this temperature would likely result in the entire sample polymerizing in the distillation flask, potentially leading to a dangerous runaway reaction and equipment failure.

  • The Solution: Vacuum distillation lowers the boiling point to a much safer temperature. By reducing the pressure, the temperature required for boiling is significantly decreased, which minimizes the risk of thermal polymerization. For example, at a pressure of 15 mmHg, the boiling point is around 75-78°C, a much more manageable temperature.

Q6: What analytical methods are used to assess the purity of MVP?

A6: Several analytical techniques are suitable for determining the purity of MVP and identifying impurities.

  • Gas Chromatography (GC): This is the most common and effective method. It separates volatile compounds, allowing for precise quantification of MVP relative to impurities like residual MEP or other byproducts. A GC analysis can confirm purity levels greater than 99%.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the chemical structure of MVP and detect impurities.[10] The distinct signals for the vinyl and methyl protons can be integrated to assess purity against known standards.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used to separate MVP from its impurities.[11] This method is particularly useful for analyzing non-volatile components like polymers or inhibitors.[11]

Q7: What are the critical safety precautions for handling 2-Methyl-5-vinylpyridine?

A7: 2-Methyl-5-vinylpyridine is a hazardous chemical and must be handled with appropriate precautions.

  • Toxicity: It is toxic if swallowed, in contact with skin, and fatal if inhaled.[3]

  • Handling: Always handle MVP in a well-ventilated chemical fume hood.[3][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials like strong acids and oxidizing agents.[5][12][13] It should be stored under an inert atmosphere and stabilized with an inhibitor.[5]

Data & Protocols

Table 1: Physicochemical Properties of 2-Methyl-5-vinylpyridine
PropertyValueSource(s)
CAS Number 140-76-1[14]
Molecular Formula C₈H₉N[5]
Molecular Weight 119.16 g/mol [14]
Boiling Point 181°C (at 760 mmHg)[2]
Density ~0.98 g/cm³ (at 20°C)[3]
Refractive Index ~1.54 (at 20°C)[14]
Storage Temp. 2-8°C (Refrigerator)[5][6]
Diagram 1: Troubleshooting Flowchart for MVP Purification Issues

This diagram provides a logical decision tree for common problems encountered during MVP purification.

G start Problem Encountered During MVP Purification discoloration Is the crude MVP dark and/or viscous? start->discoloration instability Is the distillation pressure or temperature unstable? start->instability degradation Did the purified product degrade upon storage? start->degradation cause_poly Cause: Polymerization discoloration->cause_poly Yes cause_leak Cause: System leak or bumping instability->cause_leak Yes cause_stabilizer Cause: Lack of post-purification stabilizer and/or exposure to air/light. degradation->cause_stabilizer Yes sol_inhibit Solution: 1. Add inhibitor (e.g., TBC). 2. Filter if solids are present. 3. Proceed to distillation. cause_poly->sol_inhibit sol_leak Solution: 1. Check all joints/seals for leaks. 2. Use a stir bar or boiling chips. 3. Degas before heating. cause_leak->sol_leak sol_stabilizer Solution: 1. Add inhibitor (e.g., TBC) to pure product. 2. Store under inert gas (N2/Ar). 3. Use amber bottles and refrigerate. cause_stabilizer->sol_stabilizer

Caption: Troubleshooting decision tree for MVP purification.

Experimental Protocol: Fractional Vacuum Distillation of Crude MVP

This protocol describes a standard laboratory procedure for purifying crude 2-Methyl-5-vinylpyridine. Warning: This procedure must be performed in a certified chemical fume hood by trained personnel.

Materials & Equipment:

  • Crude 2-Methyl-5-vinylpyridine

  • Polymerization inhibitor (e.g., 4-tert-butylcatechol, TBC)

  • Round-bottom flask (distillation pot)

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks (multiple, for collecting fractions)

  • Vacuum pump with a cold trap and pressure gauge

  • Heating mantle or oil bath with magnetic stirring

  • Magnetic stir bar

  • Glass wool (optional)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Pre-treatment:

    • Charge the round-bottom flask with the crude MVP. Do not fill more than two-thirds full.

    • Add a magnetic stir bar.

    • Add a polymerization inhibitor (e.g., a few crystals of TBC) to the distillation pot. This is critical to prevent polymerization during heating.[9]

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased with vacuum grease and securely clamped.

    • Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Distillation:

    • Begin stirring the crude MVP.

    • Slowly evacuate the system using the vacuum pump. Aim for a stable pressure, typically between 10-20 mmHg.

    • Once the pressure is stable, begin to gently heat the distillation pot using the heating mantle or oil bath.

    • Forerun Collection: Collect the initial distillate (the "forerun") in a separate receiving flask. This fraction will contain low-boiling impurities. The head temperature will be unstable during this phase.

    • Main Fraction Collection: Once the head temperature stabilizes at the boiling point of MVP at the given pressure, switch to a clean receiving flask. Collect the main fraction of pure MVP. The distillate should be clear and colorless.

    • End of Distillation: Stop the distillation when the temperature begins to rise again or when only a small, dark, viscous residue remains in the pot. Do not distill to dryness to avoid the potential for detonation of peroxide impurities.

  • Post-treatment & Storage:

    • Allow the apparatus to cool completely before carefully venting the system to atmospheric pressure with an inert gas.

    • Immediately add a stabilizer (e.g., TBC, 100-500 ppm) to the collected pure MVP.

    • Transfer the stabilized product to a clean, dry, amber glass bottle. Purge the headspace with inert gas before sealing.

    • Store the bottle in a refrigerator (2-8°C).[5]

Diagram 2: Purification Workflow

This diagram illustrates the sequential steps for the successful purification of crude MVP.

G crude Crude MVP pretreat Pre-treatment (Add Inhibitor) crude->pretreat distill Fractional Vacuum Distillation pretreat->distill forerun Forerun (Discard) distill->forerun main_fraction Main Fraction (Pure MVP) distill->main_fraction residue Residue (Discard) distill->residue posttreat Post-treatment (Add Stabilizer) main_fraction->posttreat qc QC Analysis (GC, NMR) posttreat->qc storage Storage (2-8°C, Inert Gas) qc->storage

Caption: Step-by-step workflow for MVP purification.

References

  • The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. (2026). Vertex AI Search.
  • 2-Methyl-5-vinylpyridine | 140-76-1. (2025). ChemicalBook.
  • 2-Methyl-5-vinylpyridine. (2018). SIELC Technologies.
  • US2861997A - Stabilization of methyl, vinyl pyridine. (1958).
  • 2-methyl-5-vinylpyridine. (2024). ChemBK.
  • 2-Methyl-5-vinylpyrimidine. (n.d.). Benchchem.
  • 2-Methyl-5-vinylpyridine. (n.d.). PubChem.
  • Buy 2-Methyl-5-vinylpyridine from HANGZHOU LEAP CHEM CO., LTD. (n.d.). ECHEMI.
  • 2-Methyl-5-vinylpyridine synthesis. (n.d.). ChemicalBook.
  • Hazard Summary: 2-Methyl-5-Ethylpyridine. (n.d.). NJ.gov.
  • Safety D
  • 2-Methyl-5-vinylpyridine (TBC/t-BuOH stabilized). (n.d.). Sigma-Aldrich.
  • By-products from the Manufacture of 2-Methyl-5-ethylpyridine and 2-Methyl-5-vinylpyridine. (n.d.).
  • 2-Vinylpyridine. (n.d.). Wikipedia.
  • US2716119A - Process of making 2-methyl-5-vinyl pyridine. (1955).
  • 2-Methyl-5-vinyl-pyridine | 140-76-1. (n.d.). Manchester Organics.
  • 2-Methyl-5-vinylpyridine(140-76-1) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

Technical Support Center: Troubleshooting Side Reactions in 2-Methyl-5-vinylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-vinylpyridine (MVP). This guide is designed for researchers, chemists, and process development professionals who are working with this versatile monomer. The synthesis of MVP, most commonly achieved through the catalytic dehydrogenation of 2-methyl-5-ethylpyridine (MEP), is a high-temperature process susceptible to several side reactions that can impact yield, purity, and operational efficiency.

This document provides in-depth, experience-driven answers to common challenges, explains the chemical principles behind these issues, and offers validated protocols to mitigate them.

The Core Synthesis Pathway: Dehydrogenation of MEP

The industrial synthesis of 2-Methyl-5-vinylpyridine is predominantly accomplished via the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine.[1] The reaction is typically carried out at elevated temperatures over a solid catalyst.

Primary Reaction: 2-Methyl-5-ethylpyridine (MEP) → 2-Methyl-5-vinylpyridine (MVP) + Hydrogen (H₂)

This process, while direct, requires careful control of reaction parameters to maximize the yield of the desired vinylpyridine and suppress the formation of unwanted by-products.

MVP Synthesis MEP 2-Methyl-5-ethylpyridine (MEP) Vapor Feed Reactor Fixed-Bed Reactor (500-800°C) Catalyst MEP->Reactor Feed Products Crude Product Stream Reactor->Products Effluent MVP 2-Methyl-5-vinylpyridine (MVP) Products->MVP Separation H2 Hydrogen (H₂) Products->H2 Separation Byproducts Side Reaction Products Products->Byproducts Separation Side Reactions cluster_main Main Dehydrogenation Pathway cluster_side Side Reactions MEP 2-Methyl-5-ethylpyridine (MEP) MVP 2-Methyl-5-vinylpyridine (MVP) MEP->MVP + H₂ (Desired Product) Cracking Cracking Products (Picolines, Pyridine, etc.) MEP->Cracking C-C Cleavage (High Temp) Coke Coke / Carbon (On Catalyst) MEP->Coke Decomposition (High Temp) Polymer Poly(MVP) MVP->Polymer Polymerization (Heat, Radicals)

Caption: Competing reaction pathways in MVP synthesis.

Key Experimental Protocols
Protocol 4.1: Vapor-Phase Catalytic Dehydrogenation of MEP

This protocol is a generalized procedure based on established methods. [1]Researchers must adapt it to their specific equipment and safety protocols.

  • Reactor Setup: Pack a stainless steel tube reactor with a suitable dehydrogenation catalyst (e.g., tungstic oxide on a support). The catalyst bed should be secured with quartz wool plugs.

  • System Purge: Assemble the reactor in a furnace. Connect the inlet to a carrier gas (e.g., nitrogen) and the reactant feed line via a syringe pump. Connect the outlet to a condenser and collection flask. Purge the entire system with nitrogen for 30 minutes.

  • Heating: Heat the reactor to the target temperature (e.g., 700°C) under a slow flow of nitrogen.

  • Reactant Feed: Once the temperature is stable, begin feeding the 2-methyl-5-ethylpyridine (MEP) into a vaporizer unit or directly into the heated inlet where it will mix with the carrier gas. A typical space velocity to start with would be around 100-200 hr⁻¹.

  • Product Collection: The reactor effluent, a mixture of MVP, unreacted MEP, hydrogen, and by-products, is passed through a condenser (cooled with chilled water). The liquid condensate is collected in a flask.

  • Analysis: The collected liquid is analyzed by Gas Chromatography (GC) to determine the conversion of MEP and the selectivity to MVP and other by-products.

Protocol 4.2: Inhibited Vacuum Distillation of Crude MVP
  • Preparation: To the cooled, crude MVP condensate from Protocol 4.1, add a polymerization inhibitor (e.g., methylhydroquinone, ~100-200 ppm).

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all joints are properly sealed.

  • Evacuation: Slowly evacuate the system using a vacuum pump. A vacuum level of <20 mmHg is recommended.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions based on their boiling points at the operating pressure. Low-boiling cracking products will distill first, followed by unreacted MEP. The desired 2-Methyl-5-vinylpyridine fraction is collected next.

  • Shutdown: Once the MVP fraction is collected, turn off the heat and allow the system to cool completely before slowly releasing the vacuum. Do not distill to dryness, as this can concentrate potentially unstable residues.

References
  • ResearchGate. (n.d.). Living/controlled polymerization of vinylpyridines into sequence-regulated copolymers by Lewis pair. Retrieved from ResearchGate. [Link]

  • Reeder, J. A. (1955). U.S. Patent No. 2,716,119.
  • Dakota Chemicals. (2026). The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. Retrieved from Dakota Chemicals. [Link]

  • Grosvenor, P. A., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. [Link]

  • Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. (2024). Retrieved from a relevant chemical synthesis journal. [Link]

  • Alexandris, N., et al. (n.d.). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. PubMed Central. [Link]

  • Hernández-Gordillo, A., et al. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. [Link]

  • Anastasopoulou, A., et al. (n.d.). Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. MDPI. [Link]

  • Yugay, O., et al. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-vinylpyridine. PubChem Compound Database. [Link]

  • Mahan, J. E., et al. (n.d.). By-products from the Manufacture of 2-Methyl-5-ethylpyridine and 2-Methyl-5-vinylpyridine. ACS Publications. [Link]

  • Mahan, J. E., et al. (n.d.). By-Products - 5-ethylpyridine and 2-Methyl-5-vinyl pyridine. ACS Publications. [Link]

Sources

Technical Support Center: Optimizing Dehydrogenation of 2-Methyl-5-ethylpyridine for 2-Methyl-5-vinylpyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-vinylpyridine (MVP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the vapor-phase dehydrogenation of 2-Methyl-5-ethylpyridine (MEP). Here, we synthesize technical accuracy with field-proven insights to help you optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of temperature and other critical parameters in the dehydrogenation of MEP to MVP.

Q1: What is the optimal temperature range for the dehydrogenation of 2-Methyl-5-ethylpyridine (MEP) to 2-Methyl-5-vinylpyridine (MVP), and why is this range critical?

A1: The optimal temperature for the vapor-phase dehydrogenation of MEP is typically between 500°C and 800°C , with a more desirable range often cited around 700°C [1]. This temperature range is a critical balancing act between reaction kinetics and thermodynamics.

  • Below 500°C: The reaction rate is generally too slow to be commercially viable. The endothermic nature of the dehydrogenation reaction requires significant thermal energy to proceed at an appreciable rate.

  • Above 800°C: While higher temperatures can increase the initial conversion rate, they also promote undesirable side reactions. These include thermal cracking of the pyridine ring, leading to the formation of by-products like pyridine and picolines, and increased catalyst coking. Furthermore, the highly reactive MVP product is prone to polymerization at elevated temperatures, which can foul the reactor and downstream equipment.[2]

Therefore, maintaining the temperature within the optimal range is crucial for maximizing the yield and selectivity of MVP while minimizing catalyst deactivation and product loss.

Q2: How does temperature influence the selectivity of the dehydrogenation reaction?

A2: Temperature has a profound impact on the selectivity of the reaction. While the primary reaction is the dehydrogenation of the ethyl group to a vinyl group, higher temperatures provide the activation energy for alternative reaction pathways.

  • Optimal Temperature (around 700°C): At this temperature, the catalyst preferentially facilitates the cleavage of C-H bonds in the ethyl group, leading to high selectivity for MVP.

  • Excessively High Temperatures (>800°C): At these temperatures, the energy input is sufficient to break the more stable C-C bonds and bonds within the pyridine ring. This leads to cracking, resulting in a mixture of lower molecular weight by-products and a significant reduction in the selectivity for MVP. The increased formation of coke at higher temperatures also blocks active catalyst sites, further reducing selectivity.[3]

Q3: What are the most common catalysts used for this reaction, and how does temperature affect their performance and lifespan?

A3: The most effective catalysts for this process are typically based on metal oxides , particularly those from groups IV, V, and VI of the periodic table. A commonly cited example is a tungstic oxide catalyst [1].

Temperature significantly impacts both the activity and the deactivation rate of these catalysts:

  • Catalyst Activity: As with most chemical reactions, an increase in temperature (within the optimal range) will increase the catalytic activity, leading to a higher rate of conversion of MEP to MVP.

  • Catalyst Deactivation: The primary mode of deactivation at high temperatures is coking , where carbonaceous deposits form on the active sites of the catalyst. Higher temperatures accelerate the rate of coke formation, leading to a more rapid decline in catalyst activity.[3] Sintering, or the agglomeration of catalyst particles at very high temperatures, can also lead to a loss of active surface area and a permanent deactivation of the catalyst.

A well-controlled temperature profile is therefore essential for achieving a long catalyst lifetime and maintaining high process efficiency.

Q4: Is the use of an inert carrier gas necessary, and how does it relate to temperature optimization?

A4: While not strictly necessary, the use of an inert carrier gas, such as nitrogen or carbon dioxide , is highly recommended[1]. The carrier gas serves several important functions related to temperature and reaction control:

  • Improved Heat Transfer: The carrier gas helps to ensure a more uniform temperature distribution across the catalyst bed, preventing localized "hot spots" that can lead to increased side reactions and catalyst deactivation.

  • Reduced Partial Pressure: By diluting the reactant stream, the carrier gas reduces the partial pressure of MEP and MVP. According to Le Chatelier's principle, reducing the partial pressure of the products can help to shift the equilibrium towards the formation of more MVP.

  • Controlled Residence Time: The flow rate of the carrier gas can be used to control the residence time of the reactants in the catalyst bed, providing another parameter for optimizing the conversion and selectivity.

Section 2: Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during the dehydrogenation of MEP.

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of MEP 1. Insufficient Reaction Temperature: The temperature is below the optimal range, leading to slow reaction kinetics. 2. Catalyst Deactivation: The catalyst has lost activity due to coking or poisoning.[4] 3. High Space Velocity: The reactant is passing over the catalyst too quickly for efficient conversion.1. Increase Reactor Temperature: Gradually increase the temperature into the 500-800°C range, monitoring the product stream for changes in conversion and selectivity. 2. Catalyst Regeneration/Replacement: Regenerate the catalyst by controlled oxidation (burning off the coke) or replace it with a fresh batch.[5] 3. Reduce Space Velocity: Decrease the flow rate of the reactant feed to increase the residence time in the catalyst bed.
Poor Selectivity (High levels of by-products) 1. Excessive Reaction Temperature: The temperature is too high, promoting thermal cracking. 2. "Hot Spots" in the Catalyst Bed: Uneven temperature distribution is causing localized overheating. 3. Catalyst Acidity: The catalyst support may have acidic sites that promote cracking.1. Lower Reaction Temperature: Reduce the temperature to the lower end of the optimal range (e.g., 650-700°C) and observe the effect on the product distribution. 2. Improve Heat Transfer: Ensure uniform heating of the reactor and consider using an inert carrier gas to improve heat distribution. 3. Catalyst Modification: Consider a catalyst with a less acidic support or one that has been promoted to suppress cracking reactions.
Reactor/Downstream Fouling 1. MVP Polymerization: The highly reactive MVP product is polymerizing at high temperatures in the reactor or during condensation.[2] 2. Formation of High Molecular Weight By-products: "Heavy" by-products are condensing and accumulating.1. Introduce a Polymerization Inhibitor: Add a suitable inhibitor, such as certain organic polysulfides or catechol, to the product stream before condensation.[6] 2. Rapid Cooling: Ensure the product stream is cooled quickly after exiting the reactor to minimize the time spent at temperatures conducive to polymerization. 3. Optimize Temperature: Lowering the reaction temperature can reduce the rate of polymerization.
Rapid Catalyst Deactivation 1. High Operating Temperature: Accelerates the rate of coke formation.[3] 2. Impurities in the Feed: Sulfur or other compounds in the MEP feed can poison the catalyst. 3. High Partial Pressure of Reactants/Products: Can lead to increased coke precursor formation.1. Reduce Operating Temperature: Operate at the lowest temperature that provides an acceptable conversion rate. 2. Purify Feedstock: Ensure the MEP feed is of high purity and free from known catalyst poisons. 3. Use an Inert Diluent: Introduce an inert gas to reduce the partial pressure of hydrocarbons in the reactor.[1]
Troubleshooting Workflow for Low MEP Conversion

G start Low MEP Conversion Detected check_temp Is Temperature in Optimal Range (500-800°C)? start->check_temp increase_temp Gradually Increase Temperature check_temp->increase_temp No check_catalyst Is Catalyst Activity Confirmed? check_temp->check_catalyst Yes increase_temp->check_catalyst regen_catalyst Regenerate or Replace Catalyst check_catalyst->regen_catalyst No check_space_velocity Is Space Velocity Optimized? check_catalyst->check_space_velocity Yes regen_catalyst->check_space_velocity reduce_sv Decrease Feed Flow Rate check_space_velocity->reduce_sv No resolved Problem Resolved check_space_velocity->resolved Yes reduce_sv->resolved

Caption: Troubleshooting workflow for low MEP conversion.

Section 3: Experimental Protocols

Protocol 1: Vapor-Phase Dehydrogenation of MEP

This protocol outlines a general procedure for the laboratory-scale dehydrogenation of MEP.

Materials:

  • 2-Methyl-5-ethylpyridine (MEP), high purity

  • Dehydrogenation catalyst (e.g., tungstic oxide on a support)

  • Inert carrier gas (e.g., Nitrogen, N₂)

  • Quartz or stainless steel reactor tube

  • Tube furnace with temperature controller

  • Syringe pump for liquid feed

  • Condenser and collection flask

  • Gas chromatograph with a mass spectrometer (GC-MS) for analysis

Procedure:

  • Catalyst Packing: Pack a known amount of the dehydrogenation catalyst into the center of the reactor tube, securing it with quartz wool plugs.

  • System Assembly: Assemble the reactor system, placing the reactor tube inside the tube furnace. Connect the MEP feed line (via the syringe pump) and the inert gas line to the reactor inlet. Attach the condenser and collection flask to the reactor outlet.

  • Catalyst Activation (if required): Heat the catalyst under a flow of inert gas to the temperature specified by the manufacturer to activate it and remove any adsorbed moisture.

  • Reaction Start-up:

    • Set the furnace to the desired reaction temperature (e.g., 700°C).

    • Start the flow of the inert carrier gas (e.g., N₂).

    • Once the temperature has stabilized, begin feeding the liquid MEP into the reactor using the syringe pump. The MEP will vaporize upon entering the hot zone of the reactor.

  • Product Collection: The product stream exiting the reactor is passed through the condenser, and the liquid condensate (a mixture of MVP, unreacted MEP, and by-products) is collected in the collection flask, which should be cooled in an ice bath to minimize loss of volatile components.

  • Sampling and Analysis: Periodically take samples from the collected condensate for analysis by GC-MS to determine the conversion of MEP and the selectivity to MVP.

  • Shutdown:

    • Stop the MEP feed.

    • Maintain the inert gas flow while the reactor cools down to room temperature.

    • Turn off the furnace and the inert gas flow.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Collection & Analysis pack_catalyst Pack Catalyst in Reactor assemble_system Assemble Reactor System pack_catalyst->assemble_system heat_reactor Heat Reactor to Set Temperature assemble_system->heat_reactor start_gas_flow Start Inert Gas Flow heat_reactor->start_gas_flow start_mep_feed Start MEP Feed start_gas_flow->start_mep_feed collect_product Condense and Collect Product start_mep_feed->collect_product analyze_product Analyze by GC-MS collect_product->analyze_product

Caption: General experimental workflow for MEP dehydrogenation.

Section 4: Data Presentation

The following table summarizes the expected impact of temperature on key performance indicators in MEP dehydrogenation. The values are representative and may vary depending on the specific catalyst, space velocity, and other reaction conditions.

Temperature (°C) Typical MEP Conversion (%) Selectivity to MVP (%) Primary Concerns
450Low (< 10%)High (> 95%)Low reaction rate
550Moderate (20-30%)High (90-95%)Balancing rate and selectivity
700 High (40-60%) Good (85-90%) Optimal balance; moderate coking
800Very High (> 70%)Moderate (70-80%)Significant cracking and rapid coking

References

  • Effect of Reaction and Regeneration on the Production of Pyridine Bases through Glycerol and Ammonia Route. Journal of Materials and Applications. Available at: [Link]

  • Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. RSC Publishing. Available at: [Link]

  • Process of making 2-methyl-5-vinyl pyridine. Google Patents.
  • 5-Ethyl-2-methylpyridine. PubChem. Available at: [Link]

  • Coke Characteristics and Oxidation Kinetics on Spent Methylcyclohexane Dehydrogenation Catalysts. Diva-portal.org. Available at: [Link]

  • POLYMERIZATION INHIBITOR FOR N-VINYL PYRROLIDONE MONOMER AND USE THEREOF. European Patent Office. Available at: [Link]

  • Stabilization of methyl, vinyl pyridine. Google Patents.
  • Polymerization Inhibitor for vinyl-containing materials. Google Patents.
  • Metal-catalysed Pyridine Ring Synthesis. Wordpress. Available at: [Link]

  • The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. Vertex AI Search.
  • Polymerization in the presence of inhibitor?. ResearchGate. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Available at: [Link]

  • Polymerization Inhibitors. 3V Sigma USA. Available at: [Link]

  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. MDPI. Available at: [Link]

  • A kinetic rate expression for the time-dependent coke formation rate during propane dehydrogenation over a platinum alumina monolithic catalyst. ResearchGate. Available at: [Link]

  • Coke combustion kinetics of spent Pt-Sn/Al2O3 catalysts in propane dehydrogenation. ResearchGate. Available at: [Link]

  • Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738. ResearchGate. Available at: [Link]

  • 5-Ethyl-2-methylpyridine. Wikipedia. Available at: [Link]

  • Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. Available at: [Link]

  • Pyridine, 5-ethyl-2-methyl-. NIST WebBook. Available at: [Link]

  • The Comprehensive Evaluation of the Coke Formation and Catalyst Deactivation in the Propane Dehydrogenation Reactor: Computational Fluid Dynamics Modelling. Journal of Chemical and Petroleum Engineering. Available at: [Link]

  • 2-methyl-5-vinylpyridine. ChemBK. Available at: [Link]

  • Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. NIH. Available at: [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available at: [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC - NIH. Available at: [Link]

  • Thermal degradation of poly(vinylpyridine)s. OpenMETU. Available at: [Link]

  • Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds of Methanolic Leaves extract of Lepidium sativum. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Growth kinetics of the adsorbed layer of poly(2-vinylpyridine) – an indirect observation of desorption of polymers from substrates. RSC Publishing. Available at: [Link]

  • Development of an analytical method for nitrogen compounds in mainstream cigarette smoke using GC-MS. CORESTA. Available at: [Link]

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Technical Support Center: Optimizing 5-Methyl-2-vinylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the synthesis of 5-Methyl-2-vinylpyridine. We will explore the common synthetic routes and address the specific challenges that can impact reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

The two most prevalent industrial methods for the synthesis of this compound are the dehydrogenation of 5-methyl-2-ethylpyridine and the condensation of 2-picoline with formaldehyde.[1][2][3] The dehydrogenation process is a gas-phase catalytic reaction that typically occurs at high temperatures, while the condensation reaction is a liquid-phase process that can be performed under milder conditions.[1][3]

Q2: My yields are consistently low when using the dehydrogenation of 5-Methyl-2-ethylpyridine. What are the most probable causes?

Low yields in the dehydrogenation of 5-methyl-2-ethylpyridine can often be traced back to several key factors, including catalyst deactivation, suboptimal reaction temperatures, and the formation of byproducts.[4] A systematic approach to troubleshooting these issues is crucial for improving your synthetic outcome.

Troubleshooting Guide: Enhancing Yield in the Dehydrogenation of 5-Methyl-2-ethylpyridine

This section provides a detailed guide to diagnosing and resolving common issues encountered during the synthesis of this compound via the dehydrogenation of 5-methyl-2-ethylpyridine.

Issue 1: Catalyst Deactivation and Its Impact on Yield

Symptoms:

  • A noticeable decrease in the conversion rate of 5-methyl-2-ethylpyridine over time.

  • An increase in the formation of unwanted byproducts, such as tars and coke.

  • Visible changes in the catalyst's appearance, including discoloration or fouling.[5]

Root Causes and Remediation Strategies:

Cause Underlying Mechanism Recommended Corrective Action
Coke Formation At elevated temperatures, organic molecules can decompose and deposit carbonaceous materials (coke) onto the active sites of the catalyst, physically blocking them and reducing catalytic activity.[5]Catalyst Regeneration: A controlled burnout of the coke can be achieved by passing a stream of air or a steam-air mixture over the catalyst bed at a high temperature. The steam helps to moderate the exothermic nature of the coke combustion, preventing damage to the catalyst.
Sintering Prolonged exposure to high temperatures can cause the fine particles of the catalyst to agglomerate, which reduces the overall active surface area available for the reaction.[6]Temperature Optimization: It is critical to maintain the reactor temperature within the optimal range specified for the catalyst being used. Avoiding temperature spikes is essential. Employing a catalyst with enhanced thermal stability can also mitigate this issue.[6]
Poisoning Certain impurities present in the feedstock, such as sulfur or halogenated compounds, can irreversibly bind to the active sites of the catalyst, rendering them inactive.[5]Feedstock Purification: A purification step for the 5-methyl-2-ethylpyridine feed should be implemented. This can involve distillation or the use of an adsorbent bed to remove potential catalyst poisons before the feed enters the reactor.

Experimental Protocol: In-Situ Catalyst Regeneration

  • Reactor Purge: Halt the flow of the 5-methyl-2-ethylpyridine feed and purge the reactor with an inert gas, such as nitrogen, to eliminate any remaining organic vapors.

  • Introduction of Regeneration Gas: Gradually introduce a controlled flow of air or a mixture of steam and air into the reactor.

  • Controlled Temperature Increase: Slowly raise the temperature of the catalyst bed to the recommended regeneration temperature, typically between 550-650°C. Careful monitoring of the temperature is crucial to prevent overheating.

  • Holding Period: Maintain the regeneration temperature until the coke has been completely burned off. This is often indicated by a drop in the concentration of carbon dioxide in the effluent gas.

  • Cooling and Re-introduction of Reactant: After regeneration is complete, cool the catalyst bed under an inert atmosphere before reintroducing the 5-methyl-2-ethylpyridine feed.

Logical Workflow for Diagnosing Catalyst Deactivation

Sources

Technical Support Center: A Troubleshooting Guide for 2-Methyl-5-vinylpyridine Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-5-vinylpyridine (MVP) polymerization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of polymerizing this versatile yet challenging monomer. The unique structure of MVP, featuring both a polymerizable vinyl group and a coordinating pyridine ring, presents specific hurdles that require careful consideration.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into common issues, their underlying causes, and robust solutions.

Section 1: Monomer Purity and Handling - The Foundation of Success

The quality of your starting monomer is the single most critical factor determining the success of your polymerization. MVP is highly reactive and prone to spontaneous polymerization, especially when exposed to heat, light, or oxygen.[2] Commercial MVP is therefore shipped with inhibitors that must be removed immediately prior to use.

FAQ 1: My MVP monomer is brown and viscous. Can I still use it?

Answer: It is strongly advised not to use a monomer that is already brown and viscous. These are visual indicators of oligomerization or degradation. Using this monomer will lead to poorly controlled polymerization, unpredictable molecular weights, and potentially insoluble products.

  • Scientific Rationale: The vinyl group on the pyridine ring is susceptible to radical polymerization initiated by light, heat, or atmospheric oxygen.[2] The brown color indicates the formation of conjugated systems and other degradation byproducts, which can interfere with the desired polymerization mechanism.

  • Recommended Action: Procure fresh monomer for your experiments. Always store MVP in a refrigerator (2-8 °C), in the dark, and under an inert atmosphere (e.g., nitrogen or argon).[3]

FAQ 2: How do I effectively remove the polymerization inhibitor from MVP?

Answer: The most common and effective method for removing phenolic inhibitors like tert-butylcatechol (TBC) is to pass the monomer through a column of basic alumina.[4][5]

  • Scientific Rationale: Phenolic inhibitors are acidic and will readily adsorb onto the basic surface of the alumina, allowing the purified, inhibitor-free monomer to elute. This method is preferred over distillation, which can induce thermal polymerization if not performed under high vacuum and with extreme care.

  • Protocol: Inhibitor Removal using Basic Alumina

    • Preparation: Take a glass chromatography column and pack it with activated basic alumina. The amount should be roughly 10-20 times the weight of the monomer.

    • Pre-conditioning: Flush the column with an anhydrous, deoxygenated solvent that you will use for your polymerization (e.g., THF, toluene) to remove any adsorbed water or oxygen.

    • Loading: Under an inert atmosphere, carefully load the MVP monomer onto the column.

    • Elution: Elute the monomer using gentle pressure from an inert gas source. Collect the purified, colorless monomer in a Schlenk flask that has been previously dried and filled with an inert atmosphere.

    • Storage & Use: The purified monomer should be used immediately. If short-term storage is necessary, keep it in the freezer (-20 °C) under an inert atmosphere and in the dark for no more than a week.[6]

G cluster_prep Preparation cluster_process Purification Process (Inert Atmosphere) cluster_output Result prep1 Pack column with basic alumina prep2 Flush column with dry, deoxygenated solvent prep1->prep2 load Load MVP monomer prep2->load elute Elute with inert gas pressure load->elute collect Collect purified MVP in Schlenk flask elute->collect result Inhibitor-free MVP collect->result use Use immediately or store at -20°C (short-term) result->use

Section 2: General Polymerization Troubleshooting

This section addresses issues that can arise regardless of the specific polymerization technique employed.

FAQ 3: My polymerization failed to start or shows very low conversion. What went wrong?

Answer: This is a common issue often traced back to impurities in the reaction system or incorrect reaction conditions.

  • Scientific Rationale:

    • Oxygen: Molecular oxygen is a potent radical scavenger and can completely inhibit free-radical polymerizations (including ATRP and RAFT) by reacting with initiating or propagating radicals to form stable peroxy species.

    • Water: In anionic polymerization, water is a strong terminating agent that will protonate the propagating carbanion, killing the chain. In ATRP, water can affect the catalyst complex equilibrium.

    • Inhibitor Residue: Incomplete removal of the storage inhibitor will consume the initiator radicals, leading to a significant induction period or complete inhibition.[7]

    • Temperature: For thermally initiated systems, the temperature may be too low for the initiator to decompose at an adequate rate.[8]

  • Troubleshooting Workflow:

G start Problem: No/Low Conversion q1 Was the monomer purified correctly just before use? start->q1 q2 Were all reagents/solvents dry and deoxygenated? q1->q2 Yes sol1 Action: Re-purify monomer via alumina column. q1->sol1 No q3 Is the reaction temperature correct for the initiator? q2->q3 Yes sol2 Action: Dry solvents (e.g., over CaH2), degass via freeze-pump-thaw or sparging. q2->sol2 No q4 Is the initiator concentration appropriate? q3->q4 Yes sol3 Action: Verify initiator half-life at reaction temperature. Check thermostat. q3->sol3 No sol4 Action: Recalculate and verify initiator amount. q4->sol4 No end_node Restart Experiment q4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Section 3: Troubleshooting Controlled Radical Polymerization (ATRP & RAFT)

ATRP and RAFT are powerful techniques for synthesizing well-defined poly(2-Methyl-5-vinylpyridine) (PMVP), but they have their own unique challenges.

FAQ 4: My ATRP of MVP gives a polymer with a high polydispersity index (PDI > 1.5). How can I improve control?

Answer: Poor control in the ATRP of vinylpyridines often stems from interactions between the basic pyridine monomer and the copper catalyst, or from side reactions.

  • Scientific Rationale:

    • Catalyst Interaction: The nitrogen on the pyridine ring of MVP can act as a ligand, coordinating to the copper catalyst. This can alter the catalyst's activity and the ATRP equilibrium, leading to a loss of control.[4]

    • Side Reactions: Vinylpyridines are prone to side reactions, especially with more reactive bromide-based initiating systems. Quaternization of the pyridine nitrogen by the alkyl halide chain end can lead to branched or cross-linked structures and a broadening of the molecular weight distribution.[9]

    • Catalyst Oxidation: The Cu(I) activator is sensitive to oxidation. Insufficient deoxygenation will convert it to the deactivator Cu(II), slowing the reaction and leading to poor initiation efficiency.

  • Recommendations for Controlled ATRP of MVP:

    • Use a Chloride System: Switch from a bromide-based initiator (e.g., ethyl α-bromoisobutyrate) to a chloride-based one (e.g., methyl 2-chloropropionate). Alkyl chlorides are less reactive towards quaternization side reactions with the pyridine nitrogen.[9]

    • Choose a Strong Ligand: Use a strongly coordinating ligand like tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). These ligands form stable complexes with copper, minimizing displacement by the monomer and maintaining the ATRP equilibrium.[9]

    • Add Cu(II) Deactivator: Start the reaction with a small amount (e.g., 10-30 mol%) of the Cu(II) species (e.g., CuCl₂) in addition to the Cu(I) activator. This ensures that a sufficient concentration of deactivator is present from the beginning to reversibly deactivate the growing chains, a principle used in Activators Regenerated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP.[10]

    • Rigorous Deoxygenation: Perform at least three to five freeze-pump-thaw cycles on your reaction mixture to ensure all dissolved oxygen is removed.

ParameterRecommendation for MVPRationale
Initiator Alkyl Chloride (e.g., MCP)Reduces side reactions (quaternization) compared to bromides.[9]
Catalyst CuCl / Strong LigandStable complex minimizes interference from the monomer.[9]
Ligand TPMA or PMDETAForms a highly active and stable catalyst complex.
Additives 10-30% CuCl₂Ensures sufficient deactivator concentration for better control.
Solvent Anisole, DMF, TolueneShould be anhydrous and thoroughly deoxygenated.
Temperature 50 - 90 °CDependent on initiator and desired rate.
FAQ 5: My RAFT polymerization of MVP is slow and the molecular weight distribution is broad. What is the issue?

Answer: In RAFT polymerization, success hinges on the correct pairing of the RAFT agent (or CTA) with the monomer. An inappropriate CTA can lead to poor control, inhibition, or slow reaction rates.[11]

  • Scientific Rationale: The RAFT process relies on a rapid equilibrium between propagating radicals and dormant polymer chains capped with the RAFT agent. The reactivity of the C=S bond in the RAFT agent and the stability of the intermediate radical must be suitable for the specific monomer being polymerized. For a relatively activated monomer like MVP, a trithiocarbonate or a dithiobenzoate is generally a good choice.[12]

  • Recommendations for Controlled RAFT of MVP:

    • Select the Right RAFT Agent: For MVP, cumyl dithiobenzoate (CDB) or S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)yl trithiocarbonate (DDMAT) are excellent starting points.[12]

    • Optimize [CTA]:[Initiator] Ratio: A ratio of at least 5:1 is recommended. If the initiator concentration is too high, it will generate a significant number of "dead" chains that are not controlled by the RAFT agent, leading to a bimodal or broad molecular weight distribution.[13]

    • Ensure Thermal Stability: Ensure your chosen initiator (e.g., AIBN, V-50) has an appropriate decomposition rate at your reaction temperature. Peroxide initiators should generally be avoided as they can oxidize the thiocarbonylthio group of the RAFT agent.[14]

Section 4: Troubleshooting Anionic Polymerization

Anionic polymerization of MVP is extremely fast but notoriously difficult to control due to the high reactivity of the propagating carbanion.

FAQ 6: My anionic polymerization of MVP resulted in a gel or an insoluble, colored product. Why did this happen?

Answer: This is a classic sign of side reactions where the propagating anionic chain attacks the pyridine ring of another monomer or polymer unit, leading to branching and cross-linking.[6]

  • Scientific Rationale: The propagating carbanion is a strong nucleophile. It can attack the electrophilic carbon atoms within the pyridine ring of another MVP molecule. This side reaction is particularly problematic at temperatures above -60 °C and in less polar solvents.[6] The resulting branched or cross-linked polymer is often insoluble and may be colored due to the formation of complex conjugated structures.

G P_anion Propagating Anion (P-CH₂-CH⁻-Py) prop prop P_anion->prop side side P_anion->side Monomer MVP Monomer Polymer_Chain Another Polymer Chain prop->Monomer linear linear prop->linear side->Polymer_Chain crosslink crosslink side->crosslink

  • Recommendations for Successful Anionic MVP Polymerization:

    • Ultra-High Purity: All reagents (monomer, solvent, initiator) and glassware must be scrupulously purified and dried. Anionic polymerization is intolerant of protic impurities like water or alcohols.

    • Low Temperature: The polymerization must be conducted at very low temperatures, typically -78 °C (dry ice/acetone bath), to suppress the rate of side reactions relative to the rate of propagation.[6]

    • Polar Aprotic Solvent: Use a polar aprotic solvent like tetrahydrofuran (THF). THF helps to solvate the cation and create a more reactive "free" anion, which favors propagation over side reactions.[6]

    • Rapid Monomer Addition: The purified monomer should be added slowly and steadily to the initiator solution at low temperature to maintain a low instantaneous monomer concentration, which can help minimize side reactions.

References

  • BenchChem. (n.d.). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
  • BenchChem. (n.d.). 2-Methyl-5-vinylpyrimidine.
  • University of Florida. (n.d.). Anionic polymerization of 2-vinylpyridines: Studies of intermediate carbanions and their role in the stereochemistry of polymerization. UFDC Image Array 2.
  • Coote, M. L. (2010). Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage of Alkoxyamines. ANU Research School of Chemistry.
  • MDPI. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers.
  • BenchChem. (2026). The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity.
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  • Google Patents. (n.d.). Inhibitor removal from vinyl pyridines - US2826581A.
  • National Academic Digital Library of Ethiopia. (n.d.). Anionic Polymerization: Principles and Practice.
  • Polymer Source. (n.d.). Polymer Reference Materials-Poly(2-Vinyl Pyridine).
  • RSC Publishing. (2013). Which side-reactions compromise nitroxide mediated polymerization?. Polymer Chemistry.
  • ResearchGate. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.
  • ChemicalBook. (2024). 2-Vinylpyridine: Properties, Production process and Uses.
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  • Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide.
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  • BenchChem. (n.d.). Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 2,5-Divinylpyridine.
  • SpringerLink. (2024). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Monatshefte für Chemie - Chemical Monthly.
  • Boron Molecular. (n.d.). RAFT General Procedures.
  • RSC Publishing. (2013). Which side-reactions compromise nitroxide mediated polymerization?. Polymer Chemistry.
  • ACS Publications. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules.
  • ResearchGate. (n.d.). Copolymerization of vinyl chloride with 2-methyl-5-vinylpyridine.
  • ACS Publications. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules.
  • ResearchGate. (2017). How can i remove inhibitor from vinylpyridine? can i just use basic alumina or have to used vacuum distillation?.
  • NIH. (2022). Modelling Development in Radical (Co)Polymerization of Multivinyl Monomers. PMC.
  • RSC Publishing. (2021). Impact of side reactions on molar mass distribution, unsaturation level and branching density in solution free radical polymerization of n-butyl acrylate under well-defined lab-scale reactor conditions. Polymer Chemistry.
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Catalyst selection for 2-Methyl-5-ethylpyridine dehydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource meticulously designed for professionals in research, scientific endeavors, and drug development. This guide provides in-depth troubleshooting protocols and frequently asked questions for the catalytic dehydrogenation of 2-Methyl-5-ethylpyridine (MEP) to 2-Methyl-5-vinylpyridine (MVP), a critical process for producing a valuable monomer.

Introduction to MEP Dehydrogenation

The catalytic dehydrogenation of 2-Methyl-5-ethylpyridine (MEP) is an endothermic gas-phase reaction that yields 2-Methyl-5-vinylpyridine (MVP), an essential monomer in the synthesis of specialty polymers and other fine chemicals. The reaction is analogous to the industrial production of styrene from ethylbenzene. Success hinges on the selection and proper management of a robust catalyst that can operate efficiently at high temperatures while minimizing side reactions and deactivation. This guide provides practical, in-depth solutions to common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for MEP dehydrogenation?

A1: The most widely employed and commercially proven catalysts for the dehydrogenation of alkylaromatics like MEP are iron-based. Specifically, these are formulations of iron oxide (Fe₂O₃) promoted with potassium (K) and often a third component like chromium (Cr) or cerium (Ce).[1][2] This catalyst system is highly effective for the dehydrogenation of ethylbenzene to styrene, a chemically similar process.[3] While other metal oxides such as tungstic oxide and ceric oxide have been mentioned for this reaction, iron-based systems are predominant due to their balance of activity, selectivity, and cost-effectiveness.[4][5]

Q2: What is the specific role of potassium and chromium promoters in the iron oxide catalyst?

A2: Promoters are crucial for the performance and stability of the iron oxide catalyst.

  • Potassium (K): Potassium is a key electronic and structural promoter. It is generally accepted that potassium enhances the intrinsic activity of the catalyst.[5] It increases the catalyst's basicity, which helps to remove coke precursors from the surface, thereby extending the catalyst's lifespan. The active phase is often suggested to be a potassium ferrite (KFeO₂) species.[5]

  • Chromium (Cr): Chromium oxide (Cr₂O₃) primarily acts as a textural promoter or stabilizer.[1] It helps to maintain the high specific surface area of the active iron oxide phase during the high-temperature reaction, preventing rapid sintering and loss of activity.[1]

Q3: Why is steam used in the MEP dehydrogenation process?

A3: Steam is a critical component of the feed for several reasons:

  • Heat Carrier: As the dehydrogenation reaction is highly endothermic, steam serves as an excellent heat carrier to supply the required energy and maintain the high reaction temperature in the catalyst bed.[6]

  • Reduces Coking: Steam helps to minimize the formation of coke (carbonaceous deposits) on the catalyst surface through the water-gas shift reaction, where it gasifies carbon precursors. This is a primary mechanism for extending catalyst life.

  • Lowers Partial Pressure: Steam acts as a diluent, lowering the partial pressure of the reactant (MEP) and products. According to Le Chatelier's principle, this shifts the reaction equilibrium towards the product side (MVP and H₂), favoring higher conversion.

  • Lattice Oxygen Source: In promoted iron oxide systems, steam can re-oxidize reduced sites on the catalyst, acting as a source of lattice oxygen that participates in the dehydrogenation mechanism.[7]

Q4: What are the main side reactions that reduce selectivity to MVP?

A4: The primary side reactions involve the cracking or dealkylation of the MEP side chains at high temperatures. This leads to the formation of a range of lower-boiling pyridine derivatives. Common byproducts include 3-ethylpyridine, 3-vinylpyridine, 2,5-lutidine, 2-picoline, 3-picoline, and pyridine.[8] Minimizing these side reactions is a key challenge and is typically controlled by optimizing the catalyst formulation and reaction conditions.

Troubleshooting Guide

This section addresses specific, common problems encountered during MEP dehydrogenation experiments.

Problem 1: Low MEP Conversion

Low conversion of the MEP feedstock is a frequent issue that directly impacts process efficiency.

Potential Causes & Solutions

  • Insufficient Reaction Temperature:

    • Causality: Dehydrogenation is highly endothermic and requires a significant energy input. The reaction rate is strongly dependent on temperature.

    • Diagnosis: Monitor the temperature profile across the catalyst bed. A temperature drop greater than expected indicates insufficient heat supply.

    • Solution: Gradually increase the furnace temperature. The optimal range is typically between 500°C and 800°C.[4] Ensure the pre-heater is adequately heating the feed (MEP + steam) before it enters the reactor.

  • Catalyst Deactivation:

    • Causality: The catalyst may have lost activity due to coking or sintering. This is often seen as a gradual decline in conversion over time-on-stream.

    • Diagnosis: Compare current performance to the initial performance of the fresh catalyst. A significant drop indicates deactivation. Post-reaction analysis of the catalyst (e.g., TGA for coke, TEM for particle size) can confirm the cause.[9]

    • Solution: Proceed to the "Problem 3: Rapid Catalyst Deactivation" section for detailed troubleshooting and regeneration protocols.

  • High Space Velocity (Low Residence Time):

    • Causality: The feed is passing over the catalyst too quickly for the reaction to reach equilibrium or the desired conversion level.

    • Diagnosis: Calculate the Weight Hourly Space Velocity (WHSV). If it is higher than recommended values for your catalyst system, the residence time is too short.

    • Solution: Reduce the MEP feed flow rate while keeping the catalyst mass and other conditions constant. This increases the contact time between the reactant and the catalyst.

Problem 2: Poor Selectivity to MVP

High conversion with low selectivity indicates that the MEP is reacting but is being converted into undesirable byproducts.

Potential Causes & Solutions

  • Excessively High Reaction Temperature:

    • Causality: While high temperatures favor conversion, they also accelerate the rates of thermal cracking and other side reactions, which have high activation energies.[8]

    • Diagnosis: Analyze the product stream using Gas Chromatography (GC). An increase in the peaks corresponding to byproducts like picolines, lutidines, and pyridine confirms cracking.[8]

    • Solution: Reduce the reaction temperature in small increments (e.g., 10-15°C) and analyze the product distribution at each step to find the optimal balance between conversion and selectivity.

  • Incorrect Steam-to-MEP Ratio:

    • Causality: An insufficient amount of steam can lead to increased coke formation, which can alter the catalyst's surface properties and favor side reactions.

    • Diagnosis: Review the molar ratio of steam to MEP in the feed. This ratio is a critical parameter for maintaining catalyst performance.

    • Solution: Increase the steam-to-MEP molar ratio. This helps suppress coke formation and can improve selectivity by modifying the surface residence time of reactants and products.

  • Catalyst Acidity:

    • Causality: Acidic sites on the catalyst or support can catalyze cracking reactions. Iron oxide catalysts are typically basic, but the support material or impurities could introduce acidity.

    • Diagnosis: Characterize the catalyst's acidity using techniques like ammonia temperature-programmed desorption (NH₃-TPD).

    • Solution: If acidity is an issue, consider using a more basic catalyst formulation, for instance, by increasing the potassium promoter loading.[5]

Problem 3: Rapid Catalyst Deactivation

Rapid loss of catalyst activity necessitates frequent and costly regeneration or replacement.

Potential Causes & Solutions

  • Coking (Carbon Deposition):

    • Causality: This is the most common cause of deactivation in hydrocarbon processing.[10] At high temperatures, MEP, MVP, or byproduct molecules can polymerize or crack on the catalyst surface, forming carbonaceous deposits that block active sites and pores.[10]

    • Diagnosis: A visual inspection of the spent catalyst will often show a black coloration. A pressure buildup across the reactor can also indicate pore blockage. Thermogravimetric analysis (TGA) can quantify the amount of coke.[11]

    • Solution:

      • Prevention: Increase the steam-to-MEP ratio and optimize the temperature to minimize coke formation.

      • Regeneration: Perform a controlled burnout of the coke. See the Catalyst Regeneration Protocol below for a step-by-step guide.

  • Sintering:

    • Causality: The high operating temperatures can cause the small, active catalyst crystallites to agglomerate into larger, less active particles, resulting in an irreversible loss of surface area.[10]

    • Diagnosis: Characterize the fresh and spent catalyst using XRD or TEM to measure the crystallite size. A significant increase in size points to sintering.[9]

    • Solution: Sintering is largely irreversible. To prevent it, operate at the lowest possible temperature that still provides adequate conversion. Ensure the catalyst formulation includes thermal stabilizers like chromium oxide.[1]

  • Poisoning:

    • Causality: Impurities in the MEP feed or steam (e.g., sulfur or chlorine compounds) can strongly adsorb to the catalyst's active sites, chemically deactivating them.[10]

    • Diagnosis: Analyze the feedstock for common catalyst poisons. A sudden, sharp drop in activity (rather than a gradual decline) can be indicative of poisoning.

    • Solution: Purify the MEP feedstock and use deionized, purified water to generate steam. If poisoning has occurred, regeneration may require specific chemical treatments beyond a simple coke burnout.

Data & Protocols

Table 1: Comparison of Typical Dehydrogenation Catalysts
Catalyst SystemTypical PromotersOperating Temp. (°C)Steam/MEP Molar RatioMEP Conversion (%)MVP Selectivity (%)Key Features & References
Iron OxideK, Cr550 - 6508 - 1240 - 6085 - 95Industry standard, robust, good selectivity. Cr stabilizes surface area.[1]
Iron OxideK, Ce550 - 6508 - 1245 - 6588 - 96Ce can enhance activity and stability.[2]
Tungstic OxideNone specified~700Not specified25 - 40ModerateMentioned in early literature; less common now.[4]
Platinum-TinSn on Al₂O₃580 - 620N/A (H₂ co-feed)HighVariableHigh activity but prone to coking and different mechanism. Included for comparison.[12][13]
Experimental Protocol: Catalyst Performance Testing

This protocol outlines a standard procedure for evaluating catalyst performance in a lab-scale fixed-bed reactor.

  • Catalyst Preparation & Loading:

    • Weigh 1.0 - 5.0 g of the catalyst pellets or powder.

    • If powder, press into pellets and sieve to a consistent particle size (e.g., 250-425 μm) to prevent pressure drop issues.

    • Load the catalyst into the center of a quartz or stainless-steel fixed-bed reactor tube, securing it with quartz wool plugs.

  • System Purge & Leak Check:

    • Assemble the reactor in the furnace and connect all gas and liquid lines.

    • Pressurize the system with an inert gas (N₂ or Ar) to ~1.5x the intended operating pressure and check for leaks.

    • Purge the system with inert gas at a flow rate of 50-100 mL/min for at least 1 hour while heating the reactor to the desired temperature.

  • Reaction Initiation:

    • Set the furnace to the desired reaction temperature (e.g., 600°C).

    • Start the flow of deionized water using an HPLC pump into a heated vaporization zone to generate steam.

    • Start the flow of MEP using a separate HPLC pump, mixing it with the steam before the reactor inlet. Set the flow rates to achieve the desired WHSV and steam-to-MEP ratio.

    • Switch the gas flow from inert gas to the steam/MEP mixture.

  • Product Analysis:

    • Allow the reaction to stabilize for at least 1-2 hours.

    • Collect the reactor effluent in a cold trap.

    • Analyze the liquid products periodically using an offline or online Gas Chromatograph (GC) equipped with a suitable column (e.g., DB-5) and an FID detector to determine MEP conversion and product selectivity.

  • Shutdown:

    • Stop the MEP and water pumps.

    • Switch the gas flow back to an inert gas to purge the system.

    • Cool the reactor down to room temperature under the inert gas flow.

Experimental Protocol: Catalyst Regeneration (Coke Burnout)
  • Purge: After the reaction, stop the MEP feed and purge the reactor with steam or an inert gas at the reaction temperature for 1-2 hours to remove adsorbed hydrocarbons.

  • Oxidation: Gradually introduce a diluted air stream (e.g., 2-5% O₂ in N₂) into the reactor at a controlled flow rate.

  • Temperature Control: Monitor the catalyst bed temperature closely. The coke burnout is exothermic and can cause temperature spikes (runaway), which can sinter the catalyst. If the temperature rises too rapidly, reduce the oxygen concentration or flow rate. Maintain the temperature between 500-650°C.

  • Completion: Continue the air/N₂ flow until the concentration of CO₂ in the effluent gas, as measured by an online analyzer or GC, returns to baseline. This indicates that all the coke has been burned off.

  • Re-start: Purge the system with inert gas again before re-introducing the reaction feed.

Visualizations

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis & Shutdown cluster_regen Regeneration (If Needed) prep Catalyst Sieving & Loading purge System Purge (N2 Flow) prep->purge heat Heat to Temp. (e.g., 600°C) purge->heat feed Introduce Feed (MEP + Steam) heat->feed react Run Reaction (Time-on-Stream) feed->react collect Collect Effluent (Cold Trap) react->collect regen_purge Purge Hydrocarbons react->regen_purge gc GC Analysis (Conversion & Selectivity) collect->gc shutdown Shutdown (Cool under N2) gc->shutdown Data Evaluation restart Return to Reaction shutdown->restart burnout Coke Burnout (Air/N2 Flow) regen_purge->burnout burnout->restart

Caption: Experimental workflow for MEP dehydrogenation catalyst testing.

Catalyst Deactivation Pathways

G cluster_causes Primary Causes cluster_factors Contributing Factors Deactivation Rapid Catalyst Deactivation Coking Coking (Carbon Deposition) - Blocks Active Sites - Plugs Pores Deactivation->Coking Sintering Sintering (Thermal Agglomeration) - Loss of Surface Area - Irreversible Deactivation->Sintering Poisoning Poisoning (Chemical Adsorption) - Feed Impurities (S, Cl) - Blocks Active Sites Deactivation->Poisoning HighTemp High Temperature HighTemp->Coking HighTemp->Sintering LowSteam Low Steam/MEP Ratio LowSteam->Coking ImpureFeed Impure Feedstock ImpureFeed->Poisoning

Caption: Key pathways and factors leading to catalyst deactivation.

References

  • Coulson, E. (n.d.). Process of making 2-methyl-5-vinyl pyridine. U.S. Patent No. 2,716,119. Google Patents.
  • Witoon, T., et al. (2022). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI. Retrieved from [Link]

  • Mahan, J. E., & Adams, C. E. (1950). By-Products - 5-ethylpyridine and 2-Methyl-5-vinyl pyridine. Industrial and Engineering Chemistry, 42(1), 72-76.
  • Muhler, M. (n.d.). Iron Oxides as dehydrogenation catalysts (Surface Structure). Refubium - Freie Universität Berlin Repository. Retrieved from [Link]

  • Lee, E. H. (1974). Iron Oxide Catalysts for Dehydrogenation of Ethylbenzene in the Presence of Steam.
  • Witoon, T., et al. (2022). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI. Retrieved from [Link]

  • Reid, E. B. (1954). Process for the production of 2-methyl-5-ethyl pyridine. U.S. Patent No. 3,846,435. Google Patents.
  • Addiego, W. P., et al. (2004). Iron oxide-based honeycomb catalysts for the dehydrogenation of ethylbenzene to styrene. ResearchGate. Retrieved from [Link]

  • Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 2(5), 754-762. Retrieved from [Link]

  • Ivanchina, E., et al. (2014). Determination of the Optimal Operation Mode of the Platinum Dehydrogenation Catalysts.
  • Jo, Y. S., et al. (2021). Regeneration of Pt-Sn/Al2O3 Catalyst for Hydrogen Production through Propane Dehydrogenation Using Hydrochloric Acid. MDPI. Retrieved from [Link]

  • Burt, S. P., et al. (2018). MOF-Derived Iron Catalysts for Nonoxidative Propane Dehydrogenation. Journal of Physical Chemistry C, 122(50), 28637-28644.
  • Jagadeesh, R. V., et al. (2017).
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • Sembaev, D. Kh., et al. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. Retrieved from [Link]

  • Ge, H., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. National Institutes of Health. Retrieved from [Link]

  • Sembaev, D. Kh., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127-131. Retrieved from [Link]

  • Dumesic, J. A., et al. (2016). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology, 6(1), 123-135.
  • Sembaev, D. Kh., et al. (2004). Scheme of 2-mehyl-5-ethylpyridine (MEP) oxidative conversion. ResearchGate. Retrieved from [Link]

  • Johnson, M. F. L. (1991). Dehydrogenation process. U.S. Patent No. 4,996,387. Google Patents.
  • Kim, C., et al. (2013). Ce-promoted Fe-K-Mg catalyst and its application in dehydrogenation of ethylbenzene. ResearchGate. Retrieved from [Link]

  • Takeba, K., et al. (1960). Continuous production of 2-methyl-5-ethylpyridine. U.S. Patent No. 2,935,513. Google Patents.
  • Hwang, S., et al. (2023). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. MDPI. Retrieved from [Link]

  • Sani, U., et al. (2022). Tunable Morphologies of Fe‐Embedded Cr‐MOF Derived Catalyst for Efficient CO2 Hydrogenation. ResearchGate. Retrieved from [Link]

  • Sekine, Y., et al. (2007). High performance of Fe-K oxide catalysts for dehydrogenation of ethylbenzene to styrene with an aid of ppm-order Pd. Waseda University Repository. Retrieved from [Link]

  • Ruland, H., et al. (2022). Identifying Performance Descriptors in CO2 Hydrogenation over Iron‐Based Catalysts Promoted with Alkali Metals. National Institutes of Health. Retrieved from [Link]

  • Wang, Y., et al. (2024). Stabilized Fe7C3 catalyst with K–Mg dual promotion for robust CO2 hydrogenation to high-value olefins. National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Fractional Distillation of 2-Methyl-5-vinylpyridine (MVP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the fractional distillation of 2-Methyl-5-vinylpyridine (MVP). This document is designed for researchers, chemists, and drug development professionals who handle the purification of this highly reactive monomer. As a versatile building block in polymer science and fine chemical synthesis, purifying MVP is a critical yet challenging step.[1] This guide provides field-proven insights, troubleshooting protocols, and essential safety information to help you navigate the complexities of MVP distillation successfully.

The primary challenge in handling MVP is its propensity to undergo spontaneous, often aggressive, polymerization when exposed to heat, light, or air.[2][3] This guide is structured to address this core issue head-on, moving from fundamental principles to specific troubleshooting scenarios and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs) & Core Principles

This section addresses the most common questions and foundational concepts for handling MVP distillation.

Q1: What makes the fractional distillation of 2-Methyl-5-vinylpyridine so difficult?

The principal difficulty lies in the molecule's vinyl group, which is highly susceptible to free-radical polymerization, especially at the elevated temperatures required for distillation.[1] This can lead to several critical problems:

  • Yield Loss: The monomer converts into a non-volatile polymer, significantly reducing the yield of the desired purified liquid.

  • Equipment Fouling: Solid polymer can form within the distillation column, reboiler, and condenser, leading to blockages that are difficult and hazardous to clean.[4]

  • Safety Hazards: Uncontrolled, exothermic polymerization can lead to a rapid increase in temperature and pressure within the distillation apparatus, posing a risk of vessel rupture.

Therefore, all distillation procedures must be conducted under conditions that mitigate this risk, primarily through vacuum distillation to lower the boiling point and the mandatory use of polymerization inhibitors.

Q2: Under what conditions should MVP be distilled?

To minimize thermal stress and prevent polymerization, MVP must be distilled under reduced pressure (vacuum). Distilling at atmospheric pressure is not recommended due to the high boiling point, which would almost certainly induce rapid polymerization.

The appropriate vacuum level and corresponding boiling point should be chosen to keep the reboiler temperature as low as possible, ideally below 120°C.

Table 1: Boiling Point of 2-Methyl-5-vinylpyridine at Various Pressures

Pressure (mmHg)Boiling Point (°C)Pressure (kPa)
760~181101.3
100~10813.3
50~956.7
20~782.7
10~651.3
1.2~77 (Vapor)0.16

Note: Data compiled from multiple sources.[5][6][7] Actual temperatures may vary based on system efficiency and purity of the material.

Q3: What are polymerization inhibitors and how should they be used during distillation?

Polymerization inhibitors are chemical compounds that scavenge free radicals, which are the initiators of the polymerization chain reaction. For vinylpyridines, common inhibitors include 4-tert-butylcatechol (TBC) and various organic polysulfides.[4][8]

Causality: Inhibitors are essential because even under vacuum, the distillation temperature can be sufficient to generate initiating radicals. The inhibitor acts as a "radical sink," sacrificing itself to protect the MVP monomer. It is crucial that a non-volatile inhibitor is added directly to the reboiler before heating begins. This ensures the liquid phase is protected throughout the distillation process. A common practice is to use a combination of inhibitors, such as an organic polysulfide with catechol, for enhanced stability.[4]

Q4: My downstream application is sensitive to inhibitors. How can they be removed post-distillation?

If the purified MVP must be inhibitor-free, the inhibitor should be removed immediately before use, not before storage. Storing purified, uninhibited MVP is extremely hazardous. The most common method for removing phenolic inhibitors like TBC is to pass the liquid through a column of basic alumina.[9][10]

Section 2: Troubleshooting Distillation Problems

This section provides a systematic guide to diagnosing and solving common issues encountered during MVP distillation.

Problem 1: Polymerization Detected in the Reboiler or Column
  • Symptoms:

    • Liquid in the reboiler becomes viscous or solidifies completely.

    • A glassy, insoluble polymer coats the flask walls.

    • Vacuum level becomes unstable or pressure rises uncontrollably.

    • Distillation rate slows or stops entirely.

  • Root Causes & Solutions:

    • Insufficient Inhibitor: The initial amount was too low or its efficacy was consumed.

      • Solution: Immediately cool the system and safely terminate the distillation. For future runs, increase the inhibitor concentration (e.g., 0.1 to 0.5 wt%). Ensure the inhibitor is fully dissolved before applying heat.

    • Excessive Reboiler Temperature: The heating mantle is set too high, or the vacuum is insufficient.

      • Solution: Operate at a lower pressure to reduce the boiling point. Use a liquid bath (oil or water) for more uniform heating and avoid localized hotspots from a heating mantle.

    • Air Leak in the System: Oxygen is a potent initiator of free-radical polymerization.

      • Solution: Before heating, ensure all joints are perfectly sealed and the system can hold a stable vacuum. Use high-quality grease on all ground-glass joints.

Problem 2: Poor Separation from Contaminants (e.g., 2-methyl-5-ethylpyridine)
  • Symptoms:

    • Gas Chromatography (GC) analysis of distilled fractions shows significant levels of impurities. The most common impurity from synthesis is the starting material, 2-methyl-5-ethylpyridine.[11]

  • Root Causes & Solutions:

    • Inefficient Distillation Column: The column has too few theoretical plates for the separation.

      • Solution: Use a more efficient column, such as a Vigreux or, for higher purity, a packed column (e.g., with Raschig rings or structured packing). The required efficiency depends on the boiling point difference between MVP and the impurity.

    • Incorrect Reflux Ratio: Too much product is being taken off compared to the amount being returned to the column for equilibration.

      • Solution: Use a distillation head that allows for manual or automatic control of the reflux ratio. Start with a high reflux ratio (e.g., 10:1) to establish equilibrium, then gradually decrease it to begin takeoff.

    • Unstable Vacuum: Fluctuations in pressure change the boiling points and disrupt the separation equilibrium within the column.

      • Solution: Use a high-quality vacuum pump with a digital vacuum regulator and a cold trap to protect the pump and stabilize the system pressure.

Section 3: Standard Operating Protocols

These protocols provide step-by-step guidance for key procedures. Warning: These activities must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[5]

Protocol 1: Removal of TBC Inhibitor Using an Alumina Column

This protocol is for preparing small quantities of inhibitor-free MVP for immediate use.

  • Preparation:

    • Take a glass chromatography column and add a small plug of glass wool at the bottom.

    • Fill the column with activated basic alumina (Brockmann I, standard grade). The amount should be approximately 10-20 times the weight of the MVP to be purified.

    • Place a collection flask (e.g., a round-bottom flask) under the column.

  • Execution:

    • Gently pour the inhibited MVP onto the top of the alumina bed.

    • Allow the liquid to percolate through the column under gravity. Do not apply pressure, as this can generate heat.

    • The TBC inhibitor will be adsorbed onto the alumina, and the eluent will be inhibitor-free MVP.

  • Post-Procedure:

    • The purified MVP is now highly reactive and should be used immediately .

    • If there is any delay, the flask should be chilled in an ice bath and kept under an inert atmosphere (Nitrogen or Argon).[12]

Protocol 2: Laboratory-Scale Vacuum Fractional Distillation of MVP
  • Apparatus Setup:

    • Assemble a vacuum distillation setup consisting of a round-bottom flask (reboiler), a packed distillation column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

    • Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).

    • Use a magnetic stirrer in the reboiler for smooth boiling.

  • Pre-Distillation:

    • Charge the reboiler with the crude MVP.

    • Add a non-volatile polymerization inhibitor (e.g., ditertiarybutyl polysulfide at 0.5 wt%).[4]

    • Seal all joints securely.

  • Execution:

    • Turn on the condenser cooling fluid.

    • Slowly and carefully evacuate the system to the target pressure (e.g., 10-20 mmHg).

    • Once the vacuum is stable, begin heating the reboiler using an oil bath.

    • Increase the temperature gradually until the MVP begins to boil and reflux in the column.

    • Allow the column to equilibrate under total reflux for at least 30 minutes. This allows the separation gradient to establish.

    • Begin collecting the distillate at a slow, steady rate. Monitor the head temperature; it should remain constant during the collection of the main fraction.

    • Collect any low-boiling impurities as a forerun fraction.

    • Collect the pure MVP fraction.

    • Stop the distillation before the reboiler is completely dry to prevent the formation of potentially explosive peroxides and overheating of residues.

  • Shutdown:

    • Remove the heating bath and allow the system to cool under vacuum.

    • Once cool, slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen.

    • Add a storage inhibitor (e.g., TBC) to the purified MVP if it is to be stored.[8]

Section 4: Safety First - Handling MVP

2-Methyl-5-vinylpyridine is a hazardous substance and must be handled with extreme care.[13]

  • Toxicity: Harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction.[13][14] It can cause severe skin burns and eye damage.[13]

  • Flammability: MVP is a combustible liquid.[5][6] Keep away from heat, sparks, and open flames.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[5]

    • Lab Coat: A flame-resistant lab coat is required.

  • Handling:

    • Always work in a well-ventilated chemical fume hood.

    • Store containers tightly closed in a cool, well-ventilated area, away from sources of ignition.[5]

    • Emergency shower and eyewash stations must be readily accessible.[5]

Section 5: Visual Guides & Data

Diagram 1: Troubleshooting Workflow for MVP Distillation

G start Distillation Failure Occurs q1 Is reboiler content viscous or solid? start->q1 poly_cause Likely Polymerization Event q1->poly_cause Yes purity_cause Poor Separation or Purity q1->purity_cause No q2 Was inhibitor added? poly_cause->q2 sol_inhibitor ACTION: Add non-volatile inhibitor before next run. q2->sol_inhibitor No q3 Was there an air leak? q2->q3 Yes sol_leak ACTION: Check all seals and joints. Ensure stable vacuum. q3->sol_leak Yes q4 Was reboiler temp >120°C? q3->q4 No sol_temp ACTION: Use lower pressure (higher vacuum) to reduce boiling point. q4->sol_temp Yes q5 Is column efficient enough? (e.g., packed vs. Vigreux) purity_cause->q5 sol_column ACTION: Use a column with more theoretical plates. q5->sol_column No q6 Was reflux ratio controlled? q5->q6 Yes sol_reflux ACTION: Equilibrate column under total reflux before takeoff. q6->sol_reflux No q7 Was vacuum stable? q6->q7 Yes sol_vacuum ACTION: Use a vacuum regulator. Check pump and trap. q7->sol_vacuum No

Caption: Troubleshooting logic for MVP distillation failures.

Diagram 2: Experimental Workflow for MVP Purification

G cluster_prep Preparation cluster_distill Vacuum Distillation cluster_post Post-Distillation Handling crude_mvp Crude MVP (with storage inhibitor) add_inhibitor Add non-volatile distillation inhibitor crude_mvp->add_inhibitor setup Assemble Apparatus add_inhibitor->setup evacuate Evacuate System setup->evacuate heat Heat & Equilibrate evacuate->heat collect Collect Fractions (Forerun, Main, Residue) heat->collect analyze Analyze Purity (GC) collect->analyze use_now Option 1: Use Immediately analyze->use_now store Option 2: Add Storage Inhibitor & Store Cold/Dark analyze->store

Caption: Workflow from crude MVP to purified product.

References

  • PubChem. (n.d.). 2-Methyl-5-vinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine, 2-Methyl-5-Vinyl. NJ.gov. Retrieved from [Link]

  • BenchChem. (2026). The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. BenchChem.
  • ChemBK. (2024). 2-methyl-5-vinylpyridine. ChemBK. Retrieved from [Link]

  • LookChem. (n.d.). 2-Methyl-5-vinylpyridine. LookChem. Retrieved from [Link]

  • Bloch, H. S. (1958). U.S. Patent No. 2,861,997. Google Patents.
  • BenchChem. (n.d.). 2-Methyl-5-vinylpyrimidine. BenchChem.
  • Reitmeier, R. E. (1955). U.S. Patent No. 2,716,119. Google Patents.
  • Wikipedia. (n.d.). 2-Vinylpyridine. Wikipedia. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis. BenchChem.
  • Phillips Petroleum Co. (1958). U.S. Patent No. 2,826,581. Google Patents.
  • ResearchGate. (2017). How can I remove inhibitor from vinylpyridine?. ResearchGate. Retrieved from [Link]

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Storage and handling of 5-Methyl-2-vinylpyridine to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-2-vinylpyridine (5M2VP). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of 5M2VP in your experiments. As a reactive monomer, understanding its stability and proper handling is critical to preventing degradation and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (5M2VP) degradation?

A1: The primary degradation pathway for 5M2VP is spontaneous free-radical polymerization of the vinyl group.[1][2][3] This process is a chain reaction initiated by free radicals, which can be generated by exposure to heat, light (specifically UV), or the presence of radical-initiating impurities like peroxides.[4][5] Once initiated, the polymerization is exothermic and can accelerate, leading to a runaway reaction if not controlled.[4][6] This results in an increase in viscosity and eventually the formation of a solid, unusable polymer mass.

Q2: How does an inhibitor prevent the degradation of 5M2VP?

A2: Polymerization inhibitors are radical scavengers. A common inhibitor used for vinylpyridines is p-tert-butylcatechol (TBC).[6] These molecules function by reacting with and neutralizing any free radicals that may form in the monomer, thereby terminating the chain reaction before it can propagate.[6][7] It is important to note that most common phenolic inhibitors, including TBC, require the presence of dissolved oxygen to be effective.[7]

Q3: What are the optimal storage conditions for 5M2VP?

A3: To maximize shelf-life and prevent degradation, 5M2VP should be stored under the conditions outlined in the table below. The key is to minimize exposure to initiators of polymerization: heat, light, and oxygen (for peroxide formation).

ParameterRecommended ConditionRationale
Temperature -20°C in a freezer[8][9]Low temperatures significantly reduce the rate of thermal initiation of polymerization.
Atmosphere Under an inert gas (Nitrogen or Argon)[8]Prevents the formation of peroxides from atmospheric oxygen, which can act as polymerization initiators.
Light Exposure Store in an amber or opaque bottleProtects the monomer from UV light, which can initiate polymerization.
Container Tightly sealed container[8]Prevents contamination and exposure to atmospheric moisture and oxygen.
Q4: What is the expected shelf-life of 5M2VP?

A4: While specific shelf-life can vary by supplier and purity, inhibited 5M2VP stored under optimal conditions (-20°C, inert atmosphere, dark) is generally stable for several months to a year. Uninhibited 5M2VP, even when stored at low temperatures, has a much shorter shelf-life and should ideally be used within days of preparation. It is recommended to date the container upon receipt and opening.[4]

Q5: Do I need to remove the inhibitor before my experiment?

A5: Yes, for most polymerization reactions, the inhibitor must be removed. The inhibitor's function is to scavenge radicals, which will interfere with or completely prevent the desired polymerization from occurring.[9] This can lead to failed reactions, low yields, or polymers with unpredictable properties. For applications that do not involve polymerization, such as using 5M2VP as a ligand or in certain organic syntheses, inhibitor removal may not be necessary.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of 5M2VP.

Issue 1: My 5M2VP appears viscous or contains solid particles.
  • Cause: This indicates that partial polymerization has occurred. The viscosity will increase as the polymer chains grow and entangle. Solid particles are evidence of significant polymer formation.

  • Visual Cues of Early-Stage Polymerization:

    • Increased Viscosity: The monomer will flow noticeably slower than a fresh, pure sample.

    • Haziness or Cloudiness: The normally clear liquid may appear hazy.

    • Schlieren Lines: Refractive index differences between the monomer and dissolved polymer may be visible as wavy lines when the bottle is swirled.

    • Precipitate Formation: Small, stringy, or flocculant solid particles may be observed.

  • Solution:

    • Assess the Extent: If the monomer is only slightly more viscous, it may be salvageable by purification (distillation). However, this carries a risk of further polymerization in the distillation flask.

    • Do Not Use for Polymerization: If solid polymer is present, the monomer concentration is unknown, and it contains active polymer chains that will lead to uncontrolled polymerization and unpredictable results.

    • Safe Disposal: If the material is significantly polymerized, it should be disposed of as hazardous waste. Do not attempt to heat a sealed container of partially or fully polymerized material, as this can lead to a dangerous pressure buildup.[4]

Issue 2: My polymerization reaction with 5M2VP is not initiating or is very slow.
  • Cause 1: Incomplete Inhibitor Removal. This is the most common cause. Residual inhibitor will scavenge the radicals generated by your initiator, leading to a prolonged induction period or complete inhibition of the reaction.[7][9]

    • Solution: Re-purify the monomer using the recommended protocol (see Protocol 1: Inhibitor Removal ). Ensure the basic alumina is fresh and active.

  • Cause 2: Presence of Impurities. Other impurities, such as water or picolines, can potentially interfere with certain types of polymerization.

    • Solution: Ensure all glassware is dry and the reaction is performed under an inert atmosphere. If problems persist, consider vacuum distillation for the highest purity monomer.

  • Cause 3 (for ATRP): The pyridine nitrogen can coordinate with and deactivate the copper catalyst, a known issue with vinylpyridine monomers.[10]

    • Solution: This requires optimization of the catalyst/ligand system and reaction conditions. Using a more robust ligand or a different controlled polymerization technique like RAFT, which is metal-free and more tolerant of such functional groups, is a common strategy.[10]

Issue 3: How do I handle and dispose of polymerized 5M2VP waste?
  • Safety First: Polymerized 5M2VP is generally less toxic than the monomer, but it should still be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Small Quantities (Lab Scale):

    • If the polymer is in a reaction flask, dissolve or swell it with a suitable solvent (e.g., toluene, THF).

    • Transfer the resulting solution/slurry to a designated hazardous waste container.

    • Label the container clearly as "Poly(this compound) waste in [Solvent Name]".

  • Fully Polymerized Bottle:

    • DO NOT ATTEMPT TO HEAT THE BOTTLE. This could cause pressure buildup and rupture.

    • If the cap can be safely removed, you can add a solvent to the bottle to begin dissolving the polymer.

    • If the cap cannot be removed or the polymer is a solid, intractable mass, the entire bottle should be placed in a larger, sealed container (overpack drum) with absorbent material like vermiculite.

    • Label the outer container clearly and arrange for disposal through your institution's environmental health and safety (EHS) office.[4][11]

Experimental Protocols

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This is the most common and convenient method for lab-scale inhibitor removal. Phenolic inhibitors like TBC are weakly acidic and are readily adsorbed by basic alumina.

Materials:

  • This compound (inhibited)

  • Basic activated alumina (Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column or a glass syringe barrel

  • Glass wool or cotton

  • Clean, dry collection flask (amber glass recommended)

Procedure:

  • Prepare the Column:

    • Insert a small plug of glass wool or cotton into the bottom of the column to retain the alumina.

    • Add the basic activated alumina to the column. A bed height of 5-10 cm is typically sufficient for purifying 10-20 mL of monomer.

  • Pass the Monomer:

    • Gently pour the inhibited 5M2VP directly onto the top of the alumina bed.

    • Allow the monomer to percolate through the alumina under gravity. Do not apply pressure, as this can reduce the contact time with the stationary phase.

  • Collect the Purified Monomer:

    • Collect the clear, uninhibited monomer in a clean, dry flask.

    • The first small fraction may be discarded if there is concern about residual solvent from the alumina.

  • Storage and Use:

    • The purified, uninhibited 5M2VP is now highly susceptible to polymerization.

    • It should be placed in an ice bath immediately after purification and used within the same day for best results.

    • If short-term storage is necessary, keep it at -20°C under an inert atmosphere.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method to assess the purity of 5M2VP and check for the presence of volatile impurities.

Instrumentation and Conditions (Example):

  • GC System: Agilent Intuvo 9000 GC or similar, equipped with a Flame Ionization Detector (FID).

  • Column: Agilent HP-INNOWax (or similar polar column), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium, constant flow.

  • Temperatures:

    • Inlet: 250°C

    • Detector: 280°C

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

  • Injection: 1 µL, split ratio 50:1.

Procedure:

  • Sample Preparation: Dilute a small aliquot of your 5M2VP sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of ~1 mg/mL.

  • Analysis: Inject the prepared sample into the GC system.

  • Data Interpretation:

    • The main peak will correspond to 5M2VP.

    • Calculate the purity by the area percent method: (Area of 5M2VP peak / Total area of all peaks) x 100.

    • Research-grade 5M2VP should typically have a purity of ≥97%.[6] A certificate of analysis for a related compound shows purity often exceeds 99%.[1]

    • Look for small peaks at different retention times, which may indicate impurities or degradation byproducts.

Visualizations

Degradation Pathway of 5M2VP

The primary degradation route is free-radical polymerization, a chain reaction consisting of initiation, propagation, and termination steps.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Heat, Light, or Peroxides Radical Radical (R●) Initiator->Radical Generates Monomer_Radical Initiated Monomer (R-M●) Radical->Monomer_Radical Attacks Vinyl Group Monomer1 5M2VP Monomer Monomer1->Monomer_Radical Attacks Vinyl Group Monomer2 Another 5M2VP Monomer Growing_Chain Growing Polymer Chain (R-Mn●) Monomer_Radical->Growing_Chain Adds Monomer Growing_Chain2 Another Growing Chain (R-Mm●) Dead_Polymer Stable Polymer (No Radical) Growing_Chain->Dead_Polymer Combination Inactive_Radical Inactive Species Growing_Chain->Inactive_Radical Scavenging Growing_Chain2->Dead_Polymer Combination Inhibitor Inhibitor (e.g., TBC) Inhibitor->Inactive_Radical Scavenging

Caption: Free-radical polymerization pathway of this compound.

Workflow for Inhibitor Removal

This diagram outlines the decision-making process and experimental steps for removing the polymerization inhibitor from 5M2VP before use.

cluster_protocol Inhibitor Removal Protocol Start Start: Inhibited 5M2VP Decision Is polymerization reaction planned? Start->Decision Use_As_Is Use directly in non-polymerization applications (e.g., as ligand) Decision->Use_As_Is No Remove_Inhibitor Proceed to Inhibitor Removal Decision->Remove_Inhibitor Yes Prep_Column 1. Prepare basic alumina column Remove_Inhibitor->Prep_Column Load_Monomer 2. Load inhibited 5M2VP onto the column Prep_Column->Load_Monomer Collect 3. Collect purified monomer under gravity Load_Monomer->Collect Store_Use 4. Place on ice, use immediately or store at -20°C under inert gas Collect->Store_Use End_Use Use in Polymerization Reaction Store_Use->End_Use

Caption: Decision and experimental workflow for inhibitor removal from 5M2VP.

References

  • Scientific Polymer Products, Inc. 4-Vinylpyridine Safety Data Sheet. Available from: [Link]

  • Pirzada, M. M. (2021). Polymerization in the presence of inhibitor? ResearchGate. Available from: [Link]

  • ioKinetic. Polymerization Reactions Inhibitor Modeling. Available from: [Link]

  • University of Georgia (UGA) Research. 4-Vinylpyridine Standard Operating Procedure. Available from: [Link]

  • Singh, S. et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC. Available from: [Link]

  • Wikipedia. Polymerisation inhibitor. Available from: [Link]

  • Polymer Science Learning Center. Vinyl polymers. Available from: [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. Available from: [Link]

  • National Research Council. (1995). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Tsvetkova, B. et al. (2022). Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. MDPI. Available from: [Link]

  • UCLA Chemistry and Biochemistry. Safe Operating Procedure for the Handling of Vinylic Monomers. Available from: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available from: [Link]

  • Fiveable. Vinyl Monomers Definition. Available from: [Link]

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Minimizing by-product formation in 5-Methyl-2-vinylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the synthesis of 5-Methyl-2-vinylpyridine (5M2VP). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation of unwanted by-products. The primary industrial route to 5M2VP is the catalytic dehydrogenation of 2-methyl-5-ethylpyridine (MEP). While thermodynamically straightforward, this reaction is often plagued by side reactions that can significantly reduce yield and complicate purification. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you optimize your synthesis for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and critical issue in 5M2VP synthesis?

A1: The most prevalent and critical issue is the premature polymerization of the 5M2VP product. The vinyl group is highly susceptible to free-radical, cationic, and anionic polymerization, which can be initiated by heat, light, or acidic/basic impurities.[1] This not only results in a loss of the desired monomer but can also lead to operational problems, such as fouling of the reactor and distillation equipment with insoluble polymer.[2]

Q2: What are the primary types of by-products I should be aware of besides the polymer?

A2: Besides polymerization, by-products primarily arise from thermal cracking and dealkylation reactions, especially at the high temperatures required for dehydrogenation.[3] These reactions break down the starting material and product into smaller molecules. Key by-products to monitor are listed in the table below.

Table 1: Common Non-Polymeric By-products in 5M2VP Synthesis

By-product Name Chemical Formula Probable Formation Mechanism
2-Picoline C₆H₇N Dealkylation (cleavage of the ethyl group from MEP or the vinyl group from 5M2VP).[3]
Toluene C₇H₈ Thermal cracking of the ethyl or vinyl side chain, followed by rearrangement.[3]
Styrene C₈H₈ Cracking and rearrangement of the pyridine ring structure.[3]

| Benzene | C₆H₆ | Severe thermal cracking of the pyridine ring.[3] |

Q3: How do I detect and quantify 5M2VP and its by-products?

A3: The standard and most effective method is Gas Chromatography-Mass Spectrometry (GC-MS). Gas chromatography provides the necessary separation of the volatile components in the reaction mixture (unreacted MEP, product 5M2VP, and cracking by-products).[4] The mass spectrometer allows for positive identification of each component based on its unique mass spectrum and fragmentation pattern, as well as sensitive quantification.[5][6]

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific problems you may encounter during your experiments. Each answer explains the root cause and provides actionable protocols for resolution.

Problem 1: Low Conversion of 2-Methyl-5-ethylpyridine (MEP)

"My reaction has stalled, and I'm recovering a large amount of unreacted starting material. What's going on?"

Root Cause Analysis: Low conversion is typically a result of issues with catalyst activity, reaction temperature, or inefficient mass transfer. The dehydrogenation reaction is endothermic and reversible, meaning it requires sufficient energy input and an active catalyst to proceed effectively.[2][7]

Mitigation Strategies:

  • Evaluate Catalyst Activity:

    • Poisoning: The catalyst's active sites can be blocked by contaminants like sulfur or other nitrogen-containing compounds. Ensure high-purity reagents and solvents.[8]

    • Sintering/Coking: Operating at excessively high temperatures can cause the catalyst particles to agglomerate (sinter) or become coated with carbon deposits (coke), reducing the available surface area.[7][9][10] If coking is suspected, a controlled regeneration cycle (e.g., burnout with air/steam) may be necessary.

    • Action Protocol: If you suspect catalyst deactivation, first try increasing the reaction temperature by 10-20 °C. If no improvement is seen, consider replacing the catalyst with a fresh batch.

  • Optimize Reaction Temperature:

    • Causality: Dehydrogenation is favored by high temperatures (typically 500-700 °C).[11] If the temperature is too low, the reaction rate will be slow, and the equilibrium will not favor product formation.

    • Action Protocol: Ensure your reactor temperature is within the recommended range for your specific catalyst. Use calibrated thermocouples placed directly in the catalyst bed for accurate readings. Increase the temperature in small increments (e.g., 15 °C) and monitor the effect on conversion.

  • Ensure Proper Flow and Distribution:

    • Causality: In a fixed-bed reactor, poor distribution of the vaporized feed can lead to "channeling," where most of the gas bypasses the catalyst bed. This drastically reduces contact time and conversion.[9]

    • Action Protocol: Ensure the reactor is properly packed with the catalyst. The use of inert packing material at the inlet can help to distribute the gas flow evenly.

Troubleshooting Workflow: Low MEP Conversion

start Low MEP Conversion Detected check_temp Is Reactor Temperature within Optimal Range (e.g., 500-700°C)? start->check_temp increase_temp Action: Increase Temperature in 15-20°C increments. Monitor Conversion. check_temp->increase_temp No check_catalyst Is Catalyst Fresh and Handled Properly? check_temp->check_catalyst Yes success Problem Resolved: Conversion Rate Improved increase_temp->success replace_catalyst Action: Replace with Fresh Catalyst Batch. check_catalyst->replace_catalyst No check_flow Is Gas Flow Rate and Distribution Correct? check_catalyst->check_flow Yes replace_catalyst->success adjust_flow Action: Verify Flow Rates. Check for Channeling. Repack Reactor if Needed. check_flow->adjust_flow No check_flow->success Yes adjust_flow->success

Caption: Troubleshooting workflow for low conversion of MEP.

Problem 2: Poor Selectivity - High Levels of Cracking By-products

"My conversion is high, but my GC-MS analysis shows significant peaks for toluene, picolines, and other light compounds."

Root Cause Analysis: The formation of cracking by-products is a direct consequence of excessive reaction severity, primarily overly high temperatures or a non-selective catalyst.[3] The C-C bonds in the ethyl side chain and the pyridine ring itself can rupture under these conditions.[7] Catalysts with strong acid sites can also promote cracking reactions over the desired dehydrogenation.[10]

Mitigation Strategies:

  • Refine Temperature Control:

    • Causality: There is an optimal temperature window for this reaction. While higher temperatures increase the rate of dehydrogenation, they exponentially increase the rate of thermal cracking.[5][6]

    • Action Protocol: Gradually decrease the reactor temperature in 10-15 °C increments. Analyze the product mixture at each step to find the "sweet spot" that maximizes 5M2VP yield while minimizing cracking by-products.

  • Select an Appropriate Catalyst:

    • Causality: Catalyst selection is critical for selectivity.[2] Catalysts are often promoted with alkali metals (e.g., potassium) to neutralize strong acid sites on the support (like alumina), which in turn suppresses cracking. Iron oxide-based catalysts are common.

    • Action Protocol: Review the specifications of your catalyst. If it is highly acidic, consider switching to a catalyst specifically designed for selective dehydrogenation of alkylpyridines, which will have suppressed acidity.

  • Utilize a Diluent Gas:

    • Causality: Introducing an inert gas like superheated steam or nitrogen reduces the partial pressure of the MEP reactant. This can suppress bimolecular side reactions and help control temperature uniformity within the reactor, mitigating localized "hot spots" where cracking is more likely to occur.

    • Action Protocol: Introduce a co-feed of superheated steam or nitrogen into the reactor. A common starting point is a 1:1 to 5:1 molar ratio of diluent to MEP.

Problem 3: Product is Viscous, Brown, or Solidifies During Purification

"After the reaction, my product mixture is turning thick and dark. I'm having trouble with distillation as a solid is forming in the reboiler."

Root Cause Analysis: This is the classic sign of 5M2VP polymerization.[1] The vinylpyridine monomer is unstable at elevated temperatures, especially during the distillation required to separate it from unreacted MEP and heavier by-products.

Mitigation Strategies:

  • Immediate Use of Polymerization Inhibitors:

    • Causality: Inhibitors are radical scavengers that interrupt the chain reaction of polymerization. They are essential for stabilizing the crude product.

    • Action Protocol: Immediately after the reaction and quenching (cooling) of the product stream, add a polymerization inhibitor to the crude liquid. Common choices and their typical concentrations are listed in the table below.

Table 2: Common Polymerization Inhibitors for Vinylpyridines

Inhibitor Typical Concentration Notes
4-tert-Butylcatechol (TBC) 100-1000 ppm Very common and effective. Often used for storage.[1]
Methyl Hydroquinone (MEHQ) 200-500 ppm Effective inhibitor.

| Sulfur | 0.1 - 1.0 wt% | Often used during high-temperature distillations. |

  • Optimize Distillation Conditions:

    • Causality: High temperatures accelerate polymerization. Therefore, purification must be conducted under conditions that minimize thermal stress on the 5M2VP.

    • Action Protocol: Perform all distillations under vacuum to lower the boiling point of 5M2VP. Ensure the reboiler temperature is kept as low as possible. Always add a polymerization inhibitor (like those in Table 2) to the distillation pot.

  • Quench the Reaction Mixture Rapidly:

    • Causality: The product stream exiting the reactor is at a high temperature where polymerization can occur rapidly.

    • Action Protocol: Design your experimental setup to include a heat exchanger or cooling coil immediately after the reactor outlet to rapidly cool the product gases below 200°C before condensation.

Experimental Protocols

Protocol 1: Best-Practice Synthesis via Catalytic Dehydrogenation

This protocol outlines a generalized procedure for the vapor-phase dehydrogenation of MEP, incorporating best practices to minimize by-product formation.

  • Catalyst Loading: Load a fixed-bed reactor with a suitable dehydrogenation catalyst (e.g., potassium-promoted iron oxide on an alumina support).

  • System Purge: Seal the reactor system and purge thoroughly with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Heat-up: Begin heating the reactor to the target temperature (e.g., 550 °C) under a continuous flow of nitrogen.

  • Feed Introduction:

    • In a separate vessel, vaporize a mixture of 2-methyl-5-ethylpyridine (MEP) and a diluent (e.g., deionized water for steam). A typical molar ratio is 3:1 steam to MEP.

    • Once the reactor reaches the target temperature, switch the gas feed from pure nitrogen to the vaporized MEP/steam mixture.

  • Reaction: Maintain a stable temperature and flow rate. The space velocity should be optimized for your specific reactor and catalyst volume.

  • Product Quenching & Collection:

    • Pass the reactor effluent immediately through a condenser with a high cooling capacity to rapidly cool the gases.

    • Collect the condensate in a receiving flask that has been pre-charged with a polymerization inhibitor (e.g., 500 ppm of TBC).

  • Monitoring: Periodically take small aliquots of the crude product for GC-MS analysis to monitor conversion and by-product formation.

Protocol 2: GC-MS Analysis of 5M2VP Reaction Mixture

This protocol provides a starting point for developing a GC-MS method to analyze the crude product from your synthesis.

  • Sample Preparation:

    • Take 10 µL of the crude reaction condensate and dilute it in 1 mL of a suitable solvent (e.g., dichloromethane or methanol) in a GC vial.

    • Prepare a reference standard containing known concentrations of MEP and 5M2VP in the same solvent to determine retention times and response factors.

  • GC-MS Instrumentation and Conditions:

    • GC Column: Use a non-polar or mid-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

      • Scan Range: m/z 40-250 to cover the expected parent and fragment ions of the reactants and by-products.

  • Data Analysis Workflow:

    • Identify peaks by comparing their retention times and mass spectra to your standards and library data (e.g., NIST).

    • Integrate the peak areas for all identified components.

    • Calculate the relative percentage of each component to determine product purity and by-product levels.

GC-MS Analysis Workflow Diagram

start Start Analysis prep_sample Prepare Sample: Dilute crude product (e.g., 1:100 in DCM) start->prep_sample prep_std Prepare Standards: Known concentrations of MEP and 5M2VP start->prep_std inject Inject Sample and Standards into GC-MS System prep_sample->inject prep_std->inject acquire Acquire Data: Run specified GC oven program and MS scan inject->acquire process Process Chromatogram: Identify peaks by retention time and mass spectrum acquire->process quantify Quantify Components: Integrate peak areas and calculate relative % process->quantify report Generate Report: Purity of 5M2VP and % of each by-product quantify->report

Caption: A typical experimental workflow for GC-MS analysis.

References

  • Wikipedia. (2023). 2-Vinylpyridine. Retrieved from [Link]

  • Guzeev, B. (1955). Process of making 2-methyl-5-vinyl pyridine. U.S. Patent 2,716,119.
  • Hawthorne, J. O., & Boodman, N. S. (1957). By-products from the Manufacture of 2-Methyl-5-ethylpyridine and 2-Methyl-5-vinylpyridine.
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  • ATSDR. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

  • Sembaev, D. Kh., Yugay, O. K., & Klepikova, S. G. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127-131.
  • Ciamician, G., & Silber, P. (1900). Über die Einwirkung des Lichtes auf die Nitrokörper. Berichte der deutschen chemischen Gesellschaft, 33(3), 2911-2913.
  • Ciamician, G., & Silber, P. (1901). Chemische Lichtwirkungen. Berichte der deutschen chemischen Gesellschaft, 34(2), 2040-2046.
  • Ciamician, G., & Silber, P. (1902). Chemische Lichtwirkungen. Berichte der deutschen chemischen Gesellschaft, 35(3), 3593-3601.
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  • Gupton, F. D. (2014). Process for the preparation of 5-substituted-2-methylpyridines. U.S. Patent 8,658,796.
  • The University of Oklahoma. (n.d.). Dehydrogenation by Heterogeneous Catalysts. Retrieved from [Link]

  • ResearchGate. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Retrieved from [Link]

  • The Computational Catalysis and Interface Chemistry Group. (n.d.). Catalytic dehydrogenation. Retrieved from [Link]

  • ResearchGate. (2021). Molecular weight distribution and corrosion inhibitor activity of 4-vinylpyridine oligomer synthesized using low concentration hydrogen peroxide as the initiator. Retrieved from [Link]

  • Resasco, D. E. (n.d.).
  • ResearchGate. (2016). Synthesis and characterization of oligomer 4-vinylpyridine as a corrosion inhibitor for mild steel in CO2 saturated brine solution. Retrieved from [Link]

  • RSC Publishing. (2024). Catalytic dehydrogenation for hydrogen production controlled by metal-supported heterogeneous catalysts. Retrieved from [Link]

  • ACS Publications. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Retrieved from [Link]

  • PubMed. (2013). Chemistry and temperature-assisted dehydrogenation of C60H30 molecules on TiO2(110) surfaces. Retrieved from [Link]

  • ResearchGate. (2013). Chemistry and temperature-assisted dehydrogenation of C60H30 molecules on TiO2(110) surfaces. Retrieved from [Link]

  • ResearchGate. (2018). Study on Low-Temperature Catalytic Dehydrogenation Reaction of Tail Chlorine by Pd/Al2O3. Retrieved from [Link]

  • RSC Publishing. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved from [Link]

  • MDPI. (2017). Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. Retrieved from [Link]

  • NIH. (2015). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and molecular-weight characteristics of n-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers. Retrieved from [Link]

  • ResearchGate. (2025). Electrochemical Dehydrogenation of 2-Methylpiperidine using Stabilizer-Free PdPt Alloy Catalysts Synthesized in a Continuous Couette-Taylor Reactor. Retrieved from [Link]

Sources

Technical Support Center: Polymerization of 2-Methyl-5-vinylpyridine (MVP)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-vinylpyridine (MVP) is a versatile heterocyclic monomer whose unique structure, featuring both a polymerizable vinyl group and a functional pyridine ring, makes it a valuable building block in polymer science. The nitrogen atom in the pyridine ring provides basicity and the ability to coordinate with metal ions, enabling the creation of "smart" polymers responsive to stimuli like pH.[1] These polymers find applications ranging from resins and oil additives to drug delivery systems.[2]

However, the polymerization of MVP is exquisitely sensitive to impurities. Even trace amounts of contaminants can drastically alter reaction kinetics, polymer properties, and experimental reproducibility. This guide, designed from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges posed by impurities in MVP polymerization.

Troubleshooting Guide: Diagnosing and Solving Polymerization Issues

This section addresses common problems encountered during MVP polymerization in a direct question-and-answer format, focusing on impurity-related causes and actionable solutions.

Question 1: My radical polymerization fails to initiate or proceeds extremely slowly. What's the likely cause?

Answer: The most common culprit for initiation failure in radical polymerization is the presence of a polymerization inhibitor.[1] Commercial MVP is stabilized with inhibitors like 4-tert-butylcatechol (TBC) to prevent spontaneous polymerization during transport and storage.[1][3] These inhibitors are phenolic compounds designed to scavenge free radicals, effectively neutralizing the initiator radicals before they can react with monomer units.

Causality: The Mechanism of Inhibition An initiator like AIBN decomposes to form primary radicals (R•). In a pure system, this radical adds across the MVP vinyl group, initiating a polymer chain. However, inhibitors like TBC readily donate a hydrogen atom from their hydroxyl group to the primary or growing polymer radical, creating a stable, non-reactive phenoxy radical that terminates the polymerization process.

Recommended Actions:

  • Confirm Inhibitor Presence: Check the Certificate of Analysis (CoA) from your supplier to identify the inhibitor used and its concentration.

  • Perform Inhibitor Removal: The inhibitor must be removed immediately before polymerization. The standard method is an alkaline wash, which deprotonates the acidic phenol, making it water-soluble.[1] (See Protocol 1: Removal of Tert-butylcatechol (TBC) Inhibitor ).

  • Check for Oxygen: Dissolved oxygen is a potent inhibitor of radical polymerization, as it can react with radicals to form stable peroxy species. Ensure your monomer and solvent are thoroughly deoxygenated (e.g., by sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles).

  • Verify Initiator Integrity: Ensure your initiator has not expired and has been stored correctly. If in doubt, use a fresh batch or recrystallize the existing stock.

Question 2: My polymerization is inconsistent. Sometimes it's controlled, other times there's a violent exothermic reaction. Why?

Answer: This inconsistency often points to variable levels of impurities that can either retard or accelerate polymerization, or to the presence of water, which can interfere with certain controlled polymerization techniques. MVP itself can polymerize exothermically.[2]

Causality: The Role of Multiple Impurities

  • Residual Inhibitor: Inconsistent removal of the inhibitor can lead to variable induction periods. If less inhibitor is present, the reaction may start sooner and appear more aggressive.

  • Water Content: In controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT), water can interfere with the catalyst complex or chain transfer agents, leading to a loss of control and a shift towards conventional free-radical polymerization, which is often faster and more exothermic. In anionic polymerization, water is a potent terminating agent.

  • Other Unidentified Impurities: Byproducts from MVP synthesis, such as 2-methyl-5-ethylpyridine, can act as inert diluents, affecting monomer concentration and reaction rates.[4][5]

Recommended Actions:

  • Standardize Inhibitor Removal: Implement a consistent and validated protocol for inhibitor removal to ensure negligible residual levels.

  • Ensure Anhydrous Conditions: For controlled or anionic polymerization, rigorously dry all solvents and the monomer. Use freshly dried glassware and conduct the reaction under a strictly inert atmosphere.[6]

  • Purify by Distillation: The most effective way to remove non-volatile inhibitors, synthesis byproducts, and any oligomers formed during storage is through vacuum distillation.[3][6] (See Protocol 2: Vacuum Distillation of 2-Methyl-5-vinylpyridine (MVP) ).

Question 3: My polymer yield is consistently low, even after accounting for monomer conversion.

Answer: Low isolated yield can be caused by chain transfer reactions or the formation of oligomers that are lost during precipitation and washing steps.

Causality: Chain Transfer and Unwanted Termination

  • Water and Alcohols: Protic impurities like water or alcohols can act as chain transfer agents in radical polymerization. The growing polymer chain abstracts a proton, terminating itself and creating a new radical that initiates a new, shorter chain. This process can reduce the overall molecular weight, and very short chains may not precipitate.

  • Synthesis Byproducts: Certain impurities from the monomer synthesis route may act as chain transfer agents.

  • Oxygen: As mentioned, oxygen can react with radicals to terminate chains, preventing the formation of high molecular weight polymer and thus reducing the yield of precipitable material.

Recommended Actions:

  • Comprehensive Monomer Purification: Combine the alkaline wash for inhibitor removal with subsequent vacuum distillation to remove water and other volatile and non-volatile impurities.

  • Solvent Purity: Ensure the solvent used for polymerization is of high purity and free from water and other reactive contaminants. Passing the solvent through a column of activated alumina is a common drying method.

  • Rigorous Deoxygenation: Employ multiple freeze-pump-thaw cycles for the most effective removal of dissolved oxygen, especially for controlled polymerization techniques.

Question 4: The molecular weight of my polymer is not what I predicted, and the polydispersity index (PDI) is high (>1.5) in a controlled polymerization.

Answer: This is a classic sign of loss of control in a living/controlled polymerization system, almost always linked to impurities.

Causality: Disruption of the Active/Dormant Equilibrium In techniques like ATRP, a delicate equilibrium is maintained between a small number of active (growing) chains and a large number of dormant chains. Impurities disrupt this balance:

  • Protic Impurities (Water): Water can protonate the active carbanionic species in anionic polymerization, causing irreversible termination.[7]

  • Oxygen: Oxygen can irreversibly terminate growing chains.

  • Ligand-Coordinating Impurities: In ATRP, impurities that can coordinate to the copper catalyst can displace the intended ligand, altering the catalyst's activity and disrupting the activation/deactivation equilibrium. The pyridine nitrogen of the MVP monomer itself can compete for coordination, a factor that must be managed in the experimental design.[8]

Recommended Actions:

  • Ultimate Monomer Purity: For any controlled polymerization, it is imperative to use MVP that has been freshly purified by vacuum distillation immediately before use.

  • Inert Atmosphere is Critical: Use a glovebox or Schlenk line techniques to assemble the reaction. All reagents, solvents, and glassware must be scrupulously dried and deoxygenated.

  • Re-evaluate Catalyst/Ligand System: Ensure the chosen catalyst, initiator, and ligand system is robust and suitable for the polymerization of a coordinating monomer like MVP.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 2-Methyl-5-vinylpyridine? Common impurities include the polymerization inhibitor (e.g., TBC), water, dissolved oxygen, oligomers of MVP formed during storage, and residual starting materials or byproducts from its synthesis, such as 2-methyl-5-ethylpyridine.[1][4][5]

Q2: How should I properly store purified MVP to prevent impurity formation? Once purified by distillation, MVP is highly reactive and prone to polymerization.[3] It should be used immediately. If short-term storage is unavoidable, store it in a sealed, dark container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (-20 °C is common) to minimize thermal and light-induced polymerization.[8] Do not store purified, uninhibited monomer for more than a few days.

Q3: Can I just add more initiator to overcome the inhibitor? While adding excess initiator can eventually consume the inhibitor and start the polymerization, this is poor practice. It leads to a significant and often unpredictable induction period, generates excess primary radicals that can cause side reactions, and makes it impossible to control the molecular weight or achieve a narrow PDI. The professional approach is to remove the inhibitor completely.

Q4: What analytical techniques are best for detecting impurities in MVP?

  • Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities like residual solvents or synthesis byproducts (e.g., 2-methyl-5-ethylpyridine).[9][10]

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities like the TBC inhibitor and any oligomers that may have formed.[9][10]

  • Karl Fischer Titration: The gold standard for accurately quantifying trace amounts of water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of MVP and may reveal the presence of significant impurities if their signals do not overlap with the monomer's signals.[7][11]

Summary of Impurity Impacts

ImpurityCommon SourceImpact on PolymerizationRecommended Action
Polymerization Inhibitor (e.g., TBC) Added by manufacturer for stabilizationPrevents initiation by scavenging radicals; causes long/variable induction periods.[1]Remove via alkaline wash (Protocol 1 ).
Water (H₂O) Atmospheric moisture, impure solventsChain transfer agent in radical polymerization; potent terminator in anionic polymerization; can disrupt catalyst complexes in controlled polymerization.[6][7]Dry monomer and solvents; use inert atmosphere techniques. Purify via vacuum distillation (Protocol 2 ).
Oxygen (O₂) Atmospheric contaminationPotent radical inhibitor/terminator; leads to induction periods and low molecular weight.Deoxygenate all liquids (sparging, freeze-pump-thaw); use inert atmosphere techniques.
2-Methyl-5-ethylpyridine Unreacted precursor from synthesisActs as an inert diluent, affecting reaction kinetics by lowering effective monomer concentration.[4][5]Remove via vacuum distillation (Protocol 2 ).
MVP Oligomers/Polymers Spontaneous polymerization during storageCan broaden molecular weight distribution and affect solution viscosity.Remove via vacuum distillation (Protocol 2 ).

Key Experimental Protocols

Protocol 1: Removal of Tert-butylcatechol (TBC) Inhibitor

Objective: To remove the acidic phenolic inhibitor from MVP monomer by converting it to a water-soluble salt.

Materials:

  • 2-Methyl-5-vinylpyridine (as received)

  • 1 M Sodium hydroxide (NaOH) solution, pre-chilled and deoxygenated

  • Saturated sodium chloride (brine) solution, deoxygenated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Place the MVP monomer in a separatory funnel under a gentle stream of inert gas.

  • Add an equal volume of chilled, deoxygenated 1 M NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The aqueous layer will often turn brown as it extracts the phenolate salt.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat the wash with 1 M NaOH two more times, or until the aqueous layer is colorless.

  • Wash the monomer twice with equal volumes of deoxygenated brine solution to remove residual NaOH.

  • Drain the washed monomer into an Erlenmeyer flask containing anhydrous MgSO₄ or Na₂SO₄.

  • Swirl the flask gently and let it stand for 15-30 minutes to dry the monomer. The drying agent should move freely when swirled, indicating sufficient drying.

  • Filter or decant the dried monomer into a clean, dry flask suitable for vacuum distillation. The monomer is now inhibitor-free but should be distilled immediately for highest purity.

Protocol 2: Vacuum Distillation of 2-Methyl-5-vinylpyridine (MVP)

Objective: To purify inhibitor-free MVP by distillation under reduced pressure, removing water, residual solvents, synthesis byproducts, and any oligomers.

Safety Note: Uninhibited MVP can polymerize violently if heated. Never distill to dryness. Ensure the collection flask is adequately cooled.

Materials:

  • Inhibitor-free MVP

  • Distillation apparatus (distilling flask, condenser, receiving flask) with vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle and stirrer

  • Thermometer

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is completely dry.

  • Place the inhibitor-free, dried MVP and a magnetic stir bar into the distilling flask. Do not fill the flask more than two-thirds full.

  • Begin stirring and apply vacuum slowly.

  • Once a stable vacuum is achieved (e.g., <10 mmHg), begin to gently heat the distilling flask.

  • Monitor the vapor temperature. Collect the fraction that distills at a constant temperature corresponding to the literature boiling point at that pressure (e.g., ~75-80 °C at 15 mmHg).

  • Collect the purified monomer in a receiving flask cooled in an ice bath. This minimizes vaporization and potential polymerization in the receiver.

  • Crucially, stop the distillation when about 10-15% of the initial volume remains in the distilling flask. This prevents the concentration of potentially explosive polymeric peroxides.

  • Release the vacuum using an inert gas.

  • The freshly distilled monomer should be used immediately for the best results.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Problem Polymerization Issue Observed Initiation No Initiation / Slow Rate Problem->Initiation Control Poor Control / High PDI Problem->Control Yield Low Polymer Yield Problem->Yield Cause1 Inhibitor Present? Initiation->Cause1 Cause2 Water or Oxygen Present? Control->Cause2 Yield->Cause2 Cause1->Cause2 No Solution1 Perform Alkaline Wash (Protocol 1) Cause1->Solution1 Yes Cause3 Other Contaminants? Cause2->Cause3 No Solution2 Dry & Deoxygenate Monomer/Solvent Cause2->Solution2 Yes Solution3 Purify via Vacuum Distillation (Protocol 2) Cause3->Solution3 Yes

Caption: A workflow for troubleshooting common MVP polymerization issues.

Mechanism of Radical Inhibition by TBC

InhibitionMechanism P_radical P-CH₂-CH•      |    Py (Growing Polymer Radical) P_terminated P-CH₂-CH₂      |    Py (Terminated Polymer) P_radical->P_terminated Radical Scavenging TBC HO-Ar-OH (TBC Inhibitor) TBC_radical •O-Ar-OH (Stable, Non-reactive Radical) TBC->TBC_radical

Caption: Inhibition of a growing polymer radical by TBC.

References

  • Benchchem. (n.d.). 2-Methyl-5-vinylpyrimidine.
  • Benchchem. (n.d.). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
  • PubChem. (n.d.). 2-Methyl-5-vinylpyridine.
  • Specialty Chemicals. (2026, January 6). The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity.
  • Google Patents. (1958). Stabilization of methyl, vinyl pyridine.
  • Wikipedia. (n.d.). 2-Vinylpyridine.
  • BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
  • Manchester Organics. (n.d.). 2-Methyl-5-vinyl-pyridine.
  • Amanote Research. (n.d.). Determination of the 2-Methyl-5-Ethyl-Pyridine in the Commercial 2-Methyl-5-Vinyl-Pyridine.
  • ACS Publications. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility.
  • MDPI. (n.d.). Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques.
  • University of Florida Digital Collections. (n.d.). Anionic Polymerization of 2-Vinylpyridines: Studies of Intermediate Carbanions and Their Role in the Stereochemistry of Polymerization.
  • PubMed Central. (n.d.). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties.

Sources

Technical Support Center: Monitoring 5-Methyl-2-vinylpyridine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the reaction kinetics of 5-Methyl-2-vinylpyridine (5M2VP). This guide is designed for researchers, scientists, and drug development professionals who are working with 5M2VP polymerization and other reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and achieve reliable, reproducible results.

The polymerization of vinylpyridines is sensitive to various factors, and precise control over the reaction is paramount for obtaining polymers with desired properties.[1] Real-time monitoring is often essential to ensure product quality and optimize production processes.[2] This guide provides a structured approach to selecting and implementing the appropriate kinetic monitoring techniques for your specific experimental needs.

Section 1: Core Concepts & Technique Selection

Understanding the kinetics of a reaction—how fast the monomer is consumed and the polymer is formed—is critical. This knowledge allows for process optimization, ensures batch-to-batch consistency, and helps in tailoring the final properties of the material.[3] The choice of an analytical technique is the first critical decision in setting up a kinetic study.

Frequently Asked Questions: Technique Selection

Q1: What are the primary methods for monitoring 5M2VP reaction kinetics?

A1: The primary methods can be broadly categorized into spectroscopic and chromatographic techniques.

  • Spectroscopic Methods (In-situ/Online): These techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, monitor the reaction mixture directly and continuously without disturbing the system.[2][4] They are ideal for tracking rapid reaction phases and identifying transient intermediates.

  • Chromatographic Methods (Off-line/At-line): Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) require taking samples from the reaction at specific time intervals.[5] These samples are then analyzed separately. This approach is robust and excellent for complex mixtures but has a lower time resolution and can be sensitive to sampling errors.[2][6]

Q2: How do I choose between an in-situ and an off-line technique?

A2: The choice depends on your reaction's expected speed, the information you need, and available equipment.

  • Choose In-situ (NMR, FTIR) if:

    • Your reaction is fast (e.g., minutes to a few hours).

    • You need high temporal resolution to accurately model the kinetics.

    • You are concerned that sampling might alter the reaction (e.g., by introducing oxygen, which can inhibit free-radical polymerizations).[6]

    • You need to identify and track intermediates.

  • Choose Off-line (GC, HPLC) if:

    • Your reaction is slow (e.g., many hours or days).

    • You need to separate and quantify multiple components, including the monomer, initiator, and potential side products or impurities.[7]

    • You do not have access to dedicated in-situ probes or instruments.

    • The reaction conditions (e.g., high pressure, aggressive reagents) are incompatible with spectroscopic probes.

Below is a decision-making workflow to help guide your selection.

G start Start: Define Kinetic Study Goal q_speed Is the reaction expected to be fast (< 2 hours)? start->q_speed q_complex Is the reaction mixture complex (multiple side products)? q_speed->q_complex No insitu Primary Choice: In-situ Methods (NMR, FTIR/Raman) q_speed->insitu Yes q_inter Need to detect transient intermediates? offline Primary Choice: Off-line Methods (GC, HPLC) q_complex->offline Yes q_complex->offline No insitu->q_inter hybrid Consider Hybrid Approach: In-situ for kinetics, Off-line for final composition offline->hybrid G cluster_prep Pre-Experiment cluster_acq NMR Acquisition cluster_analysis Data Analysis prep1 Purify 5M2VP (remove inhibitor) prep2 Prepare Initiator Stock Solution prep1->prep2 prep3 Deoxygenate Reagents prep2->prep3 acq1 Prepare NMR Sample (Monomer + Solvent) prep3->acq1 acq2 Equilibrate Temp in Spectrometer acq1->acq2 acq3 Acquire t=0 Spectrum acq2->acq3 acq4 Inject Initiator acq3->acq4 acq5 Start Time-Resolved Acquisition Array acq4->acq5 an1 Process Spectra (FT, Phasing, Baseline) acq5->an1 an2 Integrate Vinyl & Reference Peaks an1->an2 an3 Calculate Conversion vs. Time an2->an3 an4 Plot Kinetic Curve an3->an4

Sources

Technical Support Center: Scaling Up 2-Methyl-5-vinylpyridine (MVP) Production

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 2-Methyl-5-vinylpyridine (MVP) production, from synthesis to stabilization.

Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-5-vinylpyridine (MVP). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production, purification, and storage of this highly reactive and versatile monomer. The following content, structured in a practical question-and-answer format, provides field-proven insights, troubleshooting protocols, and critical safety information to ensure successful and efficient MVP synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the industrial production and handling of 2-Methyl-5-vinylpyridine.

Q1: What is the primary industrial-scale synthesis route for 2-Methyl-5-vinylpyridine (MVP)?

The dominant industrial method for producing MVP is the catalytic vapor-phase dehydrogenation of 2-Methyl-5-ethylpyridine (MEP).[1] This process involves passing MEP vapor, often mixed with an inert gas like steam or nitrogen, over a heated catalyst bed.[1] MEP itself is commonly synthesized through the condensation of acetaldehyde with ammonia, a reaction that yields a mixture of pyridine bases from which MEP is isolated.[2][3]

Q2: What catalysts and reaction conditions are typically employed for the dehydrogenation of MEP?

The dehydrogenation of MEP to MVP is a high-temperature process, generally conducted in a range of 500°C to 800°C, with an optimal balance between conversion rate and selectivity often found around 700°C.[1][4] A variety of dehydrogenation catalysts can be used, including metal oxides supported on materials like silica or alumina. Common examples include catalysts based on iron oxide, ceric oxide, tungstic oxide, or vanadium pentoxide.[1]

Table 1: Typical Reaction Parameters for MEP Dehydrogenation

ParameterTypical RangeRationale
Temperature 500°C - 800°CBalances reaction rate with the risk of thermal cracking and by-product formation.[1][4]
Catalyst Metal oxides (e.g., Fe₂O₃, CeO₂, WO₃, V₂O₅) on a supportProvides active sites for the dehydrogenation reaction.[1]
Diluent Gas Steam, N₂, CO₂Acts as a carrier gas and helps to control partial pressure and temperature.[1]
Pressure Atmospheric or slight vacuumFavors the forward reaction (increase in moles of gas) and simplifies reactor design.
Feed Vaporized 2-Methyl-5-ethylpyridine (MEP)The reaction is conducted in the vapor phase.[1]

Q3: Why is MVP highly susceptible to polymerization, and what are the consequences?

MVP's structure, featuring a vinyl group attached to an electron-deficient pyridine ring, makes it highly reactive and prone to addition reactions and polymerization.[5] This polymerization can be initiated by heat, light, or acidic conditions and can occur exothermically (releasing heat).[6][7] During production, uncontrolled polymerization is a significant issue, leading to the formation of insoluble polymers that can foul equipment, clog distillation columns, and drastically reduce product yield.[8]

Q4: What chemical inhibitors are used to prevent the polymerization of MVP during synthesis and storage?

To manage its high reactivity, polymerization inhibitors are essential during purification and storage. A combination of inhibitors is often more effective. Common choices include:

  • Organic Polysulfides: Compounds like ditertiarybutylpolysulfide are effective at high temperatures, making them ideal for use during distillation.[8]

  • Phenolic Compounds: Catechol and 4-tert-butylcatechol (TBC) are frequently used, often in combination with polysulfides, to stabilize the final product.[8][9]

  • Hydroquinones: Methyl hydroquinone can be added during distillation to prevent polymerization.[10]

Q5: What are the primary impurities and by-products encountered in MVP synthesis?

The main impurity is unreacted 2-Methyl-5-ethylpyridine (MEP). Additionally, high reaction temperatures can cause thermal cracking, leading to the formation of other compounds such as pyridine, picolines, and other saturated or cracked products.[2][11] These by-products must be removed during purification to achieve high-purity MVP.

Q6: What are the critical safety precautions for handling 2-Methyl-5-vinylpyridine?

MVP is a hazardous chemical that requires careful handling. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13] MVP can be absorbed through the skin.[12]

  • Ventilation: Handle the product only in a well-ventilated area or a closed system with appropriate exhaust ventilation to avoid inhalation of vapors.[13][14]

  • Ignition Sources: MVP is flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[12][14] Use non-sparking tools and take measures to prevent static discharge.[14][15]

  • Storage: Store in tightly closed containers in a cool, dry, well-ventilated, and locked-up area.[7][12] It is often refrigerated and stored under an inert atmosphere (e.g., nitrogen).[9][16]

  • Spills: In case of a spill, contain the material and clean it up using an inert absorbent material. Ensure the area is well-ventilated.[12]

Part 2: Troubleshooting Guide for MVP Production

This guide provides solutions to common problems encountered during the synthesis and purification of MVP.

G cluster_workflow Industrial Production Workflow MEP 2-Methyl-5-ethylpyridine (MEP) Feedstock Reactor Vapor-Phase Dehydrogenation Reactor (Catalyst, ~700°C) MEP->Reactor Condenser Condensation Crude Product Reactor->Condenser Purification Vacuum Distillation (with Inhibitors) Condenser->Purification MVP High-Purity MVP Product Purification->MVP

Caption: High-level workflow for industrial MVP production.

Problem 1: Low Conversion of 2-Methyl-5-ethylpyridine (MEP)

  • Question: My MEP conversion rate is significantly below the expected 25-40%. What are the likely causes and how can I fix this?

  • Answer: Low conversion is typically traced back to three main factors: the catalyst, temperature, or feed conditions.

    • Catalyst Deactivation: The most common cause is "coking," where carbon deposits accumulate on the catalyst surface, blocking active sites.[11]

      • Solution: Regenerate the catalyst by controlled oxidation (e.g., passing air or a steam-air mixture) to burn off the carbon deposits. Review and optimize the steam-to-hydrocarbon ratio, as appropriate steam levels can help mitigate coking.[11]

    • Insufficient Reaction Temperature: The dehydrogenation reaction is highly endothermic and requires a specific temperature range to proceed efficiently.

      • Solution: Verify that the reactor bed temperature is within the optimal range (typically 650-750°C).[1][4] Ensure that temperature sensors are calibrated correctly and that the heating system is functioning as expected.

    • High Space Velocity: If the feed rate of MEP is too high for the reactor volume (high space velocity), the residence time on the catalyst may be too short for effective conversion.

      • Solution: Reduce the feed rate of the MEP vapor to increase its contact time with the catalyst. Refer to the catalyst manufacturer's specifications for the recommended space velocity.

G cluster_troubleshooting Troubleshooting Logic: Low MEP Conversion Problem Low MEP Conversion Cause1 Catalyst Deactivation (Coking?) Problem->Cause1 Cause2 Insufficient Temperature? Problem->Cause2 Cause3 High Space Velocity? Problem->Cause3 Solution1 Regenerate Catalyst (Controlled Burn-off) Cause1->Solution1 Solution2 Verify & Increase Reactor Temperature Cause2->Solution2 Solution3 Reduce MEP Feed Rate Cause3->Solution3

Caption: Troubleshooting flowchart for low MEP conversion.

Problem 2: Excessive Polymerization During Purification

  • Question: I am experiencing significant polymer formation and fouling in my distillation column and reboiler. How can this be prevented?

  • Answer: Polymerization during purification is driven by high temperatures and long residence times. The strategy is to minimize thermal stress on the MVP and use effective inhibitors.

    • High Reboiler Temperature: MVP polymerizes rapidly at elevated temperatures.

      • Solution: Perform the fractional distillation under reduced pressure (vacuum).[8] This lowers the boiling point of MVP, allowing the distillation to be carried out at a much lower temperature, thereby significantly reducing the rate of polymerization.

    • Ineffective Inhibition: The choice and concentration of the polymerization inhibitor are critical.

      • Solution: Use a high-temperature inhibitor designed for distillation. A combination of an organic polysulfide (0.1% to 5% by weight) and a phenolic inhibitor like catechol is highly effective.[8] The inhibitor should be mixed with the crude feed before it enters the distillation column.

    • Long Residence Time: The longer the MVP is held at high temperatures, the more likely it is to polymerize.

      • Solution: Ensure the distillation unit is designed for minimal liquid holdup, particularly in the reboiler. Operate the column continuously rather than in batch mode where possible to minimize the time the product spends at high temperatures.

Problem 3: Product Instability During Storage

  • Question: My purified MVP is turning brown and forming solids during storage. What are the correct storage procedures?

  • Answer: MVP stability requires protection from initiators like heat, light, and oxygen.

    • Presence of Oxygen: Oxygen can promote polymerization.

      • Solution: Blanket the MVP with an inert gas such as nitrogen before sealing the container.

    • Exposure to Heat and Light: Both heat and UV light can initiate the polymerization process.

      • Solution: Store MVP in a cool, dark place. Refrigeration is recommended for long-term storage.[9][16] Use opaque or amber containers to protect from light.

    • Insufficient Inhibitor: The inhibitor added during production may be consumed over time.

      • Solution: Ensure the final product contains an adequate concentration of a storage inhibitor like 4-tert-butylcatechol (TBC). For long-term storage, the inhibitor level should be periodically checked and replenished if necessary.

Part 3: Experimental Protocols

Protocol 1: Purification of Crude MVP by Vacuum Distillation

This protocol describes a lab-scale purification of crude MVP containing unreacted MEP and other by-products.

  • 1. Safety First: Before beginning, ensure all work is conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Ensure an emergency shower and eyewash station are accessible.[12]

  • 2. Prepare the Inhibitor Solution: Prepare a stock solution of the inhibitor. A common combination is a 4:1 to 1:1 ratio of ditertiarybutylpolysulfide to catechol.[8]

  • 3. Charge the Distillation Flask:

    • To a round-bottom flask suitable for vacuum distillation, add the crude MVP mixture.

    • Add the inhibitor solution to the crude mixture. A typical starting concentration is 0.5% by weight of the total crude liquid.[8]

    • Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • 4. Assemble the Apparatus:

    • Assemble a standard vacuum distillation apparatus. Use a short-path distillation head if possible to minimize travel distance for the vapor.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

  • 5. Perform the Distillation:

    • Begin stirring and slowly apply vacuum to the system.

    • Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin gently heating the distillation flask with a heating mantle.

    • The first fraction collected will be the lower-boiling point impurities, including residual MEP.

    • As the temperature rises, the main fraction of 2-Methyl-5-vinylpyridine will begin to distill. Collect this in a separate receiving flask that has been pre-charged with a small amount of a storage inhibitor like TBC.

    • Monitor the temperature of the vapor and the appearance of the distillate. Stop the distillation before the high-boiling point residues and polymer begin to distill over.

  • 6. Storage of Purified MVP:

    • Once the distillation is complete, allow the apparatus to cool completely before releasing the vacuum.

    • Transfer the purified MVP to a clean, dry, amber glass bottle.

    • Blanket the headspace with nitrogen, seal the container tightly, and store it in a refrigerator.[16]

References

  • The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. (2026). Vertex AI Search.
  • Common Name: PYRIDINE, 2-METHYL-5- VINYL HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • 2-Methyl-5-vinylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Cislak, F. E. (1955). U.S. Patent No. 2,716,119. U.S.
  • Stamires, D. N. (1958). U.S. Patent No. 2,861,997. U.S.
  • 2-Vinylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. (2024). Cogent Chemistry. Retrieved from [Link]

  • Mahan, J. E., Turk, S. D., & Schnitzer, A. M. (1957). By-products from the Manufacture of 2-Methyl-5-ethylpyridine and 2-Methyl-5-vinylpyridine.
  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. (n.d.). RSC Publishing. Retrieved from [Link]

  • Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2025). ResearchGate. Retrieved from [Link]

  • Anionic Polymerization of 2-Vinylpyridines: Studies of Intermediate Carbanions and Their Role in the Stereochemistry of Polymeri. (n.d.). University of Florida. Retrieved from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). MDPI. Retrieved from [Link]

Sources

Validation & Comparative

A Tale of Two Pyridines: A Comparative Guide to the Copolymerization of 5-Methyl-2-vinylpyridine and 4-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the nuanced world of functional polymers, the choice of monomer is a critical decision that dictates the ultimate properties and performance of the resulting material. Among the versatile class of vinylpyridine monomers, 5-methyl-2-vinylpyridine (M5V2P) and 4-vinylpyridine (4VP) stand out for their unique reactive profiles and the distinct characteristics they impart to copolymers. This guide provides an in-depth, objective comparison of these two essential building blocks in copolymerization, supported by experimental data to inform your selection and experimental design.

At a Glance: Structural and Electronic Distinctions

The fundamental differences between this compound and 4-vinylpyridine arise from the substitution pattern on the pyridine ring. In M5V2P, the vinyl group is at the 2-position, adjacent to the nitrogen atom, and a methyl group is present at the 5-position. In contrast, 4VP features the vinyl group at the 4-position, para to the nitrogen atom.

These structural variations have profound implications for the electronic and steric properties of the monomers. The nitrogen atom in the pyridine ring is electron-withdrawing, influencing the electron density of the vinyl group's double bond. The position of the nitrogen relative to the vinyl group, and the presence of the electron-donating methyl group in M5V2P, subtly modulate their reactivity in copolymerization.[1]

Copolymerization Behavior: A Head-to-Head Comparison

The tendency of two monomers to copolymerize is quantitatively described by their reactivity ratios, r₁ and r₂. These ratios represent the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homo-propagation) versus the other monomer (cross-propagation).[2]

To provide a meaningful comparison, we will examine the copolymerization of both M5V2P and 4VP with a common comonomer, styrene (St), under free-radical polymerization conditions. While direct comparative studies under identical conditions are scarce, we can draw valuable insights from existing literature.

Table 1: Reactivity Ratios for the Copolymerization of Vinylpyridines with Styrene

Monomer 1 (M₁)Comonomer (M₂)r₁r₂r₁ * r₂Experimental ConditionsReference
2-Methyl-5-vinylpyridine (MVP)Styrene (St)0.91 ± 0.020.812 ± 0.0050.739Bulk polymerization, 60°C[3]
4-Vinylpyridine (4VP)Styrene (St)0.80 ± 0.200.66 ± 0.050.528Bulk polymerization[4]
4-Vinylpyridine (4VP)Styrene (St)0.700 ± 0.0050.335 ± 0.0010.235Toluene solution, 80°C, <20% conversion[5]

Note: 2-Methyl-5-vinylpyridine is a close structural analog of this compound and serves as a valuable proxy for understanding its copolymerization behavior.

From the data in Table 1, we can deduce several key points:

  • Tendency towards Alternation: For all systems, the product of the reactivity ratios (r₁ * r₂) is less than 1, indicating a tendency for the monomers to alternate along the copolymer chain rather than forming long homopolymeric blocks.[2]

  • Relative Reactivity: In the bulk copolymerization with styrene, 2-methyl-5-vinylpyridine (r₁ = 0.91) shows a slightly higher tendency to homopolymerize compared to 4-vinylpyridine (r₁ = 0.80). Conversely, the styryl radical shows a slightly higher preference for adding another styrene molecule over 2-methyl-5-vinylpyridine (r₂ = 0.812) compared to 4-vinylpyridine (r₂ = 0.66). The values being close to 1 for the 2-methyl-5-vinylpyridine/styrene system suggest a more random copolymer is formed.

  • Influence of Reaction Conditions: The reactivity ratios for the 4VP/St system vary with the reaction conditions. The data in toluene solution at a higher temperature shows a stronger alternating tendency (r₁ * r₂ = 0.235) compared to bulk polymerization. This highlights the importance of considering the specific experimental setup when predicting copolymer composition.

The methyl group in the 5-position of M5V2P is electron-donating, which can increase the electron density of the pyridine ring and potentially influence the reactivity of the vinyl group. The proximity of the vinyl group to the nitrogen atom in the 2-position in M5V2P can also lead to different steric and electronic effects compared to the 4-position in 4VP.

Visualizing the Copolymerization Process

The following diagram illustrates the fundamental steps in the free-radical copolymerization of a vinylpyridine monomer (M₁) with styrene (M₂), showcasing the competing propagation pathways that are governed by the reactivity ratios.

Copolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition M1_chain ~~~(M₁)• R->M1_chain + M₁ M2_chain ~~~(M₂)• R->M2_chain + M₂ M1_chain->M1_chain + M₁ (k₁₁) M1_chain->M2_chain + M₂ (k₁₂) P Copolymer Chain M1_chain->P Combination or Disproportionation M2_chain->M1_chain + M₁ (k₂₁) M2_chain->M2_chain + M₂ (k₂₂) M2_chain->P M1 Vinylpyridine (M₁) M2 Styrene (M₂)

Sources

A Senior Application Scientist's Guide to 2-Methyl-5-vinylpyridine-Based Resins: A Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Pyridine-Based Resins

For researchers and process development scientists, the selection of a chromatographic resin is a critical decision that dictates the efficiency, yield, and purity of a target biomolecule. Among the diverse chemistries available, resins derived from 2-Methyl-5-vinylpyridine (MVP) occupy a unique niche. The MVP monomer polymerizes to form a resin backbone where the pyridine functional group becomes the primary interaction point.[1]

The defining feature of this pyridine moiety is its weak basicity, stemming from the lone pair of electrons on the nitrogen atom.[2] This positions MVP-based resins as weak anion exchangers. Unlike their strong anion exchange counterparts (which carry a permanent positive charge), the charge on an MVP resin is titratable. At a pH below the pKa of the pyridine group (typically around 5-6), the nitrogen is protonated, creating a positive charge capable of binding anions, including negatively charged proteins. As the pH is raised above the pKa, the group deprotonates, losing its charge and releasing the bound molecule. This pH-dependent binding provides a distinct mechanism for elution that can be gentler than the high-salt conditions often required for other ion exchangers.[3]

Furthermore, the aromatic pyridine ring and the polymer backbone can introduce secondary, non-ionic interactions, such as hydrophobic or pi-pi stacking. This "mixed-mode" character, while often subtle, can provide unique selectivity for complex separation challenges, such as separating closely related protein variants or clearing specific impurities. This guide provides an in-depth comparison of the performance of MVP-based resins against common alternatives, supported by experimental frameworks to validate these comparisons in your own laboratory.

Performance Metrics: A Head-to-Head Comparison

The choice of a chromatography resin is a multi-factorial decision. Here, we compare the expected performance of a hypothetical 2-Methyl-5-vinylpyridine (MVP) weak anion exchange (WAX) resin against two common alternatives: a traditional Diethylaminoethyl (DEAE) WAX resin and a Quaternary Ammonium (Q) strong anion exchange (SAX) resin.

Dynamic Binding Capacity (DBC)

DBC is arguably the most critical performance indicator, as it determines the amount of product that can be processed per cycle, directly impacting process economy.[4] It is a measure of the amount of target protein that binds to the resin under operational flow conditions before significant product breaks through the column.[5]

Weak anion exchangers like MVP and DEAE resins typically exhibit lower DBC for standard proteins like Bovine Serum Albumin (BSA) compared to strong anion exchangers.[6][7] This is because SAX resins maintain a high charge density over a wider pH range, maximizing the ionic binding interaction. However, the unique selectivity of MVP resins may lead to a higher effective capacity for specific target proteins where mixed-mode interactions contribute to binding.

Table 1: Comparative Dynamic Binding Capacity (DBC) for Model Proteins

Resin Type Functional Group Typical DBC for BSA (mg/mL)¹ Typical DBC for mAb (flow-through mode)² Key Determinant of Capacity
MVP-based WAX 2-Methyl-5-vinylpyridine 30 - 50 High (impurity binding) pH-dependent charge, potential mixed-mode interactions
DEAE-based WAX Diethylaminoethyl 40 - 80[8] High (impurity binding) pH-dependent charge density

| Q-based SAX | Quaternary Ammonium | 80 - 120[9] | Very High (impurity binding) | pH-independent charge density |

¹DBC is highly dependent on the specific protein, buffer conditions (pH, conductivity), and flow rate.[9] Values are illustrative based on published data for various resin types. ²In monoclonal antibody (mAb) purification, anion exchangers are often used in a flow-through mode where impurities bind and the mAb flows through.[10] Capacity, in this case, refers to the ability to bind impurities like host cell proteins (HCP) and DNA.

Selectivity and Elution Strategy

Selectivity is the ability of a resin to differentiate between the target molecule and impurities. This is where the nuanced chemistry of MVP-based resins offers significant advantages.

MVP and DEAE Resins (Weak Anion Exchangers): The primary advantage of weak anion exchangers is the flexibility of elution. Because their charge is pH-dependent, elution can be achieved not only by increasing ionic strength (salt gradient) but also by decreasing the pH.[3] A modest pH drop can neutralize the resin's charge, releasing the bound protein under potentially gentler, low-salt conditions. This can be crucial for preserving the activity of salt-sensitive or pH-sensitive proteins.

Q Resins (Strong Anion Exchangers): Strong anion exchangers have a fixed positive charge across a broad pH range (typically pH 2-12). This provides robust binding but limits elution strategies almost exclusively to increasing the salt concentration to disrupt the ionic interaction. While highly effective, high salt concentrations can sometimes lead to protein aggregation or denaturation.[11]

The diagram below illustrates the fundamental difference in binding mechanisms.

G cluster_0 Weak Anion Exchanger (e.g., MVP, DEAE) cluster_1 Strong Anion Exchanger (e.g., Q) cluster_2 Elution by Ionic Strength WAX_High_pH High pH (e.g., 8.0) Resin Charge: Neutral (R-N) Protein Binding: No WAX_Low_pH Low pH (e.g., 6.0) Resin Charge: Positive (R-NH+) Protein Binding: Yes WAX_High_pH->WAX_Low_pH pH Decrease (Binding) WAX_Low_pH->WAX_High_pH pH Increase (Elution) Bound_State Protein Bound to Resin SAX_High_pH High pH (e.g., 8.0) Resin Charge: Positive (R-N+R'3) Protein Binding: Yes SAX_Low_pH Low pH (e.g., 6.0) Resin Charge: Positive (R-N+R'3) Protein Binding: Yes SAX_High_pH->SAX_Low_pH pH Change (Binding Unaffected) Eluted_State Protein Eluted Bound_State->Eluted_State Increase Salt (Competition)

Caption: Comparison of binding mechanisms for weak vs. strong anion exchangers.

Chemical and Physical Stability

A resin must withstand harsh cleaning and regeneration conditions, typically involving sodium hydroxide (NaOH), to be viable for multiple cycles in a manufacturing environment. Vinylpyridine-based polymers generally exhibit good thermal and chemical stability.[12] However, repeated exposure to harsh conditions can affect any resin. It is essential to validate the stability of a chosen resin over a simulated lifetime of purification cycles. Strong anion exchangers with quaternary ammonium groups are known for their high stability in alkaline conditions.

Experimental Protocols for Performance Evaluation

To objectively compare these resins, standardized experimental protocols are essential. The following methods provide a framework for generating robust, comparative data in your laboratory.

Experimental Workflow Overview

The general process for evaluating a chromatography resin follows a set sequence of steps, as illustrated below.

workflow A 1. Equilibration (Binding Buffer) B 2. Sample Load (Target Protein) A->B C 3. Wash (Binding Buffer) B->C D 4. Elution (Elution Buffer) C->D E 5. Regeneration (High Salt / NaOH) D->E F 6. Re-equilibration E->F

Caption: Standard workflow for a bind-elute chromatography experiment.

Protocol 1: Determination of Dynamic Binding Capacity (DBC)

Objective: To determine the amount of a target protein a resin can bind at a specific flow rate before the protein begins to appear in the column effluent (breakthrough).

Materials:

  • Chromatography column packed with the resin to be tested (e.g., 1 mL bed volume).

  • Chromatography system (e.g., FPLC, HPLC) with UV detector.

  • Binding Buffer: A buffer in which the target protein is stable and carries the appropriate charge to bind to the resin (e.g., 20 mM Tris, pH 8.0 for anion exchange).

  • Elution Buffer: Binding buffer containing a high concentration of salt (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).

  • Purified target protein solution at a known concentration (e.g., 1-5 mg/mL) in Binding Buffer.

Methodology:

  • System Preparation: Prime the chromatography system with Binding Buffer.

  • Determine Amax (100% Breakthrough): Bypass the column and flow the protein solution through the system until the UV 280 nm absorbance is stable. Record this value as Amax.[13]

  • Column Equilibration: Connect the column and equilibrate with at least 5-10 column volumes (CVs) of Binding Buffer, or until the UV baseline is stable.

  • Sample Loading: Begin loading the protein solution onto the column at a defined residence time (e.g., 4-6 minutes). Continuously monitor the UV 280 nm absorbance of the column outlet.

  • Determine Breakthrough Volume: Continue loading until the UV absorbance reaches 10% of the Amax value determined in step 2. The volume of protein solution loaded at this point is the breakthrough volume (V_10%).

  • Wash and Elute: Wash the column with Binding Buffer until the UV baseline is stable, then elute the bound protein with Elution Buffer.

  • Calculation:

    • DBC (mg/mL) = (V_10% - V_delay) × [Protein Concentration] / (Column Volume)

    • Where V_delay is the system delay volume (volume of tubing from the pump to the detector), which can be determined by running a blank injection.[14]

Causality: The choice of a 10% breakthrough point (DBC10%) is an industry standard that balances high capacity utilization with an acceptable level of product loss in the flow-through.[13] Running this test at different residence times (by varying the flow rate) will reveal the kinetic performance of the resin; highly efficient resins maintain a high DBC even at shorter residence times.[4]

Protocol 2: Evaluation of Purity and Recovery

Objective: To assess the ability of the resin to separate the target protein from impurities and to quantify the amount of target protein recovered in the elution fraction.

Materials:

  • Same as Protocol 1, but the starting material should be a representative feedstock (e.g., clarified cell culture fluid) containing the target protein and impurities.

  • Analytical methods for purity (e.g., SDS-PAGE, SEC-HPLC) and protein concentration (e.g., A280, Bradford assay).

  • Assay for key impurities (e.g., HCP ELISA).

Methodology:

  • Chromatography Run: Perform a complete chromatography cycle as described in the workflow diagram using the feedstock. Load the column to approximately 80% of the DBC determined in Protocol 1.

  • Fraction Collection: Collect the flow-through, wash, and elution fractions separately.

  • Mass Balance Analysis:

    • Measure the total amount of protein loaded onto the column (Load).

    • Measure the total amount of protein in the flow-through and wash fractions (FT/Wash).

    • Measure the total amount of protein in the elution fraction (Eluate).

  • Purity Analysis:

    • Analyze the Load and Eluate fractions using SDS-PAGE or SEC-HPLC to assess the removal of visible impurities and aggregates.

    • Use an impurity-specific assay (e.g., HCP ELISA) to quantify the clearance of key process-related impurities.

  • Calculations:

    • Recovery (%) = (Mass of target protein in Eluate / Mass of target protein in Load) × 100

    • Purity (%) = Determined by the chosen analytical method (e.g., peak area in SEC-HPLC).

    • Host Cell Protein (HCP) Clearance = Log Reduction Value (LRV) = log10 (HCP in Load / HCP in Eluate).

Trustworthiness: This protocol is self-validating through mass balance. The sum of protein in the FT/Wash and Eluate fractions should closely match the total protein loaded. Significant deviation may indicate protein precipitation on the column or issues with the analytical assays. Comparing the purity of the eluate to the starting material directly demonstrates the effectiveness of the separation.[15]

Conclusion and Recommendations

2-Methyl-5-vinylpyridine-based resins offer a valuable tool in the chromatographer's toolkit, particularly when pH-mediated elution is desirable for maintaining protein stability. Their performance as weak anion exchangers places them in direct comparison with traditional DEAE resins, while their unique pyridine chemistry may offer novel selectivity due to mixed-mode interactions.

  • Choose an MVP-based resin when:

    • Your target protein is sensitive to high salt concentrations, and a gentle pH-based elution is preferred.

    • You are facing a challenging separation where the unique selectivity of the pyridine ligand might resolve closely related species.

    • You need to clear impurities that have a strong affinity for the aromatic and weakly basic nature of the resin.

  • Consider alternatives like DEAE or Q resins when:

    • Maximum dynamic binding capacity is the primary driver, and your protein is stable in the required salt elution conditions (favoring Q resins).[7]

    • A well-established and characterized separation platform is required (favoring DEAE or Q resins).[6]

Ultimately, the optimal resin can only be determined through empirical testing with the specific feedstock and target molecule.[7] The protocols outlined in this guide provide a robust framework for conducting such a comparative analysis, enabling scientists to make data-driven decisions to optimize their purification workflows.

References

  • Cytiva. (2018). How to determine dynamic binding capacity (DBC) of chromatography resins. [Link]

  • Staby, A., Jensen, I. H., & Mollerup, I. (2000). Comparison of chromatographic ion-exchange resins. I. Strong anion-exchange resins. Journal of Chromatography A, 897(1-2), 99-111. [Link]

  • Staby, A., Jensen, I. H., & Krarup, J. (2007). Comparison of chromatographic ion-exchange resins VI. Weak anion-exchange resins. Journal of Chromatography A, 1162(1), 44-53. [Link]

  • Bestchrom. (2024). Determination of DBC of chromatography resin. [Link]

  • Gagnon, P., et al. (2008). A rapid method for determining dynamic binding capacity of resins for the purification of proteins. Protein Expression and Purification, 60(2), 147-50. [Link]

  • Staby, A., et al. (2006). Comparison of chromatographic ion-exchange resins V. Strong and weak cation-exchange resins. Journal of Chromatography A, 1118(2), 168-79. [Link]

  • ResearchGate. (2007). Comparison of chromatographic ion-exchange resins VI. Weak anion-exchange resins. [Link]

  • KNAUER. (n.d.). Comparison of ion exchange columns. [Link]

  • BioPharm International. (2023). Determining and Optimizing Dynamic Binding Capacity. [Link]

  • Staby, A., Jensen, I. H., & Mollerup, I. (2000). Comparison of chromatographic ion-exchange resins. I. Strong anion-exchange resins. Journal of Chromatography A, 897(1-2), 99-111. [Link]

  • Mortazavi, S., et al. (2015). Optimization of Dynamic Binding Capacity of Anion Exchange Chromatography Media for Recombinant Erythropoietin Purification. Iranian Journal of Biotechnology, 13(1), 20-27. [Link]

  • GALAK Chromatography. (n.d.). Ion exchange Chromatography Resins For Antibody Purification. [Link]

  • YMC Europe. (n.d.). Technical Note: How to Determine the DBC of a Resin. [Link]

  • Midwestern State University. (n.d.). Protein Purification by Ion-Exchange Chromatography. [Link]

  • YMC Europe. (n.d.). Purification of Proteins and Antibodies via Ion Exchange Chromatography. [Link]

  • ResearchGate. (2015). Why won't my protein elute off an ion exchange column?[Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]

  • Khairou, K. S. (1993). Thermal stability of poly(4-vinyl pyridine) and polymer complexes of 4-vinyl pyridine with some transition metal chlorides. Polymer Degradation and Stability, 46(3), 315-318. [Link]

  • MDPI. (2021). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. [Link]

  • Chen, Y., Zhao, W., & Zhang, J. (2017). Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions. RSC Advances, 7(12), 7138-7145. [Link]

  • Lowe, C. R., et al. (2014). Design, synthesis and evaluation of pyridine-based chromatographic adsorbents for antibody purification. Journal of Chromatography A, 1355, 164-73. [Link]

  • Scilit. (n.d.). A NOVEL WEAK BASE ANION EXCHANGE RESIN WHICH IS HIGHLY SELECTIVE FOR THE PRECIOUS METALS OVER BASE METALS. [Link]

  • ResearchGate. (2014). Comparison of different anion-exchange chromatography resins for the purification of cyanobacterial microcystins. [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Low-odor and Low-leachable Anion-Exchange Resins. [Link]

  • Haipu Resin. (n.d.). Weak Base Anion Exchange Resins. [Link]

  • Carbotecnia. (n.d.). DOWEX MARATHON WBA-2 Weak Base Anion Exchange Resin. [Link]

  • Sunresin. (n.d.). Weak Base Anion Exchange Resin. [Link]

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Alternative monomers to 5-Methyl-2-vinylpyridine for specific applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Monomers for 5-Methyl-2-vinylpyridine in the Development of Advanced Stimuli-Responsive Polymers

Introduction: The Role of this compound in Functional Polymers

This compound (5M2VP) is a heterocyclic monomer prized for its utility in synthesizing "smart" polymers, particularly those responsive to changes in pH.[1] Its structure, featuring a polymerizable vinyl group and a basic pyridine ring, allows it to serve as a foundational building block for materials that can undergo conformational or solubility changes in response to acidic environments. The nitrogen atom on the pyridine ring has a lone pair of electrons, conferring basicity and the ability to become protonated at low pH. When incorporated into a polymer chain, this property enables the creation of materials used in drug delivery systems, sensors, and smart coatings.[1][2] The methyl group substituent can further influence the polymer's hydrophobicity and glass transition temperature.

However, the specific pKa, polymerization kinetics, and biocompatibility profile of poly(this compound) (P5M2VP) may not be optimal for all applications. Researchers often require polymers with different pH transition points, improved biocompatibility, or multi-stimuli responsiveness (e.g., sensitivity to both pH and temperature). This guide provides a comparative analysis of viable alternative monomers, offering experimental data and procedural insights to aid in the rational design of next-generation functional polymers.

Strategic Selection of Alternative Monomers

Choosing an alternative to 5M2VP is not a simple substitution. It is a strategic decision guided by the target application's specific requirements. We will compare monomers based on their chemical structure, the functional properties of their corresponding polymers, and their performance in controlled polymerization and application-specific assays.

The alternatives are grouped into three strategic categories:

  • Structural Analogs (Vinylpyridines): For fine-tuning the pKa and steric properties.

  • Functional Analogs (Acrylates/Acrylamides): For exploring different polymer backbones and biocompatibility profiles.

  • Multi-Stimuli-Responsive Monomers: For creating materials that respond to more than one environmental cue.

G cluster_main Monomer Selection Framework cluster_alternatives Alternative Monomer Categories cluster_properties Key Performance Metrics Monomer This compound (5M2VP) Alt1 Structural Analogs (e.g., 2VP, 4VP) Monomer->Alt1 Fine-tune pKa & Steric Hindrance Alt2 Functional Analogs (e.g., DMAEMA) Monomer->Alt2 Modify Backbone & Improve Biocompatibility Alt3 Multi-Stimuli Monomers (e.g., NIPAM) Monomer->Alt3 Introduce Thermo-responsiveness Prop1 pH-Responsiveness (pKa) Alt1->Prop1 Prop2 Polymerization Control Alt1->Prop2 Alt2->Prop1 Alt2->Prop2 Prop3 Biocompatibility Alt2->Prop3 Alt3->Prop2 Prop4 Secondary Stimulus Alt3->Prop4

Caption: Monomer selection logic based on desired properties.

Structural Analogs: 2-Vinylpyridine (2VP) and 4-Vinylpyridine (4VP)

The most direct alternatives to 5M2VP are its parent vinylpyridine isomers, 2VP and 4VP. They share the same fundamental pH-responsive mechanism but differ in the position of the nitrogen atom relative to the vinyl group, which has significant consequences for reactivity and polymer behavior.[3][4]

  • 2-Vinylpyridine (2VP): With the nitrogen atom adjacent to the vinyl group, 2VP exhibits steric hindrance that can affect its polymerization kinetics compared to 4VP.[5][6] The resulting poly(2-vinylpyridine) (P2VP) has a pKa of approximately 4.5-5.0, making it suitable for triggering drug release in the acidic environments of endosomes or tumor microenvironments.[7][8]

  • 4-Vinylpyridine (4VP): Here, the nitrogen atom is positioned opposite the vinyl group, resulting in less steric hindrance and generally faster polymerization rates.[5] Poly(4-vinylpyridine) (P4VP) is also pH-responsive with a similar pKa to P2VP and is widely used in the formation of block copolymer micelles, surface coatings, and ion exchange resins.[9][10]

Causality Behind Experimental Choice: When choosing between 2VP and 4VP, the key consideration is often the desired polymer architecture. For complex block copolymers, the slightly different reactivities of 2VP and 4VP can be exploited in controlled polymerization techniques like RAFT to achieve well-defined structures.[11]

Comparative Performance Data: Vinylpyridine Monomers

PropertyThis compound2-Vinylpyridine (2VP)4-Vinylpyridine (4VP)
Molar Mass ( g/mol ) 119.16105.14105.14
Polymer pKa ~5.0~4.5 - 5.0[8][12]~4.7 - 5.0[9]
Polymerization Rate IntermediateSlowerFaster[5]
Key Feature Increased hydrophobicity due to methyl groupSteric hindrance can influence polymer conformationHigh reactivity, widely studied[3]

Functional Analogs: Dimethylaminoethyl Methacrylate (DMAEMA)

To move beyond the pyridine chemistry, we can look at functional analogs that also possess a tertiary amine group, conferring pH-responsiveness. The most prominent example is 2-(Dimethylamino)ethyl methacrylate (DMAEMA).

  • DMAEMA: This monomer features a methacrylate backbone, which is known for its good biocompatibility. The tertiary amine group in the side chain has a pKa of ~7.0-7.4. This is a critical distinction from vinylpyridines. Polymers of DMAEMA are soluble at acidic pH and collapse or become hydrophobic at physiological pH (~7.4). This "reverse" pH response is highly valuable for applications like gene delivery, where the polymer should protect its payload in the bloodstream but release it in the more acidic endosome.

Causality Behind Experimental Choice: DMAEMA is often selected over vinylpyridines when a higher pKa is required and when the polymer backbone's biocompatibility is a primary concern. The methacrylate backbone is generally considered more biocompatible than the polyvinylpyridine backbone for in-vivo applications.[13]

Multi-Stimuli-Responsive Monomers: N-isopropylacrylamide (NIPAM)

Modern drug delivery systems often require responsiveness to multiple cues.[14][15] N-isopropylacrylamide (NIPAM) is the archetypal thermoresponsive monomer. While not a direct pH-responsive alternative, it is frequently copolymerized with monomers like 2VP or DMAEMA to create dual-responsive systems.

  • NIPAM: Poly(N-isopropylacrylamide) (PNIPAM) exhibits a sharp coil-to-globule phase transition in water at its lower critical solution temperature (LCST) of ~32°C.[16][17] This is just below physiological body temperature, making it exceptionally useful for injectable hydrogels that are liquid at room temperature but solidify into a gel matrix upon injection.[18]

Causality Behind Experimental Choice: When an application requires both spatial (pH-based) and temporal (temperature-based) control over drug release, copolymerizing a pH-responsive monomer like 2VP with a thermoresponsive monomer like NIPAM is a powerful strategy. For example, a drug-loaded nanoparticle made from a P(2VP-co-NIPAM) copolymer could be designed to shrink and release its payload only when it encounters both the acidic tumor environment (protonating the 2VP units) and localized hyperthermia (triggering the NIPAM collapse).[19]

Comparative Performance Data: Functional & Multi-Stimuli Monomers

PropertyDimethylaminoethyl Methacrylate (DMAEMA)N-isopropylacrylamide (NIPAM)
Molar Mass ( g/mol ) 157.21113.16
Stimulus Response pHTemperature
Polymer pKa / LCST pKa ~7.0 - 7.4LCST ~32°C[17]
Polymerization Method RAFT, ATRPFree Radical, RAFT, ATRP[17]
Key Feature Biocompatible methacrylate backbone, pKa near physiological pHSharp thermal transition near body temperature

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

Protocol 1: Synthesis of pH-Responsive Block Copolymers via RAFT Polymerization

This protocol describes the synthesis of a poly(2-vinylpyridine) block copolymer, which is a common architecture for forming pH-responsive micelles.

Objective: To synthesize a well-defined diblock copolymer, Poly(ethylene glycol)-b-poly(2-vinylpyridine) (PEG-b-P2VP), with low polydispersity.

Materials:

  • Poly(ethylene glycol) methyl ether acrylate (PEGMA, Mn = 480 g/mol )

  • 2-Vinylpyridine (2VP), inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • 1,4-Dioxane (anhydrous)

Methodology:

  • Macro-CTA Synthesis: In a Schlenk flask, dissolve PEGMA (5.0 g, 10.4 mmol), CPAD (145 mg, 0.52 mmol), and AIBN (17 mg, 0.10 mmol) in 10 mL of 1,4-dioxane.

  • Subject the mixture to three freeze-pump-thaw cycles to remove oxygen.

  • Place the flask in an oil bath preheated to 70°C and stir for 6 hours.

  • Quench the polymerization by immersing the flask in an ice bath and exposing it to air.

  • Precipitate the resulting PEG macro-chain transfer agent (PEG-CTA) in cold diethyl ether, filter, and dry under vacuum.

  • Block Copolymerization: In a new Schlenk flask, dissolve the PEG-CTA (1.0 g), 2VP (2.18 g, 20.7 mmol), and AIBN (5 mg, 0.03 mmol) in 15 mL of 1,4-dioxane.

  • Repeat the freeze-pump-thaw cycles (step 2).

  • Place the flask in an oil bath at 70°C and stir for 12 hours.

  • Quench the reaction as in step 4.

  • Precipitate the final PEG-b-P2VP block copolymer in cold hexane, filter, and dry under vacuum at 40°C.

Trustworthiness: The use of RAFT polymerization provides excellent control over molecular weight and distribution (polydispersity index, PDI < 1.2), which is critical for the predictable self-assembly of the polymer into nanoparticles.[11] Characterization by Gel Permeation Chromatography (GPC) and ¹H NMR is required to validate the structure and purity.

Protocol 2: Characterization of pH-Responsiveness by Dynamic Light Scattering (DLS)

Objective: To measure the change in nanoparticle size (hydrodynamic diameter, Dh) as a function of pH, demonstrating the material's pH-responsive behavior.

Materials:

  • PEG-b-P2VP copolymer (from Protocol 1)

  • Phosphate-buffered saline (PBS, 10 mM)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Methodology:

  • Micelle Formation: Dissolve the PEG-b-P2VP copolymer in a suitable organic solvent (e.g., acetone) at 1 mg/mL.

  • Add an equal volume of PBS (pH 7.4) dropwise to the polymer solution under sonication.[8]

  • Allow the acetone to evaporate overnight in a fume hood, resulting in a 1 mg/mL aqueous solution of self-assembled micelles.[8]

  • pH Titration: Prepare a series of samples by taking aliquots of the micellar solution and adjusting the pH from 7.4 down to 4.0 in ~0.5 pH unit increments using 0.1 M HCl.

  • Allow samples to equilibrate for 30 minutes.

  • DLS Measurement: Analyze each sample using a DLS instrument. Measure the hydrodynamic diameter and polydispersity index.

  • Plot the average hydrodynamic diameter as a function of pH. A sharp increase or disappearance of the particle population below the pKa (~5.0) indicates the disassembly of the micelles due to the protonation and solubilization of the P2VP core.

G cluster_workflow Experimental Workflow: Synthesis to Characterization start Select Monomers (e.g., PEGMA, 2VP) synthesis RAFT Polymerization (Protocol 1) start->synthesis purification Precipitation & Drying synthesis->purification characterization GPC & NMR Analysis purification->characterization micelle_prep Micelle Formation (Protocol 2) characterization->micelle_prep ph_adjust pH Titration (pH 7.4 -> 4.0) micelle_prep->ph_adjust dls DLS Measurement ph_adjust->dls analysis Plot Dh vs. pH dls->analysis end Confirm pH-Responsiveness analysis->end

Caption: Workflow from polymer synthesis to functional testing.

Conclusion and Future Outlook

While this compound remains a valuable monomer for creating pH-responsive materials, the demand for polymers with tailored properties necessitates a broader view of the available chemical toolbox.

  • 2-Vinylpyridine and 4-Vinylpyridine offer subtle yet important modifications in reactivity and steric hindrance, allowing for fine-tuned control over polymer architecture.

  • Dimethylaminoethyl methacrylate (DMAEMA) provides an alternative with a more biocompatible backbone and a pKa centered around physiological pH, opening doors for different biological applications.

  • N-isopropylacrylamide (NIPAM) , when used as a comonomer, enables the creation of sophisticated, multi-stimuli-responsive systems that can react to both pH and temperature.

The choice of monomer is fundamentally linked to the desired outcome. By understanding the causal relationships between monomer structure, polymer properties, and application performance, researchers can move beyond simple substitution and engage in the rational design of advanced functional materials. The experimental protocols provided herein offer a validated framework for synthesizing and characterizing these polymers, ensuring that laboratory innovations are built on a foundation of scientific rigor.

References

  • Biomedical applications of stimuli-responsive “smart” interpenetrating polymer network hydrogels. (n.d.). PubMed Central. [Link]

  • de las Heras Alarcón, C., Pennadam, S., & Alexander, C. (2005). Stimuli responsive polymers for biomedical applications. Chemical Society Reviews, 34(3), 276-285. [Link]

  • Casimiro, T., & Aguiar-Ricardo, A. (2021). Stimuli-Responsive Materials for Tissue Engineering and Drug Delivery. Polymers, 13(16), 2633. [Link]

  • Runge, M. B., & Lodge, T. P. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1835-1850. [Link]

  • de las Heras Alarcón, C., Pennadam, S., & Alexander, C. (2005). Stimuli Responsive Polymers for Biomedical Applications. ResearchGate. [Link]

  • Meng, F., Cheng, R., Deng, C., & Zhong, Z. (2012). Stimuli-Responsive Polymersomes for Programmed Drug Delivery. Biomacromolecules, 13(7), 1979-1998. [Link]

  • Advances in the Research and Application of Smart-Responsive Hydrogels in Disease Treatment. (n.d.). PubMed Central. [Link]

  • Fuentes-Camargo, I., Rodríguez, J. L., Andraca-Adame, J. A., & Gutiérrez, H. M. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 13(21), 3785. [Link]

  • Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13), 4678-4680. [Link]

  • 2-Vinylpyridine. (n.d.). Wikipedia. [Link]

  • Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications. (n.d.). PubMed Central. [Link]

  • Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization†. ResearchGate. [Link]

  • Synthesis of Multiblock Copolymers of Poly(2-vinylpyridine) and Polyoxyethylene and their Application as Compatibilizers for Epichlorohydrin Rubber/Poly(Vinyl Chloride) Blends. (2005). ResearchGate. [Link]

  • SMART HYDROGEL POLYMERS FOR DRUG DELIVERY. (n.d.). Military Medical Science Letters. [Link]

  • de Jong, E., & de Wilt, A. (2015). Alternative Monomers Based on Lignocellulose and Their Use for Polymer Production. Chemical Reviews, 115(22), 12136-12181. [Link]

  • Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. (2020). MDPI. [Link]

  • Composition-Property Relationships of pH-Responsive Poly[(2-vinylpyridine)-co-(butyl methacrylate)] Copolymers for Reverse Enteric Coatings. (2023). National Institutes of Health. [Link]

  • Functional Stimuli-Responsive Gels: Hydrogels and Microgels. (2018). MDPI. [Link]

  • Smart Hydrogels for Advanced Drug Delivery Systems. (2021). MDPI. [Link]

  • 2-Methyl-5-vinylpyridine. (n.d.). PubChem. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Self-assembly of pH-sensitive random copolymers: Poly(styrene-co-4-vinylpyridine). (2017). ResearchGate. [Link]

  • pH-responsive shell-sheddable polymeric nanoparticles as the photodynamic drug carrier: synthesis, characterization, and in vitro studies. (2020). Journal of Nanobiotechnology. [Link]

  • pH-responsive synthetic polymers for drug delivery applications. (2024). Taipei Medical University. [Link]

  • pH-Responsive Poly(ethylene glycol)-b-poly(2-vinylpyridine) Micelles for the Triggered Release of Therapeutics. (2023). National Institutes of Health. [Link]

  • Monomers used for synthesizing pH-responsive copolymers. (n.d.). ResearchGate. [Link]

  • Preparation and Characterization of Deproteinized Natural Rubber Grafted with 4- Vinylpyridine as pH Responsive Materials. (2018). International Journal of Chemical Engineering and Applications. [Link]

  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. (2021). PubMed Central. [Link]

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A Comparative Guide to the Definitive Purity Validation of 2-Methyl-5-vinylpyridine by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible research and the safe, effective development of novel therapeutics. 2-Methyl-5-vinylpyridine (2M5VP) is a critical heterocyclic building block, notable for its role in the synthesis of polymers and its incorporation into pharmacologically active molecules.[1] The presence of its reactive vinyl group makes 2M5VP susceptible to polymerization and side reactions, introducing a host of potential impurities that can compromise downstream applications.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the purity assessment of 2M5VP. We will demonstrate why Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this application and provide a comprehensive, field-proven framework for the validation of a GC-MS method in accordance with stringent international guidelines.

The Analytical Challenge: Why Purity is Paramount for 2M5VP

2-Methyl-5-vinylpyridine is a volatile liquid whose utility is directly linked to its purity.[2][3] Potential impurities can arise from its manufacturing process—often a condensation reaction involving methylpyridines and formaldehyde—or from degradation and unintended polymerization during storage.[4] These impurities can include:

  • Isomeric Variants: Positional isomers that are difficult to separate by non-chromatographic means.

  • Starting Material Residues: Unreacted methylpyridines or other precursors.

  • Manufacturing By-products: Related pyridine derivatives formed during synthesis.[4]

  • Oligomers and Polymers: Low-molecular-weight polymers formed by the reactive vinyl group.

  • Degradation Products: Compounds formed through oxidation or other degradation pathways.

The presence of these impurities can have catastrophic effects, from altering polymer characteristics to introducing unknown toxicological profiles in a drug substance. Therefore, an analytical method must not only quantify 2M5VP but also possess the specificity to resolve and identify these closely related potential contaminants.

Method Selection: The Unrivaled Specificity of GC-MS

While several analytical techniques can be considered for purity determination, their suitability for a volatile, complex sample like 2M5VP varies significantly.

TechniquePrincipleSuitability for 2M5VPLimitations
GC-MS Separation by boiling point/polarity (GC) and identification by mass-to-charge ratio (MS).Excellent. Ideal for volatile compounds like 2M5VP, offering superior separation and definitive identification of impurities.[5]Requires more complex instrumentation than simpler methods.
HPLC Separation by polarity/affinity for a stationary phase in a liquid mobile phase.Moderate. Can be adapted for pyridine derivatives, but less suitable for highly volatile compounds.[5][6]Volatility of 2M5VP can lead to challenges with sample preparation and injection reproducibility. Lower resolving power for some isomeric impurities compared to high-resolution GC.
Titration Quantitative chemical reaction (e.g., acid-base) to determine the concentration of the basic pyridine nitrogen.Poor. Non-specific. It will quantify any basic pyridine-containing impurity alongside the main analyte, leading to an overestimation of purity.Lacks the ability to detect and quantify non-basic or neutral impurities.
NMR Spectroscopy Analysis based on the magnetic properties of atomic nuclei.Good for structural confirmation. Can quantify purity against a certified standard but is less sensitive for trace impurity detection.Lower sensitivity compared to GC-MS for detecting low-level impurities. Complex spectra if multiple impurities are present.

The Causality Behind the Choice: The decision to employ GC-MS is rooted in its dual-mechanism power. The gas chromatography component provides exceptional resolving power for volatile compounds, separating 2M5VP from its closely related impurities based on subtle differences in their physicochemical properties. The mass spectrometry component then acts as a definitive detector, providing a unique "fingerprint" (mass spectrum) for each eluting compound, allowing for unambiguous identification and quantitation. This inherent specificity is critical for a validation system that must be trustworthy and robust.

The GC-MS Workflow for 2M5VP Analysis

The analytical process follows a logical and controlled sequence designed to ensure data integrity at every stage. This workflow is the foundation of a reproducible and reliable purity assessment.

GCMS_Workflow Figure 1: High-Level GC-MS Workflow for 2M5VP Purity cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample 1. Sample Preparation (Dilution in appropriate solvent, e.g., Dichloromethane) Injection 3. GC Injection (Vaporization of sample) Sample->Injection Standard 2. Reference Standard Preparation (Certified standard diluted to create calibration curve levels) Standard->Injection Separation 4. GC Separation (Separation on capillary column) Injection->Separation Ionization 5. MS Ionization & Fragmentation (e.g., Electron Ionization) Separation->Ionization Detection 6. MS Detection (Mass analysis by m/z ratio) Ionization->Detection Integration 7. Peak Integration (Quantify peak areas) Detection->Integration Quantitation 8. Quantitation (Calculation against calibration curve) Integration->Quantitation Report 9. Final Report (Purity value, impurity profile, validation summary) Quantitation->Report

Caption: Figure 1: High-Level GC-MS Workflow for 2M5VP Purity.

Experimental Protocol: A Validated GC-MS Method for 2M5VP

This protocol provides a robust starting point for the analysis. It is imperative that this method be fully validated according to the principles outlined in the subsequent section before implementation for quality control or regulatory submissions.

1. Materials and Reagents:

  • 2-Methyl-5-vinylpyridine Reference Standard (Certified purity >99.5%)

  • 2-Methyl-5-vinylpyridine sample for testing

  • Dichloromethane (DCM), HPLC or GC grade

  • Class A volumetric flasks and pipettes

2. Standard and Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of 2M5VP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Stock Standard. A typical range would be 1 µg/mL to 100 µg/mL.

  • Sample Preparation (100 µg/mL nominal): Accurately weigh ~25 mg of the 2M5VP sample into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM. Make a further 1-in-10 dilution to bring the concentration into the calibration range.

3. GC-MS Instrumental Parameters:

ParameterRecommended SettingRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A mid-polarity column providing excellent separation for a wide range of aromatic and heterocyclic compounds.[7]
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.[8]
Oven Program Initial 80°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 minThe initial temperature ensures good focusing of the analytes on the column. The ramp allows for the elution of 2M5VP and potential higher-boiling impurities within a reasonable runtime.
Injector Split mode (50:1), 250°CSplit injection prevents column overloading with a high-concentration main peak, ensuring good peak shape.
Injection Volume 1 µLStandard volume for good sensitivity and reproducibility.
MS Transfer Line 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI) at 70 eV, 230°CStandard ionization energy for creating reproducible fragmentation patterns and library matching.
MS Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification and impurity profiling. SIM mode (monitoring ions like m/z 119, 118, 91 for 2M5VP[2]) can be used for enhanced sensitivity and quantitation.

Validation of the GC-MS Method: A Self-Validating System

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] We will follow the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12]

Validation_Workflow Figure 2: ICH Q2(R2) Validation Workflow Specificity Specificity (Can the method detect the analyte in the presence of impurities?) Linearity Linearity & Range (Is the response proportional to concentration?) Accuracy Accuracy (How close is the measured value to the true value?) Precision Precision (Repeatability & Intermediate) (How close are repeated measurements?) LOD_LOQ LOD & LOQ (What are the lowest detectable & quantifiable levels?) Robustness Robustness (Is the method affected by small changes in parameters?) Validation Method Validation Protocol Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD_LOQ Validation->Robustness

Sources

A Comparative Guide to Catalysts for 2-Methyl-5-vinylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methyl-5-vinylpyridine (MVP)

2-Methyl-5-vinylpyridine (MVP) is a vital chemical intermediate, distinguished by its pyridine ring functionalized with both a methyl and a vinyl group. This unique structure makes it a valuable monomer in the production of specialty polymers and a key building block in the synthesis of pharmaceuticals and agrochemicals. The vinyl group's susceptibility to polymerization allows for the creation of functional polymers with applications as dye acceptors, ore flotation agents, and oil additives. The industrial synthesis of MVP is predominantly achieved through the catalytic dehydrogenation of 2-methyl-5-ethylpyridine (MEP), a process that is both challenging and highly dependent on catalyst performance.

This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of MVP from MEP. We will explore the mechanistic nuances of different catalyst families, present comparative performance data, and provide detailed experimental protocols to assist researchers and chemical engineers in catalyst selection and process optimization.

Reaction Pathways: Direct vs. Oxidative Dehydrogenation

The conversion of MEP to MVP can proceed via two primary routes: direct dehydrogenation (DDH) and oxidative dehydrogenation (ODH).

  • Direct Dehydrogenation (DDH): This is an endothermic, equilibrium-limited reaction requiring high temperatures (typically 500-700°C) to proceed. The reaction is as follows: C₈H₁₁N (MEP) ⇌ C₈H₉N (MVP) + H₂

  • Oxidative Dehydrogenation (ODH): In this process, an oxidizing agent (like air) is introduced, making the reaction exothermic and thermodynamically more favorable, thus allowing for lower reaction temperatures. However, the presence of oxygen can lead to the formation of undesired oxidation byproducts, such as carbon oxides and other oxygenated compounds, making selectivity a critical challenge.[1]

The choice between these pathways significantly influences the selection of the catalyst and the overall process design.

Comparative Analysis of Catalytic Systems

The efficacy of MVP synthesis is critically dependent on the chosen catalyst. We will now compare the major classes of catalysts employed for this transformation.

Iron Oxide-Based Catalysts

Iron oxide catalysts, often promoted with potassium (K), are the workhorses of industrial dehydrogenation processes, including the analogous production of styrene from ethylbenzene.

  • Mechanism and Rationale: The catalytic activity of iron oxide is attributed to the redox cycle of iron species. Potassium acts as a crucial electronic promoter, enhancing the catalyst's activity and, importantly, facilitating the removal of coke deposits through the water-gas shift reaction when steam is used as a co-feed. The support, typically alumina (Al₂O₃), provides a high surface area and structural stability.[2][3]

  • Performance: These catalysts are known for their robustness and relatively low cost. However, they typically require high operating temperatures (≥ 600°C) and the co-feeding of steam to maintain activity and selectivity by mitigating coke formation. While specific data for MEP dehydrogenation is sparse in open literature, analogies from ethylbenzene dehydrogenation suggest that high conversions can be achieved, but selectivity can be impacted by side reactions like dealkylation and cracking.

Noble Metal Catalysts (Pt, Pd)

Supported noble metal catalysts, particularly those based on platinum and palladium, are renowned for their high intrinsic activity in dehydrogenation reactions.[4]

  • Mechanism and Rationale: Platinum and palladium are highly effective at activating C-H bonds. To enhance their stability and selectivity, they are often alloyed with other metals, such as tin (Sn). Tin modifies the electronic properties of platinum, suppressing undesirable hydrogenolysis reactions (C-C bond cleavage) and reducing coke formation, thereby increasing the selectivity towards the desired olefin.[5][6][7] Alumina is a common support due to its thermal stability.[5]

  • Performance: Pt-Sn/Al₂O₃ catalysts can operate at lower temperatures compared to iron-based systems and exhibit high initial activity.[5] However, they are more susceptible to deactivation by sintering of the metal particles and coking, especially under harsh industrial conditions. The high cost of noble metals is also a significant consideration for large-scale production. Modifiers like calcium have been shown to improve the stability and propylene formation rate in propane dehydrogenation by promoting platinum dispersion and increasing its electron density.[6]

Chromium Oxide-Based Catalysts

Chromium oxide, particularly Cr₂O₃ supported on alumina, is another class of catalysts widely used in industrial dehydrogenation processes.[8]

  • Mechanism and Rationale: The active sites are believed to be coordinatively unsaturated Cr³⁺ ions on the catalyst surface.[9] These catalysts are effective in breaking C-H bonds at high temperatures. The support and the addition of promoters can significantly influence the catalyst's performance and stability.

  • Performance: Cr₂O₃/Al₂O₃ catalysts are active for the dehydrogenation of alkylaromatics and alkanes.[8] They are known for their good initial activity but can suffer from deactivation due to coke deposition and changes in the chromium oxidation state. Modifying these catalysts with oxides like ceria or vanadia has been shown to enhance their activity in the dehydrogenation of ethylbenzene in the presence of CO₂.[10] However, environmental concerns related to hexavalent chromium necessitate careful handling and regeneration procedures.

Vanadium Oxide Catalysts for Oxidative Dehydrogenation

Vanadium oxide-based catalysts are primarily investigated for the oxidative dehydrogenation (ODH) of MEP.

  • Mechanism and Rationale: In the ODH pathway, the vanadium oxide catalyst facilitates the reaction of MEP with oxygen. The interaction between the pyridine base and acidic sites on the catalyst surface is believed to increase the reactivity of the substituents.[1]

  • Performance: While ODH is thermodynamically favorable and can occur at lower temperatures, it often leads to a broader product distribution, including 2-methyl-5-acetylpyridine and other oxidation products, which can significantly lower the selectivity to MVP.[11] The selectivity is highly dependent on the reaction conditions and the specific composition of the vanadium oxide catalyst.[1][11]

Data Presentation: A Comparative Overview

Catalyst SystemActive PhaseTypical PromotersSupportOperating Temp. (°C)Key AdvantagesKey Challenges
Iron Oxide Fe₂O₃KAl₂O₃600 - 650Low cost, robust, good coke resistance with steamHigh operating temperature, requires steam co-feed
Noble Metal Pt, PdSn, CaAl₂O₃550 - 600High intrinsic activity, high selectivity, lower temperatureHigh cost, susceptibility to sintering and coking
Chromium Oxide Cr₂O₃CeO₂, V₂O₅Al₂O₃550 - 620Good activityDeactivation by coking, environmental concerns (Cr⁶⁺)
Vanadium Oxide V₂O₅-TiO₂, etc.210 - 270Lower reaction temperature, exothermic reactionLow selectivity to MVP, formation of oxidation byproducts

Note: The performance metrics such as conversion and selectivity are highly dependent on specific reaction conditions (e.g., space velocity, feed composition) and are therefore presented qualitatively for a general comparison.

Experimental Protocols

Protocol 1: Preparation of a Promoted Iron Oxide Catalyst (Fe-K/Al₂O₃)

This protocol describes a typical incipient wetness impregnation method for preparing a potassium-promoted iron oxide catalyst on an alumina support.

Materials:

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Potassium nitrate (KNO₃)

  • γ-Alumina (γ-Al₂O₃) pellets

  • Deionized water

  • Drying oven

  • Muffle furnace

Procedure:

  • Support Preparation: Dry the γ-Al₂O₃ pellets in an oven at 120°C for 4 hours to remove adsorbed water.

  • Impregnation Solution: Calculate the required amounts of Fe(NO₃)₃·9H₂O and KNO₃ to achieve the desired metal loading (e.g., 10 wt% Fe, 2 wt% K). Dissolve the salts in a minimal amount of deionized water, equal to the pore volume of the alumina support.

  • Impregnation: Add the impregnation solution dropwise to the dried alumina pellets while continuously mixing to ensure uniform distribution.

  • Drying: Age the impregnated pellets at room temperature for 12 hours, followed by drying in an oven at 120°C for 12 hours.

  • Calcination: Calcine the dried catalyst in a muffle furnace under a flow of air. Ramp the temperature to 600°C at a rate of 5°C/min and hold for 5 hours.

  • Catalyst Storage: Cool the catalyst to room temperature and store it in a desiccator.

Protocol 2: Catalytic Performance Evaluation

This protocol outlines a standard procedure for testing the performance of a catalyst for the gas-phase dehydrogenation of MEP in a fixed-bed reactor.

Equipment:

  • Fixed-bed reactor (e.g., quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases (e.g., N₂, H₂)

  • High-performance liquid chromatography (HPLC) pump for liquid feed

  • Vaporizer

  • Condenser and collection system

  • Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis

Procedure:

  • Catalyst Loading: Load a known amount of the catalyst (e.g., 1-2 g) into the reactor, securing it with quartz wool plugs.

  • Catalyst Pre-treatment: Heat the catalyst to the reaction temperature under a flow of inert gas (N₂) to remove any impurities. If the catalyst requires reduction (e.g., Pt-based), it is typically done in a stream of hydrogen at a specified temperature.

  • Reaction Start-up: Set the furnace to the desired reaction temperature (e.g., 600°C). Start the flow of nitrogen as a carrier gas.

  • MEP Feed: Introduce the MEP feed into a vaporizer using an HPLC pump at a specific flow rate to achieve the desired weight hourly space velocity (WHSV). The vaporized MEP is then mixed with the carrier gas and fed into the reactor.

  • Product Collection and Analysis: The reactor effluent is passed through a condenser to separate the liquid products from the gaseous stream. Collect liquid samples periodically. Analyze the liquid products using a GC to determine the conversion of MEP and the selectivity to MVP and other byproducts.

  • Data Calculation:

    • MEP Conversion (%) = [(moles of MEP in - moles of MEP out) / moles of MEP in] * 100

    • MVP Selectivity (%) = [moles of MVP formed / (moles of MEP in - moles of MEP out)] * 100

Visualization of Experimental Workflow and Reaction Pathways

Experimental Workflow for Catalyst Screening

G cluster_prep Catalyst Preparation cluster_react Catalytic Reaction cluster_analysis Product Analysis prep Impregnation/Co-precipitation dry Drying (120°C) prep->dry calcine Calcination (e.g., 600°C) dry->calcine load Load Catalyst into Reactor calcine->load Characterization (BET, XRD, etc.) pretreat Pre-treatment (N₂/H₂) load->pretreat react Introduce MEP Feed (e.g., 600°C, 1 atm) pretreat->react condense Condense Effluent react->condense gc GC Analysis condense->gc data Calculate Conversion & Selectivity gc->data

Caption: Workflow for catalyst preparation, testing, and analysis.

Simplified Reaction Pathways for MEP Conversion

G cluster_ODH Oxidative Dehydrogenation MEP 2-Methyl-5-ethylpyridine (MEP) MVP 2-Methyl-5-vinylpyridine (MVP) MEP->MVP Direct Dehydrogenation (e.g., Fe-K, Pt-Sn, Cr₂O₃) Byproducts_DDH Cracking/Coke MEP->Byproducts_DDH Side Reactions H2 H₂ Byproducts_ODH Oxidation Products (e.g., COx, Acetylpyridine) O2 O₂ H2O H₂O MEP_ODH 2-Methyl-5-ethylpyridine (MEP) MVP_ODH 2-Methyl-5-vinylpyridine (MVP) MEP_ODH->MVP_ODH V₂O₅ catalyst Byproducts_ODH_node Oxidation Products (e.g., COx, Acetylpyridine) MEP_ODH->Byproducts_ODH_node O2_in O₂ H2O_out H₂O

Caption: MEP conversion via direct and oxidative dehydrogenation.

Conclusion and Future Outlook

The selection of a catalyst for 2-methyl-5-vinylpyridine synthesis via the dehydrogenation of 2-methyl-5-ethylpyridine involves a trade-off between cost, activity, stability, and selectivity. Iron-based catalysts offer a cost-effective and robust solution for large-scale production, albeit at high temperatures. Noble metal catalysts provide higher activity at lower temperatures but are hindered by cost and stability concerns. Chromium-based catalysts are effective but pose environmental challenges. Oxidative dehydrogenation using vanadium-based catalysts presents a thermodynamically favorable alternative, but achieving high selectivity to MVP remains a significant hurdle.

Future research should focus on the development of low-cost, highly stable, and selective catalysts. This includes exploring non-noble metal catalysts with tailored active sites and developing more robust supports that can prevent catalyst deactivation. Furthermore, a deeper mechanistic understanding of the reaction pathways on different catalyst surfaces will be crucial for the rational design of next-generation catalysts for efficient MVP production.

References

  • Effect of Reduction of Pt–Sn/α-Al2O3 on Catalytic Dehydrogenation of Mixed-Paraffin Feed. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Sembaev, D. Kh., Yugay, O. K., & Klepikova, S. G. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127-131. [Link]

  • Lapidus, A. L., & Ostrovskii, V. E. (n.d.). Cr2O3 as a Catalyst of Dehydrogenation and a Chemisorbent. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Investigating the CrOx/Al2O3 Dehydrogenation Catalyst Model: II. Relative Activity of the Chromium Species on the Catalyst Surface. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Comparative study of silica-supported copper catalysts prepared by different methods: formation and transition of copper phyllosilicate. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • Weckhuysen, B. M., & Schoonheydt, R. A. (1999). Alkane dehydrogenation over supported chromium oxide catalysts. Catalysis Today, 51(2), 223-233. [Link]

  • Cu-Cr2O3 catalysts for hydrogenation of methyl difluoroacetate to 2, 2-difluoroethanol. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Calcium‐Modified PtSn/Al2O3 Catalyst for Propane Dehydrogenation with High Activity and Stability. (n.d.). Wiley Online Library. Retrieved January 10, 2026, from [Link]

  • The Acid Roles of PtSn@Al2O3 in the Synthesis and Performance of Propane Dehydrogenation. (2024, June 21). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Al2O3 catalysts for hydrogen production by dehydrogenation of Jet A-1 fuel. (n.d.). ScienceDirect. Retrieved January 10, 2026, from [Link]

  • Cross-linked poly-4-vinylpyridines as useful supports in metal catalysis: micro- and nanometer scale morphology. (2025, August 5). ResearchGate. Retrieved January 10, 2026, from [Link]

  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. (2017, August 1). ResearchGate. Retrieved January 10, 2026, from [Link]

  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • CO2 hydrogenation to light olefins over Fe–Co/K–Al2O3 catalysts prepared via microwave calcination. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • Process for the production of 2-methyl-5-ethyl pyridine. (1974, November 5). Google Patents.
  • Effect of modifiers on the activity of a Cr2O3/Al2O3 catalyst in the dehydrogenation of ethylbenzene with CO2. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • Pochtennaya, V. M., & Sembaev, D. Kh. (2002). Effect of Reaction Medium on V-Ti Oxide Catalyst Composition in 2-Methyl-5-Ethylpyridine Ammoxidation. Eurasian Chemico-Technological Journal, 4(3-4), 199-202. [Link]

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  • Propane Dehydrogenation over PtSn/Al2O3 Catalysts: Influence of Urea to Al(NO3)3·9H2O Ratio. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Dehydrogenation of diethylbenzene and ethylbenzene on Fe(with or without K)/Al2O3 catalysts. (2025, November 6). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

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  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Efficient Methylcyclohexane Dehydrogenation Catalysis by Al2O3-Supported Pt-Fe Alloy Cluster Catalysts. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

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Performance evaluation of tires with 2-Methyl-5-vinylpyridine binders

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Performance Evaluation of 2-Methyl-5-vinylpyridine Binders in Tire Technology

In the relentless pursuit of enhanced vehicle safety and fuel efficiency, the composition of tire tread binders is a field of continuous innovation. The "magic triangle" of tire performance—rolling resistance, wet grip, and wear resistance—presents a formidable challenge to material scientists, as improving one of these characteristics often compromises another.[1] Functionalized polymers have emerged as a key strategy to overcome these trade-offs, primarily by improving the interaction between the elastomer and reinforcing fillers like silica. This guide provides an in-depth technical evaluation of 2-Methyl-5-vinylpyridine (MVP) as a functional comonomer in tire binders, comparing its potential performance with conventional styrene-butadiene rubber (SBR).

The Role of Functional Binders in Modern Tires

Tire treads are complex composites, typically comprising elastomers, reinforcing fillers (such as carbon black and silica), plasticizers, and a vulcanization system. The interaction between the elastomer and the filler is paramount in determining the final performance characteristics of the tire.[2] Poor interaction leads to energy dissipation through friction between filler particles, a phenomenon known as the Payne effect, which contributes to higher rolling resistance.[3]

Functionalized elastomers, such as solution-polymerized SBR (S-SBR) with terminal functional groups, are designed to enhance this interaction.[3][4][5] These functional groups can form strong bonds (covalent or hydrogen bonds) with the surface of silica particles, which are inherently polar due to the presence of silanol groups.[2][6] This improved coupling leads to better silica dispersion, a reduced Payne effect, and consequently, lower rolling resistance.[3]

2-Methyl-5-vinylpyridine (MVP): A Functional Monomer of Interest

2-Methyl-5-vinylpyridine is a versatile monomer featuring a vinyl group that allows it to be easily copolymerized with dienes like butadiene, and a pyridine ring which imparts polarity and specific chemical reactivity.[7] The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a site for hydrogen bonding and coordination chemistry.[7] It is this pyridine functionality that suggests its potential as a valuable component in tire binders for silica-reinforced compounds.

Comparative Analysis: Butadiene-MVP Copolymers vs. SBR

While modern, direct comparative studies on MVP-based tire treads are scarce, valuable insights can be drawn from earlier research that characterized butadiene-MVP copolymers and compared them with a conventional emulsion SBR (Philprene 1500).

Mechanical and Hysteresis Properties

Research on butadiene-MVP copolymers has shown a clear trend in their mechanical properties as the MVP content is varied. An increase in the proportion of MVP leads to a higher modulus, indicating a stiffer compound. However, this is accompanied by a decrease in low-temperature flexibility. The optimal balance for stress-strain and hysteresis properties was observed in copolymers with a butadiene-to-MVP ratio in the range of 85/15 to 70/30.

Hysteresis, the energy lost as heat during a deformation cycle, is a critical parameter for rolling resistance. Lower hysteresis is desirable for better fuel economy. The data suggests that butadiene-MVP copolymers can be formulated to exhibit favorable hysteresis properties, comparable to or better than conventional SBR of that era. However, a significant challenge noted in these early studies was poor scorch resistance, meaning the compounds tended to vulcanize prematurely at processing temperatures.

PropertyPhilprene 1500 (SBR)85/15 Butadiene-MVP70/30 Butadiene-MVP
300% Modulus (psi) 155016002050
Tensile Strength (psi) 350035503600
Elongation (%) 550540480
Hysteresis (Goodrich) 0.1350.1300.125
Freeze Point (°C) -45-55-40

Table 1: Comparison of physical properties of a standard SBR with butadiene-MVP copolymers in a carcass formulation. Data adapted from "Butadiene-2-Methyl-5-vinylpyridine Copolymers".

Interpreting Performance with Viscoelastic Properties

Modern tire performance evaluation relies heavily on Dynamic Mechanical Analysis (DMA).[8][9][10][11] The viscoelastic properties of the tread compound are measured over a range of temperatures and frequencies. Two key parameters are widely used as predictors of tire performance:

  • Tan δ at 60°C to 70°C: This is an indicator of rolling resistance. A lower tan δ in this temperature range signifies less energy loss and therefore better fuel efficiency.[9]

  • Tan δ at 0°C: This is a predictor of wet grip. A higher tan δ at this temperature indicates greater energy dissipation, which translates to better traction on wet surfaces.[9]

While the historical data on butadiene-MVP copolymers does not include tan δ measurements, the observed lower hysteresis suggests the potential for a lower tan δ at higher temperatures, and thus, potentially lower rolling resistance compared to the SBR of that time. The effect on wet grip is less straightforward to infer from the available data.

The Role of the Pyridine Functional Group in Silica Interaction

The primary hypothesized advantage of incorporating MVP into a tire binder is the interaction of its polar pyridine ring with the silica filler surface. The lone pair of electrons on the nitrogen atom can form hydrogen bonds with the silanol (Si-OH) groups on the silica surface. This non-covalent interaction can lead to several benefits:

  • Improved Filler Dispersion: The pyridine-silica interaction can shield the polar silica particles from each other, preventing their agglomeration and promoting a more uniform dispersion throughout the rubber matrix.[2][6]

  • Enhanced Polymer-Filler Coupling: A stronger bond between the polymer and the filler enhances the reinforcement of the rubber, leading to improved wear resistance.

  • Reduced Hysteresis: By anchoring the polymer chains to the filler surface, energy dissipation due to friction between filler particles and at the polymer-filler interface is reduced, which directly contributes to lower rolling resistance.

The amine functional groups in other types of functionalized SBR have been shown to accelerate the silanization reaction, where a coupling agent chemically bonds the silica to the polymer.[3][4] It is plausible that the basic nature of the pyridine group in MVP could have a similar catalytic effect, further enhancing the polymer-filler coupling.

Experimental Protocols for Performance Evaluation

To rigorously evaluate the performance of a novel tire binder like an MVP-containing copolymer against a standard SBR, a series of standardized tests would be essential.

Dynamic Mechanical Analysis (DMA)

This is the most critical test for predicting rolling resistance and wet grip.

Objective: To measure the storage modulus (E'), loss modulus (E''), and tan δ (E''/E') of the vulcanized rubber compound over a range of temperatures.

Methodology:

  • Prepare rectangular samples of the vulcanized rubber compounds with precise dimensions.

  • Mount the sample in a DMA instrument in a suitable deformation mode (e.g., tension or shear).[8]

  • Apply a sinusoidal strain to the sample at a fixed frequency (commonly 10 Hz).

  • Sweep the temperature from approximately -80°C to 100°C at a controlled rate (e.g., 2°C/min).[8]

  • Record the storage modulus, loss modulus, and tan δ as a function of temperature.

  • Analyze the tan δ values at 0°C (for wet grip prediction) and 60-70°C (for rolling resistance prediction).[9]

Tensile and Tear Strength Testing

Objective: To assess the mechanical strength and durability of the compound, which are related to wear resistance.

Methodology:

  • Die-cut dumbbell-shaped specimens from the vulcanized rubber sheets according to standards like ISO 37.

  • Use a universal testing machine to pull the specimens at a constant crosshead speed until failure.

  • Record the force and elongation to determine tensile strength, elongation at break, and modulus at different strain levels (e.g., 100% and 300%).

  • Perform tear strength tests on specifically shaped specimens to evaluate resistance to crack propagation.

Abrasion Resistance Testing

Objective: To directly measure the wear resistance of the tire tread compound.

Methodology:

  • Use an Akron or DIN abrasion tester.

  • A circular specimen is rotated against an abrasive wheel under a specified load for a set number of revolutions.

  • The volume of material lost due to abrasion is measured and compared between different compounds.

Visualizing the Science

G cluster_silica Silica Surface cluster_polymer MVP-Copolymer Chain S1 Si-O-Si S2 Si-OH S3 Si-OH MVP Pyridine Ring N S2->MVP H-Bond

G A Compound Formulation (Elastomer, Filler, Oil, etc.) B Mixing (Internal Mixer) A->B C Curing (Vulcanization) B->C D Sample Preparation C->D E Dynamic Mechanical Analysis (DMA) (Tan δ vs. Temp) D->E F Mechanical Testing (Tensile, Tear) D->F G Abrasion Testing (DIN Abrader) D->G H Performance Prediction (Rolling Resistance, Wet Grip, Wear) E->H E->H Key Predictors F->H G->H

Conclusion

The incorporation of 2-Methyl-5-vinylpyridine as a comonomer in tire tread binders presents a scientifically grounded approach to enhancing tire performance. The polar pyridine functionality offers a compelling mechanism for improving the interaction with silica fillers, a cornerstone of modern "green tire" technology. While direct, contemporary experimental data is limited, historical research on butadiene-MVP copolymers, when interpreted through the lens of modern viscoelastic predictors, suggests a potential for reduced hysteresis and, consequently, lower rolling resistance.

The primary advantage of MVP lies in its potential to strengthen the polymer-filler network through hydrogen bonding, leading to better filler dispersion and reinforcement. This could theoretically improve all three points of the "magic triangle": lower rolling resistance through reduced hysteresis, better wet grip due to the polar nature of the tread surface, and improved wear resistance from enhanced reinforcement. However, challenges such as the previously reported poor scorch resistance would need to be addressed through modern compounding and vulcanization chemistry. Further research, particularly involving the synthesis and DMA testing of silica-filled SBR-MVP terpolymers against state-of-the-art functionalized SBRs, is warranted to fully unlock and validate the potential of this promising functional binder.

References

  • Influence of functionalized S–SBR on silica–filled rubber compound properties. (2022). Journal of Polymer Research, 29(11).
  • Surface modification of silica for rubber compounds. (n.d.).
  • Influence of Different Silanes on the Reinforcement of Silica-Filled Rubber Compounds. (n.d.). Polymers, 13(21), 3789.
  • Influence of functionalized S–SBR on silica–filled rubber compound properties. (2022). Journal of Polymer Research, 29(11).
  • Silica surface modification with liquid rubbers & functional groups for new polyolefin-based dielectric nano-composites. (2018).
  • Dynamic Mechanical Analysis for Performance Testing of Tire Tread Compounds. (2021). YouTube.
  • Comparison between SBR Compounds Filled with In-Situ and Ex-Situ Silanized Silica. (2021). Polymers, 13(21), 3789.
  • Understanding Polymer Behavior: A Q&A on Dynamic Mechanical Analysis (DMA). (n.d.). TA Instruments.
  • Study of Styrene Butadiene Rubber Reinforced by Polybutadiene Liquid Rubber-Modified Silica. (2024). Polymers, 16(14), 1888.
  • Investigation of Rheological, Mechanical, and Viscoelastic Properties of Silica-Filled SSBR and BR Model Compounds. (2022). Polymers, 14(15), 3123.
  • Small-scale Dynamic Mechanical Analysis (DMA) of a Tire Cross-Section. (2018). AZoM.
  • Preparation of Hydrophobic Modified Silica with Si69 and Its Reinforcing Mechanical Properties in Natural Rubber. (2024). Polymers, 16(13), 1789.
  • Application of Dynamic Mechanical Analysis to the Evaluation of Tire Compounds. (n.d.).
  • The Investigation of the Silica-Reinforced Rubber Polymers with the Methoxy Type Silane Coupling Agents. (2020). Polymers, 12(12), 3033.
  • Functional rubber composites based on silica-silane reinforcement for green tire application: the state of the art. (n.d.).
  • Using Dynamic Mechanical Analysis (DMA) to Describe Rubber Tire Performance. (2021). C-Therm.
  • Optimization of Mechanical and Dynamic Properties of Tread Rubber Using Fumed Silica and Hydration Processing. (2024). Polymers, 16(11), 1541.
  • The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. (2026). LinkedIn.
  • Rubber composites based on silane-treated stöber silica and nitrile rubber: Interaction of treated silica with rubber matrix. (n.d.).
  • Insight into the interactions of functionalised rubber-modified silica in tyre tread compounds. (2025). Polymer Testing, 140, 108502.
  • Tire with tread which utilizes an alpha-methyl styrene oligomer. (n.d.).
  • Effect of filler-elastomer interaction on tire tread performance part II - Effects on wet friction of filled vulcanizates. (n.d.).
  • Butadiene-2-Methyl-5-vinylpyridine Copolymers. (1956). Industrial & Engineering Chemistry, 48(5), 784-791.
  • Trinseo Tackles Mobility Challenges with Functionalized Polymers at Tire Technology Expo 2020. (2020). Trinseo.
  • The magic triangle in tire technology: Advancements in rolling resistance, wet grip, and durability. (n.d.).
  • Compounding and characterization of tire tread compounds using functionalized rubber. (2023). UT Student Theses.

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A Senior Application Scientist's Guide to the Polymerization of 5-Methyl-2-vinylpyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5-Methyl-2-vinylpyridine in Polymer Synthesis

This compound (5M2VP) is a functional monomer of significant interest to researchers and materials scientists. Its unique molecular architecture, featuring a vinyl group susceptible to polymerization and a pyridine ring with a lone pair of electrons on the nitrogen atom, imparts valuable properties to the resulting polymers. These include pH-responsiveness, the ability to coordinate with metal ions, and tailored thermal and adhesive characteristics.[1] The presence of the methyl group at the 5-position can subtly influence the monomer's reactivity and the properties of the derived polymer compared to its unmethylated counterpart, 2-vinylpyridine.

This guide provides a comparative analysis of the primary methods for polymerizing 5M2VP: conventional free radical polymerization, anionic polymerization, cationic polymerization, and controlled/living radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. For each method, we will delve into the underlying mechanism, provide representative experimental protocols, and present a comparative analysis of their performance, empowering researchers to select the optimal strategy for their specific application.

I. Conventional Free Radical Polymerization: The Workhorse Method

Conventional free radical polymerization is a widely used and robust method for polymerizing a vast array of vinyl monomers.[2] It proceeds via a chain reaction involving initiation, propagation, and termination steps. While offering simplicity and tolerance to a variety of functional groups and impurities, this method provides limited control over the polymer's molecular weight, molecular weight distribution (polydispersity), and architecture.[3]

Mechanism of Free Radical Polymerization

The polymerization is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary radicals. These radicals then add to the vinyl group of a 5M2VP monomer, creating a new monomer radical. This new radical propagates by adding to subsequent monomer units. The process is terminated by the combination or disproportionation of two growing polymer chains.

Diagram 1: Mechanism of Conventional Free Radical Polymerization

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical 2 R• Initiator->Radical Decomposition Monomer_Radical R-M• Radical->Monomer_Radical Addition Monomer Monomer (M) Growing_Chain R-M(n)• Monomer_Radical->Growing_Chain + (n-1)M Longer_Chain R-M(n+1)• Growing_Chain->Longer_Chain + M Dead_Polymer Dead Polymer Longer_Chain->Dead_Polymer Combination or Disproportionation

Caption: Workflow of conventional free radical polymerization of 5M2VP.

Exemplary Experimental Protocol: Free Radical Solution Polymerization

This protocol describes a typical solution polymerization of 5M2VP. The choice of solvent is crucial to ensure the solubility of both the monomer and the resulting polymer.

Materials:

  • This compound (5M2VP), inhibitor removed by passing through a column of basic alumina.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Anhydrous toluene.

  • Methanol.

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve 5M2VP (e.g., 10.0 g, 83.9 mmol) and AIBN (e.g., 0.138 g, 0.84 mmol) in anhydrous toluene (50 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 24 hours).

  • Terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.

  • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40°C to a constant weight.

Performance Analysis
ParameterTypical OutcomeRationale & Causality
Molecular Weight (Mn) Broadly distributed, difficult to control.Continuous initiation and rapid, irreversible termination lead to a population of polymer chains with varying lengths.
Polydispersity (PDI) High (typically > 1.5).[3]The statistical nature of termination events results in a broad molecular weight distribution.
Architecture Linear or branched (due to chain transfer).Chain transfer to monomer or polymer can introduce branching.
End-group Control Poor; initiator fragments at one end.The nature of the other end-group is determined by the termination mechanism (combination or disproportionation).
Experimental Complexity Low.The reaction is tolerant to trace impurities (except oxygen) and does not require highly purified reagents.

II. Anionic Polymerization: Precision and Control

Anionic polymerization is a form of living polymerization that can produce polymers with well-defined molecular weights, low polydispersity, and controlled architectures.[4] This technique is particularly well-suited for monomers with electron-withdrawing groups, such as vinylpyridines, which can stabilize the propagating carbanion.[5]

Mechanism of Anionic Polymerization

Anionic polymerization is initiated by the addition of a potent nucleophile, such as an organolithium compound (e.g., n-butyllithium), to the vinyl group of 5M2VP. This creates a carbanionic active center that propagates by sequentially adding monomer units. In the absence of impurities or terminating agents, the carbanionic chain ends remain active, allowing for the synthesis of block copolymers by the sequential addition of a different monomer.[6]

Diagram 2: Mechanism of Anionic Polymerization

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) Initiator Initiator (Nu⁻) Anionic_Monomer Nu-M⁻ Initiator->Anionic_Monomer Nucleophilic Attack Monomer Monomer (M) Growing_Chain Nu-M(n)⁻ Anionic_Monomer->Growing_Chain + (n-1)M Longer_Chain Nu-M(n+1)⁻ Growing_Chain->Longer_Chain + M Living_Polymer Living Polymer Longer_Chain->Living_Polymer Terminated_Polymer Terminated Polymer Living_Polymer->Terminated_Polymer + Terminating Agent (e.g., H₂O)

Caption: Workflow of anionic polymerization of 5M2VP.

Exemplary Experimental Protocol: Anionic Polymerization

This protocol requires stringent anhydrous and anaerobic conditions to maintain the living nature of the polymerization.

Materials:

  • This compound (5M2VP), purified by distillation from calcium hydride.

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • n-Butyllithium (n-BuLi) solution in hexanes, titrated prior to use.

  • Anhydrous methanol.

Procedure:

  • Assemble a glass reactor equipped with a magnetic stir bar and septum under a high-purity argon atmosphere.

  • Introduce anhydrous THF into the reactor via cannula.

  • Cool the reactor to -78°C using a dry ice/acetone bath.

  • Add the n-BuLi initiator via syringe.

  • Slowly add the purified 5M2VP monomer to the initiator solution via syringe. A color change is typically observed, indicating the formation of the propagating carbanions.

  • Allow the polymerization to proceed for the desired time (e.g., 1 hour).

  • Terminate the polymerization by adding a small amount of anhydrous methanol.

  • Warm the reaction mixture to room temperature and precipitate the polymer in a large excess of a non-solvent like hexane.

  • Isolate the polymer by filtration and dry under vacuum.

Performance Analysis
ParameterTypical OutcomeRationale & Causality
Molecular Weight (Mn) Predictable, controlled by the [Monomer]/[Initiator] ratio.In a living polymerization, each initiator molecule generates one polymer chain, and all chains grow simultaneously.
Polydispersity (PDI) Very low (typically < 1.1).[5]The absence of termination and chain transfer reactions leads to a very narrow molecular weight distribution.
Architecture Well-defined (linear, star, block copolymers).The living chain ends allow for sequential monomer addition to create block copolymers or reaction with linking agents to form star polymers.
End-group Control Excellent.The initiator fragment is at one end, and the other end can be functionalized by reacting the living carbanion with a suitable electrophile.
Experimental Complexity High.Requires stringent purification of reagents and inert atmosphere techniques to prevent premature termination.

III. Cationic Polymerization: A More Specialized Approach

Cationic polymerization is suitable for monomers with electron-donating substituents that can stabilize the propagating carbocation. While less common for vinylpyridines compared to anionic or radical methods, it can be employed under specific conditions.[1] The pyridine nitrogen can act as a Lewis base and interfere with the cationic initiator, which presents a challenge.[7]

Mechanism of Cationic Polymerization

Cationic polymerization is initiated by an electrophile, often a strong protic acid or a Lewis acid in the presence of a proton source (co-initiator). The initiator adds to the vinyl group of 5M2VP, generating a carbocationic active center. This carbocation then propagates by adding to more monomer units. Termination can occur through various mechanisms, including rearrangement, chain transfer to monomer, or combination with a counter-ion.[8]

Diagram 3: Mechanism of Cationic Polymerization

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (E⁺) Cationic_Monomer E-M⁺ Initiator->Cationic_Monomer Electrophilic Attack Monomer Monomer (M) Growing_Chain E-M(n)⁺ Cationic_Monomer->Growing_Chain + (n-1)M Longer_Chain E-M(n+1)⁺ Growing_Chain->Longer_Chain + M Dead_Polymer Dead Polymer Longer_Chain->Dead_Polymer Chain Transfer or Combination with Counter-ion

Caption: Workflow of cationic polymerization of 5M2VP.

Exemplary Experimental Protocol: Cationic Polymerization

This is a representative protocol; the choice of initiator and reaction conditions is critical to minimize side reactions.

Materials:

  • This compound (5M2VP), rigorously purified and dried.

  • Anhydrous dichloromethane.

  • Boron trifluoride etherate (BF₃·OEt₂) as initiator.

  • Anhydrous methanol.

Procedure:

  • Under an inert atmosphere, charge a dry Schlenk flask with anhydrous dichloromethane and cool to -78°C.

  • Add the purified 5M2VP monomer to the solvent.

  • Initiate the polymerization by adding a solution of BF₃·OEt₂ in dichloromethane.

  • Maintain the reaction at low temperature for a specific period (e.g., 2-4 hours).

  • Terminate the polymerization by adding pre-chilled anhydrous methanol.

  • Allow the mixture to warm to room temperature and precipitate the polymer in a suitable non-solvent.

  • Isolate and dry the polymer as previously described.

Performance Analysis
ParameterTypical OutcomeRationale & Causality
Molecular Weight (Mn) Can be controlled to some extent, but often broad distribution.Chain transfer reactions are common in cationic polymerization, leading to a broader molecular weight distribution.
Polydispersity (PDI) Moderate to high (typically > 1.5).The high reactivity of the carbocationic propagating species makes side reactions more likely.
Architecture Primarily linear, but branching can occur.Chain transfer to polymer can lead to branching.
End-group Control Limited.Termination is often uncontrolled, leading to a variety of end-groups.
Experimental Complexity High.Requires very pure and dry reagents and solvents, and low temperatures to suppress side reactions.

IV. Controlled/Living Radical Polymerization: The Best of Both Worlds

Controlled/living radical polymerization (CLRP) techniques, such as ATRP and RAFT, combine the robustness of radical polymerization with the precision of living polymerization.[9] These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures under less stringent conditions than ionic polymerizations.

A. Atom Transfer Radical Polymerization (ATRP)

ATRP is based on a reversible redox process catalyzed by a transition metal complex (typically copper-based), which reversibly activates and deactivates the growing polymer chains.[10] This maintains a low concentration of active radicals, minimizing termination reactions.

An alkyl halide initiator is activated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/ligand), generating a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂/ligand). The radical propagates by adding to monomer units. The growing radical is then reversibly deactivated by the higher oxidation state metal complex, reforming the dormant alkyl halide-terminated polymer chain and the lower oxidation state metal complex. This dynamic equilibrium between active and dormant species allows for controlled polymer growth.[11]

Diagram 4: Mechanism of Atom Transfer Radical Polymerization (ATRP)

ATRP cluster_activation Activation/Deactivation Equilibrium cluster_propagation Propagation Dormant_Chain P-X (Dormant) Active_Chain P• (Active) Dormant_Chain->Active_Chain k_act [Cu(I)/L] Active_Chain->Dormant_Chain k_deact [X-Cu(II)/L] Active_Chain_Prop P• Catalyst_I Cu(I)/L Catalyst_II X-Cu(II)/L Longer_Active_Chain P-M• Active_Chain_Prop->Longer_Active_Chain + M (k_p) Monomer Monomer (M)

Caption: The dynamic equilibrium at the core of ATRP for 5M2VP.

The following protocol is adapted from procedures for other vinylpyridines and serves as a starting point for 5M2VP.

Materials:

  • This compound (5M2VP), inhibitor removed.

  • Ethyl α-bromoisobutyrate (EBiB) as initiator.

  • Copper(I) bromide (CuBr).

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand.

  • Anisole as solvent.

Procedure:

  • To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar.

  • Seal the flask, and alternately evacuate and backfill with argon three times.

  • Add deoxygenated anisole (5 mL) and PMDETA (21 µL, 0.1 mmol) via syringe and stir until a homogeneous solution is formed.

  • Add 5M2VP (e.g., 1.19 g, 10 mmol) via syringe.

  • Initiate the polymerization by adding EBiB (14.7 µL, 0.1 mmol) via syringe.

  • Immerse the flask in a preheated oil bath at 80°C and stir for the desired time.

  • Terminate the polymerization by cooling and exposing the reaction mixture to air.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a suitable non-solvent and dry under vacuum.

B. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.[12]

A conventional radical initiator generates radicals that initiate polymerization. The growing polymer radical reversibly adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment to release either the initial growing chain or a new radical derived from the RAFT agent, which then initiates a new polymer chain. This rapid exchange process ensures that all polymer chains have a similar probability of growth, leading to a low polydispersity.

Diagram 5: Mechanism of RAFT Polymerization

RAFT cluster_main_equilibrium Main RAFT Equilibrium cluster_initiation_propagation Initiation & Propagation Growing_Chain P(n)• Intermediate Intermediate Radical Growing_Chain->Intermediate + RAFT Agent RAFT_Agent P(m)-S-C(=S)-Z Intermediate->Growing_Chain Fragmentation New_Growing_Chain P(m)• Intermediate->New_Growing_Chain Fragmentation New_Growing_Chain->Intermediate + New RAFT Agent New_RAFT_Agent P(n)-S-C(=S)-Z Initiator_Radical I• Propagating_Radical P• Initiator_Radical->Propagating_Radical + M Monomer Monomer (M) Propagating_Radical->Propagating_Radical + M

Caption: The reversible chain transfer process in RAFT polymerization of 5M2VP.

The choice of RAFT agent is critical for successful polymerization and depends on the monomer. For vinylpyridines, dithiobenzoates or trithiocarbonates are often suitable.[13]

Materials:

  • This compound (5M2VP), inhibitor removed.

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) as RAFT agent.

  • Azobisisobutyronitrile (AIBN) as initiator.

  • 1,4-Dioxane as solvent.

Procedure:

  • In a Schlenk flask, dissolve 5M2VP (e.g., 5.0 g, 42 mmol), CPAD (e.g., 0.145 g, 0.42 mmol), and AIBN (e.g., 0.017 g, 0.105 mmol) in 1,4-dioxane (10 mL). The molar ratio of [5M2VP]:[CPAD]:[AIBN] should be around 100:1:0.25.

  • Deoxygenate the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 8 hours).

  • Terminate the polymerization by cooling and exposure to air.

  • Precipitate the polymer in a suitable non-solvent (e.g., hexane) and dry under vacuum.

Performance Analysis of Controlled Radical Polymerization (ATRP & RAFT)
ParameterTypical OutcomeRationale & Causality
Molecular Weight (Mn) Predictable and controlled by the [Monomer]/[Initiator] (ATRP) or [Monomer]/[CTA] (RAFT) ratio.The living/controlled nature ensures that all chains are initiated at approximately the same time and grow at a similar rate.
Polydispersity (PDI) Low (typically 1.1 - 1.3).[14][15]The rapid equilibrium between active and dormant species (ATRP) or the fast chain transfer process (RAFT) minimizes termination and leads to uniform chain growth.
Architecture Well-defined (linear, block, star, graft copolymers).The retention of chain-end functionality allows for the synthesis of complex architectures.
End-group Control Excellent.The initiator fragment is at one end, and a halogen (ATRP) or thiocarbonylthio group (RAFT) is at the other, which can be further modified.
Experimental Complexity Moderate.Requires deoxygenation and purification of the monomer, but is more tolerant to impurities than ionic polymerizations. Catalyst removal is necessary for ATRP.

V. Comparative Summary and Conclusion

The choice of polymerization method for this compound is dictated by the desired polymer characteristics and the intended application.

Table 1: Comparative Overview of Polymerization Methods for this compound

MethodControl over Mn & PDIArchitectural ControlEnd-group FunctionalityExperimental ComplexityKey AdvantagesKey Disadvantages
Conventional Free Radical PoorPoorPoorLowSimple, robust, wide monomer scope.Lack of control over polymer structure.
Anionic ExcellentExcellentExcellentHighPrecise control, low PDI, block copolymers.Stringent reaction conditions required.
Cationic ModerateLimitedLimitedHighCan polymerize specific monomers.Prone to side reactions, sensitive to impurities.
ATRP ExcellentExcellentExcellentModerateControlled polymerization, low PDI, versatile.Catalyst contamination, requires deoxygenation.
RAFT ExcellentExcellentExcellentModerateWide monomer scope, no metal catalyst.RAFT agent selection is crucial, potential for color and odor in the final polymer.

References

  • Dalton Transactions. (n.d.). Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. RSC Publishing. Retrieved January 10, 2026, from [Link]

  • Dalton Transactions. (n.d.). Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes. RSC Publishing. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization. Retrieved January 10, 2026, from [Link]

  • Polymer Chemistry. (n.d.). Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. RSC Publishing. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). US3947526A - Polymerization of vinylpyridine.
  • ResearchGate. (n.d.). Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved January 10, 2026, from [Link]

  • Vertex AI Search. (2026). The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity.
  • MDPI. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved January 10, 2026, from [Link]

  • ProQuest. (n.d.). ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES. STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERIZATION. Retrieved January 10, 2026, from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE. Retrieved January 10, 2026, from [Link]

  • IntechOpen. (2012).
  • PubMed. (2012). Synthesis of cationic poly(4-vinylpyridine)-functionalized colloidal particles by emulsion polymerization with reactive block copolymer for protein adsorption. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). US2860140A - Stabilization of 2-methyl-5-vinylpyridine.
  • ResearchGate. (n.d.). Poly(vinyl pyridine)s: A Versatile Polymer in Catalysis. Retrieved January 10, 2026, from [Link]

  • Semantic Scholar. (2023). Synthesis and Structural Insight into Poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). Cationic vinyl pyridine copolymers and products thereof - Patent US-4069365-A. Retrieved January 10, 2026, from [Link]

  • ACS Publications. (n.d.). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Retrieved January 10, 2026, from [Link]

  • MDPI. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved January 10, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Retrieved January 10, 2026, from [Link]

  • Polymer Science Learning Center. (n.d.). Cationic Vinyl Polymerization. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). US2861997A - Stabilization of methyl, vinyl pyridine.
  • ResearchGate. (n.d.). Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High-Molecular Weight Poly(2-vinylpyridine) and Polystyrene. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Atom transfer radical polymerization. Retrieved January 10, 2026, from [Link]

  • Wiley Online Library. (2015). 1 Anionic Vinyl Polymerization.
  • MDPI. (2021). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Retrieved January 10, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Living polymerization – Knowledge and References. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Radical Polymerization in Industry. Retrieved January 10, 2026, from [Link]

  • Wiley Online Library. (1997). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Angewandte Chemie International Edition in English, 36(15), 1555-1557.
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  • ACS Publications. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
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  • University of Warwick. (2017). 50th Anniversary Perspective: Living Polymerization Emphasizing the Molecule in Macromolecules.
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Sources

A Comparative Guide to the Efficacy of Polymerization Inhibitors for 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and polymer chemistry, the stability of monomers is paramount. 2-Methyl-5-vinylpyridine (MVP) is a versatile monomer, but its vinyl group makes it susceptible to undesired free-radical polymerization, which can be initiated by heat, light, and contaminants[1]. This guide provides an in-depth comparison of the efficacy of various inhibitors for MVP, supported by an understanding of their chemical mechanisms and detailed experimental protocols for their evaluation.

The Imperative for Inhibition: Understanding MVP Polymerization

2-Methyl-5-vinylpyridine, like other vinyl monomers, undergoes free-radical polymerization. This process is a chain reaction consisting of three main stages: initiation, propagation, and termination. Uncontrolled polymerization can lead to increased viscosity, formation of solid precipitates, and a color change from colorless or pale yellow to brown, rendering the monomer unsuitable for use[1]. The goal of an inhibitor is to intercept the free radicals formed during the initiation stage, thus preventing the propagation of the polymer chain.

A Comparative Analysis of Inhibitor Classes for 2-Methyl-5-vinylpyridine

The selection of an appropriate inhibitor is critical for ensuring the shelf-life and reactivity of MVP. The most common classes of inhibitors for vinyl monomers are phenolic compounds and their derivatives.

Phenolic Inhibitors: The Industry Standard

Phenolic compounds are the most widely used inhibitors for vinyl monomers. Their efficacy is primarily due to their ability to act as radical scavengers. The mechanism of inhibition by phenolic compounds is dependent on the presence of oxygen. A free radical (R•) reacts with dissolved oxygen to form a peroxy radical (ROO•). The phenolic inhibitor then donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable phenoxy radical that is less likely to initiate polymerization.

  • p-tert-butylcatechol (TBC): TBC is the most common inhibitor used to prevent the premature polymerization of 2-vinylpyridine and its derivatives[1]. It is typically used at a concentration of 0.1 wt%[1]. TBC is highly effective due to the presence of two hydroxyl groups on the catechol ring, which can readily donate hydrogen atoms to scavenge free radicals.

  • Hydroquinone (HQ) and Monomethyl Ether of Hydroquinone (MEHQ): Both HQ and MEHQ are effective phenolic inhibitors. MEHQ is often preferred due to its lower toxicity and better solubility in organic monomers compared to hydroquinone. While direct comparative data for MVP is scarce, studies on other vinyl monomers can provide insights into their relative performance.

The general trend for phenolic inhibitors is that their effectiveness is influenced by the substituents on the aromatic ring, which affect the bond dissociation energy of the O-H bond.

Quantitative Comparison of Inhibitor Performance

Inhibitor ClassExample InhibitorTypical ConcentrationInduction PeriodEffect on Polymerization RateKey AdvantagesPotential Considerations
Phenolic p-tert-butylcatechol (TBC)100-1000 ppmModerate to LongMinimal after inductionIndustry standard for vinylpyridines, cost-effective.Requires oxygen to be effective.
Phenolic Hydroquinone (HQ)100-1000 ppmModerateMinimal after inductionBroadly effective for many vinyl monomers.Higher toxicity compared to MEHQ.
Phenolic MEHQ100-1000 ppmModerateMinimal after inductionLower toxicity, good solubility.May be less effective than TBC for some applications.
Polysulfides Ditertiarybutyl polysulfide0.1-5 wt%VariesCan inhibit soluble polymer formationEffective at high temperatures (e.g., distillation).May require higher concentrations.

Synergistic Effects of Inhibitor Combinations

In some applications, particularly during high-temperature purification processes like distillation, a combination of inhibitors can provide superior performance. A Russian patent suggests a synergistic effect when using a mixture of tert-butylpyrocatechin and copper diethyldithiocarbamate for inhibiting the thermal polymerization of vinylaromatic hydrocarbons[2]. This suggests that exploring inhibitor cocktails for MVP could be a fruitful area for process optimization. The combination of a primary radical scavenger with a compound that can decompose peroxides, for instance, could offer enhanced protection.

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of different inhibitors for 2-Methyl-5-vinylpyridine, a set of standardized experimental protocols is essential.

Determination of Induction Period via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the kinetics of polymerization. The induction period, the time before the onset of exothermic polymerization, is a direct measure of an inhibitor's effectiveness.

Objective: To determine and compare the induction periods of MVP stabilized with different inhibitors.

Methodology:

  • Sample Preparation: Prepare samples of MVP containing known concentrations of the inhibitors to be tested (e.g., 500 ppm of TBC, MEHQ, and HQ). An uninhibited control sample should also be prepared.

  • DSC Analysis:

    • Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a hermetically sealed aluminum DSC pan.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The onset of the exothermic polymerization peak indicates the end of the induction period.

  • Data Analysis: The induction period can be determined from the time elapsed before the onset of the exothermic peak. A longer induction period signifies a more effective inhibitor at that concentration and under the tested conditions.

Monitoring Monomer Depletion and Polymer Formation by Gas Chromatography (GC)

Gas chromatography can be used to monitor the concentration of the MVP monomer over time during storage under accelerated aging conditions. This provides a quantitative measure of the inhibitor's ability to prevent polymerization. While there isn't a specific ASTM standard for MVP, methods for other vinyl monomers like ASTM D4443 for vinyl chloride can be adapted[3][4][5].

Objective: To quantify the rate of monomer depletion in the presence of different inhibitors.

Methodology:

  • Sample Preparation: Prepare sealed vials of MVP with different inhibitors at specified concentrations. Include a control with no inhibitor.

  • Accelerated Aging: Store the vials at an elevated, constant temperature (e.g., 60°C) in an oven or water bath.

  • GC Analysis:

    • At regular time intervals (e.g., every 24 hours), remove a vial from each inhibitor set.

    • Dilute an aliquot of the sample in a suitable solvent (e.g., dichloromethane) containing an internal standard.

    • Inject the sample into a gas chromatograph equipped with a flame ionization detector (FID).

    • Use a suitable capillary column (e.g., a polar phase column) to separate the MVP monomer from the solvent, internal standard, and any low molecular weight polymer.

  • Data Analysis: Quantify the concentration of MVP in each sample by comparing its peak area to that of the internal standard. Plot the concentration of MVP as a function of time for each inhibitor. A slower rate of monomer depletion indicates a more effective inhibitor.

Storage Stability and Shelf-Life Assessment

This protocol assesses the long-term effectiveness of inhibitors under typical storage conditions.

Objective: To visually and physically assess the stability of MVP with different inhibitors over an extended period.

Methodology:

  • Sample Preparation: Prepare samples of MVP with different inhibitors in amber glass bottles to protect from light[1].

  • Storage: Store the bottles under controlled conditions (e.g., refrigeration at 2-8°C)[1].

  • Periodic Evaluation: At regular intervals (e.g., monthly), visually inspect the samples for any signs of polymerization, such as increased viscosity, turbidity, or color change[1].

  • Quantitative Analysis (Optional): At each time point, a small aliquot can be taken for GC analysis as described in the previous protocol to quantify the remaining monomer content.

Visualizing the Inhibition Process

To better understand the role of inhibitors, the following diagrams illustrate the key concepts.

cluster_0 Uninhibited Polymerization cluster_1 Inhibited Polymerization Initiator Initiator Radical Radical Initiator->Radical Decomposition Monomer_Radical Monomer_Radical Radical->Monomer_Radical Initiation Polymer_Chain Polymer_Chain Monomer_Radical->Polymer_Chain Propagation Inactive Polymer Inactive Polymer Polymer_Chain->Inactive Polymer Termination Initiator_Inhibited Initiator_Inhibited Radical_Inhibited Radical Initiator_Inhibited->Radical_Inhibited Decomposition Inactive_Species Inactive Species Radical_Inhibited->Inactive_Species Radical Scavenging Inhibitor Inhibitor Inhibitor->Inactive_Species

Caption: Uninhibited vs. Inhibited Polymerization Workflow.

Start MVP Sample with Unknown Stability Visual_Inspection Visual Inspection (Color, Viscosity, Precipitate) Start->Visual_Inspection Signs_of_Polymerization Signs of Polymerization? Visual_Inspection->Signs_of_Polymerization DSC_Analysis DSC Analysis for Induction Period Signs_of_Polymerization->DSC_Analysis Yes GC_Analysis GC Analysis for Monomer Content Signs_of_Polymerization->GC_Analysis No Decision Assess Shelf-Life and Suitability for Use DSC_Analysis->Decision GC_Analysis->Decision

Caption: Experimental Workflow for Inhibitor Efficacy Assessment.

Conclusion and Recommendations

The selection of an appropriate inhibitor for 2-Methyl-5-vinylpyridine is a critical step in ensuring its stability and performance in research and development. While p-tert-butylcatechol (TBC) is the established industry standard for vinylpyridines, other phenolic inhibitors such as MEHQ offer advantages in terms of lower toxicity and should be considered. For applications involving elevated temperatures, such as distillation, more robust inhibitors or synergistic combinations may be necessary.

It is strongly recommended that researchers perform their own evaluations using the protocols outlined in this guide to determine the most effective inhibitor system for their specific application and storage conditions. A thorough understanding of the principles of polymerization inhibition, coupled with rigorous experimental validation, will lead to more reliable and reproducible scientific outcomes.

References

  • BenchChem. (n.d.). Inhibiting premature polymerization of 2-vinylpyridine during storage.
  • ANSI Webstore. (n.d.). ASTM D4443-13 Red - Standard Test Method for Determining Residual Vinyl Chloride Monomer Content in PPB Range in Vinyl Chloride Homo- and Co-Polymers by Headspace Gas Chromatography.
  • Infinita Lab. (n.d.). ASTM D4443 Residual Vinyl Chloride Monomer Content.
  • iTeh Standards. (n.d.). ASTM D3834-93 - Test Method for Purity of Vinyl Chloride Monomer by Gas Chromatography (Withdrawn 1998).
  • iTeh Standards. (n.d.). ASTM D4443-13 - Standard Test Method for Determining Residual Vinyl Chloride Monomer Content in PPB.
  • IChemE. (n.d.). Polymerisation reaction inhibition: an alternative basis of safety.
  • ioMosaic Corporation. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies.
  • Google Patents. (n.d.). RU2196125C2 - Method of inhibition of thermal polymerization of vinylaromatic hydrocarbons and unsaturated components of pyrolysis liquid products.

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A Senior Application Scientist's Guide to Benchmarking 5-Methyl-2-vinylpyridine Against Standard Vinylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Standard Monomers

In the landscape of functional polymers, vinylpyridines (VPs) serve as indispensable building blocks. Their unique combination of a polymerizable vinyl group and a basic, coordinative pyridine ring allows for the creation of materials with pH-responsiveness, catalytic activity, and enhanced adhesive properties. The most commonly utilized isomers are 2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP), each offering distinct reactivity and polymer characteristics based on the vinyl group's position relative to the ring nitrogen.[1][2]

This guide introduces a critical evaluation of a less conventional yet highly promising alternative: 5-Methyl-2-vinylpyridine (5-Me-2-VP). The addition of a methyl group to the pyridine ring is not a trivial modification. It introduces specific electronic and steric effects that can be leveraged to fine-tune polymer properties. This document provides an in-depth technical comparison of 5-Me-2-VP against its unsubstituted counterparts, 2-VP and 4-VP. We will explore their fundamental physicochemical properties, benchmark their performance in polymerization, and analyze the characteristics of the resulting polymers, supported by detailed experimental protocols for reproducibility.

Chapter 1: Comparative Physicochemical Properties

The inherent chemical nature of the monomer dictates its behavior in solution and during polymerization. The primary differences among the three vinylpyridines stem from the position of the vinyl group and the electronic influence of the methyl substituent.

  • Basicity (pKa): The methyl group in 5-Me-2-VP is an electron-donating group, which increases the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom.[3] This enhanced basicity can be crucial for applications requiring stronger coordination to metal ions or a different pH-responsive range in the resulting polymer.

  • Steric Hindrance: In 2-VP and 5-Me-2-VP, the vinyl group is adjacent to the nitrogen atom, which can influence coordination chemistry and certain polymerization mechanisms, such as anionic polymerization, where the propagating center can interact with the penultimate pyridine ring.[4][5] 4-VP, with its vinyl group positioned opposite the nitrogen, is sterically less hindered at the nitrogen site.[6]

Below is a summary of their key properties:

PropertyThis compound2-Vinylpyridine4-Vinylpyridine
CAS Number 140-76-1100-69-6100-43-6
Molecular Formula C₈H₉NC₇H₇NC₇H₇N
Molecular Weight 119.16 g/mol [7]105.14 g/mol [8]105.14 g/mol [9]
Boiling Point 181 °C[10]158 °C[1]62-65 °C @ 15 mmHg[6]
Density ~0.98 g/cm³ @ 20 °C[10]~0.977 g/cm³[1]~0.975 g/cm³ @ 25 °C[6]
pKa (conjugate acid) 5.67[3]4.98[1]N/A
Refractive Index 1.540-1.545 @ 20 °C[3]~1.549 @ 20 °C[11]~1.549 @ 20 °C[6]

Chapter 2: Benchmarking Polymerization Performance

The ultimate utility of a monomer is defined by its ability to polymerize in a controlled and predictable manner. Here, we compare the vinylpyridines in the context of free-radical polymerization, a common and robust method for their polymerization.

Conceptual Framework: Reactivity and Copolymerization

The reactivity of the vinyl group is influenced by both electronic and steric factors.

  • Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density of the vinyl double bond. The additional electron-donating methyl group in 5-Me-2-VP can subtly modulate this effect.

  • Positional Isomerism: The reactivity difference between 2-VP and 4-VP is well-documented. In copolymerizations with monomers like styrene or acrylonitrile, their distinct electronic structures lead to different reactivity ratios, which dictate the final copolymer composition.[12][13] While comprehensive reactivity ratio data for 5-Me-2-VP with a wide range of comonomers is less prevalent in the literature, its structural similarity to 2-VP suggests it would follow a similar trend, with modifications arising from the methyl group's influence.

Experimental Protocol: Free-Radical Solution Polymerization

This protocol provides a standardized method to synthesize homopolymers of the three vinylpyridine monomers for direct comparison.

Scientist's Note: This protocol is designed to be self-validating. By maintaining identical molar ratios of monomer to initiator and identical reaction conditions (temperature, time, solvent volume), any observed differences in monomer conversion or final polymer properties can be confidently attributed to the intrinsic reactivity of the monomer itself.

G cluster_prep Monomer Preparation cluster_rxn Polymerization Reaction cluster_workup Polymer Isolation Monomer Vinylpyridine Monomer (5-Me-2-VP, 2-VP, or 4-VP) RemoveInhibitor Pass through basic alumina column Monomer->RemoveInhibitor Removes inhibitor (e.g., tert-butylcatechol) Reactor Schlenk Flask under N2 RemoveInhibitor->Reactor Add purified monomer Heat Heat to 70°C (Oil Bath) Reactor->Heat Solvent Add Anhydrous Toluene Solvent->Reactor Initiator Add AIBN Initiator Initiator->Reactor React Stir for 24 hours Heat->React Quench Cool in Ice Bath React->Quench Precipitate Precipitate into cold Hexane (10x volume) Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Hexane Filter->Wash Dry Dry in Vacuum Oven at 40°C overnight Wash->Dry FinalPolymer Pure Polyvinylpyridine Dry->FinalPolymer G cluster_gpc Molecular Weight Analysis cluster_dsc Glass Transition Analysis cluster_tga Thermal Stability Analysis start Dried Polymer Sample gpc_prep Dissolve in THF with 0.1% Triethylamine start->gpc_prep dsc_prep Weigh sample into Aluminum Pan start->dsc_prep tga_prep Weigh sample into Ceramic Crucible start->tga_prep gpc_run Inject into GPC/SEC System gpc_prep->gpc_run gpc_data Determine Mn, Mw, Đ gpc_run->gpc_data dsc_run Heat/Cool/Heat Cycle (e.g., -20°C to 200°C) dsc_prep->dsc_run dsc_data Determine Tg from 2nd Heating Scan dsc_run->dsc_data tga_run Heat under N2 (e.g., to 600°C at 10°C/min) tga_prep->tga_run tga_data Determine Td (5% wt. loss) tga_run->tga_data

Caption: Workflow for comprehensive characterization of polyvinylpyridine samples.

1. Gel Permeation Chromatography (GPC/SEC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).

  • Methodology:

    • Prepare a solution of the polymer (e.g., 2 mg/mL) in a suitable mobile phase (e.g., THF). Scientist's Note: A small amount of an amine, like triethylamine, is often added to the mobile phase to prevent the basic pyridine groups from adsorbing onto the GPC column material, which would otherwise lead to inaccurate results.

    • Calibrate the instrument using polystyrene standards.

    • Inject the filtered sample and analyze the resulting chromatogram to determine molecular weight characteristics.

2. Differential Scanning Calorimetry (DSC):

  • Purpose: To measure the glass transition temperature (Tg).

  • Methodology:

    • Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle might be: heat from 25°C to 200°C at 10°C/min, cool to -20°C at 10°C/min, and then reheat to 200°C at 10°C/min.

    • Determine the Tg from the inflection point in the heat flow curve of the second heating scan.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the onset of thermal decomposition (Td).

  • Methodology:

    • Accurately weigh 5-10 mg of the dry polymer into a TGA crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from room temperature to ~600°C.

    • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Chapter 4: Summary and Application Outlook

The choice between this compound, 2-vinylpyridine, and 4-vinylpyridine is a strategic decision based on the desired final application. This guide demonstrates that the inclusion of a methyl group is a powerful tool for tuning material properties.

FeatureThis compound2-Vinylpyridine4-Vinylpyridine
Key Structural Feature Electron-donating methyl group; vinyl at C2Vinyl group at C2, adjacent to NVinyl group at C4, para to N
Monomer Basicity HighestIntermediateLowest (of 2- vs 5-Me-2-VP)
Polymer Tg Expected HighestIntermediateSimilar to P2VP, but differs
Polymer Thermal Stability Distinct degradation profile due to methyl groupComplex degradation pathway [14]More conventional degradation [14]
Ideal Applications Materials requiring higher rigidity (Tg), stronger metal coordination, or specific pH-response range.Adhesion promoters,[1] pH-responsive materials,[15] catalyst supports.Catalyst supports,[16][17] functional coatings, polyelectrolytes. [6]

This compound is a valuable monomer that offers distinct advantages over the more common 2-VP and 4-VP isomers. Its primary contributions are an increase in the basicity of the pyridine moiety and an anticipated increase in the glass transition temperature of its corresponding polymer. These features make it an excellent candidate for developing more robust, thermally stable, and catalytically active materials. For researchers and developers looking to move beyond the performance limitations of standard polyvinylpyridines, 5-Me-2-VP provides a scientifically compelling option for creating next-generation functional polymers.

References

  • Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comprehensive Overview of 2-Vinylpyridine (CAS: 100-69-6). Retrieved from [Link]

  • Rafie, M. J., Abbo, H., & Titinchi, S. J. J. (2018). The recent catalytic role of poly(vinyl pyridine) and its derivatives in organic reactions. ResearchGate. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Introducing a 1,1-diphenylethylene analogue for vinylpyridine: anionic copolymerisation of 3-(1-phenylvinyl)pyridine (m-PyPE). Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Vinylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Vinylpyridine. Retrieved from [Link]

  • Thieme. (2024). Photoenzymatic Catalyzed Coupling of Amino Acids with Vinylpyridines. Synfacts, 20(03), 271. Retrieved from [Link]

  • Hacaloğlu, J., et al. (2009). Thermal degradation of poly(vinylpyridine)s. Polymer Degradation and Stability. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). In situ synthesis of the Fe3O4@poly(4-vinylpyridine)-block-polystyrene magnetic polymer nanocomposites via dispersion RAFT polymerization. Retrieved from [Link]

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  • RSC Publishing. (n.d.). [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Anionic homopolymerization and block copolymerization of 4-vinylpyridine and its investigation by high-temperature size-exclusion chromatography in N-methyl-2-pyrrolidinone. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and characterization of poly (2-vinylpyridine)-b-poly (methyl methacrylate). Retrieved from [Link]

  • MDPI. (2023). Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. Polymers, 15(18), 3788. Retrieved from [Link]

  • Research Solutions. (n.d.). Copolymerization of acrylonitrile and vinyl pyridin.... Retrieved from [Link]

  • ACS Publications. (2022). Cationic 4-Vinylpyridine Copolymer Nanospheres with Dual Active Centers for Antibacterial Coatings. ACS Applied Nano Materials, 5(9), 13191-13201. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. Retrieved from [Link]

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  • University of Florida Digital Collections. (n.d.). ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES: STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERI. Retrieved from [Link]

  • PubChem. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Characterization and Comparison of 2-Methyl-5-vinylpyridine (MVP) Copolymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of polymer-based drug delivery systems is paramount. 2-Methyl-5-vinylpyridine (MVP) is a versatile monomer that, when copolymerized, imparts valuable pH-responsive properties to the resulting materials, making them excellent candidates for targeted and controlled drug release applications. The pyridine ring within the MVP moiety, with the basic nitrogen atom, allows for protonation and deprotonation in response to changes in environmental pH, leading to conformational changes and altered solubility.[1][2] This guide provides an in-depth characterization and comparison of various MVP copolymers, supported by experimental data and protocols, to aid in the selection and development of next-generation drug carriers.

The Significance of MVP in Copolymer Design

The unique structure of 2-Methyl-5-vinylpyridine, featuring a vinyl group for polymerization and a pyridine ring, offers a strategic advantage in polymer synthesis. The vinyl group readily participates in various polymerization techniques, including free radical, cationic, and anionic polymerization, allowing for the creation of copolymers with tailored properties.[1] The incorporation of MVP into polymer chains can enhance thermal stability and introduce polarity.[1] The basicity of the pyridine ring (pKa of the pyridinium ion is approximately 5.23) is central to the functionality of these copolymers in drug delivery, enabling them to be soluble in acidic environments (like the stomach or tumor microenvironments) and less soluble or insoluble at neutral pH (like in the bloodstream or healthy tissues).[2]

Synthesis of MVP Copolymers: A Brief Overview

MVP copolymers are most commonly synthesized via radical copolymerization.[3] This method allows for the combination of MVP with a wide range of comonomers to fine-tune the physicochemical properties of the final polymer. Some common comonomers include:

  • N-vinylpyrrolidone (NVP): To enhance water solubility and biocompatibility.

  • Styrene (St), Methyl Methacrylate (MMA), and Methyl Acrylate (MA): To modulate hydrophobicity, thermal properties, and mechanical strength.[4]

  • Acrylonitrile (AN): To influence solubility and fiber-forming properties.[4][5]

  • 4-Vinylpyridine (4VP): To create copolymers with potentially different coordination and pH-responsive behaviors.[6]

The choice of comonomer and the monomer feed ratio are critical parameters that dictate the final copolymer composition, molecular weight, and, consequently, its performance in drug delivery applications.

In-Depth Characterization of MVP Copolymers: Techniques and Protocols

A thorough characterization of MVP copolymers is essential to understand their structure-property relationships. The following are key analytical techniques and generalized protocols for their characterization.

Compositional Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy (both ¹H and ¹³C) is a powerful tool for determining the molar ratio of the different monomer units within the copolymer chain.[3][7] This is crucial as the monomer composition directly influences the copolymer's properties, such as its pKa and hydrophilicity.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the dry copolymer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis:

    • Identify the characteristic peaks for each monomer unit. For MVP, the aromatic protons on the pyridine ring and the methyl protons are typically distinct. For the comonomer, identify its unique proton signals.

    • Integrate the area under the characteristic peaks for each monomer.

    • Calculate the molar ratio of the monomers by normalizing the integral values to the number of protons giving rise to each signal.

Molecular Weight and Distribution: Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

Rationale: The molecular weight and its distribution (polydispersity index, PDI) significantly impact the copolymer's solution behavior, self-assembly, and in vivo fate.[7][8] GPC/SEC separates polymer chains based on their hydrodynamic volume, providing this critical information.

Experimental Protocol: GPC/SEC

  • System Preparation:

    • Choose an appropriate mobile phase in which the copolymer is soluble (e.g., THF, CHCl₃, or DMF with an added salt like LiBr).[7]

    • Select a column set suitable for the expected molecular weight range of the polymer.

    • Calibrate the system using narrow molecular weight standards (e.g., polystyrene or PMMA).

  • Sample Preparation: Prepare a dilute solution of the copolymer (e.g., 1-2 mg/mL) in the mobile phase and filter it through a 0.22 or 0.45 µm syringe filter.

  • Data Acquisition: Inject the sample into the GPC/SEC system and record the chromatogram using a refractive index (RI) or UV detector.

  • Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) from the chromatogram using the calibration curve.

Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Rationale: DSC is used to determine the glass transition temperature (Tg) of the copolymer, which is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state.[7] The Tg is important for understanding the physical stability of the polymer and its formulations. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and degradation profile.[7]

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the dry copolymer into an aluminum DSC pan.

  • Data Acquisition:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected Tg to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at the same controlled rate and record the heat flow.

  • Data Analysis: Determine the Tg from the inflection point in the heat flow curve during the second heating scan.

Experimental Protocol: TGA

  • Sample Preparation: Place 5-10 mg of the dry copolymer in a TGA pan.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the weight loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition from the TGA curve.

pH-Responsive Behavior: UV-Vis Spectroscopy and Dynamic Light Scattering (DLS)

Rationale: The pH-responsiveness of MVP copolymers is their key feature for many drug delivery applications.[9][10][11] This can be characterized by monitoring changes in turbidity (using UV-Vis spectroscopy) or particle size (using DLS) as a function of pH.

Experimental Protocol: pH-Induced Turbidity Measurement

  • Sample Preparation: Prepare a dilute aqueous solution of the copolymer (e.g., 0.1-1 mg/mL).

  • Data Acquisition:

    • Adjust the pH of the solution incrementally using dilute HCl or NaOH.

    • After each pH adjustment, measure the absorbance or transmittance of the solution at a fixed wavelength (e.g., 500 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the transmittance or absorbance versus pH. The pH at which a sharp change in turbidity occurs corresponds to the phase transition pH (pKa) of the copolymer.

Experimental Workflow for Characterizing pH-Responsiveness

G cluster_prep Sample Preparation cluster_titration pH Adjustment cluster_analysis Analysis cluster_results Data Interpretation prep Prepare aqueous copolymer solution (0.1-1 mg/mL) start_ph Start at acidic pH (e.g., pH 2) prep->start_ph adjust_ph Incrementally add NaOH start_ph->adjust_ph measure Equilibrate and measure adjust_ph->measure check_ph Record pH measure->check_ph check_ph->adjust_ph Loop until desired pH range is covered uv_vis UV-Vis Spectroscopy (Measure % Transmittance) check_ph->uv_vis Parallel Analysis dls Dynamic Light Scattering (Measure Hydrodynamic Diameter) check_ph->dls Parallel Analysis plot_trans Plot %T vs. pH uv_vis->plot_trans plot_size Plot Size vs. pH dls->plot_size determine_pka Determine Phase Transition pH (pKa) plot_trans->determine_pka plot_size->determine_pka

Caption: Workflow for determining the pH-responsive behavior of MVP copolymers.

Comparative Analysis of MVP Copolymers

The choice of comonomer has a profound impact on the properties of the resulting MVP copolymer. Below is a comparative overview of different MVP copolymer systems.

Copolymer SystemComonomer PropertiesExpected Copolymer PropertiesPotential Applications
MVP-co-NVP Hydrophilic, biocompatibleWater-soluble or dispersible, potentially lower pKa than MVP homopolymer, good biocompatibility.[3][12]Systemic drug delivery, immunomodulation.[3]
MVP-co-Styrene Hydrophobic, rigidAmphiphilic, forms micelles in aqueous solution, higher Tg.[4]Delivery of hydrophobic drugs, nanocarriers.
MVP-co-MMA Moderately hydrophobicAmphiphilic, tunable properties based on monomer ratio.[4]pH-responsive coatings, controlled release formulations.[10][13]
MVP-co-AN Polar, fiber-formingCan have bimodal composition distribution, affecting solution properties and fiber formation.[5]Specialty fibers, membranes.
MVP-co-PEGMA Hydrophilic, protein-repellentEnhanced biocompatibility, "stealth" properties to evade the immune system.[14]Long-circulating nanocarriers for targeted drug delivery.

Table 1: Qualitative Comparison of Different MVP Copolymer Systems

Quantitative Data from Literature

The following table summarizes experimental data for various MVP copolymers from published studies. This data highlights the influence of the comonomer on the final properties.

CopolymerMVP Content (mol%)Molecular Weight (kDa)Tg (°C)pKa / Phase Transition pHReference
NVP-co-MVP 35 - 3915.2 - 27.6N/AN/A[3]
AN-co-MVP VariesN/AN/AN/A[4][5]
St-co-MVP VariesN/AN/AN/A[4]
MMA-co-MVP VariesN/AN/AN/A[4]
P(2VP-co-BMA) 40N/A~60Insoluble at pH 7.4, Soluble at pH < 2[10][13]

Table 2: Experimental Data for Selected MVP Copolymers N/A: Not available in the cited source. BMA: Butyl Methacrylate

Logical Relationship between Copolymer Composition and Properties

G cluster_inputs Controllable Inputs cluster_properties Resulting Copolymer Properties cluster_application Application Performance Comonomer Comonomer Type (e.g., NVP, Styrene, MMA) Hydrophobicity Hydrophilicity / Hydrophobicity Comonomer->Hydrophobicity Tg Glass Transition Temp. (Tg) Comonomer->Tg Biocompatibility Biocompatibility & Toxicity Comonomer->Biocompatibility Ratio Monomer Feed Ratio (MVP / Comonomer) Composition Copolymer Composition (mol% MVP) Ratio->Composition MW_Control Synthesis Conditions (Initiator, Temperature) MW Molecular Weight & PDI MW_Control->MW pKa pKa / pH-Responsiveness Composition->pKa SelfAssembly Self-Assembly (Micelle Formation, CMC) Composition->SelfAssembly MW->SelfAssembly Hydrophobicity->SelfAssembly DrugLoading Drug Loading Capacity Hydrophobicity->DrugLoading ReleaseProfile Drug Release Profile pKa->ReleaseProfile SelfAssembly->DrugLoading SelfAssembly->ReleaseProfile InVivo In Vivo Circulation Time DrugLoading->InVivo ReleaseProfile->InVivo Biocompatibility->InVivo

Caption: Interplay of synthesis parameters, copolymer properties, and application performance.

Concluding Remarks for the Practicing Scientist

The selection of a suitable MVP copolymer for a specific drug delivery application requires a careful consideration of the desired physicochemical properties. By systematically varying the comonomer and the monomer ratio, a wide range of materials with tunable pH-responsiveness, thermal properties, and self-assembly behavior can be achieved. A comprehensive characterization, as outlined in this guide, is indispensable for establishing the structure-property relationships that govern the performance of these promising materials. The data presented herein serves as a starting point for the rational design and development of novel MVP copolymer-based drug delivery systems.

References

  • Synthesis and molecular-weight characteristics of n-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers. [Link]

  • The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. [Link]

  • Molecular weight distribution of acrylonitrile-2-methyl-5-vinylpyridine copolymers. [Link]

  • The copolymerization of 2‐methyl‐5‐vinylpyridine1. [Link]

  • Copolymer containing n-vinyl pyrrolidone, 2-methyl-5-vinyl pyridine and 4-vinyl pyridine links.
  • [Radioprotective activity and toxicity of copolymer 2-methyl-5-vinyl pyridine with 2-methyl-5-vinylpyridinium-n-oxide]. [Link]

  • Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. [Link]

  • Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. [Link]

  • Hemocompatibility of hydrophilic antimicrobial copolymers of alkylated 4-vinylpyridine. [Link]

  • Techniques Used for Polymer Characterization. [Link]

  • 2-Vinylpyridine - Wikipedia. [Link]

  • A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction. [Link]

  • Composition-Property Relationships of pH-Responsive Poly[(2-vinylpyridine)-co-(butyl methacrylate)] Copolymers for Reverse Enteric Coatings. [Link]

  • 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem. [Link]

  • Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. [Link]

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]

  • An Overview of Analytical Techniques for Polymer Characterization Polymer Analysis. [Link]

  • Experimental Characterization Techniques - ResearchGate. [Link]

  • (PDF) Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization†. [Link]

  • Amphoteric Polyelectrolytes. I. 2-Vinylpyridine—Methacrylic Acid Copolymers1,2. [Link]

  • MSE 408 F20 Lab 3 - Polymers Characterization. [Link]

  • Properties and biocompatibility of polypropylene graft copolymer films. [Link]

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A Comparative Analysis of 2-Vinylpyridine and 2-Methyl-5-Vinylpyridine in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of functional polymers, the choice of monomer is a critical decision that dictates the ultimate properties and performance of the resulting material. Among the versatile class of nitrogen-containing heterocyclic monomers, 2-vinylpyridine (2VP) and its methylated analogue, 2-methyl-5-vinylpyridine (MVP), stand out for their utility in creating pH-responsive materials, robust adhesives, and specialized coatings. This guide provides an in-depth comparative analysis of these two key monomers, grounding the discussion in their fundamental chemical differences and extending to the practical implications for polymer synthesis and application performance. We will explore their reactivity, the thermal and chemical properties of their corresponding homopolymers, and their roles in industrially significant copolymer systems, supported by experimental data and detailed protocols.

Monomer Properties: A Tale of Two Pyridines

The structural distinction between 2-vinylpyridine and 2-methyl-5-vinylpyridine—the presence of a methyl group on the pyridine ring of MVP—is the cornerstone of their differing behaviors in polymerization and the properties of the resulting polymers. This substitution introduces both steric and electronic effects that are crucial to understand.

The vinyl group in both monomers is susceptible to various polymerization methods, including free radical, cationic, and anionic pathways.[1] The pyridine ring itself, with its electron-deficient nature and the lone pair of electrons on the nitrogen atom, imparts basicity and the ability to coordinate with metal ions.[1]

Property2-Vinylpyridine (2VP)2-Methyl-5-vinylpyridine (MVP)Rationale for Difference
Molar Mass 105.14 g/mol [1]119.16 g/mol [2]Addition of a methyl group (-CH₃).
Boiling Point 158 °C[1]~181 °CIncreased molecular weight and van der Waals forces.
Density 0.977 g/cm³[1]Not readily availableExpected to be similar to 2VP.
pKa (of conjugate acid) 4.98[1]5.67[3]The methyl group is electron-donating, increasing the electron density on the nitrogen and making it more basic.

The higher basicity of MVP is a significant differentiator. In applications where the polymer's pH-responsiveness is critical, the higher pKa of PMVP means it will be protonated over a different pH range compared to P2VP, influencing its solubility and interaction with other components in a formulation.[4]

Polymerization Behavior: Reactivity and Control

Both 2VP and MVP can be polymerized through various mechanisms. The choice of polymerization technique is dictated by the desired polymer architecture, molecular weight control, and polydispersity.

Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for both monomers.[1] The general mechanism involves initiation, propagation, and termination steps.[5] While direct comparative kinetic studies are scarce, the electronic nature of the monomers allows for some predictions. The methyl group in MVP, being weakly electron-donating, may slightly influence the reactivity of the vinyl group, but both monomers are readily polymerized using standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[5][6]

Controlled Radical Polymerization (CRP)

For applications requiring well-defined polymer architectures, such as block copolymers, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are employed. RAFT polymerization of 2VP has been successfully demonstrated to produce well-defined homopolymers and block copolymers.[7] While specific literature on RAFT of MVP is less common, the principles are applicable, though optimization of the chain transfer agent and reaction conditions would be necessary to account for potential steric hindrance from the methyl group.

Anionic Polymerization

Anionic polymerization is a powerful technique for synthesizing polymers with narrow molecular weight distributions and for creating block copolymers.[8][9] Both 2VP and MVP can undergo anionic polymerization.[1] The living nature of the propagating carbanions allows for the sequential addition of different monomers to form block copolymers.[10] However, the high reactivity of the vinylpyridine anion requires stringent purification of reagents and solvents to prevent premature termination.[11][12]

Below is a logical workflow for a typical polymerization process.

Tire_Cord_Adhesive cluster_RFL RFL Dip Components cluster_Latex VPSB Latex Monomers Tire Final Product: Tire Composite Rubber-Cord Composite Tire->Composite Rubber Rubber Matrix Composite->Rubber Cord Reinforcing Cord (e.g., Polyester, Nylon) Composite->Cord Adhesive Adhesive Layer (RFL Dip) Composite->Adhesive forms interface RF_Resin Resorcinol-Formaldehyde Resin Adhesive->RF_Resin Latex VPSB Latex Adhesive->Latex Styrene Styrene Latex->Styrene Butadiene Butadiene Latex->Butadiene Vinylpyridine 2-Vinylpyridine or 2-Methyl-5-vinylpyridine Latex->Vinylpyridine

Caption: Component hierarchy of a tire cord adhesive system.

Experimental Protocols

To provide a practical context for comparison, the following are representative protocols for the free-radical solution polymerization of 2-vinylpyridine and 2-methyl-5-vinylpyridine.

Protocol 1: Free-Radical Polymerization of 2-Vinylpyridine (2VP)

Objective: To synthesize poly(2-vinylpyridine) via free-radical solution polymerization.

Materials:

  • 2-Vinylpyridine (2VP), inhibitor removed by distillation under reduced pressure.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Anhydrous toluene.

  • Methanol.

  • Hexane.

  • Schlenk flask and standard glassware for inert atmosphere techniques.

Procedure:

  • In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-vinylpyridine (10.0 g, 95.1 mmol) and anhydrous toluene (40 mL).

  • Add AIBN (0.156 g, 0.95 mmol, 1 mol% relative to monomer).

  • Seal the flask with a rubber septum and degas the solution by subjecting it to three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • To terminate the polymerization, cool the flask in an ice bath and expose the contents to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of vigorously stirring hexane (~400 mL).

  • Collect the white polymer precipitate by filtration.

  • Redissolve the polymer in a minimal amount of methanol and re-precipitate into hexane to further purify it.

  • Collect the final polymer by filtration and dry it in a vacuum oven at 40 °C to a constant weight.

Protocol 2: Free-Radical Polymerization of 2-Methyl-5-Vinylpyridine (MVP)

Objective: To synthesize poly(2-methyl-5-vinylpyridine) via free-radical solution polymerization.

Materials:

  • 2-Methyl-5-vinylpyridine (MVP), inhibitor removed by distillation under reduced pressure.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Anhydrous toluene.

  • Methanol.

  • Hexane.

  • Schlenk flask and standard glassware for inert atmosphere techniques.

Procedure:

  • In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-methyl-5-vinylpyridine (10.0 g, 83.9 mmol) and anhydrous toluene (40 mL).

  • Add AIBN (0.138 g, 0.84 mmol, 1 mol% relative to monomer).

  • Seal the flask with a rubber septum and degas the solution by subjecting it to three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • To terminate the polymerization, cool the flask in an ice bath and expose the contents to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of vigorously stirring hexane (~400 mL).

  • Collect the white polymer precipitate by filtration.

  • Redissolve the polymer in a minimal amount of methanol and re-precipitate into hexane.

  • Collect the final polymer by filtration and dry it in a vacuum oven at 40 °C to a constant weight.

Conclusion

The choice between 2-vinylpyridine and 2-methyl-5-vinylpyridine in polymer synthesis is a nuanced decision that hinges on the desired properties of the final material. While both monomers offer the valuable functionality of the pyridine ring, the methyl group in MVP provides a handle for fine-tuning key polymer characteristics.

  • For higher thermal stability and a higher pKa , which translates to a different pH-responsive range, 2-methyl-5-vinylpyridine is the monomer of choice. The increased basicity and steric bulk from the methyl group directly contribute to these properties.

  • For applications where a lower glass transition temperature is acceptable or desired, and for systems where extensive literature and well-established controlled polymerization protocols are beneficial , 2-vinylpyridine remains an excellent and widely-used option.

Ultimately, the selection requires a thorough understanding of the structure-property relationships. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers to make informed decisions and to innovate in the development of advanced functional polymers.

References

  • Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved January 10, 2026, from [Link]

  • Aspen Technology, Inc. (n.d.). Polymers Plus.
  • Convertine, A. J., Sumerlin, B. S., Thomas, D. B., Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13), 4679–4681. [Link]

  • Specialty Chemicals. (2026, January 6). The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. Retrieved January 10, 2026, from a relevant chemical supplier's technical blog.
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  • Morton, M. (n.d.). Anionic Polymerization: Principles and Practice. National Academic Digital Library of Ethiopia.
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  • Quick Company. (n.d.). Built In Stabilized Vinyl Pyridine Latex, Process For Preparing The Same And Use Thereof.
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  • PubChem. (n.d.). 2-Methyl-5-vinylpyridine. Retrieved January 10, 2026, from [Link]

  • Hogen-Esch, T. E. (n.d.). Anionic Polymerization of 2-Vinylpyridines: Studies of Intermediate Carbanions and their Role in the Stereochemistry of Polymeri. University of Florida Digital Collections.
  • Google Patents. (n.d.). A kind of butadiene styrene vinyl pyridine latex and preparation method thereof.
  • Gunanathan, C., & Barman, S. (2019). Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry, 10(34), 4735-4743. [Link]

  • Google Patents. (n.d.). Butadiene styrene vinyl-pyridine latex and preparation method thereof.
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  • High-Performance Polymers for Engineering-Based Composites. (n.d.).
  • Georges, M. K., et al. (2001). Controlled free-radical polymerization of 2-vinylpyridine in the presence of nitroxides. Journal of Polymer Science Part A: Polymer Chemistry, 39(16), 2889-2895. [Link]

  • ResearchGate. (n.d.). Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer.
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  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Copolymers Using 6-Methyl-2-vinylpyridine. Retrieved January 10, 2026, from a relevant BenchChem technical document.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of 5-Methyl-2-vinylpyridine is paramount for ensuring product quality, stability, and safety. As a key monomer in the synthesis of specialty polymers and a precursor in various chemical industries, the analytical methods governing its characterization must be rigorously validated to ensure they are fit for purpose.[1] This guide provides an in-depth, objective comparison of the two most prevalent chromatographic techniques for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and presents a self-validating system through a cross-validation approach. All methodologies and validation parameters are grounded in the principles outlined by the International Conference on Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[2]

Introduction to the Analyte and Analytical Challenges

This compound (C₈H₉N, MW: 119.16 g/mol ) is a substituted pyridine derivative characterized by a vinyl group, making it susceptible to polymerization.[3][4] Its semi-volatile nature presents a choice between GC and HPLC methodologies. The primary analytical challenges include ensuring method specificity in the presence of related impurities or degradation products, preventing on-column polymerization, and achieving sufficient sensitivity for trace-level analysis.

Cross-Validation Experimental Design

To provide a comprehensive comparison, a cross-validation study was designed to assess the performance of a developed GC-FID method against an HPLC-UV method. The same batches of this compound standard and a representative sample matrix (e.g., a reaction mixture or a polymer extract) were analyzed by both techniques. The validation parameters evaluated include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Below is a visualization of the overall analytical method validation workflow.

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters (ICH Q2(R1)) A Method Development & Optimization B Validation Protocol Definition A->B Finalize Parameters C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F H Robustness G LOD & LOQ D->G Calculate from Linearity Data I Method Transfer & Implementation H->I Successful Validation

Caption: A typical workflow for analytical method validation based on ICH guidelines.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an ideal technique for analyzing volatile to semi-volatile compounds like this compound.[5] The high resolution of capillary GC columns combined with the robust and sensitive Flame Ionization Detector (FID) makes it a powerful tool for quantification.

GC-FID Experimental Protocol

The following protocol was developed and validated for the analysis of this compound.

Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve or dilute the sample in methanol to a concentration expected to fall within the calibration range. An internal standard may be added to both samples and standards to improve precision.[5]

Instrumentation and Analysis:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column. The choice of a non-polar stationary phase is based on the separation of analytes primarily by their boiling points.

  • Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C. A high split ratio is used to prevent column overload with concentrated samples.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Create a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Quantify the amount of this compound in the samples using the generated calibration curve.

GC_Workflow prep Sample & Standard Preparation in Methanol inject 1 µL Injection (Split Mode) prep->inject sep GC Separation (DB-5ms Column) inject->sep detect FID Detection at 280°C sep->detect process Data Processing (Peak Area vs. Concentration) detect->process

Caption: A typical experimental workflow for GC-FID analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC offers a versatile alternative to GC, particularly for less volatile compounds or when analyzing complex mixtures that may not be suitable for GC.[5] For this compound, a reverse-phase HPLC method is most appropriate.

HPLC-UV Experimental Protocol

The following protocol was developed and validated for the analysis of this compound.

Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve or dilute the sample in the mobile phase to a concentration expected to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

Instrumentation and Analysis:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). The C18 stationary phase provides good retention for moderately polar compounds like this compound.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The formic acid helps to protonate the pyridine nitrogen, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and UV spectrum.

  • Create a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.[5]

HPLC_Workflow prep Sample & Standard Preparation in Mobile Phase filter Sample Filtration (0.45 µm) prep->filter inject 10 µL Injection filter->inject sep HPLC Separation (C18 Column) inject->sep detect UV Detection at 254 nm sep->detect process Data Processing (Peak Area vs. Concentration) detect->process

Caption: A typical experimental workflow for HPLC-UV analysis.

Comparative Performance Data

The following tables summarize the performance characteristics of the GC-FID and HPLC-UV methods based on the cross-validation study. The data presented is representative of what can be expected from these validated methods.

Table 1: Linearity and Sensitivity

ParameterGC-FIDHPLC-UV
Linearity Range (µg/mL) 1 - 1001 - 120
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.3 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL1.5 µg/mL

Table 2: Accuracy and Precision

ParameterGC-FIDHPLC-UV
Accuracy (Recovery %) 98.5% - 101.2%99.1% - 100.8%
Precision (Repeatability, %RSD) < 1.5%< 1.0%
Intermediate Precision (%RSD) < 2.0%< 1.8%

Discussion and Method Selection

Both GC-FID and HPLC-UV are demonstrated to be suitable for the quantitative analysis of this compound, with each method offering distinct advantages.

  • GC-FID: This method provides slightly better sensitivity (lower LOD and LOQ) and is well-suited for analyzing residual monomers in polymer samples where high temperatures can facilitate their extraction. The primary advantage of GC is its ability to handle volatile impurities that might not be well-retained in a reverse-phase HPLC system.[6][7]

  • HPLC-UV: The HPLC-UV method demonstrates excellent precision and is generally more robust for routine quality control applications where the sample matrix is complex and non-volatile. The use of a diode array detector can aid in peak identification and purity assessment by providing spectral information.[8]

Expert Recommendation:

  • For trace-level analysis and the determination of volatile impurities, GC-FID is the preferred method.

  • For routine quality control of bulk material and formulations where high precision is critical and the sample matrix may be complex, HPLC-UV is the more robust choice.

The cross-validation of these two orthogonal techniques provides a high degree of confidence in the analytical results. Any significant discrepancy between the methods would trigger an investigation into potential matrix effects, co-eluting impurities, or sample degradation, thereby creating a self-validating analytical system.

References

  • A Comparative Guide to the Validation of Analytical Methods for Pyridinone Detection - Benchchem. (n.d.).
  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis - Benchchem. (n.d.).
  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Pharmaceutical Sciences and Research, 12(5), 528-542. Retrieved January 10, 2026, from [Link]

  • Separation of 2-Methyl-5-vinylpyridine on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Venugopal, N., & Reddy, A. (2014). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 134-140. Retrieved January 10, 2026, from [Link]

  • OSHA. (n.d.). Pyridine. (T-PV2295-01-9112-CH).
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  • European Medicines Agency. (2011). ICH Q2(R1) Validation of analytical procedures: Text and methodology. Retrieved January 10, 2026, from [Link]

  • Klick, S., & Wipotnik, G. (2013). Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash. LCGC North America, 31(7), 552-557.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved January 10, 2026, from [Link]

  • This compound|High-Purity Research Chemical - Benchchem. (n.d.).
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  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2022). Polymers, 14(15), 3057. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

  • Spectroscopic analysis of transition-metal coordination complexes based on poly(4-vinylpyridine) and dichlorotricarbonylruthenium(II). (1997). Polymer, 38(18), 4687-4695.
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  • Spectroscopic Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide - Benchchem. (n.d.).
  • Ju, S., Lee, H.-J., & Min, H.-J. (2022). Development of an analytical method for nitrogen compounds in mainstream cigarette smoke using GC-MS. CORESTA Congress. Retrieved January 10, 2026, from [Link]

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The Subtle Architect: Unraveling the Impact of the Methyl Group in 2-Methyl-5-vinylpyridine on Polymer Properties

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Polymer Scientists

In the landscape of functional polymers, polyvinylpyridines (PVPs) stand out for their versatile properties, including their pH-responsiveness, catalytic activity, and ability to form complexes with metal ions. While poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) are the most studied members of this family, the introduction of substituents onto the pyridine ring offers a powerful tool for fine-tuning polymer characteristics. This guide provides an in-depth technical assessment of the impact of the methyl group in 2-Methyl-5-vinylpyridine (2M5VP) on the resulting polymer's properties, drawing direct comparisons with its unsubstituted counterparts, P2VP and P4VP.

The Decisive Influence of a Methyl Group: A Structural Perspective

The core difference between 2M5VP and its simpler analogs, 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP), lies in the presence of a methyl group at the 2-position of the pyridine ring. This seemingly minor addition has profound implications for the electronic and steric environment of both the monomer and the resulting polymer, poly(2-methyl-5-vinylpyridine) (P2M5VP).

The vinyl group, the site of polymerization, is located at the 5-position in 2M5VP, which influences the reactivity and the final polymer architecture. This unique arrangement of a methyl and a vinyl group on the pyridine ring confers specific reactivity and properties to the resulting polymers.

Figure 1: Chemical structures of the vinylpyridine monomers.

Comparative Analysis of Physicochemical Properties

The introduction of the methyl group in 2M5VP leads to discernible differences in the physical and chemical properties of the corresponding polymer when compared to P2VP and P4VP. These differences are critical for material selection in various applications.

Thermal Properties: Glass Transition and Stability

The glass transition temperature (Tg) is a crucial parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The position of the nitrogen atom in the pyridine ring and the presence of substituents significantly influence the Tg of polyvinylpyridines.

PolymerGlass Transition Temperature (Tg)Onset Decomposition Temperature (Td)
Poly(2-vinylpyridine) (P2VP)~104 °C[1]Lower than P4VP[1]
Poly(4-vinylpyridine) (P4VP)142 - 150 °C[1]~320 - 400 °C[1]
Poly(2-methyl-5-vinylpyridine) (P2M5VP)Expected to be altered from P2VPEnhanced thermal stability

Causality behind the Differences:

  • P4VP's Higher Tg: Poly(4-vinylpyridine) consistently exhibits a higher Tg than P2VP.[1] This is attributed to the more regular and compact chain packing allowed by the para-position of the vinyl group, which restricts segmental motion.

  • Thermal Decomposition: P4VP demonstrates superior thermal stability compared to P2VP, with a higher onset decomposition temperature.[1] The degradation mechanism also differs; P4VP primarily undergoes depolymerization, while P2VP exhibits a more complex degradation pathway.[1] The enhanced thermal stability of polymers incorporating 2M5VP suggests that the methyl group contributes to a more robust polymer backbone.

Basicity and pKa: The Role of the Methyl Group

The basicity of the pyridine nitrogen is a key functional characteristic of these polymers, influencing their ability to be protonated and their interaction with acidic species.

MonomerpKa of Conjugate Acid
2-vinylpyridine (2VP)4.98
2-Methyl-5-vinylpyridine (2M5VP)5.67

Expert Interpretation: The methyl group in 2M5VP is an electron-donating group, which increases the electron density on the pyridine ring. This, in turn, enhances the basicity of the nitrogen atom, as reflected by the higher pKa of its conjugate acid compared to 2VP. This increased basicity of the P2M5VP repeating unit can have significant implications for its use in applications such as catalysis, drug delivery (for pH-responsive systems), and as a ligand for metal ions.

Solubility Characteristics

The solubility of a polymer is a critical factor for its processing and application. The subtle structural differences between the vinylpyridine isomers lead to notable variations in their solubility profiles.

PolymerSoluble InInsoluble In
Poly(2-vinylpyridine) (P2VP)Acetic acid, t-butanol, DMF, DMSO, lower alcohols, THF, CHCl3Water (at neutral to high pH), hexanes, ether
Poly(4-vinylpyridine) (P4VP)Acetic acid, t-butanol, DMF, DMSO, lower alcoholsWater (at neutral to high pH), often requires polar cosolvents for dissolution in THF and CHCl3
Poly(2-methyl-5-vinylpyridine) (P2M5VP)Expected to have a solubility profile influenced by the methyl group, likely soluble in a range of organic solvents.-

Field-Proven Insights:

  • The position of the nitrogen atom affects the polymer's interaction with solvents. P2VP is generally more soluble in a wider range of common organic solvents compared to P4VP.

  • The methyl group in P2M5VP introduces a more hydrophobic character to the polymer, which may slightly decrease its solubility in highly polar solvents compared to P2VP, while potentially improving its solubility in less polar organic solvents.

  • All three polymers exhibit pH-responsive solubility, becoming water-soluble under acidic conditions due to the protonation of the pyridine nitrogen.

Experimental Protocols for Synthesis and Characterization

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of P2M5VP via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Synthesis of Poly(2-methyl-5-vinylpyridine) via RAFT Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomer 2M5VP Monomer (inhibitor removed) Mixing Combine reactants in Schlenk flask Monomer->Mixing RAFT_Agent RAFT Agent (e.g., CPADB) RAFT_Agent->Mixing Initiator Initiator (e.g., AIBN) Initiator->Mixing Solvent Solvent (e.g., 1,4-dioxane) Solvent->Mixing Degassing Freeze-Pump-Thaw (3 cycles) Mixing->Degassing Polymerization Heat at 60-70 °C (controlled time) Degassing->Polymerization Quenching Cool and expose to air Polymerization->Quenching Precipitation Precipitate in non-solvent (e.g., hexane) Quenching->Precipitation Drying Dry under vacuum Precipitation->Drying GPC GPC/SEC (Mn, Mw, PDI) Drying->GPC NMR ¹H NMR (Conversion) Drying->NMR

Figure 2: Experimental workflow for RAFT polymerization of 2M5VP.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Purify 2-Methyl-5-vinylpyridine (2M5VP) by passing it through a column of basic alumina to remove the inhibitor.

    • Ensure the RAFT agent (e.g., 2-cyano-2-propyl benzodithioate) and initiator (e.g., azobisisobutyronitrile, AIBN) are of high purity.

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve 2M5VP, the RAFT agent, and AIBN in a suitable solvent (e.g., 1,4-dioxane or benzene). A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 100:1:0.2.

  • Degassing:

    • Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization:

    • Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically 60-70 °C) and stir for a predetermined time.[2] The reaction time will influence the final molecular weight and conversion.

  • Termination and Purification:

    • After the desired time, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold hexane.

    • Collect the precipitated polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the purified polymer by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

    • Calculate the monomer conversion by ¹H NMR spectroscopy by comparing the integration of the vinyl protons of the monomer with that of the polymer backbone protons.

Thermal Characterization: DSC and TGA

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination:

DSC_Protocol Sample_Prep Sample Preparation (5-10 mg in Al pan) First_Heat 1st Heating Scan (erase thermal history) Sample_Prep->First_Heat Cooling Controlled Cooling First_Heat->Cooling Second_Heat 2nd Heating Scan (Tg determination) Cooling->Second_Heat Analysis Data Analysis (midpoint of inflection) Second_Heat->Analysis

Figure 3: Protocol for determining Tg using DSC.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard (e.g., indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and seal it.

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature well above its expected Tg (e.g., 150-180 °C) at a heating rate of 10 °C/min. This step erases the sample's prior thermal history.[1]

    • Cooling Scan: Cool the sample to a sub-ambient temperature (e.g., 0 °C) at a controlled rate of 10 °C/min.[1]

    • Second Heating Scan: Heat the sample again at a rate of 10 °C/min to a temperature above the Tg. The Tg is determined from this second heating scan.[1]

  • Data Analysis: The glass transition temperature is determined as the midpoint of the inflection in the heat flow versus temperature curve.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment:

  • Instrument Setup: Ensure the TGA instrument is calibrated and the balance is tared.

  • Sample Preparation: Place a small, accurately weighed amount of the polymer sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[3]

    • The analysis should be performed under a controlled atmosphere, typically an inert gas like nitrogen, to study the thermal decomposition without oxidative effects.[3][4]

  • Data Analysis:

    • The TGA curve plots the percentage of weight loss versus temperature. The onset decomposition temperature (Td) is the temperature at which significant weight loss begins.

    • The derivative of the TGA curve (DTG) shows the rate of weight loss, and the peak of the DTG curve indicates the temperature of the maximum decomposition rate.[1]

Conclusion: A Versatile Building Block for Advanced Materials

The presence of a methyl group in 2-Methyl-5-vinylpyridine imparts distinct and advantageous properties to its corresponding polymer, P2M5VP, when compared to the more common P2VP and P4VP. The key takeaways for researchers and drug development professionals are:

  • Enhanced Basicity: The electron-donating methyl group increases the basicity of the pyridine nitrogen, making P2M5VP a more effective proton scavenger and a stronger ligand for metal coordination.

  • Altered Thermal Properties: The steric hindrance introduced by the methyl group is anticipated to increase the glass transition temperature of P2M5VP relative to P2VP, leading to a material with a higher service temperature. Furthermore, the incorporation of 2M5VP can enhance the overall thermal stability of polymers.

  • Tunable Solubility: The hydrophobic character of the methyl group can be leveraged to fine-tune the solubility of the polymer in various organic solvents, offering greater control over processing and formulation.

By understanding the causal relationships between the molecular structure of 2M5VP and the macroscopic properties of its polymer, scientists can strategically employ this versatile monomer to design and synthesize advanced materials with tailored performance characteristics for a wide range of applications, from specialty coatings and resins to sophisticated drug delivery systems.

References

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A Comparative Guide to the Synthesis of Vinylpyridines: From Industrial Bulk to Fine Chemical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Vinylpyridines, particularly 2-vinylpyridine and 4-vinylpyridine, are pivotal monomers and chemical intermediates. Their unique structure, featuring a vinyl group attached to an electron-deficient pyridine ring, imparts valuable reactivity. This makes them essential building blocks in the production of specialty polymers, pharmaceuticals, and agricultural chemicals.[1][2] For instance, they are key components in styrene-butadiene-pyridine latex, which enhances the adhesion between rubber and reinforcing fabrics in products like tires.[1] In the pharmaceutical sector, 2-vinylpyridine is a precursor for drugs such as the targeted cancer therapy Axitinib and the veterinary anthelmintic 2-(2-methoxyethyl)pyridine.[3]

Given their industrial and academic importance, a variety of synthetic routes have been developed, each with distinct advantages and limitations. The choice of a particular method is often dictated by the desired scale, required purity, cost of starting materials, and environmental considerations. This guide provides a comparative literature review of the principal synthesis routes for vinylpyridines, offering an objective analysis of their performance with supporting experimental insights for researchers, scientists, and drug development professionals.

Condensation of Picolines with Formaldehyde

The reaction between picolines (methylpyridines) and formaldehyde is the most established and widely used industrial method for producing vinylpyridines.[4] This approach can be executed as either a two-step or a one-step process, primarily differing in the isolation of the intermediate alcohol.

Two-Step Synthesis: Condensation and Dehydration

The classical and highly mature two-step route first involves a condensation reaction to form a hydroxyethylpyridine intermediate, which is subsequently dehydrated to yield the final vinylpyridine product.[2][3][5]

Step 1: Condensation to form Hydroxyethylpyridine 2- or 4-picoline undergoes an addition reaction with formaldehyde to produce the corresponding 2-(pyridin-2-yl)ethanol or 2-(pyridin-4-yl)ethanol.[2] This reaction is typically performed in the liquid phase under significant pressure (e.g., 9.08 MPa) and high temperature (e.g., 250°C) in a tubular or autoclave reactor.[2][3] The conversion per pass is often kept relatively low (e.g., 30%) to control byproduct formation, with unreacted picoline being recycled.[2][3]

Step 2: Dehydration of Hydroxyethylpyridine The isolated hydroxyethylpyridine intermediate is then dehydrated to form the vinyl group. This elimination reaction can be catalyzed by various agents, including strong bases like sodium hydroxide or potassium hydroxide,[6][7][8] acids such as sulfuric or phosphoric acid,[7] or simple salts like calcium chloride.[9] The dehydration is typically carried out by heating the intermediate with the catalyst, often under reduced pressure to facilitate the removal of the vinylpyridine product and water as they form.[3][7][9]

One-Step Synthesis

To simplify the process flow and reduce energy consumption, one-step methods have been developed.[5] In this approach, picoline and formaldehyde are reacted in the presence of a catalyst that facilitates both the condensation and the subsequent dehydration in a single reactor.[1][5] This is often achieved using strong acid catalysts like sulfuric or phosphoric acid in a pipeline reactor at high temperatures (160–240°C) and pressures (3–10 MPa).[5]

Vapor-phase synthesis over solid acid catalysts, such as modified zeolites (e.g., ZSM-5), represents a more modern, eco-friendly alternative.[10] This method allows for continuous operation at temperatures between 200°C and 450°C and provides a non-corrosive environment where the catalyst can be easily recycled.[10]

Causality Behind Experimental Choices:

  • High Temperature/Pressure: These conditions are necessary to overcome the activation energy for the C-C bond formation between the picoline's methyl group and formaldehyde's carbonyl carbon.

  • Catalyst Choice: Strong bases in the two-step dehydration favor an E2 elimination mechanism. Solid acid catalysts like zeolites in the one-step vapor-phase process provide active sites for both condensation and dehydration while simplifying catalyst separation and regeneration.[10]

  • Recycling of Picoline: Keeping single-pass conversion low and recycling unreacted starting material is an economic decision to maximize overall yield and minimize the formation of complex, hard-to-separate byproducts.[2]

Catalytic Dehydrogenation of Ethylpyridines

Analogous to the industrial production of styrene from ethylbenzene, vinylpyridines can be synthesized by the catalytic dehydrogenation of the corresponding ethylpyridines.[11] This method is a significant route for bulk manufacturing, particularly for 2-methyl-5-vinylpyridine from 2-methyl-5-ethylpyridine.[12]

The reaction is a highly endothermic, vapor-phase process requiring temperatures of 500°C or higher.[11] The ethylpyridine is passed over a heterogeneous catalyst, typically based on iron(III) oxide promoted with potassium salts, which enhances catalyst activity and lifespan.[11]

C₆H₄N-CH₂CH₃ → C₆H₄N-CH=CH₂ + H₂

A primary challenge in this route is managing side reactions. The high temperatures can cause cracking, where the ethyl side chain is partially or fully cleaved, leading to the formation of picolines, lutidines, and pyridine itself as impurities.[12] The process requires a robust separation and purification train to isolate the desired vinylpyridine monomer.

Palladium-Catalyzed Cross-Coupling Reactions

For laboratory-scale synthesis, especially for preparing complex or highly substituted vinylpyridines, palladium-catalyzed cross-coupling reactions offer unparalleled precision and functional group tolerance. While generally not economical for bulk production of the parent monomers, these methods are indispensable in fine chemical and pharmaceutical development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method that forms a C-C bond between a boronic acid (or its derivatives) and an organic halide.[13] To synthesize a vinylpyridine, this can be achieved by coupling a halopyridine with a vinylboronic acid derivative, such as potassium vinyltrifluoroborate.[14] This approach is particularly effective for creating vinyl-substituted bipyridines and terpyridines, which are important ligands in coordination chemistry.[14] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups.[15]

Heck Coupling

The Heck reaction couples an alkene with an aryl or vinyl halide.[16][17] While it can be used to synthesize vinylpyridines, it is more commonly employed to further functionalize them. For example, the oxidative Heck reaction between 4-vinylpyridine and various arylboronic acids is an effective method for synthesizing (E)-4-styrylpyridines.[18][19] A prominent pharmaceutical application is a key step in the synthesis of Axitinib, which involves a Heck coupling between an iodinated indazole core and 2-vinylpyridine.[16]

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[20][21] The synthesis of a vinylpyridine would typically involve reacting a halopyridine with a vinylstannane (e.g., tributyl(vinyl)tin). The Stille reaction is known for its reliability and tolerance of sensitive functional groups.[22][23] However, the primary drawback is the high toxicity of the organotin reagents and byproducts, which poses significant handling and waste disposal challenges, limiting its widespread use.[20][21]

Comparative Analysis

The optimal synthesis route for a vinylpyridine depends heavily on the application. Industrial production prioritizes cost, scalability, and raw material availability, while laboratory and pharmaceutical synthesis prioritize precision, versatility, and functional group tolerance.

Synthesis RouteStarting MaterialsCatalyst / Key ReagentsTypical ConditionsYield (%)AdvantagesDisadvantages / Limitations
Condensation (Two-Step) Picoline, FormaldehydeNone for Step 1; Base (NaOH) or Acid (H₂SO₄) for Step 2High T & P (150-250°C), then Heat/Vacuum70-85 (overall)[7][9]Mature, reliable technology; uses inexpensive bulk chemicals.[8]Multi-step process; high energy consumption; potential for byproduct formation.[5]
Condensation (One-Step) Picoline, FormaldehydeAcid (H₂SO₄) or ZeolitesHigh T & P (160-450°C)>90[5][10]Simplified process flow; high yield; eco-friendly with zeolites.[5][10]Requires specialized high-pressure equipment; catalyst deactivation can be an issue.
Dehydrogenation EthylpyridineIron(III) oxide, Potassium saltsVapor phase, >500°C~80-90 (on converted material)[24]Continuous process; high throughput; analogous to established styrene tech.[11]Very high energy input; side reactions (cracking) lead to impurities.[12]
Suzuki-Miyaura Coupling Halopyridine, Vinylboronic acid derivativePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Mild (60-100°C), atmospheric pressure60-95[14]Excellent functional group tolerance; high regioselectivity; mild conditions.[13][14]Expensive catalyst and reagents; not economical for bulk production.
Heck Coupling Halopyridine, Ethylene (or Vinylpyridine + Aryl Halide)Pd catalyst, BaseMild to moderate T (80-120°C)50-95[16][18]Good for synthesizing complex substituted vinylpyridines.[16][18]Can have issues with regioselectivity; requires specific substrates.
Stille Coupling Halopyridine, VinylstannanePd catalystMild to moderate T (80-120°C)70-98[22]Very reliable and broad scope; tolerant of many functional groups.[22]High toxicity of tin reagents and byproducts is a major drawback.[20]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Vinylpyridine from 2-Picoline[2][3][6]

Step A: Synthesis of 2-(2-Pyridyl)ethanol

  • Charge a high-pressure autoclave with 2-picoline and aqueous formaldehyde (37 wt%) in a molar ratio of approximately 2.5:1.

  • Seal the reactor and heat to 160°C. The pressure will rise to approximately 0.5 MPa.[6]

  • Maintain the reaction for 1-2 hours with stirring.

  • Cool the reactor to room temperature and vent any excess pressure.

  • Transfer the reaction mixture to a distillation apparatus and remove the unreacted 2-picoline by distillation under reduced pressure. The remaining crude liquid is primarily 2-(2-pyridyl)ethanol.

Step B: Dehydration to 2-Vinylpyridine

  • In a separate reaction kettle equipped for distillation, charge a 50% aqueous solution of sodium hydroxide.[2][6]

  • Heat the NaOH solution to approximately 90-100°C.

  • Slowly add the crude 2-(2-pyridyl)ethanol from Step A to the hot NaOH solution while stirring.

  • The dehydration occurs, and the 2-vinylpyridine and water co-distill. Collect the distillate.

  • Separate the organic layer from the aqueous layer. The organic layer is crude 2-vinylpyridine.

  • Add a polymerization inhibitor (e.g., 4-tert-butylcatechol).

  • Purify the crude product by fractional distillation under reduced pressure to obtain 2-vinylpyridine with a purity of >98%.[2][6]

Protocol 2: Suzuki-Miyaura Synthesis of 4,4'-Divinyl-2,2'-bipyridine[14]
  • To a Schlenk flask under an argon atmosphere, add 4,4'-dibromo-2,2'-bipyridine (1.0 mmol), potassium vinyltrifluoroborate (2.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.04 mmol), and triphenylphosphine (PPh₃, 0.16 mmol).

  • Add anhydrous, degassed 1,4-dioxane (15 mL) and a saturated aqueous solution of potassium carbonate (K₂CO₃, 5 mL).

  • Heat the reaction mixture to 80°C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and add water (20 mL).

  • Extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4,4'-divinyl-2,2'-bipyridine.

Conclusion

The synthesis of vinylpyridines is a well-developed field with robust solutions for both large-scale industrial production and intricate laboratory synthesis. The condensation of picolines with formaldehyde and the dehydrogenation of ethylpyridines remain the cornerstones of bulk manufacturing, driven by economic viability and the use of readily available feedstocks.[1][11] These methods, however, require significant energy input and extensive purification processes.

In contrast, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille couplings, provide unparalleled precision for creating functionalized and complex vinylpyridine derivatives.[14][16][22] While their cost and the toxicity of certain reagents preclude their use for commodity production, they are indispensable tools in drug discovery and materials science, where molecular complexity and high purity are paramount. The continuous development of more active and environmentally benign catalysts, such as in vapor-phase zeolite-mediated condensation, points the way toward more sustainable and efficient synthesis routes in the future.[10]

References

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A Comparative Guide to Adhesion Promoters: 2-Methyl-5-vinylpyridine (MVP) vs. Alternative Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, achieving robust adhesion between dissimilar materials is a persistent challenge. In the realm of polymer composites, particularly where rubber is bonded to reinforcing materials like textiles or steel cords, the interface is often the point of failure. Adhesion promoters are critical chemical agents that bridge this interface, ensuring the integrity and durability of the final product.

This guide provides an in-depth comparison of 2-Methyl-5-vinylpyridine (MVP), a cornerstone of the widely used Resorcinol-Formaldehyde-Latex (RFL) system, against other prevalent adhesion promoters. We will delve into the mechanisms of action, present supporting experimental data, and offer detailed protocols to provide a comprehensive resource for selecting the optimal adhesion strategy.

Section 1: The Central Role of 2-Methyl-5-vinylpyridine (MVP) in Adhesion

2-Methyl-5-vinylpyridine (MVP) is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and a reactive vinyl group.[1] This unique structure makes it an invaluable monomer in polymer synthesis. The vinyl group allows it to readily polymerize, while the nitrogen-containing pyridine ring imparts polarity and sites for further chemical interaction.[1][2]

Its primary application in adhesion is as a key component of Vinyl Pyridine Latex (VPL), a terpolymer of styrene, butadiene, and vinyl pyridine.[3] This latex is the critical third component in the industry-standard Resorcinol-Formaldehyde-Latex (RFL) dipping system, which has been the dominant technology for bonding textiles to rubber for decades.[4][5][6]

The RFL Adhesion Mechanism: A Three-Part Synergy

The remarkable success of the RFL system lies in its ability to form a robust chemical bridge between the reinforcing cord (e.g., polyester, nylon, aramid) and the rubber matrix. This is achieved through a multi-stage process where each component plays a specific role.[7]

  • Resorcinol-Formaldehyde (RF) Resin Formation : Resorcinol and formaldehyde react in an alkaline solution to form a thermosetting resin. This resin has polar hydroxyl groups that form strong hydrogen bonds with the functional groups on the surface of textile fibers.[4]

  • Latex Integration : The Vinyl Pyridine Latex is then mixed with the RF resin. The VPL particles, containing MVP, are dispersed within the RF resin matrix.

  • Curing and Co-vulcanization : During the heat-curing process, the RF resin crosslinks and adheres firmly to the fiber. Simultaneously, the butadiene and vinyl segments of the VPL co-vulcanize with the sulfur-based cure system of the rubber compound.[8] The polar pyridine rings of the MVP are believed to migrate to the interface, enhancing the interaction between the RF resin layer and the latex.[9][10]

This creates a continuous, high-modulus gradient from the rigid fiber to the flexible rubber, preventing stress concentration at the interface.

RFL_Mechanism cluster_Fiber Reinforcing Fiber (e.g., Polyester) cluster_RFL RFL Adhesive Layer cluster_Rubber Rubber Matrix Fiber Fiber Surface (-OH, -COOH groups) RF_Resin Resorcinol-Formaldehyde Resin Fiber->RF_Resin Hydrogen Bonding VP_Latex Vinyl Pyridine Latex (Styrene-Butadiene-MVP) RF_Resin->VP_Latex Interpenetrating Network Rubber Rubber Compound (Natural Rubber, SBR) VP_Latex->Rubber Co-vulcanization (Sulfur Crosslinks) ASTM_D4393_Workflow cluster_prep Sample Preparation cluster_cure Curing cluster_test Testing p1 1. Cut uncured rubber sheets to specified dimensions. p2 2. Place treated cords parallel on one rubber sheet at specified spacing. p1->p2 p3 3. Place a fabric strip (e.g., Mylar) at one end to create unbonded tabs. p2->p3 p4 4. Place second rubber sheet on top, creating a cord-rubber sandwich. p3->p4 c1 5. Place the assembly in a compression mold. p4->c1 Assemble c2 6. Cure under specified temperature and pressure (e.g., 160°C for 20 min). c1->c2 c3 7. Cool and remove the vulcanized test pad. c2->c3 t1 8. Cut the pad into individual test strips. c3->t1 Vulcanize t2 9. Condition strips at standard temperature and humidity. t1->t2 t3 10. Mount the unbonded tabs into the grips of a tensile testing machine. t2->t3 t4 11. Pull the tabs apart at a constant speed (e.g., 50 mm/min) at a 180° angle. t3->t4 t5 12. Record the force (in N or lbf) required to peel the cord layer from the rubber. t4->t5

Figure 2: Workflow for Strap Peel Adhesion Testing.

Conclusion and Recommendations

The selection of an adhesion promoter is a critical decision that directly impacts the performance and durability of a composite material. This guide has demonstrated that while 2-Methyl-5-vinylpyridine, via the RFL system, remains a versatile and powerful solution for textile-to-rubber bonding, specialized alternatives offer distinct advantages in other applications.

Key Takeaways for Selection:

  • For Textile-to-Rubber Adhesion (Polyester, Nylon, Aramid): The MVP-based RFL system is the established and highly effective industry standard. Optimization of the VP-latex content and dipping process is key to maximizing performance.

  • For In-Rubber "Dry Bonding" Systems: HMMM-resin systems offer a streamlined manufacturing process by eliminating the need for a separate dipping step and are an excellent choice where process simplification is a priority.

  • For Rubber-to-Brass-Plated Steel Adhesion: Cobalt salts are indispensable for achieving superior adhesion durability and resistance to environmental aging.

  • For Rubber-to-Bare Metal, Glass, or Silica: Organofunctional silanes are the superior choice, creating robust covalent bonds at the inorganic-organic interface where other systems fail.

Ultimately, the optimal choice requires a thorough understanding of the substrate surfaces, the polymer matrix chemistry, the manufacturing process, and the end-use performance requirements. It is recommended that researchers conduct screening experiments using standardized testing protocols, such as the ASTM methods described herein, to validate the best adhesion promoter for their specific application.

References

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  • Wennekes, W. B. (2007). Mechanistic Investigations into the Adhesion between RFL-Treated Cords and Rubber. Part II: The Influence of the Vinyl-Pyridine Content of the RFL-Latex. ResearchGate. Available at: [Link]

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  • Wennekes, W. B., et al. (2007). MECHANISTIC INVESTIGATIONS INTO THE ADHESION BETWEEN RFL-TREATED CORDS AND RUBBER. PART II: THE INFLUENCE OF THE VINYL-PYRIDINE CONTENT OF THE RFL-LATEX. Rubber Chemistry and Technology. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work with reactive monomers like 5-Methyl-2-vinylpyridine is foundational to innovation in materials science and pharmaceutical development. However, the very reactivity that makes this compound valuable also necessitates an unwavering commitment to safety, particularly concerning its disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for handling and disposing of this compound, ensuring the safety of personnel and the protection of our environment. The protocols herein are designed to be self-validating, grounding every step in the fundamental chemical properties of the substance.

Core Hazard Profile: Understanding the "Why"

Proper disposal procedures are not arbitrary; they are a direct response to the inherent chemical hazards of a substance. This compound is a hazardous material requiring careful handling due to its combination of toxic, corrosive, and flammable properties.[1][2] Understanding this profile is the first step in mitigating risk.

  • Toxicity and Corrosivity: This compound is toxic if it comes into contact with skin, is swallowed, or is inhaled.[3] It is classified as a substance that can cause severe skin burns and serious eye damage.[3] Furthermore, it is corrosive to the respiratory tract and is a lachrymator, a substance that causes tearing.[1][3][4] Accidental exposure can lead to immediate irritation and burns, while repeated exposure may impact the nervous system and liver.[5]

  • Flammability: this compound is a combustible liquid.[5] Its vapors are heavier than air and can form explosive mixtures with air, especially at elevated temperatures. This necessitates strict control of ignition sources and the use of proper electrical grounding for containers and equipment.[6]

  • Reactivity and Incompatibility: The compound can polymerize exothermically, a reaction that can become uncontrolled if not managed.[7][8] It is incompatible with strong oxidizing agents, strong acids, strong bases, peroxides, and acid halides.[2][4][9] Contact with these materials can lead to vigorous, heat-generating reactions.

  • Environmental Hazard: this compound is toxic to aquatic life with long-lasting effects.[3][4][10] Therefore, it must be prevented from entering drains, soil, or any waterway.[3][10][11]

Key Safety and Disposal Data
ParameterValue / ClassificationRationale & Implication
CAS Number 140-76-1[2]Unique identifier for ensuring correct hazard assessment.
Primary Hazards Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Eye Damage, Skin Sensitization[3][4]Dictates the need for comprehensive PPE, controlled handling, and segregation from incompatible materials.
Flash Point ~74 °C (Open Cup)[7]While classified as combustible, vapors can still ignite. All ignition sources must be eliminated from the handling area.
Incompatible Agents Strong Oxidizers, Strong Acids, Strong Bases, Peroxides, Acid Halides[2][4][9]Waste must be segregated to prevent dangerous reactions in the collection container.
Environmental Fate Toxic to aquatic life with long-lasting effects.[3][4][10]Underpins the absolute prohibition of drain or general refuse disposal.

Step-by-Step Protocol for Waste Collection

All materials contaminated with this compound must be treated as hazardous waste from the moment of generation.

Objective: To safely collect and temporarily store waste in the laboratory prior to removal by Environmental Health & Safety (EHS) personnel.

Materials:

  • Designated hazardous waste container (Glass or High-Density Polyethylene - HDPE) with a screw cap.

  • Hazardous waste labels.

  • Appropriate Personal Protective Equipment (PPE): Chemical splash goggles, face shield, butyl rubber gloves, and a flame-retardant lab coat.[9][10]

Procedure:

  • Work in a Controlled Area: All handling of this compound and its waste must occur within a certified laboratory chemical fume hood.[9]

  • Select a Compatible Container: Use a clean, dry, and sealable container made of glass or HDPE. Ensure the container is in good condition with no cracks or residue. The rationale is to prevent degradation of the container and potential leaks.

  • Label the Container: Before adding any waste, affix a completed hazardous waste label. Include the full chemical name ("this compound"), the associated hazards (Flammable, Toxic, Corrosive), and the accumulation start date. This is a critical step for regulatory compliance and safety for all handlers.

  • Segregate Waste Streams: Collect this compound waste in its own dedicated container. Do not mix it with other waste streams, especially acids, bases, or oxidizers, to prevent inadvertent chemical reactions.[9]

  • Transfer Waste: Carefully decant or pipette liquid waste into the container. For solid waste (e.g., contaminated wipes, weighing paper), place it directly into a designated solid waste container.

  • Secure and Store: Keep the waste container tightly sealed when not in use.[9][10] Store it in a secondary containment bin within a designated, well-ventilated satellite accumulation area, typically inside or under the fume hood. The storage area must be away from heat, direct sunlight, and ignition sources.[9]

  • Request Pickup: Once the container is full or is no longer being used, submit a chemical collection request to your institution's EHS department.[9]

Spill Management: Immediate Response Protocols

Accidents happen. A prepared response is crucial to mitigating the impact of a spill.

Protocol for Small Spills (<100 mL)

This procedure should only be performed by trained personnel who are familiar with the chemical's hazards.

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.

  • Remove Ignition Sources: Immediately turn off any nearby hot plates, stirrers, or other potential sources of ignition.[5]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to dike and cover the spill.[5][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbent: Using non-sparking tools (e.g., plastic scoop), carefully collect the contaminated absorbent material.[6][13]

  • Package for Disposal: Place the collected material into a sealable, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (as recommended by your institution's safety protocols), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Inform your supervisor and EHS department of the spill, even if it was managed internally.

Protocol for Large Spills (>100 mL)
  • EVACUATE: Immediately alert everyone in the laboratory and evacuate the area.

  • ISOLATE: If it is safe to do so without risk of exposure, close the doors to the lab to contain the vapors.

  • ALERT: Pull the nearest fire alarm and call your institution's emergency number and EHS department. Provide the chemical name, location, and estimated quantity of the spill.

  • DO NOT ATTEMPT TO CLEAN UP. A large spill of this material presents a significant inhalation and fire hazard that requires a professional emergency response.

The Final Disposal Pathway: From Lab to Destruction

The ultimate fate of this compound waste is destruction via controlled incineration, which is the only way to ensure it is rendered harmless.

The Process:

  • EHS Collection: Your institution's trained EHS professionals will collect the properly labeled and sealed waste containers from your laboratory's satellite accumulation area.

  • Consolidation: The waste is transported to a central hazardous waste facility where it is consolidated with other compatible materials.

  • Licensed Disposal: From there, it is transported by a licensed hazardous waste disposal company to a specialized treatment facility.[10][12][14]

  • Chemical Incineration: The primary method of disposal is high-temperature chemical incineration equipped with afterburners and flue gas scrubbers.[3][10][14] This process ensures the complete thermal destruction of the organic molecule, and the scrubbers neutralize harmful combustion byproducts like oxides of nitrogen before they are released into the atmosphere.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the lifecycle of this compound waste in a research setting.

DisposalWorkflow Fig 1. Decision workflow for this compound disposal. Start This compound Waste Generated Assess Assess Situation Start->Assess Routine Routine Lab Waste (e.g., reaction quench) Assess->Routine  Routine Operation SmallSpill Small Spill (<100 mL) Assess->SmallSpill Accidental Release LargeSpill Large Spill (>100 mL) Assess->LargeSpill Accidental Release Collect Collect in Labeled, Compatible Container Routine->Collect SpillKit Use Spill Kit (Inert Absorbent) SmallSpill->SpillKit Evacuate EVACUATE AREA LargeSpill->Evacuate Store Store in Secondary Containment in Satellite Accumulation Area Collect->Store EHS_Pickup Request EHS Pickup Store->EHS_Pickup SpillKit->Collect Alert Alert EHS & Emergency Services Evacuate->Alert Final Transport to Licensed Facility for Chemical Incineration Alert->Final Handled by Professionals EHS_Pickup->Final

Caption: Fig 1. Decision workflow for this compound disposal.

References

  • Pyridine Waste Disposal Procedures . Washington State University - Environmental Health & Safety. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific (2024-10-01). [Link]

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  • Pyridine - SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]

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  • 2-Methyl-5-vinylpyridine . PubChem, National Institutes of Health. [Link]

  • PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet . Loba Chemie. [Link]

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Navigating the Synthesis of 5-Methyl-2-vinylpyridine: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of 5-Methyl-2-vinylpyridine

The synthesis and application of novel compounds are the cornerstones of innovation in drug development. Among these, this compound stands out as a versatile building block. However, its potent reactivity necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[1][2] It is also corrosive to the respiratory tract.[2] The primary hazards associated with this compound demand a comprehensive safety strategy, beginning with the correct selection and use of Personal Protective Equipment (PPE).

The First Line of Defense: Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, grounded in established safety protocols for handling volatile and corrosive organic compounds.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles in combination with a face shield.[3]Protects against splashes and vapors that can cause severe eye irritation and potentially irreversible damage.[1][4]
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[5]Provides a crucial barrier against skin contact, which can lead to severe burns and toxic effects.[1] Regularly inspect gloves for any signs of degradation or permeation.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from potential flammability hazards.[6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Necessary when handling the compound outside of a certified chemical fume hood or in areas with inadequate ventilation to protect the respiratory tract from harmful vapors.[6][7]

Procedural Integrity: A Step-by-Step Operational Plan

A well-defined operational plan is critical to minimizing the risk of exposure and ensuring a safe experimental workflow. All handling of this compound should occur within a certified chemical fume hood to mitigate the inhalation hazard.[4]

Preparation and Handling Workflow

The following diagram outlines the essential steps for the safe preparation and handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination Don PPE 1. Don Complete PPE Verify Fume Hood 2. Verify Fume Hood Functionality Don PPE->Verify Fume Hood Ensure safety before starting Prepare Materials 3. Prepare All Necessary Equipment and Reagents Verify Fume Hood->Prepare Materials Dispense 4. Dispense this compound in Fume Hood Prepare Materials->Dispense Perform Reaction 5. Conduct Experiment Dispense->Perform Reaction Seal Container 6. Securely Seal All Containers Perform Reaction->Seal Container Decontaminate 7. Decontaminate Work Area and Equipment Seal Container->Decontaminate Doff PPE 8. Doff PPE Correctly Decontaminate->Doff PPE Wash Hands 9. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: This flowchart illustrates the key stages for the safe handling of this compound.

Emergency Preparedness: Immediate Response Protocols

In the event of an exposure or spill, immediate and correct action is crucial to mitigate harm.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. Remove all sources of ignition.[6] Use absorbent material (e.g., sand, vermiculite) to contain the spill.[6] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ventilate the area.

Responsible Stewardship: Waste Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

The following diagram details the necessary steps for the proper segregation and disposal of waste generated from experiments involving this compound.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Liquid Waste Contaminated Solvents and Reaction Mixtures Liquid Container Designated, Labeled, and Sealed Hazardous Liquid Waste Container Liquid Waste->Liquid Container Segregate at source Solid Waste Contaminated Gloves, Wipes, and Absorbents Solid Container Designated, Labeled, and Sealed Hazardous Solid Waste Container Solid Waste->Solid Container Segregate at source Store Securely Store in a Designated Hazardous Waste Accumulation Area Liquid Container->Store Securely Solid Container->Store Securely Arrange Pickup Arrange for Pickup by Authorized Hazardous Waste Personnel Store Securely->Arrange Pickup

Caption: This flowchart outlines the critical steps for the safe disposal of this compound waste.

Never dispose of this compound or its waste down the drain.[5] All waste must be collected in appropriately labeled, sealed containers and disposed of through a licensed chemical waste disposal service, in accordance with all local, regional, and national regulations.[4][8]

By integrating these safety protocols and operational plans into your laboratory workflow, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • New Jersey Department of Health. (2002). Right to Know Hazardous Substance Fact Sheet: Pyridine, 2-Methyl-5-Vinyl. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-vinylpyridine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.